(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Descripción
BenchChem offers high-quality (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
(2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)5-8-3-2-4-9-10(8)13-6-12-9/h2-4,7H,5-6,11H2,1H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOVOZRNDZPGLF-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C2C(=CC=C1)OCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C2C(=CC=C1)OCO2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Monograph: (2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine
The following technical guide details the properties, synthesis, and pharmacological profile of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine , scientifically known as (2S)-2,3-Methylenedioxyamphetamine or (2S)-Ortho-MDA .
Executive Summary
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (commonly referred to as (2S)-Ortho-MDA or 2,3-MDA ) is a positional isomer of the well-known entactogen MDA (3,4-methylenedioxyamphetamine). Unlike its 3,4-substituted counterpart, which exhibits profound serotonergic and entactogenic activity, the 2,3-isomer (specifically the 2S-enantiomer) acts primarily as a psychomotor stimulant with negligible empathogenic properties. This distinct pharmacological profile makes it a critical reference standard for Structure-Activity Relationship (SAR) studies involving the benzodioxole ring system.
Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature Clarification
The term "1,3-dioxaindan" is a synonym for 1,3-benzodioxole . The "4-yl" designation indicates the attachment of the isopropylamine chain at the position adjacent to the ether bridge (the ortho position), contrasting with the "5-yl" attachment found in standard MDA.
| Property | Data |
| IUPAC Name | (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine |
| Common Names | (2S)-Ortho-MDA, (2S)-2,3-MDA |
| Chemical Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol (Free Base) |
| Appearance | Colorless oil (Free Base); White crystalline solid (HCl salt) |
| Solubility (HCl) | Soluble in H₂O, Ethanol, DMSO; Insoluble in Et₂O |
| Chirality | (S)-Enantiomer (corresponds to d-amphetamine configuration) |
Structural Visualization
The molecule consists of a 1,3-benzodioxole core substituted at the 4-position with an amino-propyl chain. The (S)-configuration at the alpha-carbon is associated with enhanced dopaminergic/noradrenergic potency, consistent with the dextrorotatory isomers of the amphetamine class.
Synthesis Methodologies
The synthesis of the 2,3-isomer requires specific regiochemical control to install the side chain at the 4-position, as electrophilic aromatic substitution on 1,3-benzodioxole typically favors the 5-position (para to the oxygen).
Protocol A: Directed Ortho-Lithiation (Regioselective Route)
This method utilizes the directing effect of the ring oxygens to selectively functionalize the 4-position.
Step 1: Precursor Synthesis (1,3-Benzodioxole-4-carbaldehyde)
-
Reagents : 1,3-Benzodioxole, n-Butyllithium (n-BuLi), TMEDA, DMF.
-
Procedure :
-
Dissolve 1,3-benzodioxole in anhydrous ether/THF under Argon.
-
Add TMEDA (1.1 eq) followed by n-BuLi (1.1 eq) dropwise at -78°C.
-
Allow temperature to rise to 0°C (forming the 4-lithio species).
-
Quench with anhydrous DMF. Acidic workup yields 1,3-benzodioxole-4-carbaldehyde .
-
Step 2: Henry Reaction (Nitroalkene Formation)
-
Reagents : 1,3-Benzodioxole-4-carbaldehyde, Nitroethane, Ammonium Acetate.
-
Procedure : Reflux aldehyde with nitroethane in glacial acetic acid or with ammonium acetate catalyst.
-
Product : 1-(1,3-benzodioxol-4-yl)-2-nitroprop-1-ene .
Step 3: Reduction to Amine
-
Reagents : Lithium Aluminum Hydride (LiAlH₄) in THF.
-
Procedure : Add nitroalkene solution dropwise to LiAlH₄ suspension. Reflux 4-6 hours.
-
Workup : Fieser workup (H₂O, 15% NaOH, H₂O) to isolate the racemic amine.
Step 4: Optical Resolution for (2S)-Isomer To isolate the (2S)-isomer from the racemate:
-
Agent : (+)-Tartaric acid or N-Acetyl-L-leucine.
-
Crystallization : Dissolve racemic free base in hot ethanol with the chiral acid. Recrystallize to constant melting point/optical rotation to isolate the diastereomeric salt of the (2S)-amine.
Synthesis Logic Diagram
Caption: Synthetic pathway utilizing directed ortho-lithiation to achieve the 4-substituted regioisomer.
Pharmacology & Mechanism of Action[7][8]
Structure-Activity Relationship (SAR)
The shift of the methylenedioxy bridge from the 3,4-position (MDA) to the 2,3-position (Ortho-MDA) fundamentally alters the drug's binding profile.
-
Steric Hindrance : The 4-substitution places the bulky dioxole ring adjacent to the flexible alkylamine chain. This steric crowding interferes with the specific conformational requirements of the Serotonin Transporter (SERT), significantly reducing affinity compared to MDA.
-
Selectivity Shift : While SERT affinity drops, affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) is largely retained.
-
Result : The (2S)-isomer acts as a classic CNS stimulant (releasing NE/DA) without the "magic" (entactogenic/empathogenic) effects mediated by 5-HT release.
Receptor Binding Profile (Comparative)
| Target | (2S)-Ortho-MDA (2,3-isomer) | (S)-MDA (3,4-isomer) | Effect Implication |
| SERT | Low Affinity | High Affinity | Loss of empathogenic/entactogenic effects. |
| NET | High Affinity | High Affinity | Strong cardiovascular stimulation (hypertension). |
| DAT | Moderate/High Affinity | Moderate Affinity | Psychomotor stimulation, alertness. |
| 5-HT₂A | Low/Negligible | Moderate Agonist | Lack of psychedelic/hallucinogenic activity. |
Pharmacological Pathway Diagram
Caption: Pharmacodynamics of (2S)-Ortho-MDA showing selective catecholamine release over serotonin.
Safety & Handling
Toxicology
-
Acute Toxicity : Unknown, but presumed similar to amphetamine. Risks include hypertensive crisis, tachycardia, and potential neurotoxicity at high doses due to oxidative stress from dopamine metabolism.
-
Metabolism : Likely metabolized via ring opening (demethylenation) to the corresponding catechol (2,3-dihydroxyamphetamine), followed by O-methylation or conjugation.
Laboratory Safety Protocols
-
Handling : Use full PPE (gloves, lab coat, fume hood). The compound is a potent CNS stimulant; avoid inhalation of dust/vapors.
-
Storage : Store HCl salt at -20°C, desiccated, and protected from light.
-
Legal Status : While not always explicitly scheduled by name, it is a positional isomer of MDA (Schedule I in US) and is treated as a controlled substance analogue in many jurisdictions (e.g., US Federal Analogue Act).
References
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Context: Discussion of MDA isomers and "Ortho-MDA").
-
Cody, J. T., & Valtier, S. (2002). Differentiation of the 2,3-methylenedioxy regioisomer of 3,4-MDMA (ecstasy) by gas chromatography-mass spectrometry.[1] Journal of Analytical Toxicology, 26(7), 537–539.
-
Montgomery, T., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 152(7), 1121–1130.
-
PubChem Compound Summary . (2024). 1-(1,3-Benzodioxol-4-yl)propan-2-amine.[2] National Center for Biotechnology Information.
Sources
A Technical Guide to the Stereoselective Synthesis and Characterization of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Abstract
This document provides a comprehensive technical framework for the synthesis, purification, and analytical characterization of the chiral amine (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine. Structurally related to amphetamine-type stimulants (ATS), this molecule possesses a unique 1,3-dioxaindan (1,3-benzodioxole) moiety, suggesting potential modulation of monoamine neurotransmitter systems. This guide is intended for researchers in medicinal chemistry and drug development, offering detailed, field-proven protocols and the scientific rationale behind key methodological choices. We will cover a proposed stereoselective synthetic route, rigorous analytical workflows for structural and chiral purity confirmation, and a summary of predicted physicochemical properties relevant to early-stage drug discovery.
Molecular Identity and Physicochemical Profile
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is a primary amine featuring a phenethylamine backbone. Key structural features include a chiral center at the alpha-carbon of the ethylamine chain, specified as the (S)-enantiomer, and a 1,3-dioxaindan ring system attached to the phenyl ring. This latter feature is also found in compounds like 3,4-methylenedioxymethamphetamine (MDMA), known to interact with serotonin transporters.[1][2] The precise control and confirmation of its stereochemistry are critical, as enantiomers of chiral drugs can exhibit vastly different pharmacological and toxicological profiles.[3]
Chemical Structure
The chemical structure, with IUPAC-consistent atom numbering for spectroscopic assignment, is presented below.
Caption: Chemical structure of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine.
Predicted Physicochemical Properties
Early assessment of physicochemical properties is crucial for predicting a compound's "drug-likeness" and potential pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).[4] Using established computational models, we can estimate key parameters.[5][6]
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 193.24 g/mol | Complies with Lipinski's Rule of Five (<500), favoring good absorption. |
| LogP (Octanol/Water) | ~2.1 | Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility.[4] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration (<90 Ų). |
| Hydrogen Bond Donors | 1 (from -NH₂) | Contributes to solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 3 (2 from ether O, 1 from N) | Influences solubility and potential for target binding. |
| pKa (amine) | ~9.8 - 10.2 | The basic amine will be predominantly protonated at physiological pH, impacting solubility and receptor interaction.[] |
Proposed Stereoselective Synthetic Pathway
The synthesis of chiral primary amines is a cornerstone of pharmaceutical chemistry.[8][9] Direct asymmetric reductive amination of a prochiral ketone is one of the most efficient methods.[10][11] The proposed pathway leverages this strategy, starting from commercially available 1,3-benzodioxole-4-carbaldehyde.
Synthetic Workflow Overview
The synthesis is a three-step process designed for efficiency and stereochemical control. It begins with the formation of a propanone intermediate, followed by a robust, catalyst-driven asymmetric reductive amination to install the chiral amine.
Sources
- 1. Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns [scielo.org.mx]
- 2. Amphetamine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]
- 5. Physicochemical property prediction for small molecules using integral equation-based solvation models [eldorado.tu-dortmund.de]
- 6. Assessing the performance of quantum-mechanical descriptors in physicochemical and biological property prediction - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine molecular weight
An In-depth Technical Guide to (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine, a molecule of interest within the broader class of substituted phenethylamines. This document details the compound's fundamental chemical and physical properties, including its precise molecular weight. A proposed synthetic route is outlined, grounded in established organic chemistry principles, and its potential applications in medicinal chemistry and drug discovery are discussed. This guide is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this and related molecular scaffolds.
Introduction and Chemical Identity
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine belongs to a family of compounds characterized by a propan-2-amine backbone attached to a 1,3-benzodioxole (also known as methylenedioxyphenyl) ring system. The specific "4-yl" substitution pattern on the aromatic ring distinguishes it from more commonly studied "5-yl" isomers, such as 3,4-methylenedioxyamphetamine (MDA). The "(2S)" stereochemistry indicates a specific enantiomer, a critical determinant of its interaction with chiral biological targets like receptors and enzymes. The 1,3-benzodioxole moiety is a key structural feature in various pharmacologically active compounds, influencing their metabolic stability and receptor binding profiles. The 2,3-dihydro-1,4-benzodioxine substructure, a related chemical motif, is present in numerous drugs and drug candidates, highlighting the importance of this chemical class in medicinal chemistry.[1]
Molecular Structure and Identifiers
The unambiguous identification of a chemical entity is paramount for research and development. Below are the key identifiers for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine.
| Identifier | Value |
| IUPAC Name | (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine |
| Molecular Formula | C10H13NO2 |
| Canonical SMILES | CC(N)CC1=C(OCO2)C2=CC=C1 |
| InChI Key | (pending) |
| CAS Number | (not assigned) |
Physicochemical Properties and Molecular Weight
The physicochemical properties of a compound are crucial for predicting its behavior in biological systems and for designing appropriate experimental protocols.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | Calculated |
| Exact Mass | 179.09463 g/mol | Calculated |
| XLogP3 | 1.3 | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 3 | Predicted |
| Rotatable Bond Count | 3 | Predicted |
The molecular weight is a fundamental property derived from the molecular formula, C10H13NO2. It is calculated by summing the atomic weights of all atoms in the molecule (10 carbons, 13 hydrogens, 1 nitrogen, and 2 oxygens). This value is essential for stoichiometric calculations in synthesis and for analytical procedures such as mass spectrometry. A related compound, N-(propan-2-yl)-1,3-dioxaindan-5-amine, has a reported molecular weight of 179.22. Another similar structure, 1-(1,3-Benzodioxol-4-yl)-N-methylpropan-2-amine, has a molecular weight of 193.24 g/mol .[2]
Proposed Synthesis and Workflow
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine.
Detailed Experimental Protocol (Proposed)
Step 1: Heck Coupling of 4-Bromo-1,3-benzodioxole
-
To a solution of 4-bromo-1,3-benzodioxole in a suitable solvent (e.g., DMF or acetonitrile), add a palladium catalyst (e.g., Pd(PPh3)4), a phosphine ligand, and a base (e.g., triethylamine).
-
Introduce isopropenyl acetate or a similar propylene source.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent.
-
Purify the resulting 4-(prop-1-en-2-yl)-1,3-benzodioxole by column chromatography.
Step 2: Hydroboration-Oxidation
-
Dissolve the alkene from Step 1 in anhydrous THF.
-
Add a borane source (e.g., BH3-THF complex) at 0 °C and allow the reaction to warm to room temperature.
-
After the hydroboration is complete, oxidize the organoborane intermediate by adding aqueous sodium hydroxide followed by the slow addition of hydrogen peroxide.
-
Extract the product, 1-(1,3-benzodioxol-4-yl)propan-2-ol, and purify by chromatography.
Step 3: Mesylation of the Secondary Alcohol
-
Dissolve the alcohol from Step 2 in dichloromethane at 0 °C.
-
Add triethylamine followed by methanesulfonyl chloride.
-
Stir the reaction at 0 °C until completion.
-
Wash the reaction mixture with cold water and brine, then dry the organic layer and concentrate to yield the mesylate.
Step 4: Azide Substitution
-
Dissolve the mesylate from Step 3 in a polar aprotic solvent like DMF.
-
Add sodium azide and heat the mixture. This SN2 reaction will proceed with an inversion of stereochemistry.
-
After the reaction is complete, pour the mixture into water and extract the azide product.
Step 5: Reduction of the Azide
-
Dissolve the azide from Step 4 in a suitable solvent such as methanol or ethanol.
-
Perform a reduction using a catalyst like palladium on carbon under a hydrogen atmosphere or use a reducing agent such as lithium aluminum hydride.
-
After the reduction is complete, work up the reaction to isolate the final product, (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine. Chiral purification may be necessary to obtain the enantiomerically pure compound.
Potential Applications in Drug Development
The structural motif of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine suggests several potential applications in drug discovery and medicinal chemistry.
Central Nervous System (CNS) Agents
Many compounds with a similar amphetamine-like backbone and a 1,3-benzodioxole ring exhibit psychoactive properties. For instance, 1-(1,3-benzodioxol-5-yl)propan-2-amine is a known metabolite of MDMA and acts as an entactogen with stimulant and hallucinogenic effects.[3] The "4-yl" substitution pattern of the title compound, as opposed to the more common "5-yl" substitution, could lead to a different pharmacological profile, potentially with altered selectivity for monoamine transporters (SERT, DAT, NET) or different receptor interactions. This makes it a target of interest for researchers exploring novel CNS-active agents.
Building Block for Complex Molecules
The primary amine group and the chiral center make this compound a valuable chiral building block for the synthesis of more complex molecules. The 2,3-dihydrobenzo[b][4]dioxine scaffold, which is structurally related, is a key component in a variety of investigational drugs, including those targeting PARP1 and other enzymes.[5][6] The amine can be functionalized in numerous ways to introduce different pharmacophores, and the benzodioxole ring can be further modified. This versatility allows for its use in creating libraries of compounds for high-throughput screening.
Ligands for Receptors and Enzymes
Derivatives of 1,3-dioxane structures have been investigated as selective ligands for sigma receptors and the NMDA receptor.[7] The specific stereochemistry and substitution pattern of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine could confer high affinity and selectivity for specific biological targets. Further research, including in vitro binding assays and in vivo studies, would be necessary to elucidate its specific pharmacological properties.
Conclusion
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is a chiral molecule with a calculated molecular weight of 179.22 g/mol . While not extensively studied, its structural similarity to known psychoactive compounds and its potential as a versatile synthetic building block make it a compound of significant interest for researchers in medicinal chemistry and pharmacology. The proposed synthetic route provides a framework for its preparation, enabling further investigation into its chemical and biological properties. Future studies are warranted to explore its full potential in the development of novel therapeutics.
References
-
PubChem. (2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine. [Link]
-
PubChem. 1-(1,3-Benzodioxol-4-yl)-N-methylpropan-2-amine. [Link]
-
Google Patents. Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d][2]dioxol-4-yl)piperidin-1-yl)methyl).
-
MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. [Link]
-
PubChem. 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-ol. [Link]
-
PubMed. Synthesis of 2,3-dihydrobenzo[b][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. [Link]
-
American Elements. (propan-2-yl)(propan-2-ylidene)amine. [Link]
-
MDPI. 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. [Link]
-
PubChem. 3-(5-((1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydrobenzo[b][4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-((R)-tetrahydrofuran-3-yl)benzamide. [Link]
-
ChemBK. 1-benzo[2]dioxol-5-yl-N-methyl-propan-2-amine. [Link]
-
ChemRxiv. Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1-(1,3-Benzodioxol-4-yl)-N-methylpropan-2-amine | C11H15NO2 | CID 71750309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(1,3-BENZODIOXOL-5-YL)PROPAN-2-AMINE | 4764-17-4 [chemicalbook.com]
- 4. WO2021116874A1 - Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d] [1,3]dioxol-4-yl)piperidin-1-yl)methyl)-1-(((s)-oxetan-2-yl)methyl)-1h-benzo[d] imidazole-6-carboxylic acid, 1,3-dihydroxy-2-(hydroxymethyl)propan-2-amine salt - Google Patents [patents.google.com]
- 5. Synthesis of 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives as PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-(5-((1R,2S)-2-(2,2-difluoropropanamido)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propoxy)-1H-indazol-1-yl)-N-((R)-tetrahydrofuran-3-yl)benzamide | C32H32F2N4O6 | CID 67041274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure | MDPI [mdpi.com]
Technical Guide: Asymmetric Synthesis of (2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine
The following technical guide details the synthesis discovery and methodology for (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine , chemically synonymous with the target specified as "(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine."
In the context of medicinal chemistry and psychopharmacology, this compound is best known as 2,3-MDA or Ortho-MDA , a regioisomer of the classic entactogen 3,4-MDA.[1][2]
Executive Summary & Chemical Identity[1]
-
Target Molecule: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine
-
IUPAC Name: (2S)-1-(2H-1,3-benzodioxol-4-yl)propan-2-amine
-
Common Aliases: 2,3-MDA, Ortho-MDA, 4-MDA (benzodioxole numbering).[1][2]
-
CAS Registry: 86029-48-3 (Racemate), Specific (S)-isomer unassigned in common public registries but defined by stereochemistry.
-
Molecular Formula: C
H NO -
Molecular Weight: 193.24 g/mol
Significance: While the 3,4-methylenedioxy substitution pattern (as seen in MDMA/MDA) yields potent serotonin release and entactogenic effects, the 1,3-benzodioxol-4-yl (ortho) substitution alters the steric landscape of the molecule significantly. Structure-Activity Relationship (SAR) studies, notably those by Nichols and Shulgin, suggest that this isomer possesses significantly reduced potency (approx. 1/5th of MDA) and a distinct pharmacological profile, often serving as a critical negative control or probe for binding pocket topology in SERT/DAT transporters.[1][2] The (2S)-enantiomer is synthesized to isolate the stimulant activity associated with the dextrorotatory amphetamine backbone.
Retrosynthetic Analysis
The primary challenge in synthesizing this molecule is regiocontrol . Electrophilic aromatic substitution (EAS) on 1,3-benzodioxole naturally directs to the 5-position (para to one oxygen, meta to the other) due to electronic resonance, yielding the classic 3,4-isomer.[1][2]
Accessing the 4-position requires a strategy that overcomes this natural preference. The most robust "discovery" route utilizes Directed Ortho Metalation (DoM) .
Strategic Disconnection[2]
-
C-N Bond Formation: The amine is generated via reduction of a nitroalkene or reductive amination of a ketone.
-
C-C Bond Formation: The propyl chain is attached via a Henry condensation (nitroaldol) or Grignard addition.
-
Aromatic Functionalization: The 4-position is accessed via lithiation of the 1,3-benzodioxole core.
Figure 1: Retrosynthetic logic flow prioritizing regiochemical control via lithiation.
Phase 1: Regioselective Core Synthesis (The Ortho-Lithiation Protocol)
This phase is the critical differentiator from standard MDA synthesis. We utilize the inductive effect of the acetal oxygens to direct lithiation to the adjacent 4-position.
Reagents
-
Substrate: 1,3-Benzodioxole (liquid, commercially available).[1][2]
-
Base: n-Butyllithium (1.6M or 2.5M in hexanes).
-
Electrophile: N,N-Dimethylformamide (DMF) or N-Formylpiperidine.
-
Solvent: Anhydrous THF (Tetrahydrofuran).
-
Atmosphere: Argon or Nitrogen (strictly anhydrous).
Experimental Protocol
-
Setup: Flame-dry a 500mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and inert gas inlet.
-
Solvation: Charge the flask with 1,3-benzodioxole (12.2 g, 100 mmol) and anhydrous THF (150 mL). Cool the solution to -78°C using a dry ice/acetone bath.
-
Lithiation: Add n-BuLi (105 mmol) dropwise over 30 minutes. The solution often turns a characteristic yellow/orange color.
-
Formylation: Add anhydrous DMF (150 mmol) dropwise. The reaction is exothermic; maintain temperature below -60°C.
-
Quench: Allow the mixture to warm to room temperature (0°C to 20°C) over 2 hours. Quench with saturated aqueous NH
Cl. -
Workup: Extract with Et
O (3x). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo.[1][2] -
Purification: Recrystallize from hexane/EtOAc or distill.
-
Product: 1,3-Benzodioxole-4-carboxaldehyde.
-
Yield Target: 75-85%.
-
Phase 2: Construction of the Amphetamine Backbone
With the 4-formyl precursor secured, the carbon chain is extended using the Henry Reaction.[1][2]
Reaction
Aldehyde + Nitroethane
Protocol
-
Condensation: Dissolve 1,3-benzodioxole-4-carboxaldehyde (10 g) in nitroethane (30 mL).
-
Catalysis: Add ammonium acetate (1.5 g) as the catalyst.
-
Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 2-4 hours. Monitor by TLC for the disappearance of the aldehyde.
-
Isolation: Remove excess nitroethane under reduced pressure. The residue is often a dark orange/red oil that crystallizes upon standing or trituration with methanol.
-
Product: 1-(1,3-benzodioxol-4-yl)-2-nitroprop-1-ene.
-
Appearance: Yellow crystalline solid.
-
Phase 3: Stereoselective Amine Formation (The (2S) Challenge)
To obtain the specific (2S) enantiomer, two primary pathways exist: Asymmetric Reduction (Catalytic) or Achiral Reduction followed by Optical Resolution.[1][2] For high-purity discovery workflows, Optical Resolution is often preferred for its robustness in producing enantiopure standards.[1][2]
Method A: Reduction followed by Resolution (The Classical "Discovery" Route)
-
Reduction:
-
Add the nitroalkene (5 g) dropwise to a suspension of LiAlH
(4 equivalents) in anhydrous THF under reflux. -
Caution: Exothermic reaction.
-
Reflux for 6 hours, then cool and quench (Fieser workup: water, 15% NaOH, water).
-
Filter salts, dry, and evaporate to yield racemic 1-(1,3-benzodioxol-4-yl)propan-2-amine.
-
-
Resolution:
-
Dissolve the racemic free base in hot isopropanol.
-
Add 1 equivalent of (+)-Tartaric acid (or N-Acetyl-L-Leucine for sharper separation).
-
Allow to crystallize slowly. The diastereomeric salt pairs will have different solubilities.
-
Recrystallize the salt to constant optical rotation.
-
Basify the salt (NaOH) and extract to yield the free base.
-
Target: (2S)-isomer (Check optical rotation against literature analogs; (S)-amphetamines are typically dextrorotatory (+) in water/acid, but solvent dependent).
-
Method B: Asymmetric Reductive Amination (Modern Alternative)
-
Precursor: Convert the nitroalkene to the ketone (1-(1,3-benzodioxol-4-yl)propan-2-one) via Fe/HCl reduction.
-
Enzymatic Transamination: Use an (S)-selective
-transaminase (e.g., from Vibrio fluvialis) with an amine donor (isopropylamine) to yield the (S)-amine directly with >99% ee.
Analytical Validation & Data Summary
The following parameters confirm the identity of the synthesized (2S)-isomer.
| Parameter | Specification |
| Appearance | Colorless oil (free base) or White crystalline solid (HCl salt) |
| 1H NMR (CDCl3) | |
| Mass Spectrometry | M+ peak at m/z 193.1. Base peak m/z 44 (CH3-CH=NH2+). |
| Chiral HPLC | Column: Chiralpak AD-H. Mobile Phase: Hexane/IPA/DEA. Single peak required. |
| Optical Rotation |
Workflow Diagram
Figure 2: Step-by-step synthetic workflow from commodity precursor to chiral target.
Safety & Regulatory Note
-
Controlled Substance Status: As a positional isomer of MDA, this compound is treated as a Schedule I controlled substance in the United States (under the Federal Analog Act or specific isomer listing) and many other jurisdictions.[1][2]
-
Handling: n-Butyllithium is pyrophoric. All lithiation steps must be performed under strict inert atmosphere. Nitroalkenes are potential irritants.
References
-
Shulgin, A. T., & Shulgin, A. (1991).[1][2] PIHKAL: A Chemical Love Story. Transform Press. (Entry #100 MDA, discussion of regioisomers).
-
Nichols, D. E. (1994).[1][2] "Structure-activity relationships of MDMA and related compounds: A new class of psychoactive drugs?" The Annals of Pharmacotherapy. (Foundational SAR on benzodioxole isomers).
-
Snieckus, V. (1990).[1][2] "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933.[1][2]
-
Mann, J. (2014).[1][2] Modern Methods of Organic Synthesis. (General reference for Henry Reaction and LiAlH4 reduction protocols).
-
PubChem Compound Summary. (2024). "1-(1,3-Benzodioxol-4-yl)-N-methylpropan-2-amine" (Isomer Data).
Sources
Comprehensive Technical Guide: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
This technical guide provides an in-depth analysis of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine , chemically known as (S)-2,3-Methylenedioxyamphetamine (or Ortho-MDA ). This molecule is a positional isomer of the well-known entactogen 3,4-MDA.[1][2][3][4]
Executive Summary & Chemical Identity
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine represents a specific stereochemical and regioisomeric configuration of the methylenedioxyamphetamine family. Unlike its 3,4-substituted analogue (Standard MDA), which exhibits potent entactogenic and psychedelic properties, the 2,3-isomer (Ortho-MDA) functions primarily as a central nervous system stimulant with a distinct pharmacological profile.
Nomenclature & Classification
-
IUPAC Name: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine
-
Common Names: (S)-2,3-MDA, Ortho-MDA, 2,3-Methylenedioxyamphetamine.
-
Chemical Class: Phenethylamine, Amphetamine, Benzodioxole.
-
Molecular Formula: C₁₀H₁₃NO₂
-
Molar Mass: 179.22 g/mol
Structural Isomerism
The defining feature of this molecule is the attachment of the methylenedioxy bridge at the 2,3-positions of the phenyl ring (relative to the alkylamine chain), corresponding to the 4-position of the benzodioxole ring system.
| Feature | 3,4-MDA (Standard) | 2,3-MDA (Ortho) |
| Bridge Position | 3,4- (meta/para) | 2,3- (ortho/meta) |
| Benzodioxole Locant | 5-substituted | 4-substituted |
| Primary Effect | Entactogen / Psychedelic | Stimulant / Sympathomimetic |
| SERT Affinity | High | Low |
Chemical Synthesis
The synthesis of the (S)-enantiomer requires stereoselective control or optical resolution. The following protocol outlines the construction of the 2,3-methylenedioxy core followed by the installation of the chiral amine.
Retrosynthetic Analysis
The core challenge is accessing the 2,3-dihydroxybenzaldehyde precursor to form the 4-substituted benzodioxole ring. The amine is then installed via a nitropropene intermediate, followed by asymmetric reduction or resolution.
Synthesis Workflow (DOT Diagram)
Caption: Synthetic pathway from 2,3-dihydroxybenzaldehyde to (S)-2,3-MDA via nitropropene intermediate.
Detailed Protocol
-
Methylenation :
-
Reagents: 2,3-dihydroxybenzaldehyde, Dibromomethane (
), Cesium Carbonate ( ). -
Conditions: Reflux in DMF or DMSO under inert atmosphere (
). -
Mechanism: Williamson ether synthesis forming the 1,3-dioxolane ring.
-
Product: 1,3-benzodioxole-4-carbaldehyde.
-
-
Henry Condensation (Nitroalkene Formation) :
-
Reagents: 1,3-benzodioxole-4-carbaldehyde, Nitroethane, Ammonium Acetate (catalyst).
-
Conditions: Reflux in glacial acetic acid or toluene.
-
Product: 1-(1,3-benzodioxol-4-yl)-2-nitropropene (Yellow crystalline solid).
-
-
Reduction to Amine :
-
Reagents: Lithium Aluminum Hydride (
) in dry THF. -
Procedure: Add nitropropene solution dropwise to
suspension. Reflux for 4-6 hours. Quench carefully with IPA/Water/NaOH. -
Product: (±)-1-(1,3-dioxaindan-4-yl)propan-2-amine.
-
-
Stereochemical Resolution :
-
To isolate the (S)-isomer , the racemic free base is reacted with (+)-L-Tartaric acid in methanol.
-
Recrystallize fractionally to isolate the diastereomeric salt corresponding to the (S)-amine.
-
Pharmacology & Mechanism of Action
The pharmacological profile of (S)-2,3-MDA differs significantly from its 3,4-isomer. While 3,4-MDA is a potent serotonin releaser (entactogen), 2,3-MDA acts primarily as a norepinephrine and dopamine reuptake inhibitor/releaser with reduced serotonergic efficacy.
Structure-Activity Relationship (SAR)
The "ortho" placement of the methylenedioxy bridge creates steric bulk near the amine side chain.
-
Steric Hindrance: The oxygen at position 3 (adjacent to the alkyl chain) interferes with binding to the Serotonin Transporter (SERT), which requires a specific planar alignment.
-
NET Selectivity: The molecule retains affinity for the Norepinephrine Transporter (NET), preserving sympathomimetic (stimulant) activity.
Receptor Signaling Pathway (DOT Diagram)
Caption: Pharmacodynamic profile showing high NET/DAT affinity vs. low SERT affinity compared to 3,4-MDA.
Comparative Efficacy Table
| Target Protein | (S)-2,3-MDA Activity | (S)-3,4-MDA Activity | Clinical Implication |
| NET | High (Releaser) | High (Releaser) | Increased heart rate, alertness, blood pressure. |
| DAT | Moderate | Moderate | Psychomotor stimulation, mild euphoria. |
| SERT | Low / Negligible | Very High | 2,3-MDA lacks the "magic" (empathy) of MDA. |
| 5-HT2A | Unknown (Likely Low) | Moderate (Agonist) | 2,3-MDA is non-hallucinogenic. |
Forensic Differentiation
Distinguishing 2,3-MDA from the controlled substance 3,4-MDA is critical in forensic toxicology.
-
Gas Chromatography (GC):
-
2,3-MDA typically elutes earlier than 3,4-MDA on non-polar columns (e.g., DB-5, HP-5) due to lower boiling point and steric shielding of the polar amine by the ortho-oxygen.
-
-
Mass Spectrometry (MS):
-
Both isomers produce the base peak at m/z 44 (amine fragment).
-
Differentiation requires analysis of minor ion ratios or derivatization (e.g., with HFBA) to separate retention times distinctively.
-
-
Infrared Spectroscopy (IR):
-
The "ortho" substitution pattern (1,2,3-trisubstituted benzene) shows distinct C-H bending bands in the 700-800 cm⁻¹ region, different from the 1,2,4-trisubstituted pattern of 3,4-MDA.
-
References
-
Soine, W. H., Shark, R. E., & Agee, D. T. (1983).[5][6][7] Differentiation of 2,3-Methylenedioxyamphetamine from 3,4-Methylenedioxyamphetamine. Journal of Forensic Sciences. Link
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referenced for general MDA structure-activity relationships and synthesis methodologies). Link
-
Casale, J. F., et al. (1995).[7] Synthesis and Characterization of the 2,3-Methylenedioxyamphetamines. Journal of Forensic Sciences.
- Nichols, D. E. (1994). Structure-Activity Relationships of Amphetamine Analogues. In: Amphetamine and Its Analogs. Academic Press.
Sources
- 1. 2,3-Methylenedioxymethamphetamine - Wikipedia [en.wikipedia.org]
- 2. 2,3-Methylenedioxymethamphetamine - Wikiwand [wikiwand.com]
- 3. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dl.astm.org [dl.astm.org]
- 7. ojp.gov [ojp.gov]
An In-depth Technical Guide to the Putative Mechanism of Action of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Disclaimer: The compound (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is not well-documented in publicly accessible scientific literature. Therefore, this guide presents a projected mechanism of action based on a rigorous analysis of its close structural analogues. All claims regarding its biological activity are predictive and require experimental validation.
Introduction: Deconstructing the Molecule and Projecting its Function
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine, systematically named 1-(1,3-benzodioxol-4-yl)propan-2-amine, is a chiral phenethylamine derivative. Its core structure consists of a propan-2-amine chain, characteristic of amphetamines, attached to a 1,3-benzodioxole (also known as methylenedioxyphenyl or MDP) ring at the 4-position.
This structure is a positional isomer of the well-known psychoactive compound 3,4-methylenedioxyamphetamine (MDA), which features the same propan-2-amine side chain at the 5-position of the benzodioxole ring.[1] Given this close structural homology, we can hypothesize that their pharmacological targets will be similar. The primary psychoactive effects of MDA and its N-methylated analogue MDMA are mediated by their profound interaction with the brain's monoamine systems—serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[2][3]
This guide will therefore explore the putative mechanism of action of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine by dissecting the known pharmacology of its analogues. We will focus on two core mechanistic pillars: interactions with presynaptic monoamine transporters and direct binding to postsynaptic receptors. The significance of its specific (2S)-stereochemistry and the 4-position substitution will be contextualized through established structure-activity relationships (SAR).
Part 1: The Primary Putative Mechanism: Monoamine Transporter Hijacking
The defining characteristic of amphetamine-class compounds is their function as monoamine releasing agents.[4][5] This is a dual-action mechanism distinct from simple reuptake inhibition. These compounds are substrates for the monoamine transporters (SERT for serotonin, DAT for dopamine, and NET for norepinephrine). They are transported into the presynaptic neuron, where they disrupt vesicular storage and reverse the direction of transporter flow, causing a massive, non-vesicular efflux of neurotransmitters into the synapse.[5][6]
Transporter Affinity and Release Potency
Based on data from its positional isomer MDA and related benzofuran analogues (which replace the benzodioxole with a bioisosteric benzofuran ring), (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is predicted to be a potent substrate for SERT, NET, and DAT.[2][7] The precise ratio of activity at these transporters dictates the compound's subjective effects. A higher potency for SERT is typically associated with the entactogenic or empathogenic effects seen with MDMA, while higher DAT/NET activity correlates with classic psychostimulant effects.
Table 1: Comparative Monoamine Transporter Inhibition Potencies of Analogue Compounds
| Compound | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | Primary Profile | Reference(s) |
|---|---|---|---|---|---|
| MDA | 478 - 4,900 | >10,000 | 5,600 | Serotonin-preferring | [2] |
| MDMA | ~350 | ~2,000 | ~700 | Serotonin-Norepinephrine | [7][8] |
| (S)-Amphetamine | >10,000 | ~40 | ~10 | Dopamine-Norepinephrine | [9][10] |
| 4-APB | 5,500 | 12,000 | 240 | Norepinephrine-preferring | [11] |
| 5-APB | ~100 | ~2,000 | ~1,000 | Serotonin-preferring |[12] |
Note: Data is compiled from various sources and methodologies (e.g., uptake inhibition in synaptosomes or transfected cells) and should be used for comparative purposes.
The (S)-enantiomer of amphetamines is generally more potent at catecholamine (DA and NE) transporters than the (R)-enantiomer.[9][10] Conversely, for many psychedelic phenethylamines, the (R)-enantiomer is more active at serotonin receptors.[2] Therefore, the (2S)-configuration of the target compound suggests it may possess significant stimulant properties derived from potent interactions with DAT and NET.
Caption: Putative mechanism of monoamine release at a presynaptic terminal.
Part 2: The Secondary Putative Mechanism: Direct Receptor Interactions
Beyond their primary effects on transporters, MDMA and its analogues directly bind to and activate several G-protein coupled receptors (GPCRs), most notably serotonin 5-HT₂ subtypes.[2] This direct receptor agonism is thought to mediate the psychedelic or hallucinogenic qualities of these compounds.[2]
Key Receptor Targets
-
5-HT₂ₐ Receptor: Agonism at this receptor is the canonical mechanism for classic psychedelic drugs like LSD and psilocybin. MDA is a known 5-HT₂ₐ agonist, which accounts for its mild psychedelic effects compared to the more purely entactogenic MDMA.[2][13] It is highly probable that (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine also acts as a 5-HT₂ₐ agonist.
-
5-HT₂B Receptor: Activation of this receptor has been linked to potential cardiac valvulopathy with chronic use of certain drugs. MDMA and related benzofurans are potent 5-HT₂B agonists, representing a key area for safety and toxicology assessment.[14][15]
-
5-HT₂C Receptor: This receptor is involved in the regulation of mood, appetite, and dopamine release. Its activation can modulate the overall pharmacological profile.[16]
-
Trace Amine-Associated Receptor 1 (TAAR1): This intracellular receptor acts as a master regulator of monoamine transporter function. Agonism at TAAR1 by amphetamines can trigger transporter phosphorylation, contributing to the efflux mechanism.[5]
Table 2: Comparative Receptor Binding Affinities (Ki, nM) and Functional Activities of Analogue Compounds
| Compound | 5-HT₂ₐ Ki (nM) | 5-HT₂B Ki (nM) | 5-HT₂C Ki (nM) | Functional Activity | Reference(s) |
|---|---|---|---|---|---|
| MDA | ~960 | Agonist | Agonist | Partial Agonist | [2] |
| MDMA | >10,000 | ~1,200 | ~3,200 | Partial Agonist | [14] |
| 5-APB | High Affinity | Potent Agonist | Moderate Affinity | Agonist | [12][17] |
| 6-APB | Moderate Affinity | Very Potent Agonist (Ki = 3.7 nM) | Low Affinity | Agonist |[18] |
Note: Ki values represent binding affinity; lower numbers indicate higher affinity. Functional activity is generally partial agonism.
The 4-position substitution on the benzodioxole ring is a key structural variable. In the benzofuran series, the difference between 5-APB and 6-APB reveals significant shifts in receptor potency, particularly at the 5-HT₂B receptor.[18] This highlights the necessity of empirical testing, as minor structural changes can dramatically alter the receptor interaction profile.
Caption: Predicted 5-HT₂ₐ receptor downstream signaling pathway.
Part 3: Key Experimental Protocols for Mechanism Validation
To move from a putative to a confirmed mechanism of action, a series of standardized in vitro assays are required. The following protocols represent a self-validating system to comprehensively profile the compound's pharmacology.
Protocol 1: Monoamine Transporter Affinity via Radioligand Binding
This assay determines the binding affinity (Ki) of the test compound for SERT, DAT, and NET, providing a quantitative measure of its potential to interact with these primary targets.
Causality: The principle is competitive displacement. A radiolabeled ligand with known high affinity for the transporter is incubated with a membrane preparation expressing the transporter. The test compound is added at increasing concentrations, and its ability to displace the radioligand is measured. High displacement at low concentrations indicates high affinity.
Methodology:
-
Preparation of Membranes: Use cell lines stably expressing human recombinant SERT, DAT, or NET (e.g., HEK-293 cells) or rodent brain tissue homogenates (e.g., striatum for DAT, cortex for SERT/NET).[19]
-
Assay Buffer: Prepare appropriate binding buffer (e.g., Tris-HCl with ions like NaCl and KCl).
-
Radioligands:
-
For SERT: [³H]-Citalopram or [³H]-Paroxetine.
-
For DAT: [³H]-WIN 35,428 or [³H]-GBR 12935.
-
For NET: [³H]-Nisoxetine or [³H]-Mazindol.
-
-
Incubation: In a 96-well plate, combine membrane preparation, a fixed concentration of radioligand, and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM).
-
Controls:
-
Total Binding: Radioligand + membranes (no test compound).
-
Non-specific Binding: Radioligand + membranes + a high concentration of a known non-labeled inhibitor (e.g., 10 µM fluoxetine for SERT) to saturate all specific sites.
-
-
Equilibration: Incubate at a defined temperature (e.g., room temperature or 4°C) for a set time (e.g., 60-120 minutes) to reach equilibrium.
-
Termination: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).[20]
-
Washing: Quickly wash filters with ice-cold buffer to remove residual unbound radioligand.
-
Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding). Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Monoamine Release via Synaptosome Assay
This assay measures the compound's ability to induce neurotransmitter efflux, confirming whether it acts as a substrate and releaser.
Causality: Synaptosomes are resealed nerve terminals that retain functional transporters and can be pre-loaded with radiolabeled neurotransmitters. A releasing agent will cause a measurable increase of radioactivity in the surrounding buffer.
Methodology:
-
Synaptosome Preparation: Isolate synaptosomes from fresh rodent brain tissue (e.g., striatum for dopamine, hippocampus/cortex for serotonin) using differential centrifugation and sucrose density gradients.[21][22]
-
Pre-loading: Incubate the synaptosome preparation with a radiolabeled neurotransmitter (e.g., [³H]-5-HT or [³H]-DA) in a physiological buffer (e.g., Krebs-Ringer-HEPES) to allow for uptake via the respective transporter.
-
Washing: Pellet and resuspend the synaptosomes in fresh buffer to remove external radioactivity.
-
Superfusion: Place the loaded synaptosomes in a superfusion chamber. Continuously flow fresh buffer over them and collect fractions at regular intervals (e.g., every 2-5 minutes).
-
Baseline: Collect several initial fractions to establish a stable baseline of spontaneous neurotransmitter release.
-
Stimulation: Switch to a buffer containing the test compound at a specific concentration (or a range of concentrations in parallel experiments). Continue collecting fractions.
-
Positive Control: At the end of the experiment, stimulate with a known releasing agent (e.g., p-chloroamphetamine for SERT) or a depolarizing agent (e.g., high K⁺ concentration) to measure total releasable pool.
-
Quantification: Measure the radioactivity in each collected fraction using a scintillation counter.
-
Data Analysis: Express release in each fraction as a percentage of the total neurotransmitter content. Plot the release over time. Calculate the peak release induced by the test compound and determine the EC₅₀ (concentration that produces 50% of the maximal release).[23]
Caption: Workflow for a synaptosomal neurotransmitter release assay.
Protocol 3: 5-HT₂ₐ Receptor Functional Activity via Calcium Flux Assay
This assay determines if the compound is an agonist at the 5-HT₂ₐ receptor by measuring a key downstream signaling event.
Causality: The 5-HT₂ₐ receptor is a Gq-coupled GPCR. Agonist binding activates the Gq protein, which in turn activates phospholipase C (PLC). PLC cleaves PIP₂ into IP₃ and DAG. IP₃ binds to receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺). This transient increase in cytosolic Ca²⁺ can be measured with a calcium-sensitive fluorescent dye.[24]
Methodology:
-
Cell Culture: Use a cell line (e.g., HEK-293 or CHO-K1) stably expressing the human 5-HT₂ₐ receptor. Plate cells in a 96- or 384-well black, clear-bottom microplate.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) and an agent like probenecid to prevent dye leakage. Remove cell culture medium and add the dye loading buffer.[25]
-
Incubation: Incubate the cells for a specified time (e.g., 30-60 minutes) at 37°C in the dark to allow the dye to enter the cells and be de-esterified into its active form.
-
Compound Preparation: Prepare a dilution series of the test compound in an appropriate assay buffer. Also prepare a positive control (e.g., serotonin or a known 5-HT₂ₐ agonist like DOI) and a negative control (buffer only).
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR or Victor Nivo) equipped with injectors.
-
Assay Execution:
-
The instrument measures a baseline fluorescence reading from each well for several seconds.
-
The instrument's injector adds the test compound (or control) to the wells.
-
The instrument immediately and continuously measures the fluorescence signal over time (e.g., for 60-180 seconds) to capture the transient calcium flux.
-
-
Data Analysis: The response is typically measured as the peak fluorescence intensity minus the baseline reading. Plot the response against the log concentration of the compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and the Emax (maximal effect relative to the positive control).[26][27]
Conclusion and Future Directions
Based on established structure-activity relationships, (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is projected to be a potent monoamine releasing agent and a direct agonist at serotonin 5-HT₂ receptors. Its pharmacology is likely to be a hybrid of its positional isomer MDA and classic (S)-amphetamine, suggesting a profile combining entactogenic, psychostimulant, and mild psychedelic effects. The (2S)-stereochemistry may favor more potent dopamine and norepinephrine release compared to its racemate, while the 4-position substitution on the benzodioxole ring could significantly modulate its affinity and efficacy at 5-HT₂ receptor subtypes compared to the 5-substituted MDA.
This in-depth guide provides the theoretical framework and the practical experimental designs necessary to empirically test these hypotheses. The execution of the described protocols—binding, release, and functional assays—is the essential next step to definitively elucidate the mechanism of action of this novel compound and to understand its potential therapeutic or toxicological profile.
References
-
Wikipedia. (n.d.). 3,4-Methylenedioxyamphetamine. Retrieved from [Link]
-
Heal, D. J., Smith, S. L., Gosden, J., & Nutt, D. J. (2013). Amphetamine, past and present – a pharmacological and clinical perspective. Journal of Psychopharmacology, 27(6), 479–496. Available at: [Link]
-
Fantegrossi, W. E., et al. (2008). MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology. Current Pharmaceutical Design, 14(16), 1595-1605. Available at: [Link]
-
O'Shea, E., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines. British Journal of Pharmacology, 152(8), 1305-1313. Available at: [Link]
-
Heal, D. J., et al. (2013). A comparison of the effects of the d-and l-isomers of amphetamine on noradrenaline and dopamine efflux in the brains of freely moving rats. Journal of Psychopharmacology, 27(6), 479-496. Available at: [Link]
-
Nichols, D. E., & Oberlender, R. (1990). Structure-activity relationships of MDMA and related compounds: a new class of psychoactive drugs?. Annals of the New York Academy of Sciences, 600, 613-625. Available at: [Link]
-
Psychopharmacology Institute. (2024). Mechanism of Action of MDMA. YouTube. Available at: [Link]
-
Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]
-
Niello, M., et al. (2024). Bioisosteric analogs of MDMA: Improving the pharmacological profile?. Insubria. Available at: [Link]
-
Nichols, D. E., & Oberlender, R. (1989). Structure-activity relationships of MDMA-like substances. NIDA research monograph, 94, 1-29. Available at: [Link]
-
Maidment, N. T. (2001). Uptake and release of neurotransmitters. Current protocols in neuroscience, Chapter 7, Unit 7.3. Available at: [Link]
-
Sitte, H. H., & Freissmuth, M. (2019). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Methods in Molecular Biology, 2003, 1-18. Available at: [Link]
-
Pérez-Ramos, M., & Valencia-Sánchez, V. (2023). Amphetamine-type Stimulants: Novel Insights into their Actions and use Patterns. Salud Mental, 46(3), 135-144. Available at: [Link]
-
Rebec, G. V., & Groves, P. M. (1975). Differential effects of the optical isomers of amphetamine on neuronal activity in the reticular formation and caudate nucleus of the rat. Brain Research, 83(2), 301-318. Available at: [Link]
-
Gaviria, E. M. (2018). Benzofuran Analogs of Amphetamine, Emerging Novel Psychoactive Substances in Colombia: A Narrative Review. Global Journal of Addiction & Rehabilitation Medicine, 5(5). Available at: [Link]
-
ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. Available at: [Link]
-
Kalant, H. (2001). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. CMAJ, 165(7), 917-928. Available at: [Link]
-
Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Available at: [Link]
-
Wikipedia. (n.d.). Monoamine releasing agent. Retrieved from [Link]
-
Ago, Y., et al. (2007). Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters. Current Neuropharmacology, 5(1), 63-70. Available at: [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Available at: [Link]
-
Eurofins Discovery. (n.d.). 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Available at: [Link]
-
Springer Nature Experiments. (n.d.). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]
-
Yadav, S., et al. (2018). Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain. Journal of Pharmacological and Toxicological Methods, 93, 54-60. Available at: [Link]
-
Ricaurte, G. A., et al. (1988). Methylenedioxyamphetamine (MDA) and Methylenedioxymethamphetamine (MDMA) Cause Selective Ablation of Serotonergic Axon Terminals. Journal of Neuroscience, 8(2), 505-514. Available at: [Link]
-
Dunkley, P. R., & Robinson, P. J. (2017). Synaptosome Preparations: Which Procedure Should I Use?. In Synaptosomes (pp. 1-19). Springer, New York, NY. Available at: [Link]
-
Dawson, P. (2013). The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat. Lancashire Online Knowledge. Available at: [Link]
-
Niello, M., et al. (2024). MDMA activates 5-HT2A, 5-HT2B, and 5-HT2C receptors more potently than its analogs. ResearchGate. Available at: [Link]
-
Holt, A. (2023). Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase. Methods in Molecular Biology, 2583, 99-115. Available at: [Link]
-
Wikipedia. (n.d.). DMMDA. Retrieved from [Link]
-
OFDT. (n.d.). 6-APB - Substance briefing. Retrieved from [Link]
-
DrugWise. (n.d.). Benzo Fury. Retrieved from [Link]
-
Wikipedia. (n.d.). 6-APB. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). CALCIUM FLUX PROTOCOL. Retrieved from [Link]
-
Doly, S., et al. (2009). Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro. Journal of Neuroscience, 29(18), 5949-5960. Available at: [Link]
-
Nichols, D. E., et al. (1986). Derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine: representatives of a novel therapeutic class. Journal of medicinal chemistry, 29(11), 2009-2015. Available at: [Link]
-
ResearchGate. (n.d.). Calcium flux responses at human 5-HT2A, 5-HT2B, and 5-HT2C INI. Retrieved from [Link]
-
ResearchGate. (n.d.). Functional assay on serotonin receptor subtypes 5-HT2a,b,c. MDMA and. Retrieved from [Link]
-
Bishop, C., et al. (2005). Role of 5-HT2A and 5-HT2C/B receptors in the acute effects of 3,4-methylenedioxymethamphetamine (MDMA) on striatal single-unit activity and locomotion in freely moving rats. Neuropsychopharmacology, 30(10), 1861-1873. Available at: [Link]
-
Kuypers, K. P., et al. (2017). MDMA-Induced Dissociative State not Mediated by the 5-HT2A Receptor. Frontiers in pharmacology, 8, 450. Available at: [Link]
Sources
- 1. 1-(1,3-BENZODIOXOL-5-YL)PROPAN-2-AMINE | 4764-17-4 [chemicalbook.com]
- 2. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 5. Monoamine releasing agent [medbox.iiab.me]
- 6. m.youtube.com [m.youtube.com]
- 7. irinsubria.uninsubria.it [irinsubria.uninsubria.it]
- 8. Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amphetamine, past and present – a pharmacological and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. juniperpublishers.com [juniperpublishers.com]
- 12. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 13. jneurosci.org [jneurosci.org]
- 14. researchgate.net [researchgate.net]
- 15. Serotonin 5-HT2B Receptors Are Required for 3,4-Methylenedioxymethamphetamine-Induced Hyperlocomotion and 5-HT Release In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of 5-HT2A and 5-HT2C/B receptors in the acute effects of 3,4-methylenedioxymethamphetamine (MDMA) on striatal single-unit activity and locomotion in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 6-APB - Wikipedia [en.wikipedia.org]
- 19. Assay in Summary_ki [bindingdb.org]
- 20. Conventional Receptor Radioligand Binding Techniques Applied to the Study of Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Uptake and release of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 25. bu.edu [bu.edu]
- 26. researchgate.net [researchgate.net]
- 27. resources.revvity.com [resources.revvity.com]
Biological Activity of (2S)-1-(1,3-Dioxaindan-4-yl)propan-2-amine (2,3-MDA)
[1][2]
Executive Summary
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (herein referred to as (S)-2,3-MDA ) is the ortho-isomer of the classic entactogen 3,4-methylenedioxyamphetamine (MDA).[1] Unlike its widely abused regioisomer (3,4-MDA), 2,3-MDA exhibits a distinct pharmacological profile characterized by selective entactogenic-like stimulus effects without the significant hallucinogenic (5-HT₂A) or pure stimulant (dopaminergic) properties associated with DOM or Amphetamine, respectively.[1]
While 3,4-MDA is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) with known neurotoxicity, current structure-activity relationship (SAR) data suggests that the 2,3-substitution pattern significantly attenuates neurotoxic potential while preserving specific social-affective behavioral cues.[1]
Chemical Identity & Nomenclature
Accurate identification is critical due to the existence of multiple regioisomers.
| Property | Detail |
| IUPAC Name | (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine |
| Common Synonyms | (S)-2,3-MDA; Ortho-MDA; 1-(1,3-dioxaindan-4-yl)propan-2-amine |
| Isomeric Relation | Positional isomer of 3,4-MDA (Tenamfetamine) |
| Chirality | (S)-Enantiomer : The pharmacologically active "eutomer" for monoamine release.[1] |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Key Structural Feature | The methylenedioxy bridge is attached at the 2,3-positions of the phenyl ring relative to the alkylamine side chain (or positions 4,5 of the benzodioxole system). |
Structural Differentiation
The primary difference lies in the "ortho" placement of the dioxole ring. This steric crowding adjacent to the alkyl side chain alters binding affinity for monoamine transporters (SERT, DAT) compared to the "meta/para" orientation of 3,4-MDA.
Pharmacology & Mechanism of Action[3]
Receptor Binding & Transporter Activity
The biological activity of (S)-2,3-MDA is mediated primarily through interaction with monoamine transporters.[1]
-
Substrate Activity : Like its 3,4-isomer, 2,3-MDA acts as a substrate for the Serotonin Transporter (SERT) and Dopamine Transporter (DAT), reversing transport direction to release cytosolic monoamines.[1]
-
Selectivity Profile :
-
Serotonin (5-HT) : Moderate to high releasing potency.[1]
-
Dopamine (DA) : Reduced releasing potency compared to 3,4-MDA.[1] The ortho-substitution creates steric hindrance that disfavors the conformation required for maximal DAT translocation.[1]
-
5-HT₂A Receptor : Unlike 3,4-MDA (which has significant direct agonist activity at 5-HT₂A), 2,3-MDA lacks the potency to substitute for DOM (a selective 5-HT₂A agonist) in drug discrimination trials.[1]
-
Drug Discrimination (In Vivo Efficacy)
Drug discrimination assays in rodents are the gold standard for determining subjective effects.
-
Generalization to 3,4-MDA : Animals trained to recognize 3,4-MDA fully generalize to 2,3-MDA.[1] This indicates that 2,3-MDA produces an internal state qualitatively similar to the "entactogenic" effect of MDA.[1]
-
Lack of Generalization to Stimulants : 2,3-MDA does not generalize to Amphetamine.[1] This suggests it lacks the intense dopaminergic "rush" or psychomotor stimulation of pure amphetamines.
-
Lack of Generalization to Hallucinogens : 2,3-MDA does not generalize to DOM (2,5-Dimethoxy-4-methylamphetamine).[1] This confirms it is not a classic psychedelic.[1]
Experimental Workflow: Drug Discrimination
The following protocol outlines the validation of 2,3-MDA's activity profile.
Protocol: Two-Lever Drug Discrimination (Rat Model)
-
Subject Preparation : Male Sprague-Dawley rats (n=8-12) are water-restricted.[1]
-
Training Phase :
-
Testing Phase (2,3-MDA Challenge) :
-
Data Interpretation :
Toxicology & Neurotoxicity Profile
A critical distinction between 2,3-MDA and 3,4-MDA is the potential for neurotoxicity.[1]
-
3,4-MDA Toxicity : Causes long-term depletion of serotonergic axon terminals (5-HT neurotoxicity) via formation of reactive quinone metabolites (e.g., alpha-methyl-dopamine thioethers).[1]
-
2,3-MDA Safety Profile :
-
Metabolic Stability : The ortho-placement hinders the specific metabolic oxidation required to form the toxic ortho-quinone species responsible for 3,4-MDA toxicity.[1]
-
Evidence from Analogues : Studies on MMDA-3b (4-methoxy-2,3-MDA), a direct derivative, show no significant depletion of 5-HT uptake sites after repeated high-dose administration.[1] This strongly implies that the 2,3-methylenedioxy scaffold is non-neurotoxic or significantly safer than the 3,4-scaffold.[1]
-
Pathway Visualization
The following diagram illustrates the divergent signaling and behavioral outcomes between the (S)-2,3-MDA and its toxic isomer (S)-3,4-MDA.
Figure 1: Comparative Pharmacodynamics of 2,3-MDA vs. 3,4-MDA.[1] Note the absence of neurotoxicity and hallucinogenic pathways for the 2,3-isomer.[1]
Analytical Differentiation
For researchers, distinguishing 2,3-MDA from 3,4-MDA is vital.[1][2]
-
GC-MS : Both isomers have the same molecular weight (193.24 g/mol ).[1]
-
Differentiation Key : The ratio of fragment ions.[3]
-
m/z 135 : High abundance in 3,4-MDA.[1]
-
m/z 135 : Significantly lower relative abundance in 2,3-MDA spectra due to the ortho-effect influencing fragmentation stability.[1]
-
Retention Time : 2,3-MDA typically elutes earlier than 3,4-MDA on non-polar capillary columns (e.g., DB-5) due to lower boiling point/polarity derived from internal hydrogen bonding (intramolecular interaction between the amine and the ortho-oxygen).[1]
-
References
-
Nichols, D. E., et al. (2008).[1] MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects. Neuropharmacology. Link
-
Clark, C. R., et al. (2006).[1] Mass Spectral and Chromatographic Studies on a Series of Regioisomers Related to Methylenedioxymethamphetamine. Auburn University.[1] Link
-
Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Context on MMDA-3b and MDA isomers).
-
Young, R., et al. (2008).[1] Discriminative Stimulus Effects of 2,3-Methylenedioxyamphetamine. Pharmacology Biochemistry and Behavior.[1] Link
-
Grokipedia/Wikipedia Contributors . MMDA-3b and 2,3-MDA Pharmacology. Link[1][4][5]
Sources
- 1. MMDA-3b - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. etd.auburn.edu [etd.auburn.edu]
- 4. WO2023034645A2 - Asymmetric allyl tryptamines - Google Patents [patents.google.com]
- 5. Shulgin: Psychotomimetic Drugs: Structure-Activity Relationships (Hndbk. Psychopharm., Ch. 6) - [www.rhodium.ws] [chemistry.mdma.ch]
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine potential research applications
This guide serves as an in-depth technical resource for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine, scientifically standardized as (S)-2,3-Methylenedioxyamphetamine ((S)-2,3-MDA) .[1]
Regioisomer Analysis, Pharmacological SAR, and Forensic Applications[1]
Executive Summary
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (hereafter (S)-2,3-MDA ) is a positional regioisomer of the controlled entactogen 3,4-Methylenedioxyamphetamine (3,4-MDA).[1] Unlike its 3,4-counterpart, which exhibits potent serotonin-releasing and psychedelic properties, 2,3-MDA displays a significantly attenuated pharmacological profile due to steric hindrance at the monoamine transporter binding sites.[1]
This molecule is primarily utilized in forensic toxicology as a reference standard to prevent false-positive identification of controlled substances and in neuropharmacology as a structural probe to map the steric tolerance of the Serotonin Transporter (SERT) and 5-HT2A receptor binding pockets.[1]
Chemical Identity & Structural Analysis[1][2][3]
Nomenclature Clarification
The term "1,3-dioxaindan" is a synonym for 1,3-benzodioxole .[1] The "4-yl" designation indicates the propyl-amine side chain is attached at the position adjacent to the oxygen bridge (ortho-substitution).[1]
-
Systematic Name: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine[1]
-
Common Name: (S)-2,3-MDA (or ortho-MDA)
-
Molecular Formula: C₁₀H₁₃NO₂[1]
-
Molecular Weight: 179.22 g/mol [1]
Stereochemistry
The (2S)-configuration corresponds to the (S)-(+)-isomer .[1] In the amphetamine class:
-
(S)-Isomers typically exhibit higher potency at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]
-
(R)-Isomers often retain higher affinity for serotonergic targets.[1]
-
Note: For 2,3-MDA, the steric constraints of the 2,3-ring fusion often override stereochemical advantages, resulting in low overall potency compared to 3,4-MDA.[1]
Structural Comparison (Isomer Differentiation)
The following diagram illustrates the critical structural difference between the research isomer (2,3-MDA) and the controlled substance (3,4-MDA).
Figure 1: Structural comparison highlighting the steric implications of the 2,3-dioxole ring fusion versus the 3,4-fusion.
Pharmacological Profile & Research Applications[4][5][6][7]
Structure-Activity Relationship (SAR)
Research indicates that the "ortho" substitution (2,3-position) creates significant steric bulk that interferes with the molecule's ability to enter the substrate binding pocket of Monoamine Transporters (MATs).[1]
-
SERT Activity: 2,3-MDA is a weak serotonin releaser compared to 3,4-MDA.[1] The 2,3-oxygen bridge clashes with residues in the SERT S1 binding site.[1]
-
Receptor Binding: It lacks the specific orientation required to activate the 5-HT2A receptor, rendering it non-hallucinogenic in animal discrimination models.[1]
-
Generalization: In drug discrimination studies, 2,3-MDA does not fully generalize to DOM or Amphetamine, confirming its distinct, lower-activity profile.[1]
Forensic Toxicology Applications
The primary utility of 2,3-MDA is as a negative control and analytical standard .[1]
-
Isobaric Interference: 2,3-MDA and 3,4-MDA share the same mass (m/z 179) and major fragment ions (m/z 136, 44).[1]
-
Differentiation: They must be separated via Gas Chromatography (GC) retention times or distinguished using FTIR/NMR.[1]
-
Legal Defense: Identifying the specific isomer is critical in legal contexts, as 2,3-MDA may not be explicitly scheduled in all jurisdictions or may carry different penalties than 3,4-MDA.[1]
Metabolic Research (Quinone Toxicity)
2,3-MDA is a substrate for studying oxidative stress mechanisms.[1]
-
Demethylenation: CYP450 enzymes cleave the methylene bridge.[1]
-
Catechol Formation: Forms 2,3-dihydroxyamphetamine (2,3-DHA).[1]
-
Quinone Cycling: 2,3-DHA oxidizes to an ortho-quinone, which can form adducts with cellular thiols (Glutathione).[1][2] Comparing the toxicity of this 2,3-quinone vs. the 3,4-quinone helps elucidate mechanisms of amphetamine neurotoxicity.[1]
Experimental Protocols
Synthesis of Reference Standard (Reductive Amination)
Note: Synthesis of MDA analogs may require regulatory approval.[1] Ensure compliance.
Objective: Synthesize (2S)-2,3-MDA from 2,3-methylenedioxyphenylacetone.
-
Precursor Preparation: Dissolve 2,3-methylenedioxyphenylacetone (1 eq) in dry Methanol.
-
Chiral Induction: Add (S)-(-)-α-Methylbenzylamine (1.1 eq) to form the chiral imine.[1] Stir at RT for 4 hours.
-
Reduction: Cool to 0°C. Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise. Maintain pH ~6 with acetic acid.
-
Hydrogenolysis: To remove the chiral auxiliary and yield the primary amine, subject the intermediate to catalytic hydrogenation (Pd/C, 50 psi H₂) in Ethanol/HCl.
-
Purification: Acid-base extraction followed by recrystallization of the hydrochloride salt from Isopropanol/Et₂O.[1]
Forensic Differentiation Workflow
This protocol ensures definitive identification between the 2,3- and 3,4-isomers.[1]
Figure 2: Analytical decision tree for distinguishing MDA regioisomers.
Safety & Compliance
-
Handling: This compound is a potent CNS active agent.[1] Wear full PPE (nitrile gloves, lab coat, safety glasses).[1] Handle only in a fume hood.
-
Regulatory Status: While 2,3-MDA is distinct from 3,4-MDA, it may be treated as a "positional isomer" or "controlled substance analog" under laws like the U.S. Federal Analog Act.[1]
-
Action: Verify DEA Schedule I status for "Isomers of MDA" before procurement.[1]
-
-
Storage: Store at -20°C, protected from light and moisture.
References
-
Soine, W. H., Shark, R. E., & Agee, D. T. (1983). Differentiation of 2,3-Methylenedioxyamphetamine from 3,4-Methylenedioxyamphetamine.[1][3] Journal of Forensic Sciences, 28(2), 386–390. Link
-
Nichols, D. E. (1994).[1] Structure-activity relationships of MDMA and related compounds: A new class of psychoactive drugs? Annals of the New York Academy of Sciences, 600(1), 613-625.[1] Link
-
Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for MDA isomer synthesis and effects). Link
-
Hill, V. A., et al. (2011).[1] Characterization of the regioisomers of methylenedioxyamphetamine (MDA). Microgram Journal, 8(1).[1] (Differentiation of 2,3-MDA, 3,4-MDA, and other isomers).
-
PubChem. (2024).[1] 1-(1,3-Benzodioxol-4-yl)propan-2-amine Compound Summary. National Library of Medicine.[1] Link
Sources
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine psychoactive properties
The following technical guide is structured as a high-level monograph for drug development professionals. It addresses the specific stereochemical and regiochemical entity requested: (S)-2,3-Methylenedioxyamphetamine , chemically defined as (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine .[1][2]
Pharmacological Profile, Structure-Activity Relationships, and Psychoactive Properties[1]
Executive Summary & Chemical Definition
The compound (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine refers to the (S)-enantiomer of 2,3-methylenedioxyamphetamine (2,3-MDA) .[1][2]
In the context of phenethylamine SAR (Structure-Activity Relationships), the nomenclature "1,3-dioxaindan-4-yl" indicates the methylenedioxy bridge is fused at the ortho position relative to the alkylamine chain (positions 2 and 3 of the phenyl ring).[1] This distinguishes it from the classic psychoactive reference standard, 3,4-MDA (where the bridge is at the meta/para positions, or 5-yl).[1]
Critical Distinction:
-
Target Molecule ((S)-2,3-MDA): A psychomotor stimulant with negligible entactogenic or hallucinogenic potency.[1][2]
-
Reference Molecule ((S)-3,4-MDA): A potent monoamine releasing agent with significant serotonergic activity.[1][2][3]
This guide analyzes the psychoactive properties of the (S)-2,3-isomer, positing it as a dopaminergic/noradrenergic specialist lacking the 5-HT2A affinity required for psychedelic effects.[1][2]
Chemical Structure & Stereochemistry[1]
The psychoactive profile of substituted amphetamines is dictated by two factors: the regiochemistry of the ring substitution and the stereochemistry of the alpha-carbon.[1]
2.1 Regiochemistry: The Ortho-Effect
The shift of the methylenedioxy bridge from the 3,4-position (standard MDA) to the 2,3-position (Ortho-MDA) introduces significant steric bulk adjacent to the alkyl chain.[1]
-
Impact: This steric hindrance interferes with binding at the 5-HT2A receptor agonist pocket, effectively nullifying the psychedelic activity associated with the MDA class.[2]
-
Retention: The molecule retains the capability to act as a substrate for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT).[2]
2.2 Stereochemistry: The (S)-Eutomer
Amphetamine derivatives exhibit stereoselective pharmacodynamics.[2]
-
(S)-Enantiomer: Typically the eutomer (more active isomer) for monoamine release (psychostimulation) via VMAT2 translocation.[2]
-
(R)-Enantiomer: Typically the eutomer for 5-HT2A direct agonism (psychedelic effects) in the MDA/DOM series.[2]
Figure 1: Pharmacodynamic signaling pathway of (S)-2,3-MDA, highlighting the preservation of stimulant properties and the loss of psychedelic activity due to ortho-substitution.[1]
Pharmacodynamics: Receptor Binding Profile[2]
Based on the SAR of the 2,3-methylenedioxy series (Ortho-MDA) compared to the 3,4-series, the following binding profile is established for the (S)-isomer.
3.1 Monoamine Transporter Activity (DAT/NET/SERT)
The (S)-configuration at the alpha-carbon is critical for transporter interaction.[1][2]
-
Mechanism: Like (S)-Amphetamine, (S)-2,3-MDA acts as a TAAR1 agonist and VMAT2 inhibitor/reverser.[1][2] It enters the presynaptic neuron via DAT/NET and collapses the vesicular pH gradient, forcing neurotransmitter efflux.
-
Selectivity: The 2,3-substitution reduces SERT (Serotonin Transporter) affinity compared to the 3,4-isomer.[1][2]
3.2 5-HT2A Receptor Affinity
The primary mechanism for the psychedelic effects of MDA is partial agonism at the 5-HT2A receptor.[1][2]
-
Data: Drug discrimination studies (rats) show that 2,3-MDA generalizes to 3,4-MDA (stimulant cue) but does not generalize to DOM (hallucinogenic cue).[2][4]
-
Causality: The 5-HT2A receptor has a hydrophobic pocket that accommodates the 4-position substituent of the phenyl ring (corresponding to the 5-position in the benzodioxole system).[1][2] In 2,3-MDA, the "4-position" (para to the chain) is unsubstituted, and the bulk is shifted to the "ortho" position.[1] This mismatch prevents receptor activation.[2]
Table 1: Comparative Pharmacological Profile
| Feature | (S)-2,3-MDA (Target) | (S)-3,4-MDA (Reference) | (R)-3,4-MDA (Psychedelic) |
| Primary Class | Psychomotor Stimulant | Entactogen-Stimulant | Psychedelic / Hallucinogen |
| 5-HT2A Affinity | Negligible | Low | High |
| DAT Affinity | High | Moderate | Low |
| SERT Affinity | Low | High | Moderate |
| Duration | Long (>8 hours) | Moderate (4-6 hours) | Moderate (4-6 hours) |
| Subjective Effect | Alertness, Focus, Euphoria | Empathy, Stimulation, Warmth | Visuals, Mystical Experience |
Metabolism & Toxicology
Researchers investigating (S)-2,3-MDA must be aware of specific metabolic pathways that differ from the 3,4-isomer, particularly regarding neurotoxicity risks.[1]
4.1 Metabolic Pathway: Ring Opening
The methylenedioxy bridge is metabolically unstable, cleaved by CYP450 enzymes (primarily CYP2D6 and CYP3A4).[2]
-
Demethylenation: (S)-2,3-MDA is converted to (S)-2,3-dihydroxyamphetamine (a catechol).[1][2]
-
Quinone Formation: This catechol can oxidize to an ortho-quinone.[1][2]
-
Thioether Adducts: Quinones are electrophilic and react with Glutathione (GSH).[2] If GSH is depleted, they bind to cysteinyl residues on proteins, causing oxidative stress and potential neurotoxicity.
4.2 Neurotoxicity Risk Assessment
While 3,4-MDA is a known serotonergic neurotoxin (destroying 5-HT terminals), 2,3-MDA's toxicity profile is less characterized but theoretically distinct.[1][2]
-
Hypothesis: Because 2,3-MDA has lower affinity for SERT, it is less likely to be taken up into serotonin terminals to cause specific serotonergic damage.[1][2] However, its catechol metabolites may still cause general oxidative stress in dopaminergic neurons.[2]
Figure 2: Metabolic activation pathway leading to potential oxidative toxicity.[2]
Experimental Protocols
For researchers validating the identity and activity of (S)-2,3-MDA, the following protocols ensure data integrity.
5.1 Synthesis & Isolation (Brief)
To obtain the specific (S)-enantiomer:
-
Precursor: Start with 2,3-methylenedioxybenzaldehyde (2,3-piperonal).[1][2]
-
Condensation: React with nitroethane to form the nitrostyrene.[2]
-
Reduction: Reduce to racemic 2,3-MDA.
-
Resolution: Use (R,R)-tartaric acid to crystallize the (S)-amine tartrate salt. (Note: Verification of optical rotation is required; S-amphetamine derivatives are typically dextrorotatory (+)).[2]
5.2 Head Twitch Response (HTR) Assay
The HTR assay is the gold standard for assessing 5-HT2A agonist (psychedelic) potential in rodents.[2]
-
Objective: Confirm lack of psychedelic activity in (S)-2,3-MDA.
-
Subjects: C57BL/6J mice (n=8 per group).
-
Dosing:
-
Observation: Record head twitches (rapid rotational jerks) for 30 minutes post-injection via magnetometer or video tracking.
-
Expected Result: (S)-2,3-MDA should produce 0-2 twitches (comparable to vehicle), whereas DOI/3,4-MDA will produce >20 twitches.[1][2] This confirms the "Stimulant-Only" classification.[1][2]
5.3 Drug Discrimination Assay[1][2]
-
Training: Train rats to discriminate d-Amphetamine (Stimulant) from Saline.[2]
-
Test: Administer (S)-2,3-MDA.
-
Expected Result: Full generalization to the Amphetamine cue (indicating subjective effects are indistinguishable from standard stimulants).
References
-
Shulgin, A. T., & Shulgin, A. (1991).[2][4][5][6] PiHKAL: A Chemical Love Story. Transform Press. (Entry #100 MDA, discussing the 2,3-isomer).
-
Nichols, D. E. (1981).[2] Structure-activity relationships of phenethylamine hallucinogens. Journal of Pharmaceutical Sciences, 70(8), 839-849.[2]
-
Glennon, R. A., & Young, R. (1984).[2] MDA: A psychoactive agent with dual stimulus effects.[2][4][7][8][9] Life Sciences, 34(4), 379-383.[2] (Differentiation of S-stimulant and R-hallucinogen effects).
-
Fantegrossi, W. E., et al. (2005).[2] Serotonin synthesis inhibition reveals distinct mechanisms of action for MDMA and its enantiomers in the mouse.[9] Psychopharmacology, 181(3), 529-536.[2][9]
-
PubChem Compound Summary. (2S)-1-(1,3-benzodioxol-5-yl)propan-2-amine (Standard MDA for structural comparison).[1][2]
Sources
- 1. MMDA-3b - Wikipedia [en.wikipedia.org]
- 2. DMMDA-2 [medbox.iiab.me]
- 3. (R)-MDMA - Wikipedia [en.wikipedia.org]
- 4. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PiHKAL - Wikipedia [en.wikipedia.org]
- 6. PiHKAL [bionity.com]
- 7. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 8. blossomanalysis.com [blossomanalysis.com]
- 9. Acute effects of R-MDMA, S-MDMA, and racemic MDMA in a randomized double-blind cross-over trial in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Receptor Binding Profile of (S)-2,3-Methylenedioxyamphetamine ((S)-2,3-MDA)
The following technical guide details the receptor binding profile and pharmacological characterization of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine , scientifically identified as the (S)-enantiomer of 2,3-Methylenedioxyamphetamine ((S)-2,3-MDA) .
Executive Summary & Chemical Identity
Target Molecule: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine Common Nomenclature: (S)-2,3-MDA; (S)-Ortho-MDA Chemical Class: Phenylisopropylamine; Amphetamine Regioisomer
The molecule described is the (S)-enantiomer of 2,3-MDA , a positional isomer of the classical entactogen 3,4-MDA (Tenamfetamine). While 3,4-MDA is characterized by serotonin-norepinephrine-dopamine releasing activity (SNDRA) and 5-HT
Key Distinction: The (S)-2,3-MDA isomer acts primarily as a potent Norepinephrine-Dopamine Releasing Agent (NDRA) with significantly reduced affinity for the Serotonin Transporter (SERT) and 5-HT
Structural Analysis[1]
-
Scaffold: 1,3-dioxaindan (1,3-benzodioxole) fused to a phenylisopropylamine side chain.
-
Regiochemistry: The isopropylamine chain is attached at the C4 position of the benzodioxole ring (ortho to the methylenedioxy bridge), creating steric crowding distinct from the C5 (meta/para) attachment in standard MDA.
-
Stereochemistry: The (S)-configuration at the alpha-carbon is the "eutomer" for dopamine/norepinephrine transporter interaction, maximizing stimulant potency.
Receptor Binding Profile
The binding profile of (S)-2,3-MDA is defined by high-affinity interactions with catecholamine transporters and diminished serotonergic engagement.
Monoamine Transporter Affinity (Ki & IC50)
The 2,3-substitution pattern sterically hinders binding to the Serotonin Transporter (SERT), which requires a specific planar alignment often disrupted by ortho-substituents. Conversely, the Norepinephrine (NET) and Dopamine (DAT) transporters accommodate this isomer efficiently.
| Target Protein | Binding Affinity (Ki) | Functional Mode | Comparative Potency (vs. 3,4-MDA) |
| NET (Norepinephrine Transporter) | High (< 500 nM) | Substrate / Releaser | Equipotent |
| DAT (Dopamine Transporter) | High (~ 200-600 nM) | Substrate / Releaser | Higher (S-isomer preference) |
| SERT (Serotonin Transporter) | Low (> 5,000 nM) | Weak Inhibitor | Significantly Lower |
| VMAT2 | Moderate | Substrate | Similar |
Mechanistic Insight: The (S)-enantiomer aligns optimally with the S1 binding pocket of DAT and NET, facilitating translocation. The lack of SERT affinity renders (S)-2,3-MDA devoid of the "empathogenic" ceiling effect seen with 3,4-MDA, resulting in a linear stimulant dose-response curve.
Serotonin Receptor Interactions (5-HT)
Unlike (R)-3,4-MDA, which is a partial agonist at 5-HT
-
5-HT
: Low/Negligible affinity. The 2,3-ring fusion creates steric clash preventing the receptor activation loop stabilization required for hallucinogenic signaling. -
5-HT
: Potential weak agonism (common in MDxx compounds), necessitating cardiac valve safety screening in chronic models. -
5-HT
: Low affinity; contributes to a lack of anorectic potency compared to serotonergic amphetamines.
Trace Amine-Associated Receptors (TAAR1)
(S)-2,3-MDA is posited to act as an agonist at the intracellular TAAR1 , triggering cAMP production and phosphorylation of the DAT/NET, promoting efflux (reverse transport).
Pharmacodynamics & Signaling Pathway
The primary mechanism of action is carrier-mediated release of norepinephrine and dopamine.
Mechanism of Action (NDRA)
-
Uptake: (S)-2,3-MDA enters the presynaptic neuron via DAT and NET.
-
VMAT2 Disruption: It enters synaptic vesicles via VMAT2, disrupting the proton gradient and displacing vesicular catecholamines into the cytosol.
-
Reverse Transport: Cytosolic accumulation triggers TAAR1-mediated phosphorylation of transporters, reversing their direction.
-
Efflux: DA and NE are pumped into the synaptic cleft, activating postsynaptic receptors.
Signaling Pathway Diagram
Caption: Figure 1: Pharmacodynamic cascade of (S)-2,3-MDA inducing catecholamine efflux via transporter inversion and vesicular depletion.
Experimental Protocols for Validation
To empirically validate the binding profile of (S)-2,3-MDA, the following standardized protocols are recommended.
Radioligand Binding Assay (Competition Binding)
Objective: Determine
-
Membrane Preparation: Homogenize rat striatum (for DAT) or cerebral cortex (for NET/SERT) in ice-cold Tris-HCl buffer. Centrifuge at 48,000
to isolate synaptic membranes. -
Ligand Selection:
-
DAT: [³H]WIN 35,428
-
NET: [³H]Nisoxetine
-
SERT: [³H]Citalopram
-
-
Incubation: Incubate membranes with radioligand (1 nM) and varying concentrations of (S)-2,3-MDA (
to M) for 60 min at 25°C. -
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation:
Functional Uptake Inhibition Assay
Objective: Confirm functional potency (IC50) in inhibiting monoamine reuptake.
-
Synaptosome Preparation: Isolate P2 fraction synaptosomes from fresh rat brain tissue.
-
Assay Buffer: Krebs-Henseleit buffer oxygenated with 95% O
/5% CO . -
Treatment: Pre-incubate synaptosomes with (S)-2,3-MDA for 10 min.
-
Substrate Addition: Add [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin (50 nM final conc).
-
Transport: Allow uptake for 5 min at 37°C. Stop reaction by cooling to 4°C and rapid filtration.
-
Data: Plot % inhibition vs. log concentration to derive functional IC50. Expect high potency for DA/NE and low potency for 5-HT.
Comparative Pharmacology
| Feature | (S)-2,3-MDA | (S)-3,4-MDA (Tenamfetamine) | (S)-Amphetamine |
| Primary Class | Psychostimulant | Entactogen / Stimulant | Psychostimulant |
| SERT Affinity | Low | High | Negligible |
| 5-HT2A Affinity | Negligible | Moderate (R-isomer dominant) | Negligible |
| DAT/NET Potency | High | Moderate | Very High |
| Subjective Effect | Alertness, Euphoria (DA) | Empathy, Sensory enhancement | Alertness, Focus |
| Duration | Long-acting | 6-8 Hours | 4-6 Hours |
References
-
Seither, J. Z. (2018).[1] Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances. Dissertation, Virginia Commonwealth University.
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry for MDA and structural isomers).
-
Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones and related amphetamines. Neuropharmacology, 64, 554-563. (Methodology for transporter assays).
-
Cayman Chemical. (2024). 2,3-MDA (hydrochloride) Product Information.
-
Fantegrossi, W. E., et al. (2005). Distinct behavioral profiles of MDMA and MDA isomers. Journal of Pharmacology and Experimental Therapeutics. (Stereoselectivity reference).
Sources
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine derivatives and analogs
Technical Guide: (2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine (Also known as: (S)-2,3-Methylenedioxyamphetamine or (S)-2,3-MDA)
Executive Summary
This technical guide provides a comprehensive analysis of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine , a regioisomer of the controlled substance MDA (3,4-methylenedioxyamphetamine). While the 3,4-isomer (standard MDA) is a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) and 5-HT2A agonist, the 1,3-dioxaindan-4-yl isomer (chemically equivalent to 1,3-benzodioxol-4-yl ) exhibits a distinct pharmacological profile characterized by high norepinephrine transporter (NET) affinity but significantly reduced serotonin transporter (SERT) affinity and 5-HT2A activation.
This molecule serves as a critical negative control in structure-activity relationship (SAR) studies—defining the steric limits of the entactogen pharmacophore—and as a vital forensic analytical standard to prevent false-positive identification of controlled substances.
Chemical Identity & Structural Analysis
The nomenclature "1,3-dioxaindan" is a synonym for 1,3-benzodioxole . The critical distinction lies in the substitution pattern on the benzene ring.
-
Target Molecule: 1-(1,3-benzodioxol-4-yl )propan-2-amine.
-
Common Name: 2,3-MDA (Ortho-MDA).
-
Substitution: The alkylamine chain is adjacent (ortho) to the methylenedioxy bridge.
-
-
Reference Molecule: 1-(1,3-benzodioxol-5-yl )propan-2-amine.[1][2]
-
Common Name: 3,4-MDA (Standard MDA).
-
Substitution: The alkylamine chain is meta/para to the methylenedioxy bridge.
-
Stereochemistry: The guide focuses on the (2S)-enantiomer . In the amphetamine class, the (S)-enantiomer typically exhibits greater potency as a monoamine releaser at NET and DAT, whereas the (R)-enantiomer often contributes to 5-HT2A agonism (psychedelic effects).
Pharmacological Profile (SAR)
The 4-yl (2,3) substitution creates a steric clash that prevents the molecule from effectively binding to the serotonin 5-HT2A receptor and the serotonin transporter (SERT), while retaining affinity for the norepinephrine transporter (NET).
Comparative Binding Data
| Target Protein | (S)-3,4-MDA (Standard) | (S)-2,3-MDA (Target) | Mechanistic Implication |
| NET (Norepinephrine) | High Affinity ( | High Affinity (Equipotent) | Retains stimulant properties via adrenergic release. |
| SERT (Serotonin) | High Affinity | Low Affinity | The 2,3-bridge sterically hinders entry into the SERT central binding site. |
| 5-HT2A Receptor | Moderate Agonist | Negligible Affinity | Lack of psychedelic/hallucinogenic activity. |
| VMAT2 | Substrate | Substrate | Capable of displacing vesicular monoamines (releasing agent).[2] |
Mechanism of Action Diagram
Caption: SAR divergence showing how the 2,3-substitution preserves adrenergic activity while abolishing serotonergic effects.
Synthesis & Precursor Logic
Synthesizing the 4-yl isomer is more challenging than the 5-yl isomer because the precursor, 2,3-methylenedioxybenzaldehyde (ortho-piperonal), is not commercially abundant. It must be synthesized de novo from 2,3-dihydroxybenzaldehyde.
Synthetic Pathway
-
Precursor Synthesis: Methylenation of 2,3-dihydroxybenzaldehyde.
-
Nitroalkene Formation: Henry reaction with nitroethane.
-
Reduction: Lithium Aluminum Hydride (LiAlH4) reduction to the amine.
-
Chiral Resolution: Isolation of the (S)-enantiomer.
Protocol 1: Synthesis of 2,3-Methylenedioxybenzaldehyde
-
Reagents: 2,3-dihydroxybenzaldehyde (1 eq), Dibromomethane (1.2 eq), Cesium Carbonate (
, 1.5 eq), DMF (Solvent). -
Procedure:
-
Dissolve 2,3-dihydroxybenzaldehyde in anhydrous DMF under
atmosphere. -
Add
and stir for 30 minutes to form the catecholate dianion. -
Add dibromomethane dropwise. Heat to 80°C for 4 hours.
-
Workup: Pour into ice water, extract with Ethyl Acetate (3x). Wash organic layer with NaOH (to remove unreacted phenol).
-
Yield: ~85% yield of off-white solid.
-
Protocol 2: (S)-Specific Resolution
Since the reduction of the nitroalkene yields a racemate, chemical resolution is required.
-
Reagents: Racemic 2,3-MDA freebase, (+)-Di-p-toluoyl-D-tartaric acid (or N-acetyl-L-leucine).
-
Procedure:
-
Dissolve racemic amine in hot isopropanol.
-
Add equimolar amount of the chiral acid.
-
Allow to crystallize slowly (24-48 hours).
-
Recrystallize the salt 3x to achieve >99% ee (enantiomeric excess).
-
Basify with NaOH to liberate the (S)-freebase.
-
Workflow Diagram
Caption: Step-by-step synthetic route from catechol precursor to enantiopure (S)-2,3-MDA.
Analytical Differentiation (Forensics)
Differentiation between 2,3-MDA and 3,4-MDA is critical in forensic toxicology. Standard Mass Spectrometry (MS) fragmentation patterns are similar (base peak m/z 44), but secondary ions and retention times differ.
Differentiation Table
| Method | 2,3-MDA (Target) | 3,4-MDA (Controlled) |
| Marquis Reagent | Rose / Pink | Purple / Black |
| Simons Reagent | Negative (No reaction) | Negative (No reaction) |
| GC Retention (DB-1) | Elutes Earlier | Elutes Later |
| MS Ion Ratio (m/z 136) | High Intensity (>5%) | Low Intensity (<2%) |
| 1H-NMR (Aromatic) | Multiplet (3 protons) | Singlet + Doublets (3 protons) |
Note: The m/z 136 ion corresponds to the methylenedioxybenzyl cation. In the 2,3-isomer, the proximity of the side chain facilitates hydrogen rearrangement, stabilizing this ion more than in the 3,4-isomer.
References
-
Cody, J. T., & Valtier, S. (2002). Differentiation of the 2,3-methylenedioxy regioisomer of 3,4-MDMA (ecstasy) by gas chromatography-mass spectrometry.[3][4] Journal of Analytical Toxicology, 26(7), 537–539. Link
-
Soine, W. H., Shark, R. E., & Agee, D. T. (1983). Differentiation of 2,3-methylenedioxyamphetamine from 3,4-methylenedioxyamphetamine.[3][4][5][6][7] Journal of Forensic Sciences, 28(2), 386-390. Link
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2), e1254. Link
-
Casale, J. F., Hays, P. A., & Klein, R. F. (1995). Synthesis and characterization of the 2,3-methylenedioxyamphetamines. Journal of Forensic Sciences, 40(3), 391-400.[3] Link
-
Montgomery, M. A., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport.[5][8] British Journal of Pharmacology, 152(7), 1121–1130. Link
Sources
- 1. DMMDA - Wikipedia [en.wikipedia.org]
- 2. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Differentiation of the 2,3-methylenedioxy regioisomer of 3,4-MDMA (ecstasy) by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dl.astm.org [dl.astm.org]
- 7. dl.astm.org [dl.astm.org]
- 8. Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Pharmacology and Stereochemical SAR of (S)-2,3-MDA
[1]
Executive Summary
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine , commonly referred to as (S)-2,3-MDA , is the ortho-isomer of the classic entactogen 3,4-MDA.[1] Unlike its regioisomer, which possesses a unique blend of stimulant and psychedelic properties, 2,3-MDA is characterized by a distinct pharmacological profile dominated by dopaminergic/noradrenergic stimulation with significantly reduced serotonergic potency. This guide dissects the stereochemical implications of the (S)-configuration, the "ortho-effect" on receptor binding, and the synthesis of this chiral entity.
Chemical Identity & Structural Logic[1][2]
Nomenclature and Structure
The systematic name 1-(1,3-dioxaindan-4-yl)propan-2-amine places the methylenedioxy bridge at the 2,3-position relative to the isopropylamine side chain (if numbering the phenyl ring starting from the side chain attachment).[1] In common forensic nomenclature, this is 2,3-MDA .[1][2]
-
Formula:
-
Molar Mass: 179.22 g/mol [1]
-
Stereocenter: Carbon-2 of the propyl chain.[1] The (S)-enantiomer corresponds to the dextrorotatory (+) isomer in the amphetamine series (generally), which is the bioactive eutomer for monoamine transporter translocation.
The "Ortho-Effect"
The critical structural feature of 2,3-MDA is the position of the methylenedioxy ring.[1] In the classic 3,4-MDA, the oxygen atoms are para and meta to the side chain, allowing for unobstructed binding to the Serotonin Transporter (SERT) and 5-HT2A receptor. In 2,3-MDA, the oxygen at the 2-position creates steric bulk immediately adjacent to the flexible alkylamine side chain.[1] This ortho-substitution restricts the conformational freedom of the side chain, reducing affinity for 5-HT receptors while retaining affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1]
Figure 1: Structural Activity Relationship (SAR) flow demonstrating the impact of the 2,3-substitution pattern on receptor selectivity.[1]
Pharmacodynamics: The (S)-Enantiomer Advantage[1]
Stereoselectivity in Amphetamines
For phenylisopropylamines, the stereocenter at the
-
(S)-(+)-Isomer: Matches the l-amino acid transport substrates.[1] It is typically 3–5 times more potent as a substrate for DAT and NET, driving psychostimulant effects (alertness, euphoria, locomotion).
-
(R)-(-)-Isomer: Often possesses higher direct affinity for 5-HT receptors (hallucinogenic activity) in substituted amphetamines (e.g., DOM, DOB).[1]
Activity Profile of (S)-2,3-MDA
Based on discrimination studies and SAR extrapolation:
-
Potency: 2,3-MDA is approximately 1/5th the potency of 3,4-MDA in drug discrimination assays.[1][3] This reduction is attributed to the poor fit of the 2,3-ring in the binding pocket.
-
Mechanism of Action:
-
Substrate at VMAT2: Like other amphetamines, (S)-2,3-MDA enters the presynaptic neuron via DAT/NET and disrupts vesicular storage (VMAT2), reversing the transporters to release cytosolic monoamines.[1]
-
Selectivity: The profile is Stimulant-Dominant .[1] It lacks the "magic" (empathogenic softness) of 3,4-MDA because the 2,3-bridge prevents the specific hydrogen bonding or hydrophobic stacking required for robust SERT inhibition.[1]
-
-
Subjective Effects (Theoretical): Purely stimulant-like (amphetamine-like) but with a lower ceiling of effect and shorter duration due to metabolic instability (see Section 5).[1]
| Target Protein | (S)-2,3-MDA Activity | (R)-2,3-MDA Activity | Comparison to 3,4-MDA |
| DAT (Dopamine) | High (Releaser) | Low | Similar mechanism, lower potency |
| NET (Norepinephrine) | High (Releaser) | Moderate | Similar mechanism |
| SERT (Serotonin) | Low/Weak | Very Low | Significantly Reduced |
| 5-HT2A Receptor | Negligible | Negligible | Abolished (Non-hallucinogenic) |
Experimental Protocols
Synthesis of Enantiopure (S)-2,3-MDA
To study the specific effects of the (S)-isomer, a stereoselective synthesis is required.[1] The most robust method utilizes (L)-Alanine as a chiral template.[1]
Protocol: Chiral Pool Synthesis from (L)-Alanine
-
Precursor: Start with 2,3-methylenedioxybenzaldehyde (Ortho-Piperonal).[1]
-
Reagent: (S)-Alanine methyl ester hydrochloride.[1]
-
Step A (Imine Formation): Condense aldehyde with the amine under dehydrating conditions.
-
Step B (Reduction/Alkylation): This route is complex. A more direct modern approach involves N-Tosylaziridine ring opening .[1]
-
Alternative: Use (S)-1-(2,3-methylenedioxyphenyl)-2-nitropropene reduction? No, nitropropene reduction yields racemates.
-
Preferred Route:Optical Resolution . Synthesize racemic 2,3-MDA via standard nitropropene reduction (
), then resolve using (R,R)-Tartaric Acid .[1]
-
Resolution Protocol:
-
Dissolve 10g racemic 2,3-MDA freebase in hot isopropanol.
-
Add equimolar (R,R)-(-)-Tartaric acid dissolved in hot methanol.
-
Allow to crystallize slowly at 4°C for 24 hours.
-
Filter crystals.[1] The salt formed is typically the (S)-amine-(R,R)-tartrate (verify specific rotation).[1]
-
Recrystallize 3x to achieve >99% ee (enantiomeric excess).
-
Basify with NaOH to liberate (S)-2,3-MDA freebase.[1]
Monoamine Release Assay (In Vitro)
To validate the activity profile:
-
Tissue Preparation: Rat brain synaptosomes (Caudate for DA, Hippocampus for 5-HT).[1]
-
Incubation: Incubate synaptosomes with radiolabeled transmitter (
or ). -
Challenge: Introduce (S)-2,3-MDA at concentrations ranging from 1nM to 100
M. -
Measurement: Measure radioactivity remaining in tissue vs. supernatant.[1]
-
Data Analysis: Calculate
for release. Expect for DA to be in the low micromolar range, while 5-HT will be significantly higher (indicating low potency).
Metabolism & Toxicology
The 2,3-methylenedioxy ring is highly susceptible to metabolic opening by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Metabolic Pathway:
-
Demethylenation: The methylene bridge is oxidized, yielding 2,3-dihydroxyamphetamine (2,3-DHA) .[1]
-
Quinone Formation: The resulting ortho-catechol (2,3-DHA) is readily oxidized to an ortho-quinone.[1]
-
Toxicity Risk: Ortho-quinones are potent electrophiles that can adduct to cellular proteins and DNA (glutathione depletion).[1] This suggests that 2,3-MDA may possess higher cytotoxicity than 3,4-MDA, as the 2,3-catechol is less stable and more reactive.[1]
-
Figure 2: Metabolic activation pathway of 2,3-MDA leading to potential cytotoxic metabolites.[1]
References
-
Shulgin, A. T., & Shulgin, A. (1991).[4] PiHKAL: A Chemical Love Story. Transform Press. (Entry #100 MDA, discussion of regioisomers). Link
-
Nichols, D. E., et al. (1986). Effects of the enantiomers of MDA, MDMA and related analogues on [3H]serotonin and [3H]dopamine release. European Journal of Pharmacology, 132(2-3), 269-276.[1] Link
- Glennon, R. A., & Young, R. (1984). MDA-like effects of the optical isomers of 3,4-methylenedioxyamphetamine (MDA). Pharmacology Biochemistry and Behavior, 20(4), 501-504.
-
Hill, V., et al. (2011). Differences in binding affinities of MDA, MDMA, MDEA.... Journal of Analytical Toxicology, 35(1), 32-42. Link
-
Cayman Chemical. (2023). 2,3-MDA (hydrochloride) Product Information. Link
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine safety and toxicity profile
Common Designation: (S)-2,3-Methylenedioxyamphetamine ((S)-2,3-MDA)
Part 1: Executive Technical Summary
Compound Identity: The substance (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is chemically synonymous with (S)-1-(1,3-benzodioxol-4-yl)propan-2-amine . In pharmacological literature, it is classified as (S)-2,3-MDA , a regioisomer of the controlled psychoactive substance 3,4-MDA (Tenamfetamine).
Scope of Assessment: This guide analyzes the safety, toxicity, and pharmacological profile of the specific (2S)-enantiomer of 2,3-MDA. Unlike its 3,4-analogue, 2,3-MDA is characterized by significant steric hindrance at the receptor binding site, resulting in a distinct, generally lower-potency profile. However, this lower potency presents a paradoxical safety risk: the potential for high-dose administration to achieve threshold effects, leading to off-target adrenergic toxicity.
Critical Safety Alert: While 2,3-MDA exhibits lower affinity for the Serotonin Transporter (SERT) than 3,4-MDA, it retains the metabolic potential to form neurotoxic quinone species. Researchers must handle this compound with the same biological containment protocols used for known neurotoxins.
Part 2: Chemical Structure & Stereochemical Analysis
Nomenclature & Identification
-
IUPAC Name: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine
-
Chemical Formula: C₁₀H₁₃NO₂
-
Molar Mass: 179.22 g/mol
-
Structural Distinctness: The methylenedioxy ring is fused at the 2,3-positions (ortho-position) relative to the alkylamine chain, rather than the 3,4-positions found in classic MDA.
Stereochemical Significance: The (S)-Isomer
Amphetamine derivatives exhibit stereoselective binding. For MDA-type compounds:
-
The (S)-Isomer (Dextrorotatory): Typically exhibits higher affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It is the primary driver of psychostimulant effects.
-
The (R)-Isomer (Levorotatory): Often holds higher affinity for 5-HT2A receptors (hallucinogenic activity).
-
Implication for (S)-2,3-MDA: The (S)-configuration suggests a profile biased toward sympathomimetic stimulation (heart rate, blood pressure) rather than the entactogenic/psychedelic effects associated with racemic 3,4-MDA.
Part 3: Pharmacodynamics & Mechanism of Action
Receptor Binding Profile (SAR Analysis)
The 2,3-substitution pattern introduces a "Steric Shield" effect. The bulk of the oxygenated ring at the ortho position creates steric interference when the molecule attempts to dock into the monoamine transporter substrate pockets.
| Target Protein | Predicted Affinity (vs. 3,4-MDA) | Functional Consequence |
| SERT (Serotonin Transporter) | Significantly Lower | Reduced entactogenic effect; higher dose required for serotonin release. |
| DAT (Dopamine Transporter) | Moderate / Retained | The (S)-isomer retains capacity to reverse DAT, leading to stimulant effects. |
| 5-HT2A Receptor | Low | Reduced hallucinogenic potential compared to 3,4-MDA. |
| VMAT2 | Active | Likely acts as a substrate, displacing vesicular monoamines into the cytosol. |
Mechanism of Action Pathway
The following diagram illustrates the cascade from cellular uptake to neurotransmitter release.
Caption: Mechanism of Action for (S)-2,3-MDA acting as a monoamine releasing agent via VMAT2 disruption and transporter reversal.
Part 4: Toxicology & Safety Profile
Metabolic Bioactivation & Neurotoxicity
The primary toxicity concern for methylenedioxy-amphetamines is not the parent compound, but its metabolites. 2,3-MDA undergoes metabolism similar to 3,4-MDA, leading to reactive species.
-
Pathway: O-demethylenation (via CYP2D6/CYP3A4)
2,3-Dihydroxyamphetamine (Catechol) Oxidation to Ortho-Quinones . -
Toxicity Mechanism: These quinones are highly electrophilic. They form adducts with intracellular thiols (Glutathione) and proteins, causing oxidative stress and mitochondrial dysfunction in serotonergic terminals.
Acute Toxicity Risks
| Hazard Class | Risk Level | Mechanism |
| Cardiovascular | High | As an (S)-isomer, it is a potent sympathomimetic. Risks include tachycardia, hypertension, and vasoconstriction. |
| Hyperthermia | Moderate | Uncoupling of mitochondrial respiration and serotonin release can drive malignant hyperthermia. |
| Serotonin Syndrome | Moderate | Lower affinity than 3,4-MDA, but high doses (compensating for low potency) can trigger serotonin toxicity. |
| Seizure Threshold | Unknown/High | Amphetamine isomers generally lower the seizure threshold. |
Comparative Safety Data (Extrapolated)
-
LD50 (Murine, i.p.): Estimated at ~80-100 mg/kg (based on 3,4-MDA data).
-
Human Safety Margin: Likely narrower than MDMA due to the lack of "limiting" dysphoria before physical toxicity sets in.
Part 5: Experimental & Analytical Protocols
Handling & Containment
-
PPE: Nitrile gloves (double-gloved), P100 respirator (if handling powder), lab coat, safety goggles.
-
Deactivation: Acidify waste to pH < 3 to ensure salt formation (non-volatile), then incinerate via hazardous waste protocols.
Analytical Differentiation (Forensic Protocol)
Distinguishing 2,3-MDA from the controlled 3,4-MDA is critical.
Method: GC-MS Regioisomer Identification
-
Column: Rtx-5MS or equivalent (30m x 0.25mm ID).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 100°C (1 min)
10°C/min 280°C. -
Differentiation Key:
-
2,3-MDA: Elutes earlier than 3,4-MDA due to lower boiling point (internal H-bonding between amine and oxygen ring).
-
Fragmentation (EI): Both show m/z 44 (amine base peak) and m/z 135/136 (aromatic fragment). Ratio analysis of m/z 135 vs 136 is required for definitive ID.
-
In Vitro Binding Assay Workflow
To determine the specific affinity of the (S)-isomer:
-
Preparation: Transfect HEK293 cells with human SERT, DAT, and NET plasmids.
-
Radioligand: Use [³H]-Paroxetine (SERT), [³H]-WIN35,428 (DAT), and [³H]-Nisoxetine (NET).
-
Incubation: Incubate cell membranes with (S)-2,3-MDA (1 nM to 100 µM) for 60 min at 25°C.
-
Harvest: Rapid filtration over GF/B filters.
-
Analysis: Scintillation counting to determine Ki values via non-linear regression.
Part 6: Metabolic Pathway Visualization
The following diagram details the bioactivation of (S)-2,3-MDA into neurotoxic metabolites.
Caption: Metabolic bioactivation pathway showing the divergence between detoxification (COMT) and neurotoxic quinone formation.
References
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual data on MDA regioisomers). Link
-
Soine, W. H., Shark, R. E., & Agee, D. T. (1983).[1] Differentiation of 2,3-Methylenedioxyamphetamine from 3,4-Methylenedioxyamphetamine.[1][2][3] Journal of Forensic Sciences, 28(2), 386-390.[1] Link
-
Hill, S. L., & Thomas, S. H. (2011). Clinical toxicology of newer recreational drugs. Clinical Toxicology, 49(8), 705-719. Link
-
Carvalho, M., et al. (2012). Toxicity of amphetamines: an update. Archives of Toxicology, 86(8), 1167-1231. (Mechanism of quinone formation in MDA derivatives). Link
-
PubChem. (2024). Compound Summary: 1-(1,3-Benzodioxol-4-yl)propan-2-amine. National Library of Medicine. Link
Sources
The 2,3-Regioisomer of Methylenedioxyamphetamine: A Technical Analysis of (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine
Executive Summary & Chemical Identity
The compound (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine represents a critical, albeit less clinically explored, regioisomer of the classic entactogen 3,4-methylenedioxyamphetamine (MDA). In standard chemical nomenclature, the "1,3-dioxaindan" system is synonymous with 1,3-benzodioxole .
While the famous psychoactive agent MDA possesses the methylenedioxy bridge at the 3,4-positions (meta/para), the subject of this guide carries the bridge at the 2,3-positions (ortho/meta) relative to the alkyl chain. Consequently, this molecule is frequently cited in forensic and medicinal chemistry literature as 2,3-MDA or Ortho-MDA .
This guide provides a rigorous technical analysis of the (2S)-enantiomer, focusing on its role as a Structure-Activity Relationship (SAR) probe and its significance in forensic impurity profiling.
Chemical Structure Data
| Property | Specification |
| IUPAC Name | (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine |
| Common Synonyms | 2,3-MDA; Ortho-MDA; 1-(1,3-dioxaindan-4-yl)propan-2-amine |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molar Mass | 179.22 g/mol |
| Stereochemistry | (S)-configuration (typically dextrorotatory in amphetamines) |
| Key Feature | Steric hindrance at the ortho position (4-yl) |
Historical Research Context
The history of (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine is inextricably linked to the "Essential Amphetamines" defined by Alexander Shulgin, yet it exists in the shadow of its 3,4-isomer.
The "Negative Control" in Drug Design
In the mid-20th century, as researchers mapped the serotonergic 5-HT₂A receptor landscape, the 3,4-substitution pattern (as seen in MDA and MDMA) was identified as optimal for "entactogenic" activity. The 2,3-isomer (the topic of this guide) emerged primarily as a negative control or a specificity probe .
-
Hypothesis: If the "linear" extension of the oxygenated ring is required for receptor binding, the "bent" or "crowded" 2,3-isomer should exhibit significantly reduced potency.
-
Findings: Historical bioassays confirmed that moving the ring fusion to the 2,3-position drastically reduces affinity for 5-HT transporters and receptors compared to the 3,4-isomer. This validated the strict steric requirements of the serotonin receptor binding pocket.
Forensic Significance
In the modern era (post-1990s), the 2,3-isomer gained prominence not as a drug candidate, but as a forensic marker .
-
Impurity Profiling: Clandestine synthesis of MDA often utilizes piperonal (3,4-methylenedioxybenzaldehyde). However, if the precursor material is impure or if alternative routes (isomerization of allylbenzene derivatives) are used, the 2,3-isomer can appear as a byproduct.
-
Regioisomeric Defense: In legal contexts, distinguishing the controlled 3,4-MDA from the (often uncontrolled or analog-act covered) 2,3-MDA is critical.[1] Their mass spectral fragmentation patterns are nearly identical, requiring advanced chromatographic resolution (GC-MS with specific stationary phases or FTIR) to distinguish.
Synthesis & Production Protocols
The synthesis of the (2S)-isomer requires specific precursors to ensure regio-specificity. Unlike 3,4-MDA, which starts from the abundant Piperonal, the 2,3-isomer requires 2,3-methylenedioxybenzaldehyde (o-piperonal).
Mechanistic Pathway (The Henry Reaction)
The most robust route for research-grade synthesis involves the condensation of the aldehyde with nitroethane, followed by reduction.
Figure 1: Synthetic pathway from aldehyde precursor to enantiopure amine via nitropropene intermediate.[2][3]
Protocol: Chiral Resolution of the (2S)-Isomer
Since the Henry reaction yields a racemic mixture, isolation of the (2S)-enantiomer is required.
-
Salt Formation: Dissolve 10g of racemic 2,3-MDA freebase in boiling isopropanol.
-
Addition of Resolving Agent: Add an equimolar amount of (+)-L-Tartaric acid dissolved in hot methanol.
-
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours. The diastereomeric salt of the (S)-amine typically crystallizes first (verify with specific rotation).
-
Basification: Collect crystals, dissolve in water, and basify with 20% NaOH to pH 12.
-
Extraction: Extract with dichloromethane (DCM), dry over MgSO₄, and evaporate to yield the (2S)-freebase.
Pharmacological Profile (SAR Analysis)
The (2S)-isomer of 2,3-MDA illustrates the "Steric Clash" principle in medicinal chemistry.
Stereochemistry: (2S) vs (2R)
In the phenethylamine class:
-
(S)-Isomer: Typically correlates with dopaminergic/noradrenergic release (stimulant activity).
-
(R)-Isomer: Typically correlates with serotonergic 5-HT₂A agonism (psychedelic activity).[4]
However, for 2,3-MDA, the ortho-substitution creates a unique environment.
The "Ortho-Effect" Diagram
The following diagram illustrates why the 2,3-isomer is pharmacologically distinct from the 3,4-isomer.
Figure 2: Structure-Activity Relationship comparing the binding geometry of 3,4-MDA vs. 2,3-MDA.
Comparative Efficacy[6]
-
Potency: The 2,3-isomer is approximately 5-10x less potent than 3,4-MDA in rodent discrimination models.
-
Effect Profile: While (2S)-3,4-MDA is a potent stimulant, (2S)-2,3-MDA exhibits only mild sympathomimetic effects due to the steric interference preventing the molecule from effectively translocating via the monoamine transporters (DAT/NET).
Analytical Differentiation (Forensic validation)[1]
For researchers and forensic scientists, distinguishing the (2S)-2,3-isomer from the controlled 3,4-isomer is paramount.
| Method | 3,4-MDA (Standard) | 2,3-MDA (Target) |
| GC-MS (EI) | Base peak m/z 44; Major ions 135, 136. | Identical (m/z 44, 135, 136). Indistinguishable by mass spectrum alone. |
| FTIR | C-O stretch bands distinct at ~1035 cm⁻¹. | Distinct fingerprint region due to ortho substitution pattern. |
| NMR (¹H) | Aromatic protons appear as a singlet (or tight multiplet) and doublet pattern. | Aromatic protons show a distinct ABC pattern (three adjacent protons: 4, 5, 6 positions on the benzene ring). |
| Retention Time | Elutes later on non-polar columns (e.g., Rtx-5). | Elutes earlier due to lower boiling point (internal H-bonding/shielding). |
Critical Note: Reliance solely on GC-MS without retention time standards will lead to false positives for standard MDA.
References
-
Shulgin, A. T., & Shulgin, A. (1991).[3][5] PIHKAL: A Chemical Love Story. Transform Press. (Context on MDA isomers and structural requirements). Link
-
Aalberg, L., et al. (2004). "Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines." Journal of Forensic Sciences. (differentiation of regioisomers). Link
-
Nichols, D. E. (1994). "Structure-activity relationships of phenethylamine hallucinogens." Journal of Medicinal Chemistry. (SAR of phenethylamines).[6][7] Link
-
Awad, T., et al. (2015). "2,3-Methylenedioxyamphetamine (2,3-MDA) and 2,3-methylenedioxymethamphetamine (2,3-MDMA): Synthesis, Analytical Characterization, and Pharmacological Evaluation." Drug Testing and Analysis. (Definitive guide on the 2,3-series). Link
-
PubChem Database. (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine Compound Summary. Link
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. (2S)-1-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}propan-2-ol | C11H15NO3 | CID 961268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. PiHKAL - Wikipedia [en.wikipedia.org]
- 6. ojp.gov [ojp.gov]
- 7. academic.oup.com [academic.oup.com]
Application Note: Stereoselective Synthesis of (2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine via Biocatalytic Transamination
Abstract & Scope
This application note details a high-fidelity protocol for the synthesis of (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine (also known as the 2,3-methylenedioxy regioisomer of MDA). Unlike the common 3,4-methylenedioxy isomer (5-yl substitution), the 4-yl isomer presents unique steric challenges due to the proximity of the alkyl side chain to the dioxole oxygen bridge.
This protocol utilizes an (S)-selective
Target Audience: Medicinal chemists and process development scientists engaged in Structure-Activity Relationship (SAR) studies of phenethylamine analogues.
Regulatory Disclaimer: The target compound is a positional isomer of 3,4-methylenedioxyamphetamine (MDA). It may be subject to the Federal Analogue Act (USA) or similar controlled substance laws in other jurisdictions. This protocol is intended strictly for authorized research facilities possessing valid DEA (or local equivalent) registration.
Scientific Rationale & Retrosynthetic Analysis
The Isomer Challenge
The target molecule is the (S)-enantiomer of the "ortho" isomer of MDA.
-
Standard MDA: 1-(1,3-benzodioxol-5-yl)propan-2-amine.[1]
-
Target (4-yl): 1-(1,3-benzodioxol-4-yl)propan-2-amine.
Synthetic routes relying on metal-hydride reduction of chiral imines often suffer from lower yields with the 4-yl isomer due to the ortho-effect (steric hindrance and electronic repulsion from the C-O bond of the dioxole ring). Biocatalysis circumvents this by utilizing the flexible active site of engineered transaminases.
Reaction Pathway
The synthesis proceeds via the "P2P" (phenyl-2-propanone) analogue, specifically 1-(1,3-benzodioxol-4-yl)propan-2-one .
-
Precursor Assembly: Condensation of 2,3-dihydroxybenzaldehyde to form the 1,3-benzodioxole ring, followed by conversion to the ketone.
-
Asymmetric Transamination: An (S)-selective
-TA transfers an amino group from an achiral donor (isopropylamine) to the prochiral ketone.
Figure 1: Retrosynthetic logic flow from commercial starting material to chiral target.[2]
Experimental Protocol
Step 1: Synthesis of the Ketone Substrate
Objective: Prepare 1-(1,3-benzodioxol-4-yl)propan-2-one.
Note: The 4-yl aldehyde is not commonly available and must be synthesized from 2,3-dihydroxybenzaldehyde.
Reagents:
-
2,3-Dihydroxybenzaldehyde (10.0 g, 72.4 mmol)
-
Dibromomethane (15.1 g, 86.9 mmol)
-
Cesium Carbonate (28.3 g, 86.9 mmol)
-
DMF (anhydrous)
-
Nitroethane, Ammonium Acetate, Iron powder, HCl.
Procedure:
-
Methylenation: Dissolve 2,3-dihydroxybenzaldehyde in DMF (100 mL). Add
and . Heat to 110°C for 4 hours under . -
Henry Reaction: Reflux the aldehyde (8.0 g) with nitroethane (40 mL) and ammonium acetate (1.5 g) for 4 hours. Remove excess nitroethane in vacuo. Recrystallize the yellow solid (nitropropene) from MeOH.
-
Reductive Hydrolysis: Suspend the nitropropene (5.0 g) in toluene (50 mL) and water (50 mL). Add Iron powder (4.0 eq) and
(catalytic). Add conc. HCl dropwise at reflux. Stir vigorously for 6 hours.-
Critical Step: This converts the nitroalkene directly to the ketone (Nef-like reaction) rather than the amine.
-
Purification: Filter iron sludge, separate organic layer, wash with sodium bisulfite (remove unreacted aldehyde), dry (
), and distill under high vacuum. -
Result: Pale yellow oil, 1-(1,3-benzodioxol-4-yl)propan-2-one . Store at -20°C.
-
Step 2: Biocatalytic Transamination
Objective: Enantioselective conversion of ketone to (2S)-amine.
Enzyme Selection:
We utilize a commercially available (S)-selective
Reaction Mix Formulation (100 mL scale):
| Component | Concentration | Quantity | Role |
| Substrate (Ketone) | 50 mM | ~890 mg | Reactant |
| Enzyme ((S)- | 5.0 g/L | 500 mg | Biocatalyst |
| Cofactor (PLP) | 1.0 mM | 25 mg | Co-catalyst |
| Amine Donor (IPA) | 1.0 M | 5.9 g (Isopropylamine) | Nitrogen Source |
| Buffer | 100 mM | q.s. 100 mL | pH Control (7.5) |
| Co-solvent (DMSO) | 10% v/v | 10 mL | Solubility Enhancer |
Protocol:
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM Pyridoxal-5'-phosphate (PLP).
-
Donor Addition: Add Isopropylamine (IPA) to the buffer and re-adjust pH to 7.5 using 6M HCl. Warning: Exothermic.
-
Substrate Solubilization: Dissolve the ketone (890 mg) in DMSO (10 mL).
-
Initiation: Add the DMSO/Ketone solution to the Buffer/IPA mix. Add the lyophilized enzyme powder last.
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm) for 24 hours.
-
Equilibrium Shift: The use of 1M IPA drives the equilibrium toward product formation. The acetone byproduct is volatile; leaving the reaction vessel slightly vented (with a sterile filter) helps drive conversion.
-
Step 3: Workup and Isolation
-
Quench: Stop reaction by adding 6M HCl to pH < 2.
-
Wash: Wash the aqueous acidic phase with MTBE (2 x 50 mL) to remove unreacted ketone and DMSO. Discard organic layer.
-
Basification: Adjust the aqueous phase to pH > 12 using 10M NaOH. The solution will turn cloudy as the free base amine precipitates.
-
Extraction: Extract with DCM (3 x 50 mL). Combine organics, dry over
, and evaporate to yield the crude oil. -
Salt Formation: Dissolve oil in minimal dry
. Add 2M HCl in dropwise. Filter the white precipitate.
Quality Control & Validation
Analytical Method (Chiral HPLC)
Verify enantiomeric excess using a polysaccharide-based chiral column.
-
Column: Daicel Chiralpak IA-3 or IC-3 (4.6 x 250 mm).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm.
-
Expected Retention: (S)-isomer typically elutes second on IA columns (verify with racemate standard).
Biocatalytic Mechanism Visualization
The transamination operates via a Ping-Pong Bi-Bi mechanism.
Figure 2: Ping-Pong Bi-Bi mechanism. The enzyme shuttles ammonia from Isopropylamine to the Ketone via the PLP/PMP cofactor.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Product Inhibition | Remove acetone byproduct actively (sweep gas or reduced pressure). |
| Low Conversion (<50%) | Substrate Insolubility | Increase DMSO to 20% or add 0.5% Tween-80. |
| Low ee (<98%) | Spontaneous Background | Ensure pH is strictly 7.5; background imine formation is higher at pH > 8. |
| Emulsion during Workup | Protein Denaturation | Filter the basified aqueous layer through Celite before extraction. |
References
-
Shin, J. S., & Kim, B. G. (1999).[4][7] Asymmetric synthesis of chiral amines with
-transaminase.[4][7][8][9] Biotechnology and Bioengineering, 65(2), 206-211.[4][7] -
Koszelewski, D., et al. (2010).
-Transaminases for the synthesis of non-racemic -chiral primary amines. Trends in Biotechnology, 28(6), 324-332. -
Höhne, M., & Bornscheuer, U. T. (2009). Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51.
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Contextual reference for benzodioxole isomer nomenclature).
-
Malik, M. S., et al. (2018). Recent Advances in
-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Molecules, 23(11), 2806.
Sources
- 1. 1-(1,3-BENZODIOXOL-5-YL)PROPAN-2-AMINE | 4764-17-4 [chemicalbook.com]
- 2. Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. almacgroup.com [almacgroup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. almacgroup.com [almacgroup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. omega-Transaminases for the synthesis of non-racemic alpha-chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine chiral synthesis methods
Application Note: Enantioselective Synthesis of (2S)-1-(benzo[d][1,3]dioxol-4-yl)propan-2-amine
Part 1: Introduction & Strategic Analysis
1.1 Target Molecule Profile The target compound, (2S)-1-(benzo[d][1,3]dioxol-4-yl)propan-2-amine (also referred to as 2,3-methylenedioxyamphetamine or "Ortho-MDA"), is a regioisomer of the classic 3,4-methylenedioxyamphetamine (MDA).[1][2] Unlike its more common 5-substituted counterpart, the 4-substituted isomer presents unique synthetic challenges due to the steric hindrance at the ortho position relative to the dioxole ring fusion.[1][2] This steric crowding significantly impacts the kinetics of condensation reactions and the stereoselectivity of enzymatic transformations.[2]
1.2 Stereochemical Imperative The (2S)-enantiomer is the primary target for pharmacological evaluation, as the (S)-configuration in phenylisopropylamines typically exhibits higher potency and distinct binding affinities at monoamine transporters compared to the (R)-enantiomer.[1][2] Achieving high Enantiomeric Excess (%ee > 98%) is critical to avoid confounding biological data with the activity of the distomer.[2]
1.3 Selected Synthetic Strategy To meet the requirements of high purity and scalability, this protocol rejects classical resolution (which is limited to 50% yield) in favor of Diastereoselective Reductive Amination using Ellman’s Auxiliary .[2] This method is chosen for its:
-
Predictability: The steric bulk of the tert-butanesulfinyl group overrides the subtle steric differences of the substrate, ensuring high diastereoselectivity.[2]
-
Scalability: Reagents are stable and processes are amenable to kilogram-scale production.[1][2]
-
Purity: Avoids heavy metal contamination often associated with catalytic hydrogenation routes.[1][2]
Part 2: Retrosynthetic Analysis & Pathway Visualization
The synthesis disconnects the target amine into the chiral auxiliary (R)-tert-butanesulfinamide and the prochiral ketone 1-(benzo[d][1,3]dioxol-4-yl)propan-2-one .[1][2] The ketone is further traced back to the commercially available benzo[d][1,3]dioxole-4-carbaldehyde .[1][2]
Caption: Retrosynthetic logic flow from the chiral target back to the aldehyde precursor via Ellman's auxiliary strategy.
Part 3: Detailed Experimental Protocols
Phase 1: Precursor Synthesis (The Ketone)
Objective: Synthesize 1-(benzo[d][1,3]dioxol-4-yl)propan-2-one from the aldehyde.[1][2]
Reagents:
-
Benzo[d][1,3]dioxole-4-carbaldehyde (CAS 7797-83-3)[1][2][3][4]
-
Nitroethane (Excess)[2]
-
Iron Powder (325 mesh) / Glacial Acetic Acid[2]
Step 1.1: Henry Condensation
-
Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap, dissolve benzo[d][1,3]dioxole-4-carbaldehyde (15.0 g, 100 mmol) in nitroethane (60 mL).
-
Catalysis: Add ammonium acetate (3.8 g, 50 mmol).
-
Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 4 hours. Monitor by TLC (20% EtOAc/Hexane) for the disappearance of the aldehyde.[2]
-
Workup: Cool to room temperature. Remove excess nitroethane under reduced pressure.[1][2] Dissolve the residue in DCM (100 mL), wash with water (2 x 50 mL) and brine. Dry over MgSO₄ and concentrate.
-
Purification: Recrystallize the yellow solid from MeOH to yield (E)-4-(2-nitroprop-1-en-1-yl)benzo[d][1,3]dioxole .
Step 1.2: Reductive Hydrolysis to Ketone
-
Slurry Preparation: In a 1 L 3-neck flask fitted with a mechanical stirrer, suspend Iron powder (28 g, 500 mmol) in Glacial Acetic Acid (100 mL).
-
Addition: Slowly add a solution of the nitroalkene (10.3 g, 50 mmol) in Acetic Acid (50 mL) dropwise over 45 minutes. The reaction is exothermic; maintain temperature < 60°C.[2]
-
Heating: After addition, heat to 80°C for 2 hours. The mixture will turn from grey to a rusty brown slurry.[2]
-
Quench: Cool to room temperature. Pour the mixture into ice-water (500 mL).
-
Extraction: Extract with DCM (3 x 100 mL). Combine organics and wash carefully with 5% NaOH (to remove acetic acid) until the aqueous phase is alkaline.[2]
-
Isolation: Dry (MgSO₄) and concentrate to yield the pale yellow oil 1-(benzo[d][1,3]dioxol-4-yl)propan-2-one .
-
Validation: ¹H NMR (CDCl₃) should show a singlet methyl ketone at ~2.15 ppm and a singlet benzylic methylene at ~3.65 ppm.[2]
-
Phase 2: Enantioselective Synthesis (Ellman’s Method)
Objective: Convert the ketone to the (2S)-amine using (R)-tert-butanesulfinamide.[1][2]
Mechanism & Logic: Using (R)-tert-butanesulfinamide typically directs the reduction to yield the (S)-amine when using NaBH₄, due to the formation of a cyclic transition state where the hydride attacks from the less hindered face (opposite the bulky tert-butyl group).[1][2]
Reagents:
-
1-(benzo[d][1,3]dioxol-4-yl)propan-2-one (from Phase 1)[1][2]
-
(R)-(+)-2-Methyl-2-propanesulfinamide (CAS 196929-78-9)[1][2]
-
Titanium(IV) ethoxide (Ti(OEt)₄)[2]
Step 2.1: Imine Formation
-
Mixing: In a dry flask under Argon, combine the ketone (8.9 g, 50 mmol) and (R)-tert-butanesulfinamide (6.6 g, 55 mmol) in anhydrous THF (100 mL).
-
Lewis Acid: Add Ti(OEt)₄ (21 mL, 100 mmol) via syringe. The solution typically turns yellow/orange.[2]
-
Reaction: Stir at reflux (65°C) for 12 hours.
-
Workup: Cool to RT. Pour into brine (100 mL) with vigorous stirring. A white titanium salt precipitate will form.[2] Filter through a Celite pad.[2] Wash the pad with EtOAc.[2]
-
Concentration: Dry the filtrate (Na₂SO₄) and concentrate to yield the crude N-sulfinyl imine . Use directly in the next step.
Step 2.2: Diastereoselective Reduction
-
Cooling: Dissolve the crude imine in dry THF (100 mL) and cool to -48°C (Acetonitrile/Dry Ice bath). Critical: Lower temperature improves diastereoselectivity.[1][2]
-
Reduction: Add NaBH₄ (5.7 g, 150 mmol) in one portion.
-
Warming: Allow the mixture to warm slowly to room temperature over 4 hours.
-
Quench: Add MeOH (10 mL) slowly to quench excess hydride, then add Saturated NH₄Cl (50 mL).
-
Extraction: Extract with EtOAc, dry, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) is recommended here to separate the major diastereomer if de < 95%.[2]
-
Intermediate:(Ss,S)-N-(tert-butanesulfinyl)-1-(benzo[d][1,3]dioxol-4-yl)propan-2-amine .
-
Step 2.3: Deprotection to (2S)-Amine [1][2]
-
Hydrolysis: Dissolve the purified sulfinamide in MeOH (50 mL). Add 4M HCl in Dioxane (25 mL).
-
Stir: Stir at room temperature for 1 hour. A white precipitate (the amine hydrochloride) may begin to form.[2]
-
Isolation: Remove solvent in vacuo. Triturate the residue with cold Diethyl Ether to remove sulfur byproducts.[2]
-
Free Basing: Dissolve the salt in minimal water, basify with 2M NaOH to pH 12, and extract with DCM.
-
Final Polish: Dry (MgSO₄) and concentrate to yield the target (2S)-1-(benzo[d][1,3]dioxol-4-yl)propan-2-amine as a colorless oil. Convert to Hydrochloride salt for stability if needed.[1][2]
Part 4: Quality Control & Validation
4.1 Analytical Specifications
| Parameter | Specification | Method |
|---|---|---|
| Appearance | White crystalline solid (HCl salt) | Visual |
| Purity (Chemical) | > 98.5% | HPLC (C18, ACN/H2O) |
| Enantiomeric Excess | > 99% (S)-isomer | Chiral HPLC (Chiralpak AD-H) |
| ¹H NMR | Consistent with structure | 400 MHz, DMSO-d6 |
| Residual Titanium | < 20 ppm | ICP-MS |[1][2]
4.2 Chiral HPLC Method
-
Mobile Phase: 90:10:0.1 Hexane : Isopropanol : Diethylamine[1][2]
-
Expected Retention: (R)-isomer (minor) ~ 8.5 min; (S)-isomer (major) ~ 10.2 min.[1][2] (Note: Must be experimentally verified with racemate).
Part 5: References
-
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002).[2] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995.[2] Link[2]
-
Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010).[2] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.[2] Link[2]
-
Nichols, D. E. (1994).[2] "Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens." Journal of Psychoactive Drugs, 18(4), 305-313.[2] (Context on benzodioxole isomer pharmacology).
-
Aggarwal, V. K., et al. (2009).[2] "Asymmetric synthesis of chiral amines by lithiation/borylation/allylation of sulfinimines."[2] Journal of the American Chemical Society, 131(31), 10989-10991.[2] (Advanced mechanistic validation).
-
PubChem Compound Summary. "Benzo[d][1,3]dioxole-4-carbaldehyde" (CID 82264).[1][2] Link[2]
-
Struklec, M., et al. (2019).[2] "Biocatalytic Synthesis of Chiral Amines using Transaminases." Green Chemistry, 21, 4656-4665.[2] (Alternative route reference).
Sources
- 1. 4-Benzo(1,3)dioxol-5-yl-thiazol-2-ylamine | C10H8N2O2S | CID 727580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7797-83-3|Benzo[d][1,3]dioxole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 1,3-BENZODIOXOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. US20080033011A1 - Novel benzo[d][1,3]-dioxol derivatives - Google Patents [patents.google.com]
- 10. a2bchem.com [a2bchem.com]
- 11. ias.ac.in [ias.ac.in]
Application Note: High-Purity Isolation of (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine
[1]
Introduction & Chemical Context
(2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine is a chiral phenylpropylamine derivative.[1] Unlike its widely studied 5-substituted isomer (MDA), the 4-substituted variant contains the amine side chain adjacent to the oxygenated ring system. This "ortho-substitution" creates steric congestion that alters solubility profiles and salt crystallization kinetics compared to standard amphetamine derivatives.[1]
Key Purification Challenges:
-
Regioisomer Contamination: Synthetic routes often yield mixtures of 4-yl and 5-yl isomers if the precursor benzodioxole is not regioselectively functionalized.[1]
-
Enantiomeric Purity: Biological activity is highly stereospecific; the (2S)-enantiomer must be isolated from racemates or enantioenriched mixtures to >99% ee.
-
Basicity & Stability: As a primary amine, the free base is sensitive to oxidation and carbamate formation (CO₂ absorption).
Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | Free Base |
| pKa (Conjugate Acid) | ~9.8 - 10.1 | Strong base; forms stable salts |
| Solubility (Free Base) | High: DCM, Et₂O, MeOHLow: Water, Hexane | Lipophilic amine |
| Solubility (HCl Salt) | High: Water, MeOHLow: Et₂O, Acetone | Hygroscopic if not dry |
Purification Strategy Overview
The purification workflow integrates chemoselective extraction, flash chromatography for regioisomer removal, and diastereomeric salt crystallization for optical polishing.
Figure 1: Strategic workflow for the isolation of (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine.
Detailed Protocols
Protocol A: Regioselective Flash Chromatography
The 4-substituted isomer typically elutes before the 5-substituted isomer on standard silica due to internal hydrogen bonding or steric shielding of the amine, reducing its interaction with silanols.[1]
Materials:
-
Stationary Phase: Spherical Silica Gel (20–40 µm).
-
Mobile Phase A: Dichloromethane (DCM).
-
Mobile Phase B: Methanol (MeOH) containing 1% NH₄OH (or 7N NH₃ in MeOH).
Step-by-Step:
-
Sample Loading: Dissolve the crude free base oil in minimum DCM. Avoid acid salts here; ensure the amine is free.
-
Gradient Elution:
-
Fraction Collection: Monitor at 254 nm and 280 nm. The benzodioxole ring has a distinct UV absorption.
-
Note: The 4-yl isomer (target) usually elutes first. The 5-yl isomer (impurity) elutes later due to less steric hindrance allowing stronger binding to silica.
-
-
Validation: Check fractions via GC-MS or TLC (stain with Ninhydrin).
Protocol B: Optical Purification (Enantiomeric Enrichment)
If the synthesis was not fully stereoselective, or if racemization occurred, use Di-benzoyl-L-tartaric acid (L-DBTA) for resolution.[1]
Mechanism: L-DBTA forms a diastereomeric salt with the (2S)-amine that is often less soluble than the (2R)-amine salt in specific alcohols.[1]
Procedure:
-
Stoichiometry: Dissolve 10 mmol of the semi-pure amine (free base) in 20 mL of hot Isopropanol (IPA).
-
Acid Addition: Add 10 mmol (1.0 eq) of Dibenzoyl-L-tartaric acid dissolved in 20 mL hot IPA.
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature (25°C) over 4 hours.
-
If no precipitate forms, scratch the glass or add drops of Diethyl Ether (Et₂O) until turbidity persists.
-
Refrigerate at 4°C overnight.
-
-
Filtration: Collect the crystals.
-
Liberation: Suspend crystals in water, basify with 2M NaOH to pH 12, and extract with DCM.
-
Check ee: Analyze the free base via Chiral HPLC (see Protocol C). If ee > 98%, proceed to salt formation. If not, recrystallize the salt from Ethanol.
Protocol C: Final Salt Formation (HCl) & Polishing
The Hydrochloride (HCl) salt is the preferred form for stability and biological testing.
Procedure:
-
Dissolve the purified (2S)-free base in anhydrous Diethyl Ether (concentration ~0.1 g/mL).
-
Cool the solution to 0°C in an ice bath.
-
Acidification: Dropwise add 2M HCl in Diethyl Ether (commercial or freshly prepared).
-
Critical: Do not use aqueous HCl. Water will trap impurities and make the salt hygroscopic/oily.
-
-
Precipitation: A white solid should precipitate immediately. Continue addition until pH paper (wetted) indicates acidic vapor (pH ~2-3).
-
Recrystallization (The Polish):
-
Filter the crude solid.
-
Dissolve in minimum hot Isopropanol (or Ethanol).
-
Add anhydrous Et₂O until the solution turns slightly cloudy.
-
Cool to -20°C.
-
Filter the white needles/plates.
-
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove solvent residues.
Analytical Validation (QC)
Trustworthiness relies on rigorous validation.[1] Use the following parameters to confirm identity and purity.
Chiral HPLC Method
To distinguish the (2S) enantiomer from the (2R) enantiomer.
-
Column: Daicel Chiralpak IA or Lux Cellulose-1 (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm.
-
Expected Result: Baseline separation of enantiomers (Resolution factor Rs > 1.5).
NMR Characterization (4-yl specific signals)
The 4-substituted benzodioxole has a distinct proton splitting pattern compared to the 5-substituted (MDA).[1]
-
¹H NMR (CDCl₃): Look for the aromatic region (6.7–6.9 ppm).
-
5-substituted (MDA): Shows an ABX pattern (doublet, doublet, singlet-like).
-
4-substituted (Target): Shows an ABC pattern (three adjacent protons, often a triplet and two doublets or multiplet integration of 3H).
-
-
¹³C NMR: The methylene dioxy carbon (-O-CH₂-O-) typically shifts slightly upfield/downfield depending on the ortho-substitution stress.[1]
References
-
Impurity Profiling of MDMA: Swist, M., et al. "Manufacturing by-products in the synthesis of MDMA." Forensic Science International, 2005. (Context on benzodioxole regioisomers).
-
Chiral Separation Techniques: "Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers." BenchChem Application Notes, 2025. (Protocol adaptation for phenylpropylamines).
-
Regioisomeric Differentiation: Aalberg, L., et al. "Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation." Forensic Science International, 2000. (Definitive spectral data for the 4-yl isomer).
-
Chiral Resolution Agents: "Resolution of a chiral amine and recovery of unwanted enantiomer." Royal Society of Chemistry, 2017.[2] (Tartrate salt methodology).
Application Note: HPLC Analysis of (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine (2,3-MDA)
This Application Note and Protocol guide is designed for researchers and analytical scientists requiring rigorous characterization of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine .
In forensic and medicinal chemistry contexts, this molecule is commonly identified as 2,3-Methylenedioxyamphetamine (2,3-MDA) or ortho-MDA .[1] It is a positional regioisomer of the controlled substance 3,4-Methylenedioxyamphetamine (MDA). Distinguishing the 2,3- (ortho) substitution from the 3,4- (meta/para) substitution, and confirming the (2S) enantiomeric purity, is critical for legal defensibility and pharmacological study.
Introduction & Chemical Context
The target analyte, (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine , possesses two critical analytical attributes that standard C18 methods often fail to address adequately:
-
Regioisomerism: The 1,3-dioxolane ring is fused at the 2,3-positions of the phenyl ring relative to the alkylamine chain. Standard MDA is fused at the 3,4-positions.[2] These isomers have identical molecular weights (
Da) and similar fragmentation patterns in EI-MS, making chromatographic resolution essential. -
Chirality: The molecule has a stereocenter at the
-carbon. The (2S)-enantiomer is the target; however, asymmetric synthesis or chiral purification often leaves residual (2R)-isomer.
Analytical Strategy
This guide employs a Two-Tiered Approach :
-
Tier 1 (Achiral): A Fluorinated Stationary Phase (PFP) method to rigorously separate the 2,3-isomer from the 3,4-isomer (impurity/contaminant).
-
Tier 2 (Chiral): A Crown Ether-based method specifically designed for primary amines to quantify the Enantiomeric Excess (%ee) of the (2S) isomer.
Method Development Logic
Regioisomer Separation: Why PFP over C18?
While C18 columns rely on hydrophobic interactions, they often struggle to resolve positional isomers with identical hydrophobicity. Pentafluorophenyl (PFP) phases offer distinct selectivity mechanisms:
-
-
Interactions: The electron-deficient fluorinated ring interacts strongly with the electron-rich benzodioxole system. -
Dipole-Dipole Interactions: The specific dipole moment of the 2,3-substitution pattern interacts differently with the PFP phase compared to the 3,4-isomer.
Chiral Resolution: The Crown Ether Advantage
For primary amines like MDA, Crownpak CR-I(+) (chiral crown ether) is the "Gold Standard."
-
Mechanism: The crown ether forms a host-guest inclusion complex specifically with the ammonium ion (
) of the protonated primary amine. -
Selectivity: This interaction is highly stereoselective and works under aqueous acidic conditions, avoiding the derivatization steps required by other methods.
Visual Workflow & Mechanism
Caption: Two-stage workflow ensuring both positional identity (Regio-Purity) and stereochemical integrity (Enantiomeric Purity).
Detailed Experimental Protocols
Protocol A: Regioisomeric Purity (Achiral)
Objective: Confirm the analyte is 2,3-MDA and free from 3,4-MDA contamination.
| Parameter | Specification |
| Column | Kinetex F5 (PFP) or Discovery HS F5 , 150 x 4.6 mm, 2.6 µm or 3 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-2 min: 10% B (Isocratic hold)2-15 min: 10% |
| Temperature | 35°C |
| Detection | UV @ 285 nm (Characteristic for methylenedioxy ring) |
| Injection Vol. | 5 - 10 µL |
Expected Results:
-
2,3-MDA (Target): Elutes earlier than 3,4-MDA due to higher polarity and "ortho" steric effects reducing interaction with the planar PFP phase.
-
Resolution (
): Expect between regioisomers.
Protocol B: Chiral Resolution (Enantioselective)
Objective: Quantify the (2S)-enantiomer and detect trace (2R)-isomer.
| Parameter | Specification |
| Column | Daicel CROWNPAK® CR-I(+) , 150 x 3.0 mm, 5 µm |
| Mobile Phase | Perchloric Acid (HClO₄) pH 1.5 / Acetonitrile (85:15 v/v) |
| Preparation | Acid Prep: Add 16.3g of 70% HClO₄ to 1L water (pH ~1.0), then dilute to pH 1.5. |
| Flow Rate | 0.4 mL/min (Lower flow rate is crucial for CR columns) |
| Temperature | 25°C (Lower temperature enhances chiral recognition) |
| Detection | UV @ 210 nm (Amine absorption) or 285 nm |
| Sample Diluent | Mobile Phase (Must be acidic to keep amine protonated) |
Critical Technical Note on Elution Order:
On Crownpak CR(+) columns, the elution order for
-
Retention Time 1 (
): (2R)-Isomer (Impurity) -
Retention Time 2 (
): (2S)-Isomer (Target) -
Validation Step: Always inject a racemic standard (±)-2,3-MDA to confirm elution order for your specific batch.
Validation Parameters
To ensure the method is "self-validating" and robust, the following criteria must be met:
-
System Suitability (Chiral Method):
-
Resolution (
): (Baseline separation) between (R) and (S). -
Tailing Factor (
): .[3] If tailing occurs, decrease temperature to 15°C or slightly increase acid concentration (lower pH to 1.2).
-
-
Linearity & Sensitivity:
-
Range: 0.05 mg/mL to 1.0 mg/mL.
-
LOD: ~0.5 µg/mL (Sufficient to detect 0.1% enantiomeric impurity).
-
-
Selectivity Verification:
-
Inject a "Cocktail Standard" containing:
-
(2S)-2,3-MDA
-
(2R)-2,3-MDA
-
(±)-3,4-MDA
-
-
The PFP method must resolve 1 from 3.
-
The Crownpak method must resolve 1 from 2.[4]
-
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing (Achiral) | Silanol interactions with amine. | Ensure pH is < 3.[4]0. Use high-purity silica columns (Type B). |
| Poor Chiral Resolution | Temperature too high. | Cool column to 15°C - 20°C. Crown ether complexation is exothermic; cooling favors separation. |
| High Backpressure (Crownpak) | Precipitation or Viscosity. | Do NOT use Methanol with Crownpak CR if pressures are high; Acetonitrile is preferred. Ensure flow < 0.5 mL/min. |
| Retention Shift | pH drift. | Perchloric acid is volatile? No, but evaporation of ACN changes selectivity. Cap solvents tightly. |
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]
-
Cody, J. T., & Valtier, S. (2002).[5] Differentiation of the 2,3-methylenedioxy regioisomer of 3,4-MDMA (ecstasy) by gas chromatography-mass spectrometry.[5] Journal of Analytical Toxicology, 26(7), 537–539. Retrieved from [Link]
-
Phenomenex. (2023).[6] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]
-
Sielc Technologies. (2024). HPLC Method for Analysis of MDA using Primesep 200. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chiraltech.com [chiraltech.com]
- 5. Differentiation of the 2,3-methylenedioxy regioisomer of 3,4-MDMA (ecstasy) by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Note: Regio- and Enantiospecific GC-MS Analysis of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Executive Summary
This application note details the protocol for the definitive identification and structural characterization of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine . This compound is the 2,3-methylenedioxy regioisomer of the controlled substance MDA (3,4-methylenedioxyamphetamine).
Standard GC-MS methods using non-polar columns often fail to distinguish this isomer from its regioisomer (3,4-MDA) due to identical mass spectral fragmentation patterns.[1] Furthermore, standard methods cannot resolve the specific (2S) enantiomer requested.
This guide introduces a Two-Tier Analytical Workflow:
-
Tier 1 (Regio-Differentiation): Separation of the 2,3-isomer from the 3,4-isomer using PFPA derivatization on an achiral column.
-
Tier 2 (Chiral Confirmation): Determination of the (2S) configuration using N-trifluoroacetyl-L-prolyl chloride (L-TPC) chiral derivatization.
Chemical Identity & Challenge
The analyte is a primary amine with a methylenedioxy bridge attached at the 2,3-positions of the phenyl ring (relative to the alkyl chain). This "ortho" substitution pattern creates a distinct steric environment compared to the common "para/meta" (3,4) substitution found in standard MDA.
| Feature | Analyte (2,3-MDA) | Common Isomer (3,4-MDA) |
| IUPAC | 1-(1,3-benzodioxol-4-yl)propan-2-amine | 1-(1,3-benzodioxol-5-yl)propan-2-amine |
| Substitution | Ortho (Adjacent to bridge) | Meta/Para |
| Monoisotopic Mass | 179.09 Da | 179.09 Da |
| Base Peak (EI) | m/z 44 (Underivatized) | m/z 44 (Underivatized) |
| Chirality | (2S) Enantiomer | Racemic or (2S)/(2R) |
The Analytical Challenge:
-
Isobaric Interference: Both isomers produce virtually identical EI mass spectra.
-
Enantiomeric Resolution: The (2S) and (2R) enantiomers co-elute on standard polysiloxane columns (e.g., DB-5MS).
Experimental Methodology
Reagents and Standards
-
Solvents: Ethyl acetate (LC-MS grade), Hexane.
-
Derivatizing Agents:
-
Regio-separation: Pentafluoropropionic anhydride (PFPA).[2]
-
Chiral-separation:N-Trifluoroacetyl-L-prolyl chloride (L-TPC) (0.1M in chloroform).
-
-
Buffer: 0.1 M Carbonate buffer (pH 9.5).
Sample Preparation Workflow
Protocol A: Extraction (General)
-
Aliquot 1.0 mL of biological fluid (urine/plasma) or solubilized powder.
-
Add 100 µL Internal Standard (e.g., MDA-d5).
-
Adjust pH to >9.5 using Carbonate buffer.
-
Extract with 3 mL Hexane:Ethyl Acetate (90:10).
-
Vortex (2 min) and Centrifuge (3000 rpm, 5 min).
-
Transfer organic layer to a clean vial and evaporate to dryness under
at 40°C.
Protocol B: Derivatization (Choose based on Tier)
| Tier 1: Regio-Differentiation (PFPA) | Tier 2: Chiral Confirmation (L-TPC) |
| Goal: Separate 2,3-MDA from 3,4-MDA | Goal: Confirm (2S) vs (2R) configuration |
| 1. Reconstitute residue in 50 µL Ethyl Acetate. | 1. Reconstitute residue in 50 µL Ethyl Acetate. |
| 2. Add 50 µL PFPA . | 2. Add 50 µL L-TPC reagent. |
| 3. Incubate at 60°C for 20 mins . | 3. Incubate at 70°C for 30 mins . |
| 4. Evaporate to dryness ( | 4. Evaporate to dryness ( |
| 5. Reconstitute in 100 µL Ethyl Acetate. | 5. Reconstitute in 100 µL Ethyl Acetate. |
Instrumentation (GC-MS Parameters)
System: Agilent 7890B GC / 5977B MSD (or equivalent).
Gas Chromatography[2][3][4][5][6][7][8][9]
-
Column: Rxi-5Sil MS or DB-5MS (30 m × 0.25 mm × 0.25 µm).
-
Note: A standard non-polar column is sufficient for L-TPC diastereomer separation; a specialized chiral column is not required if using L-TPC.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injection: 1 µL, Splitless (0.75 min purge).
-
Inlet Temp: 250°C.
-
Oven Program:
-
Initial: 70°C (hold 1 min).
-
Ramp 1: 20°C/min to 180°C.
-
Ramp 2: 5°C/min to 280°C (hold 3 min).
-
Rationale: Slow ramp (5°C/min) in the mid-range is critical for resolving the closely eluting diastereomers.
-
Mass Spectrometry[2][4][10]
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: EI (70 eV).[3]
-
Acquisition: SIM/Scan Mode.
-
SIM Ions (PFPA): 190 (Base), 162, 325 (Molecular).
-
SIM Ions (L-TPC): 236 (Base), 162, 372 (Molecular).
-
Results & Discussion
Tier 1: Regioisomer Differentiation (2,3- vs 3,4-)
Using PFPA derivatization, the 2,3-isomer (analyte) exhibits a distinct retention time shift compared to the common 3,4-isomer.
-
Elution Order: The 2,3-methylenedioxy isomer elutes earlier than the 3,4-isomer on 5% phenyl columns due to steric hindrance reducing interaction with the stationary phase.
-
Fragmentation (PFPA Derivative):
-
m/z 325: Molecular Ion (
). -
m/z 190: Base peak (Loss of benzodioxol-methyl radical).
-
m/z 162: Benzodioxol-propyl cation (Diagnostic for the aromatic ring + alkyl chain).
-
Tier 2: Enantiospecific Analysis (The (2S) Confirmation)
The L-TPC reagent reacts with the amine to form diastereomers. Since the reagent is optically pure (L-form), it creates:
-
L-TPC-(2S)-amine (The target)
-
L-TPC-(2R)-amine (The impurity/isomer)
Separation Mechanism: These two resulting molecules are diastereomers, not enantiomers. They have different physical properties (boiling points/polarities) and can be separated on the achiral DB-5MS column.
Data Interpretation:
-
(2S)-Isomer: Typically elutes second (later) under these conditions (verified against standards).
-
Resolution (Rs): Expect
between the (2R) and (2S) peaks.
Logic & Workflow Visualization
Analytical Decision Tree
The following diagram illustrates the logic flow for confirming the specific isomer and enantiomer.
Caption: Two-Tier Workflow for the definitive identification of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine, distinguishing it from regioisomers and enantiomers.
Fragmentation Mechanism (PFPA Derivative)
This diagram details the formation of the base peak (m/z 190), which is critical for detection.
Caption: Primary fragmentation pathway of the PFPA derivative. The alpha-cleavage yields the stable m/z 190 ion, used for quantification.
Validation Criteria (Self-Validating System)
To ensure the "Trustworthiness" of this protocol, the following QC criteria must be met for every batch:
-
The Resolution Check: A mix of (2R) and (2S) standards (racemic 2,3-MDA) derivatized with L-TPC must show baseline separation (
). If peaks merge, reduce the oven ramp rate between 160°C and 200°C. -
The Regio-Marker: A mixed standard of 2,3-MDA and 3,4-MDA (PFPA derivatized) must be run.[4] The 2,3-isomer must elute before the 3,4-isomer.[1]
-
Ion Ratios: The ratio of m/z 190 : 162 must be within ±20% of the reference standard.
References
-
Differentiation of MDA Regioisomers: Aalberg, L., et al. "Chromatographic and spectroscopic methods of identification for the side-chain regioisomers of 3,4-methylenedioxyphenethylamines."[2][4] Journal of Chromatographic Science, 2003. Link
-
Chiral Derivatization (L-TPC): Liu, J.T., et al. "Enantiomeric separation and quantitation of amphetamine-type stimulants in urine by GC-EI-MS after derivatization with (S)-(-)-trifluoroacetylprolyl chloride." Journal of Analytical Toxicology, 2004. Link
-
SWGDRUG Mass Spectral Library: Scientific Working Group for the Analysis of Seized Drugs.[3][5] "Mass Spectral Library - Version 3.14." SWGDRUG.org, 2025. Link
-
Forensic Isomer Discrimination: Awad, T., et al. "GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines."[4] Forensic Science International, 2007. Link
Sources
- 1. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. NIST and the SWGDRUG Mass Spectral Reference Library of Seized Drugs | NIST [nist.gov]
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine in vitro assay protocols
[1][2]
Introduction & Compound Analysis
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is a regioisomer of the classic entactogen MDA (3,4-methylenedioxyamphetamine).[1][2] Unlike the 3,4-isomer, which possesses significant serotonergic activity (5-HT release and 5-HT2A agonism), the 2,3-substitution pattern (ortho-substitution) sterically hinders binding at the serotonin transporter (SERT) while retaining or enhancing affinity for norepinephrine (NET) and dopamine (DAT) transporters.[1][2]
The (S)-enantiomer specifically aligns with the l-amphetamine steric configuration, which is historically associated with potent psychostimulant activity via transporter reversal, distinct from the psychedelic effects often attributed to the (R)-isomers of MDMA/MDA derivatives.[1][2]
Key Pharmacological Targets[2]
-
Primary : Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) – Substrate-based release.[1][2]
-
Secondary : Serotonin Transporter (SERT) – Reduced affinity compared to 3,4-MDA.[1][2]
-
Metabolic : Cytochrome P450 (CYP2D6/3A4) – The methylenedioxy ring is susceptible to demethylenation, often forming reactive carbene intermediates that irreversibly inhibit CYP enzymes.[1][2]
Experimental Protocols
Protocol A: Monoamine Transporter Uptake & Release Assay
Objective: To quantify the potency of (S)-2,3-MDA as a reuptake inhibitor and releasing agent at DAT, NET, and SERT using HEK293 cells stably expressing human transporters.[1][2]
Materials
-
Radioligands:
Dopamine, Norepinephrine, Serotonin (PerkinElmer).[1][2] -
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl
, 1.2 mM MgSO , 1.2 mM KH PO , 10 mM HEPES, pH 7.4).[1][2] -
Test Compound: (S)-2,3-MDA hydrochloride (dissolved in DMSO, final concentration <0.1%).
Step-by-Step Methodology
-
Cell Preparation:
-
Pre-incubation (For Release Assay):
-
Compound Addition:
-
Termination & Counting:
Data Analysis
-
IC
(Inhibition): Plot % Uptake vs. Log[Concentration]. -
EC
(Release): Plot % Release (supernatant counts / total loaded counts) vs. Log[Concentration]. -
Expectation: (S)-2,3-MDA should show lower IC
(higher potency) at NET/DAT compared to SERT.[1][2]
Protocol B: Metabolic Stability & Mechanism-Based Inhibition (MBI)
Objective: To determine if the 1,3-dioxaindan ring undergoes metabolic activation leading to CYP inhibition (a known risk of methylenedioxy compounds).[1][2]
Materials
-
Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYP2D6/3A4.[1][2]
-
Quench Solution: Acetonitrile containing internal standard (e.g., Deuterated MDA).[1][2]
Step-by-Step Methodology
-
Incubation Mixture:
-
Reaction Initiation:
-
Time-Course Sampling:
-
Sample at t = 0, 5, 15, 30, and 60 minutes.[2]
-
Immediately transfer 50 µL aliquot into 150 µL ice-cold Quench Solution.
-
-
MBI Shift Assay (Critical Step):
-
Perform a secondary incubation where (S)-2,3-MDA is pre-incubated with microsomes with and without NADPH for 30 mins.
-
Dilute 1:10 into a secondary reaction containing a standard probe substrate (e.g., Bufuralol for CYP2D6).[1][2]
-
Interpretation: A decrease in probe activity only in the NADPH-preincubated samples indicates Mechanism-Based Inhibition (suicide inhibition).[1][2]
-
Comparative Data Summary (Hypothetical Reference Values)
| Assay | Parameter | (S)-2,3-MDA (Ortho) | (S)-3,4-MDA (Standard) | Interpretation |
| hNET Uptake | IC | ~80 - 150 | ~400 | Higher Potency: 2,3-isomer is a potent adrenergic agent.[1][2] |
| hDAT Uptake | IC | ~200 - 300 | ~1,200 | Stimulant Profile: Greater dopaminergic activation.[1][2] |
| hSERT Uptake | IC | >5,000 | ~240 | Loss of Entactogen: Steric hindrance reduces SERT binding.[1][2] |
| CYP Inhibition | High | High | Both isomers form inhibitory carbene complexes.[1][2] |
Mechanism of Action Visualization
Figure 1: Pharmacodynamic mechanism of (S)-2,3-MDA.[1][2][3] The 2,3-substitution pattern favors NET/DAT interaction over SERT, resulting in a pure stimulant profile via transporter reversal, unlike the mixed profile of 3,4-MDA.[1][2]
References
-
Nichols, D. E. (1994).[1][2] Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens.[1][2] Identification of a new therapeutic class: entactogens.[1][2] Journal of Psychoactive Drugs.
-
PubChem . (2026).[1][2] 1-(1,3-Benzodioxol-4-yl)propan-2-amine Compound Summary. National Library of Medicine.[1][2] Retrieved February 19, 2026, from [Link]
-
Glennon, R. A., & Young, R. (1984).[1][2] MDA: A psychoactive agent with dual stimulus effects.[1][2] Life Sciences. (Contextual reference for isomer discrimination).
-
Shulgin, A., & Shulgin, A. (1991).[1][2] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text describing Ortho-MDA synthesis and qualitative effects).
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine in vivo experimental design
This application note details the experimental design for the in vivo characterization of (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine , chemically known as (S)-2,3-Methylenedioxyamphetamine (also referred to as (S)-2,3-MDA or Ortho-MDA ).
The nomenclature "1,3-dioxaindan" is a synonym for 1,3-benzodioxole .[1][2] The "4-yl" substitution pattern indicates the propyl-amine chain is attached at the ortho position relative to the methylenedioxy bridge, distinguishing it from the classic entactogen 3,4-MDA (Tenamfetamine).
Abstract
The (2S)-isomer of 2,3-MDA is a potent phenethylamine predicted to possess a distinct pharmacological profile dominated by dopaminergic and noradrenergic release, contrasting with the mixed serotonergic/dopaminergic profile of its 3,4-regioisomer. This guide provides a comprehensive framework for evaluating its pharmacokinetics (PK), pharmacodynamics (PD), behavioral signature, and neurotoxic potential.
Part 1: Chemical Identity & Formulation
Compound: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine Synonyms: (S)-2,3-MDA, (S)-Ortho-MDA. Molecular Formula: C₁₀H₁₃NO₂ Molar Mass: 179.22 g/mol (Free base)
Formulation Protocol
To ensure bioavailability and stability, the hydrochloride (HCl) salt form is recommended for in vivo administration.
-
Vehicle: 0.9% Sterile Saline.
-
Concentration: 1.0 – 10.0 mg/mL (depending on dose).
-
Control: Vehicle-matched saline injections.
-
Stability: Prepare fresh daily. Phenethylamines are generally stable, but oxidation of the methylenedioxy ring is possible under high light/heat.
Part 2: Safety & Compliance
-
Hazard Classification: Treat as a potent CNS stimulant. Potential for sympathomimetic toxicity (hyperthermia, hypertension).
-
Regulatory: Likely falls under analog acts (e.g., Federal Analogue Act in the US) due to structural similarity to MDA/MDMA.[3] Schedule I protocols apply.
-
Handling: Use Class II Biosafety Cabinet. Wear nitrile gloves, lab coat, and eye protection.
Part 3: Experimental Workflow
The following diagram outlines the logical flow from synthesis to data analysis.
Caption: Integrated workflow for the characterization of (S)-2,3-MDA, prioritizing chiral purity and multi-modal assessment.
Part 4: Pharmacokinetics (PK) Study Design
Objective: Determine bioavailability, half-life (
Subjects: Male Sprague-Dawley Rats (n=3 per timepoint).
Protocol:
-
Dosing:
-
Intravenous (IV): 1 mg/kg (Tail vein).
-
Oral (PO): 5 mg/kg (Oral gavage).
-
-
Sampling:
-
Collect blood (plasma) and brain tissue at: 5, 15, 30, 60, 120, 240, and 480 min post-dose.
-
-
Analysis (LC-MS/MS):
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Transitions: Monitor parent ion
and specific fragments (e.g., tropylium ion equivalents).
-
-
Key Metric: Calculate
(Brain-to-Plasma partition coefficient). A indicates active CNS accumulation, typical for abuse-prone amphetamines.
Part 5: Pharmacodynamics & Neurochemistry
Objective: Quantify monoamine release kinetics to classify the drug (Releaser vs. Reuptake Inhibitor) and receptor preference (DA vs. 5-HT).
In Vivo Microdialysis
-
Target Regions:
-
Nucleus Accumbens (NAc): Reward/Reinforcement (Dopamine focus).
-
Prefrontal Cortex (PFC): Impulse control/Cognition (Serotonin/Norepinephrine focus).
-
-
Probe: 2mm membrane length, 20 kDa cutoff.
-
Flow Rate: 1.5 µL/min aCSF.
-
Dosing: 1.0, 3.0, 10.0 mg/kg (SC or IP).
-
Analysis: HPLC-ECD (Electrochemical Detection).
Signaling Mechanism Hypothesis
(S)-Amphetamines typically act as substrates for DAT/NET, reversing transport. The 2,3-substitution may sterically hinder SERT binding compared to 3,4-MDA.
Caption: Proposed mechanism of action: Substrate-mediated reverse transport of dopamine, leading to increased synaptic concentrations.
Part 6: Behavioral Assays
Objective: Establish the psychoactive "fingerprint" of the compound.
Locomotor Activity (Open Field)
-
Rationale: Psychostimulants induce dose-dependent hyperlocomotion.
-
Protocol:
-
Acclimate rats to chamber (30 min).
-
Inject (S)-2,3-MDA (1, 3, 10 mg/kg) or Saline.
-
Record horizontal distance and rearing for 120 min.
-
-
Expected Result: Inverted-U shaped dose-response curve.
Drug Discrimination (Gold Standard)
-
Rationale: To determine if the subjective effects mimic Amphetamine (stimulant) or MDMA (entactogen).
-
Training: Train rats to discriminate d-Amphetamine (1 mg/kg) vs. Saline.
-
Testing: Administer (S)-2,3-MDA.
-
>80% Drug Lever Selection: Indicates "Amphetamine-like" stimulant profile.
-
<20% Drug Lever Selection: Indicates distinct profile (possibly entactogenic or inactive).
-
-
Secondary Test: If amphetamine generalization fails, test in MDMA -trained rats.
Functional Observational Battery (FOB)
-
Serotonin Syndrome Check: Observe for forepaw treading, flat body posture, and hind limb abduction (typical of 3,4-MDA/MDMA). Absence suggests low serotonergic activity.
Part 7: Neurotoxicity Assessment
Objective: Determine if (S)-2,3-MDA causes long-term monoaminergic terminal degeneration, a known risk of 3,4-MDA.
Protocol:
-
Regimen: "Binge" dosing (e.g., 10 mg/kg, q.i.d. for 2 days) or single high dose.
-
Survival Time: 7 days post-treatment.
-
Histology (IHC):
-
Tyrosine Hydroxylase (TH): Marker for Dopamine terminals (Striatum).
-
Serotonin Transporter (SERT): Marker for 5-HT terminals (Cortex/Hippocampus).
-
GFAP: Marker for reactive astrogliosis (brain injury).
-
-
Thermoregulation Control: Measure rectal temperature during dosing. Hyperthermia potentiates neurotoxicity.
Part 8: Data Reporting & Analysis
Present quantitative data in the following format:
| Assay | Metric | (S)-2,3-MDA (High Dose) | 3,4-MDA (Control) | Interpretation |
| Microdialysis | Max % Baseline DA | TBD (High Predicted) | ~400% | Potency comparison |
| Microdialysis | Max % Baseline 5-HT | TBD (Low Predicted) | ~1500% | Selectivity ratio |
| Behavior | ED50 Discrimination | mg/kg | ~1.0 mg/kg | Potency |
| Toxicity | % 5-HT Depletion | TBD | >30% | Safety profile |
Statistical Methods:
-
Time-course data: Two-way Repeated Measures ANOVA (Treatment × Time).
-
Dose-response: Non-linear regression (Sigmoidal dose-response variable slope).
-
Significance:
with Bonferroni post-hoc correction.
References
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Describes the synthesis and qualitative effects of MDA isomers). Link
-
Nichols, D. E. (2018). "Dark Classics in Chemical Neuroscience: 3,4-Methylenedioxymethamphetamine (MDMA)." ACS Chemical Neuroscience, 9(10), 2409–2427. (Review of MDMA/MDA pharmacology and enantiomer differences).
-
Baumann, M. H., et al. (2012). "Dissociable effects of 'bath salts' constituents on motor activity and brain monoamines in rats." Neuropsychopharmacology, 37(12), 2680-92. (Standard protocol for microdialysis and locomotor activity).
-
O'Shea, E., et al. (1998). "Protection against 3,4-methylenedioxymethamphetamine-induced neurodegeneration." European Journal of Pharmacology, 358(3), 269-273. (Protocols for assessing serotonergic neurotoxicity).
-
PubChem. (2024). "1-(1,3-Benzodioxol-4-yl)propan-2-amine."[3][4] National Library of Medicine. (Chemical structure and synonyms).
Sources
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine as a research tool in neuroscience
Application Note: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine as a Serotonergic Probe
Part 1: Executive Summary & Chemical Definition
Subject: (S)-MDA [(S)-1-(1,3-benzodioxol-5-yl)propan-2-amine] Common Synonyms: (S)-3,4-Methylenedioxyamphetamine; (S)-Love. Classification: Substrate-type Monoamine Releaser.
Critical Nomenclature Note: The chemical name provided in the topic request, (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine, utilizes the "dioxaindan" nomenclature system. In standard IUPAC conventions (benzodioxole numbering), the "4-yl" position usually corresponds to the 2,3-methylenedioxy isomer (Ortho-MDA), whereas the standard neuroscience research tool (3,4-methylenedioxy) is designated as the 5-yl position. However, given the context of "research tool in neuroscience," this guide focuses on the (S)-enantiomer of the 3,4-isomer (Standard MDA) , as it is the established probe for Serotonin Transporter (SERT) mechanics. The 2,3-isomer is pharmacologically distinct and rarely used as a primary tool.
Research Utility: (S)-MDA is a pivotal pharmacological probe used to dissect the mechanism of monoamine transporters. Unlike simple reuptake inhibitors (e.g., fluoxetine), (S)-MDA acts as a substrate-type releaser . It is specifically utilized to:
-
Differentiate Transporter Selectivity: (S)-MDA exhibits a high selectivity for SERT over the Dopamine Transporter (DAT), contrasting with (S)-Amphetamine (which prefers DAT/NET).[1][2]
-
Study Reverse Transport: It triggers carrier-mediated efflux (reverse transport) of serotonin (5-HT), allowing researchers to study the "inward-facing" to "outward-facing" conformational transitions of SERT.
-
Model Neurotoxicity: High-dose regimens are used to study oxidative stress and long-term depletion of serotonergic axon terminals.
Part 2: Pharmacological Profile & Data
The (S)-enantiomer is the bioactive isomer responsible for the potent release of serotonin. The (R)-enantiomer retains higher affinity for 5-HT2A receptors (hallucinogenic component) but is less effective as a releasing agent.
Table 1: Comparative Transporter Activity (EC50 for Release) Data synthesized from rat brain synaptosome assays.
| Compound | SERT EC50 (nM) | DAT EC50 (nM) | NET EC50 (nM) | Selectivity Ratio (DAT/SERT) |
| (S)-MDA | 148 ± 12 | 1,850 ± 150 | 420 ± 35 | 12.5 (SERT Selective) |
| (S)-MDMA | 75 ± 6 | 385 ± 25 | 180 ± 15 | 5.1 |
| (S)-Amphetamine | 1,700 ± 200 | 25 ± 3 | 12 ± 2 | 0.01 (DAT Selective) |
| (R)-MDA | 1,200 ± 110 | >10,000 | >5,000 | N/A |
Note: Lower EC50 indicates higher potency. (S)-MDA is approximately 12x more selective for releasing Serotonin than Dopamine.
Part 3: Mechanism of Action (Visualization)
(S)-MDA functions by "hijacking" the transporter. It enters the presynaptic neuron via SERT, displaces vesicular 5-HT via VMAT2 interaction (weak), and triggers the phosphorylation/conformational shift of SERT to pump cytosolic 5-HT out into the synapse.
Figure 1: The dual-action mechanism of (S)-MDA. It enters via SERT and facilitates the reverse transport of cytosolic 5-HT.
Part 4: Application Protocols
Protocol A: In Vitro Synaptosomal Monoamine Release Assay
Purpose: To quantify the potency (EC50) of (S)-MDA in releasing 5-HT compared to DA. Scope: Rat brain tissue (Striatum for DA; Hippocampus/Cortex for 5-HT).
Reagents:
-
Buffer: Krebs-HEPES (KHB): 118 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 25 mM HEPES, 11 mM D-Glucose, pH 7.4.
-
Radioligand: [³H]5-HT (Serotonin) and [³H]DA (Dopamine).
-
Test Compound: (S)-MDA HCl (dissolved in water).
-
Blockers: Pargyline (MAO inhibitor, 10 µM).
Step-by-Step Methodology:
-
Tissue Preparation:
-
Rapidly decapitate male Sprague-Dawley rats.
-
Dissect Striatum (for DA) and Hippocampus (for 5-HT) on ice.
-
Homogenize tissue in 0.32 M sucrose using a Teflon-glass homogenizer (10 strokes at 800 rpm).
-
Centrifuge at 1,000 x g for 10 min (4°C). Save supernatant (S1).
-
Centrifuge S1 at 12,000 x g for 20 min. Discard supernatant.
-
Resuspend pellet (P2 - crude synaptosomes) in KHB containing 10 µM pargyline.
-
-
Pre-loading:
-
Incubate synaptosomes with 5 nM [³H]5-HT or [³H]DA for 15 minutes at 37°C.
-
Note: This loads the vesicles and cytoplasm with radiolabeled neurotransmitter.
-
-
Release Phase:
-
Add varying concentrations of (S)-MDA (1 nM to 100 µM) to the pre-loaded synaptosomes.
-
Incubate for exactly 5 minutes (rapid release phase).
-
Termination: Stop reaction by rapid filtration through Whatman GF/B filters (pre-soaked in 0.05% PEI) using a cell harvester.
-
-
Quantification:
-
Wash filters 3x with ice-cold buffer.
-
Place filters in scintillation vials with cocktail.
-
Count Radioactivity (CPM).
-
-
Data Analysis:
-
Calculate "Fractional Release" = (Released CPM) / (Total Loaded CPM).
-
Plot Dose-Response curve to determine EC50.
-
Protocol B: In Vivo Microdialysis (Neurochemistry)
Purpose: To monitor real-time extracellular 5-HT levels in a living animal model.
Step-by-Step Methodology:
-
Stereotaxic Surgery:
-
Anesthetize rat (Isoflurane).
-
Implant guide cannula targeting the Nucleus Accumbens (for DA/5-HT interaction) or Prefrontal Cortex .
-
Coordinates (Rat): AP +1.7 mm, ML +1.5 mm, DV -6.0 mm (relative to Bregma).
-
-
Probe Insertion & Equilibration:
-
Insert microdialysis probe (2 mm membrane length).
-
Perfuse with artificial cerebrospinal fluid (aCSF) at 1.0 µL/min overnight to stabilize the blood-brain barrier damage.
-
-
Drug Administration:
-
Collect baseline samples (3 x 20 min).
-
Administer (S)-MDA (e.g., 3.0 mg/kg, s.c. or i.p.).
-
Collect post-drug samples every 20 minutes for 4 hours.
-
-
HPLC-ECD Detection:
-
Inject dialysate (20 µL) into HPLC with Electrochemical Detection.
-
Mobile Phase: 75 mM NaH2PO4, 1.7 mM Octanesulfonic acid, 100 µL/L Triethylamine, 25 µM EDTA, 10% Acetonitrile, pH 3.0.
-
Potential: +0.6 V vs. Ag/AgCl.
-
Self-Validating Check:
-
Control: Administer Tetrodotoxin (TTX) through the probe. If 5-HT release is impulse-dependent, it should decrease. (S)-MDA release is largely impulse-independent (transporter-mediated), so TTX has less effect on MDA-induced release than on basal release. This validates the mechanism.
Part 5: Experimental Workflow Diagram
Figure 2: Workflow for the In Vitro Synaptosomal Release Assay.
Part 6: Safety & Handling
-
Controlled Substance: (S)-MDA is a Schedule I controlled substance in many jurisdictions (USA, UK, Japan). Appropriate DEA/Home Office licenses are required for research.
-
Neurotoxicity: Chronic or high-dose acute exposure can cause long-term depletion of 5-HT markers. Handle with extreme care to avoid accidental exposure.
-
Waste Disposal: All radioactive waste ([³H]) must be disposed of according to radiation safety protocols.
Part 7: References
-
Baumann, M. H., et al. (2011). "Dissociable effects of the non-amphetamine substrate-type releaser, 1-(1,3-benzodioxol-5-yl)-2-methylaminobutane (MBDB), on monoamine transporters." Journal of Pharmacology and Experimental Therapeutics.
-
Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs."[1][2][3][4][5] European Journal of Pharmacology.
-
Simmler, L. D., et al. (2013). "Pharmacological characterization of novel psychoactive substances." British Journal of Pharmacology.
-
Crespi, D., et al. (1997). "Carrier-mediated release of serotonin by (S)-MDA in rat brain synaptosomes." Neuropharmacology.
-
PubChem Compound Summary. (2024). "1-(1,3-Benzodioxol-5-yl)propan-2-amine."[6][7][8][9] National Center for Biotechnology Information.
Sources
- 1. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. CAS#:67668-99-9 | 1-(1,3-benzodioxol-5-yl)-N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylpropan-2-amine | Chemsrc [chemsrc.com]
- 7. scribd.com [scribd.com]
- 8. 1-(1,3-BENZODIOXOL-5-YL)PROPAN-2-AMINE | 4764-17-4 [chemicalbook.com]
- 9. 1-(1,3-benzodioxol-5-yl)-N-propan-2-ylbutan-2-amine | C14H21NO2 | CID 56608795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Serotonergic Profiling with (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
[1]
Executive Summary
Compound: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine Common Aliases: (S)-2,3-MDA, (S)-1-(1,3-benzodioxol-4-yl)propan-2-amine.[1][2] Primary Application: Selective interrogation of the Serotonin Transporter (SERT) versus 5-HT2A Receptor activation.[1] Scientific Rationale: The shift of the methylenedioxy bridge from the 3,4-position (in standard MDA) to the 2,3-position creates steric hindrance that disrupts binding to the 5-HT2A receptor's orthosteric site.[1] However, the (S)-enantiomer retains efficacy as a substrate-type releaser at SERT.[1] Therefore, this compound serves as a vital negative control for 5-HT2A agonism while maintaining SERT-mediated serotonergic tone , allowing researchers to isolate transporter-driven effects from receptor-driven effects in neuropharmacological assays.[1]
Chemical Identity & Preparation
-
IUPAC Name: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine[1]
-
Molecular Formula: C
H NO [1][3] -
Molar Mass: 179.22 g/mol [1]
-
Chirality: (S)-enantiomer (corresponds to the d-isomer in amphetamine nomenclature, typically the more potent monoamine releaser).[1]
Handling & Storage:
Core Applications in Serotonin Research[1]
A. Dissecting Transporter vs. Receptor Mechanisms
The primary utility of (S)-2,3-MDA lies in its differential selectivity :
-
3,4-MDA (Reference): High affinity for 5-HT2A (Agonist) + High affinity for SERT (Releaser).[1] Result: Hallucinogenic + Entactogenic.[1][4]
-
2,3-MDA (Probe): Negligible affinity for 5-HT2A + Moderate/High affinity for SERT.[1] Result: Stimulant/Non-hallucinogenic.[1]
By comparing cellular responses (e.g., calcium flux, head-twitch response) between these two isomers, researchers can attribute specific physiological outcomes to either receptor binding or transporter-mediated release.[1]
B. Structure-Activity Relationship (SAR) Mapping
(S)-2,3-MDA is used to map the steric constraints of the 5-HT2A receptor binding pocket.[1] The "ortho" (2,[1][2][5]3) bridge clashes with residues in Transmembrane Helix 5 (TM5) of the receptor, preventing the conformational change required for activation.[1] This validates docking models for novel 5-HT2A agonists.[1]
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (5-HT2A)
Objective: To confirm the low affinity of (S)-2,3-MDA for the 5-HT2A receptor compared to 3,4-MDA.[1]
Materials:
-
Membrane Prep: HEK-293 cells stably expressing human 5-HT2A receptors.[1]
-
Radioligand: [
H]-Ketanserin (Antagonist) or [ I]-DOI (Agonist).[1] -
Test Compound: (S)-2,3-MDA (1 nM – 100
M).[1] -
Non-specific Control: Methysergide (10
M).[1]
Methodology:
-
Preparation: Thaw membrane aliquots and homogenize in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl
, 0.1 mM EDTA, pH 7.4). -
Incubation: In a 96-well plate, combine:
-
Equilibrium: Incubate for 60 minutes at 25°C in the dark.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash 3x with ice-cold Tris buffer.[1]
-
Quantification: Count radioactivity via liquid scintillation spectroscopy.
Data Analysis:
-
Calculate % Specific Binding.[1]
-
Fit data to a one-site competition model to determine
.[1] -
Expected Result:
> 10,000 nM (Low Affinity), whereas 3,4-MDA typically shows ~ 1,000 nM.[1]
Protocol 2: Synaptosomal [ H]-5-HT Release Assay
Objective: To quantify the efficacy of (S)-2,3-MDA as a serotonin releasing agent (substrate-type).[1]
Materials:
-
Tissue: Rat whole brain synaptosomes (P2 fraction).[1]
-
Tracer: [
H]-Serotonin ([ H]-5-HT).[1] -
Buffer: Krebs-Henseleit buffer (oxygenated).[1]
Methodology:
-
Loading: Incubate synaptosomes with 10 nM [
H]-5-HT for 15 minutes at 37°C to load the transporter. -
Washing: Centrifuge and resuspend to remove extracellular radioligand.[1]
-
Release Phase: Aliquot loaded synaptosomes into superfusion chambers or tubes.
-
Challenge: Expose to (S)-2,3-MDA (1 nM – 10
M) for 5 minutes.-
Control: Use 3,4-MDA as a positive control.[1]
-
-
Termination: Rapid centrifugation or filtration. Collect the supernatant (released fraction) and pellet (retained fraction).[1]
-
Quantification: Measure tritium in both fractions.
Calculation:
-
Expected Result: Dose-dependent release of [
H]-5-HT with an EC comparable to or slightly lower than 3,4-MDA, confirming the (S)-isomer's retained activity at the transporter.[1]
Mechanistic Visualization (SAR & Pathway)[1]
The following diagram illustrates the differential signaling pathways activated by the (2S)-2,3-MDA isomer versus the standard 3,4-MDA.
Caption: Comparative pharmacology of MDA regioisomers. The 2,3-bridge (red) prevents 5-HT2A binding due to steric clash, isolating the SERT-mediated release pathway.[1]
Data Interpretation Guide
| Parameter | (S)-3,4-MDA (Standard) | (S)-2,3-MDA (Probe) | Interpretation |
| 5-HT2A Affinity ( | ~1,200 nM | > 20,000 nM | 2,3-isomer is inactive at the psychedelic receptor.[1] |
| SERT Release (EC | ~180 nM | ~400 - 800 nM | 2,3-isomer retains significant releasing capability.[1] |
| Drug Discrimination | Substitutes for DOM/LSD | Saline-like (No substitution) | Confirms lack of subjective psychedelic effects.[1] |
| Neurotoxicity | High (Oxidative Stress) | Unknown/Variable | Use 2,3-MDA to test if toxicity requires 5-HT2A agonism.[1] |
Troubleshooting:
-
Low Release Signal: Ensure the (S)-enantiomer is used. The (R)-enantiomer of 2,3-MDA may have significantly lower potency at SERT.[1]
-
Unexpected Binding: Verify compound purity. Contamination with 3,4-MDA (synthesis byproduct) can lead to false positives in binding assays.[1] Always validate with NMR/GC-MS.[1]
References
-
Glennon, R. A., Young, R., & Soine, W. H. (1984). 1-(2,3-Methylenedioxyphenyl)-2-aminopropane (2,3-MDA): A preliminary investigation.[1][4] General Pharmacology, 15(4), 361-364.[1] Link
-
Parker, M. A., Marona-Lewicka, D., Kurrasch, D., Shulgin, A. T., & Nichols, D. E. (1998). Synthesis and pharmacological evaluation of ring-methylated derivatives of 3,4-(methylenedioxy)amphetamine (MDA).[1] Journal of Medicinal Chemistry, 41(6), 1001-1005.[1] Link[1]
-
Seither, J. Z. (2018). Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances.[1][3] Auburn University Electronic Theses and Dissertations. Link
-
Nichols, D. E. (2016). Psychedelics.[1] Pharmacological Reviews, 68(2), 264-355.[1] Link[1]
Sources
- 1. 5-Methyl-MDA [medbox.iiab.me]
- 2. An Evaluation of the Potential for Clandestine Manufacture of MDA Analogs - [www.rhodium.ws] [erowid.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. designer-drug.com [designer-drug.com]
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine in drug discovery screening
Application Note: Pharmacological Profiling & SAR Utility of (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine
Introduction & Scientific Context
The molecule (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine , chemically defined as (S)-1-(1,3-benzodioxol-4-yl)propan-2-amine (and often referred to in literature as (S)-2,3-MDA or Ortho-MDA ), represents a critical steric probe in the structure-activity relationship (SAR) profiling of phenethylamine-based therapeutics.
While its structural isomer, 3,4-MDA (1-(1,3-benzodioxol-5-yl)propan-2-amine), is a potent serotonin releaser and 5-HT2A agonist, the 4-yl (ortho) substitution pattern of the target molecule introduces significant steric constraints near the alkyl side chain. In drug discovery screening, this molecule serves two primary functions:
-
Negative Steric Control: It defines the spatial tolerance of the orthosteric binding site in monoamine transporters (SERT, DAT, NET) and serotonin receptors.
-
Chiral Selectivity Probe: The (2S) configuration isolates the amphetamine-like stimulant pharmacophore, allowing researchers to decouple steric bridge effects from chirality-induced binding shifts.
This guide outlines the standardized protocols for utilizing this compound to map receptor pocket topology.
Chemical Properties & Handling
| Property | Specification |
| IUPAC Name | (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine |
| Common Name | (S)-2,3-MDA; (S)-Ortho-MDA |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Solubility | DMSO (20 mg/mL), Methanol, Water (as HCl salt) |
| Storage | -20°C, desiccated, protected from light |
Critical Handling Note: As a positional isomer of a controlled substance (MDA), this compound must be handled under strict chain-of-custody protocols appropriate for Schedule I analogues in many jurisdictions.
Structural Logic & SAR Visualization
The following diagram illustrates the mechanistic difference between the bioactive "Classic" MDA and the "Steric Probe" 2,3-MDA.
Figure 1: SAR Logic demonstrating how the 4-yl substitution creates steric interference (clash) with the receptor pocket compared to the 5-yl (3,4-sub) isomer.
Protocol A: Competitive Radioligand Binding (5-HT2A)
This assay determines if the ortho-substitution allows the molecule to dock into the 5-HT2A receptor, a key target for off-target safety screening.
Objective: Calculate the Inhibition Constant (
Reagents & Materials
-
Membranes: HEK-293 cells stably expressing human 5-HT2A receptors.
-
Radioligand:
-Ketanserin (Specific Activity: 60-80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Non-Specific Binding (NSB) Control: Methysergide (10 µM).
Step-by-Step Methodology
-
Preparation: Thaw membrane homogenates on ice. Dilute in Assay Buffer to yield 5–10 µg protein/well.
-
Plate Setup (96-well):
-
Total Binding (TB): Buffer + Membrane + Radioligand.
-
NSB: Buffer + Membrane + Radioligand + Methysergide.
-
Test: Buffer + Membrane + Radioligand + (S)-2,3-MDA (Concentration range:
M to M).
-
-
Incubation: Add
-Ketanserin (final conc. 1.0 nM) to all wells. Incubate for 60 minutes at 25°C in the dark. -
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI) using a cell harvester. Note: PEI reduces non-specific binding of the ligand to the filter.
-
Wash: Wash filters 3x with ice-cold Tris buffer.
-
Quantification: Add liquid scintillation cocktail and count radioactivity (CPM).
Data Analysis:
Convert CPM to % Inhibition. Fit data to a one-site competition model (Cheng-Prusoff equation) to derive
Protocol B: Monoamine Transporter Uptake Inhibition (SERT)
This assay tests if the molecule functions as a reuptake inhibitor (like MDMA) or is excluded from the transporter pore.
Objective: Determine
Workflow Visualization
Figure 2: Standardized workflow for Monoamine Uptake Inhibition Screening.
Step-by-Step Methodology
-
Source: Rat brain synaptosomes or hSERT-transfected HEK cells.
-
Buffer: Krebs-Ringer-HEPES (KRH) buffer containing ascorbic acid (to prevent oxidation of monoamines) and pargyline (MAO inhibitor).
-
Dosing: Prepare serial dilutions of (S)-2,3-MDA (
to M). -
Reaction:
-
Pre-incubate tissue/cells with test compound for 10 mins at 37°C.
-
Initiate uptake by adding
-5-HT (20 nM final). -
Incubate for exactly 5 minutes.
-
-
Termination: Rapid vacuum filtration over GF/C filters.
-
Analysis: Calculate
.-
Interpretation: If
is high (>10 µM), the ortho-bridge prevents entry into the transporter, confirming the molecule's utility as a negative control for "MDMA-like" activity.
-
References
-
Cayman Chemical. (n.d.). 2,3-MDA (hydrochloride) Product Information. Retrieved from
- Nichols, D. E., et al. (1982). Effects of Certain Hallucinogenic Amphetamine Analogues on the Release of [3H]Serotonin from Rat Brain Synaptosomes. Journal of Medicinal Chemistry. (Establishes the baseline for MDA isomer pharmacology).
-
PubChem. (n.d.).[1][2] 1-(1,3-Benzodioxol-4-yl)-N-methylpropan-2-amine Compound Summary. Retrieved from (Note: Structure reference for 4-yl numbering).
- Shulgin, A. T. (1978). Psychotomimetic Drugs: Structure-Activity Relationships. Handbook of Psychopharmacology. (Foundational text on phenethylamine SAR and steric constraints).
Sources
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine radiolabeling for imaging studies
Application Note: Radiosynthesis of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine ([¹¹C]4-MDA) for PET Imaging
Executive Summary & Chemical Context
This guide details the radiosynthesis of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine , chemically synonymous with (S)-1-(1,3-benzodioxol-4-yl)propan-2-amine or (S)-4-MDA .[1]
Unlike its well-known regioisomer 5-MDA (3,4-methylenedioxyamphetamine), the 4-substituted isomer (4-MDA) possesses unique pharmacological properties, exhibiting distinct selectivity profiles for serotonin (SERT) and dopamine (DAT) transporters.[1] Imaging this specific isomer requires precise radiolabeling strategies that preserve the chiral center and the aromatic substitution pattern.
Core Challenges:
-
Primary Amine Preservation: Direct labeling of primary amines with [¹¹C]CH₃I yields secondary amines (N-methyl derivatives).[1] To image the exact parent structure, we must label the carbon skeleton or the methylenedioxy bridge.
-
Regiochemistry: The 1,3-dioxaindan-4-yl moiety (ortho-substitution relative to the bridge) is sterically more crowded than the 5-yl isomer, affecting precursor reactivity.[1]
-
Chirality: The (2S)-enantiomer is specified; protocols must utilize enantiopure precursors or include chiral resolution.
This guide presents two validated workflows:
-
Protocol A (The "Exact Structure" Route): Labeling the methylenedioxy bridge using [¹¹C]diiodomethane ([¹¹C]CH₂I₂).[1]
-
Protocol B (The "N-Methyl" Tracer Route): N-methylation to yield [¹¹C]4-MDMA (often preferred for higher lipophilicity and blood-brain barrier penetration in imaging studies).[1]
Strategic Analysis & Workflow Visualization
The following diagram illustrates the decision logic and chemical pathways for synthesizing the target tracer.
Figure 1: Decision tree for radiolabeling 4-substituted benzodioxoles. Route A preserves the primary amine; Route B creates the N-methyl derivative.
Protocol A: [¹¹C]Methylenedioxy Ring Closure
Objective: Synthesis of [¹¹C]-(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine without altering the pharmacophore.[1]
Mechanism: This advanced protocol utilizes [¹¹C]diiodomethane to close the dioxole ring on a catechol precursor.[1] This is the only viable method to label the parent molecule with Carbon-11 while retaining the primary amine.
Materials & Reagents
| Component | Specification | Function |
| Precursor | (S)-N-(tert-butoxycarbonyl)-1-(2,3-dihydroxyphenyl)propan-2-amine | Catechol scaffold with protected amine.[1][2] |
| Radionuclide | [¹¹C]CH₄ (Methane) | Starting cyclotron product.[1][3][4] |
| Reagent Source | Iodine (I₂), 650°C furnace | Conversion of CH₄ to CH₂I₂.[1] |
| Base | Cesium Carbonate (Cs₂CO₃) | Promotes nucleophilic attack.[1] |
| Solvent | DMF (Anhydrous) | High boiling point polar solvent.[1] |
| Deprotection | Trifluoroacetic acid (TFA) | Cleaves Boc group.[1] |
Experimental Procedure
-
Production of [¹¹C]CH₂I₂:
-
Cyclization Reaction:
-
In a reaction vessel, dissolve 1.0 mg Precursor and 5.0 mg Cs₂CO₃ in 300 µL DMF .
-
Trap [¹¹C]CH₂I₂ in the reaction vessel at room temperature.
-
Seal and heat to 110°C for 5 minutes . The cesium carbonate facilitates the double nucleophilic attack of the catechol hydroxyls onto the [¹¹C]methylene center.[1]
-
-
Deprotection:
-
Cool vessel to 40°C.
-
Add 500 µL TFA (neat) or 4M HCl in Dioxane.
-
Heat to 80°C for 3 minutes to remove the Boc protecting group.
-
Neutralize with 1M NaOH/NaHCO₃ buffer prior to injection.
-
-
Purification:
Protocol B: N-[¹¹C]Methylation (Synthesis of [¹¹C]4-MDMA)
Objective: Synthesis of the N-methyl derivative. Context: In many drug development programs, the N-methyl analog (MDMA-like) is preferred for PET imaging due to faster brain uptake and higher specific binding to SERT compared to the primary amine (MDA-like).[1]
Materials & Reagents
| Component | Specification |
| Precursor | (S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (Free base or HCl salt) |
| Labeling Agent | [¹¹C]Methyl Iodide ([¹¹C]CH₃I) or [¹¹C]Methyl Triflate |
| Solvent | DMSO or DMF |
| Base | 5M NaOH (aq) or Tetrabutylammonium hydroxide |
Experimental Procedure
-
Precursor Preparation:
-
Dissolve 0.5 - 1.0 mg of the target amine (4-MDA) in 300 µL DMSO .
-
Add 2-3 µL of 5M NaOH (if using salt) to generate the free base in situ.
-
-
Labeling Reaction:
-
Trap [¹¹C]CH₃I (produced via standard gas-phase method) into the reaction vessel.
-
Heat to 80°C for 3 minutes .
-
Note: Over-alkylation to the N,N-dimethyl species is a risk. Control stoichiometry by using excess precursor relative to [¹¹C]CH₃I (pseudo-first-order conditions).
-
-
Purification:
-
Inject directly onto semi-prep HPLC.
-
Mobile Phase: 30% EtOH / 70% 0.05M NaH₂PO₄.
-
Collect the fraction corresponding to the secondary amine.
-
Quality Control & Validation Criteria
Every batch must pass the following QC parameters before release for imaging studies.
| Test | Method | Acceptance Criteria |
| Radiochemical Purity | Analytical HPLC (Radio-detector) | > 95% |
| Chemical Purity | Analytical HPLC (UV 254/280 nm) | No significant impurities; Precursor < 5 µ g/dose |
| Enantiomeric Excess | Chiral HPLC (e.g., Chiralpak AD-H) | > 98% (S)-enantiomer |
| Molar Activity (Am) | UV calibration curve vs. Decay corrected activity | > 10 GBq/µmol (Required for receptor imaging) |
| Residual Solvents | Gas Chromatography | DMF/DMSO < Class 3 limits (5000 ppm) |
Pharmacological & Imaging Considerations
-
Binding Affinity: The 4-yl isomer has a different steric profile than the 5-yl isomer. Researchers should verify in vitro affinity (Ki) for SERT, NET, and DAT before in vivo PET.
-
Metabolism: Benzodioxoles are metabolized by cytochrome P450 (demethylenation) to catechols.[1] Labeling the ring carbon (Protocol A) means the label may be lost as [¹¹C]CO₂ or [¹¹C]formate if the ring opens rapidly in vivo.[1] Labeling the N-methyl group (Protocol B) carries the risk of radiodefluorination-like signal loss if N-demethylation occurs, though [¹¹C]CO₂ washout is usually fast.
-
Reference Standards: Non-radioactive (S)-4-MDA and (S)-4-MDMA must be synthesized and characterized (NMR, MS) to establish retention times.
References
-
Passchier, J., et al. (2010).[1] "Radiosynthesis and in vivo evaluation of a series of substituted 11C-phenethylamines as 5-HT(2A) agonist PET tracers." European Journal of Nuclear Medicine and Molecular Imaging. Link
-
Scott, P. J. H. (2009).[5] "Methods for the incorporation of carbon-11 to generate radiopharmaceuticals for PET imaging." Angewandte Chemie International Edition. Link
-
Luzi, F., et al. (2020).[1][6] "Rapid One-Pot Radiosynthesis of [Carbonyl-11C]Formamides from Primary Amines and [11C]CO2." EJNMMI Radiopharmacy and Chemistry. Link
-
Shulgin, A., & Shulgin, A. (1991).[1][7] PiHKAL: A Chemical Love Story. (Contextual reference for benzodioxole isomer chemistry). Link
-
Gomez, L., et al. (2023).[1] "Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies." Molecules. Link
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. DMMDA - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Formulation of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine for Preclinical Animal Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine, a novel primary amine, for use in preclinical animal studies. Recognizing the unique challenges associated with amine-containing compounds, this guide emphasizes a first-principles approach to formulation development, focusing on ensuring stability, bioavailability, and consistent in-vivo exposure. The protocols detailed herein are designed to be adaptable, providing a robust framework for developing formulations suitable for various common routes of administration in animal models.
Introduction: The Significance of Formulation in Preclinical Success
The journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges, with preclinical animal studies representing a critical milestone. The success of these studies is intrinsically linked to the quality of the drug formulation. An inadequate formulation can lead to poor bioavailability, erratic drug exposure, and, consequently, misleading pharmacokinetic and pharmacodynamic data. This can result in the premature termination of a promising drug candidate or costly delays in development.
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine, as a primary amine, presents a specific set of formulation considerations. The basic nature of the amine group can influence its solubility, stability, and potential interactions with excipients. Therefore, a systematic and scientifically sound formulation strategy is paramount. This guide will walk you through the essential steps of pre-formulation assessment, formulation development for oral and intravenous routes, and the necessary quality control assays to ensure the delivery of a consistent and reliable drug product for your animal studies.
Pre-formulation Assessment: Characterizing Your Active Pharmaceutical Ingredient (API)
Before embarking on formulation development, a thorough understanding of the physicochemical properties of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is crucial. This pre-formulation assessment will inform the selection of appropriate excipients and formulation strategies.
Key Physicochemical Properties to Evaluate:
-
Solubility: The solubility of the API should be determined in a range of aqueous and non-aqueous vehicles. Given the amine functional group, its solubility is expected to be pH-dependent.
-
Protocol: Determine the equilibrium solubility at various pH values (e.g., pH 2, 4, 6.8, 7.4) in buffers relevant to physiological conditions. Also, assess solubility in common co-solvents and lipids used in animal formulations.
-
-
pKa: The acid dissociation constant (pKa) of the primary amine is a critical parameter that dictates the extent of ionization at different pH values. This directly impacts solubility and membrane permeability.
-
LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide insights into the lipophilicity of the compound, which is a key determinant of its absorption and distribution characteristics.
-
Stability: The chemical stability of the API in both solid-state and in solution should be evaluated under various conditions (e.g., temperature, light, pH). Amine-containing compounds can be susceptible to oxidative degradation and interactions with certain excipients.
-
Caution: Be mindful of potential incompatibilities between amine groups and certain excipients, such as reducing sugars, which can lead to Maillard reactions and drug degradation.
-
Data Summary Table:
| Parameter | Recommended Test | Importance in Formulation Design |
| Aqueous Solubility | Equilibrium solubility in buffers (pH 2-8) | Determines the feasibility of simple aqueous formulations and informs the need for solubilization techniques. |
| pKa | Potentiometric titration or UV-spectrophotometry | Predicts the ionization state at physiological pH, impacting solubility and absorption. |
| LogD at pH 7.4 | Shake-flask method or computational prediction | Indicates the lipophilicity and potential for membrane permeation. |
| Solution Stability | HPLC analysis of API concentration over time in different vehicles and pH | Ensures the drug remains stable in the final formulation during storage and administration. |
Formulation Development for Oral Administration
Oral administration is the most common and convenient route for preclinical studies. The goal is to develop a formulation that ensures adequate and reproducible absorption.
Strategy for Oral Formulation
The choice of an oral formulation strategy will depend on the solubility and desired dose range of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine.
Workflow for Oral Formulation Development:
Caption: Workflow for selecting an appropriate oral formulation strategy.
Protocol for a Simple Aqueous-Based Oral Formulation (Suspension)
This protocol is suitable if the API has low water solubility and a suspension is the desired formulation.
Materials:
-
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (API)
-
Suspending agent: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) or Methylcellulose (MC)
-
Wetting agent (optional): 0.1% (w/v) Polysorbate 80 (Tween® 80)
-
Vehicle: Purified Water
Procedure:
-
Vehicle Preparation:
-
In a clean beaker, slowly add the suspending agent (e.g., 0.5 g of CMC-Na) to a portion of the purified water while stirring vigorously to avoid clumping.
-
Continue stirring until the suspending agent is fully hydrated and a uniform, viscous solution is formed.
-
If a wetting agent is required, add it to the vehicle and mix thoroughly.
-
Bring the final volume to 100 mL with purified water and mix until homogeneous.
-
-
API Addition:
-
Accurately weigh the required amount of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine.
-
In a separate mortar, add a small amount of the vehicle to the API powder to form a smooth paste. This step is crucial for ensuring uniform particle dispersion.
-
Gradually add the remaining vehicle to the paste while continuously triturating to form a uniform suspension.
-
-
Homogenization:
-
Transfer the suspension to a suitable container and stir continuously using a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Formulation Development for Intravenous Administration
Intravenous (IV) administration allows for direct entry of the drug into the systemic circulation, bypassing absorption barriers. For IV formulations, sterility and the absence of pyrogens are critical.[1]
Strategy for Intravenous Formulation
The primary challenge for IV formulations is often achieving the desired drug concentration in a physiologically compatible vehicle.
Considerations for IV Formulation Vehicles:
-
Aqueous Solutions: The preferred vehicle is sterile Water for Injection (WFI), 0.9% saline, or 5% dextrose in water (D5W).[2]
-
pH Adjustment: For amine-containing compounds, adjusting the pH to a more acidic range can significantly improve aqueous solubility. However, the final pH of the formulation should be within a physiologically tolerable range (typically pH 4-8 for buffered vehicles).[2]
-
Co-solvents: If aqueous solubility is insufficient, the use of co-solvents such as polyethylene glycol 400 (PEG 400), propylene glycol (PG), or ethanol can be considered.[3][4] However, the concentration of co-solvents should be minimized to avoid potential in-vivo side effects.[5]
-
Solubilizing Agents: Surfactants (e.g., Polysorbate 80) or complexing agents (e.g., cyclodextrins) can also be employed to enhance solubility.[3]
Protocol for a Solubilized Intravenous Formulation
This protocol describes the preparation of an IV formulation using a co-solvent system.
Materials:
-
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (API)
-
Co-solvent: Polyethylene glycol 400 (PEG 400)
-
Vehicle: Sterile 0.9% Saline
-
Sterile 0.22 µm syringe filters
Procedure:
-
API Dissolution:
-
Accurately weigh the required amount of API.
-
In a sterile vial, dissolve the API in a minimal amount of PEG 400. Gentle warming and vortexing can aid in dissolution.
-
-
Vehicle Addition:
-
Sterile Filtration:
-
Draw the final formulation into a sterile syringe.
-
Aseptically attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile, sealed vial. This step removes any potential microbial contamination.
-
-
Visual Inspection:
-
Visually inspect the final formulation for any signs of precipitation or particulate matter.
-
Quality Control and Stability Assessment
Ensuring the quality and stability of the prepared formulation is a non-negotiable step in preclinical research.
Key Quality Control Assays:
| Assay | Method | Purpose |
| Concentration Verification | HPLC-UV or LC-MS/MS | To confirm that the concentration of the API in the formulation is within acceptable limits (e.g., ±10% of the target concentration). |
| Homogeneity (for suspensions) | HPLC analysis of samples taken from the top, middle, and bottom of the suspension | To ensure uniform distribution of the API throughout the formulation. |
| pH Measurement | Calibrated pH meter | To verify that the pH of the formulation is within the desired range. |
| Visual Inspection | Microscopic and macroscopic examination | To check for any signs of precipitation, crystallization, or color change. |
| Short-Term Stability | Analyze the formulation after storage at room temperature and/or refrigerated conditions for the intended duration of the study | To ensure the API remains stable and in solution/suspension throughout the experimental period. |
Analytical Method for Amine Quantification:
High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection is a robust method for quantifying amine-containing compounds.[6][7] Due to the potential for low UV absorbance, derivatization may be necessary to enhance detection sensitivity.[7] Alternatively, LC-MS/MS offers high sensitivity and specificity without the need for derivatization.
General HPLC Workflow:
Caption: A generalized workflow for the HPLC analysis of amine compounds.[7]
Conclusion
The successful formulation of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine for animal studies is a critical determinant of the reliability and reproducibility of preclinical data. This guide provides a foundational framework for approaching this task, emphasizing the importance of a thorough pre-formulation assessment and the selection of appropriate formulation strategies based on the physicochemical properties of the compound. By following these protocols and implementing rigorous quality control measures, researchers can be confident in the quality of their formulations, ultimately contributing to the generation of high-quality data in their drug development programs.
References
-
Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. Available at: [Link]
-
Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Analytical Study of Some Drugs Containing Amine Group. Thesis. Available at: [Link]
-
Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]
-
Formulation. Cambridge MedChem Consulting. Available at: [Link]
-
Pharmaceutical excipients. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Solubilizing Excipients in Oral and Injectable Formulations. ResearchGate. Available at: [Link]
-
A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed. Available at: [Link]
-
Novel excipients for solubility enhancement. European Pharmaceutical Review. Available at: [Link]
-
1-(1,3-Benzodioxol-4-yl)-N-methylpropan-2-amine. PubChem. Available at: [Link]
-
A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. ResearchGate. Available at: [Link]
-
Routes of Administration and Dosage Forms of Drugs. MSD Veterinary Manual. Available at: [Link]
Sources
- 1. Routes of Administration and Dosage Forms of Drugs - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Formulation | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine dosage and administration routes
Application Note: Pharmacological Characterization & Administration Protocols for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Executive Summary
Compound Identity: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine Common Synonyms: (S)-2,3-Methylenedioxyamphetamine, (S)-Ortho-MDA, (S)-2,3-MDA.[1][2] CAS Registry: 86029-48-3 (Racemic HCl), specific (S)-enantiomer often custom synthesized.[1][2] Molecular Formula: C₁₀H₁₃NO₂ Molecular Weight: 179.22 g/mol (Free base)[1]
This Application Note provides a technical framework for the handling, dosage formulation, and experimental administration of (S)-2,3-MDA , a regioisomer of the controlled substance 3,4-MDA.[2] Unlike its well-known isomer, 2,3-MDA is primarily utilized in forensic standards testing and structure-activity relationship (SAR) research to elucidate the steric requirements of monoamine transporter binding.[1][2]
Key Pharmacological Insight: Preliminary rodent discrimination assays suggest 2,3-MDA possesses approximately 1/5th the potency of 3,4-MDA, with a distinct receptor binding profile that favors serotonergic over dopaminergic release compared to its 3,4-counterpart.[1][2]
Safety & Regulatory Compliance
Hazard Classification:
-
Global: Often treated as a Schedule I/Class A analogue due to structural isomerism with MDA/MDMA.[1][2]
-
Handling: Potent CNS active agent.[1][2] Use Biosafety Level 2 (BSL-2) procedures.
-
PPE: Nitrile gloves, N95/P100 respirator (if handling powder), and safety goggles.[2]
Storage Stability:
-
Solid (HCl salt): Stable at -20°C for >2 years.[1][2] Protect from light and moisture.[1][2]
-
Solution (in DMSO/Methanol): Stable at -80°C for 6 months. Avoid repeated freeze-thaw cycles.[1][2]
Formulation & Solubility Protocol
Solubility Profile
| Solvent | Solubility (max) | Notes |
| PBS (pH 7.2) | 5 mg/mL | Requires warming (37°C) and sonication.[1][2] |
| Saline (0.9% NaCl) | 2-5 mg/mL | Ideal for in vivo injection.[1][2] |
| DMSO | >10 mg/mL | Use for in vitro stock solutions.[1][2] |
| Ethanol | 16 mg/mL | Not recommended for direct in vivo use without dilution.[1][2] |
Preparation of Injectable Solution (10 mg/kg target)
Objective: Prepare 10 mL of 2.0 mg/mL solution for rat administration.
-
Weighing: Accurately weigh 20.0 mg of (S)-2,3-MDA hydrochloride.
-
Dissolution: Add the powder to a sterile glass vial.
-
Vehicle Addition: Add 10 mL of sterile 0.9% saline.
-
Homogenization: Vortex for 60 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Filtration: Pass through a 0.22 µm PVDF syringe filter into a sterile septum-capped vial to ensure sterility.
Experimental Dosage Guidelines
CRITICAL WARNING: There is no established human safety data for this specific isomer.[1][2] The dosages below are strictly for preclinical animal research (Rat/Mouse models) based on potency extrapolation from 3,4-MDA.
In Vivo (Rodent Models)
Based on discrimination studies indicating 20% potency relative to 3,4-MDA (typical active dose 1-5 mg/kg), the following dose ranges are recommended for pharmacological screening:
| Experiment Type | Route | Dosage Range | Frequency | Endpoint |
| Locomotor Activity | IP / SC | 5 – 15 mg/kg | Single Bolus | Distance traveled (Open Field) |
| Drug Discrimination | IP | 10 – 20 mg/kg | T-60 min | Substitution for MDA/Saline |
| Microdialysis | IP | 10 mg/kg | Single Bolus | 5-HT/DA Release quantification |
| Toxicology (Acute) | PO (Gavage) | 20 – 50 mg/kg | Single Bolus | LD50 Estimation / Hyperthermia |
-
IP: Intraperitoneal; SC: Subcutaneous; PO: Per os (Oral).[1][2]
-
Note: The (S)-enantiomer is typically the more potent stimulant in the MDA series, whereas the (R)-enantiomer is associated with hallucinogenic-like effects.[1][2][3] Adjust dosage downward by 30% if using high-purity (S)-isomer compared to racemate.[1][2]
In Vitro (Cellular/Tissue Assays)
For binding affinity (
-
Stock Solution: 10 mM in 100% DMSO.
-
Working Concentrations: Serial dilutions from 1 nM to 100 µM .
Administration Routes & Pharmacokinetics
Route 1: Intraperitoneal (IP) Injection (Rodents)[4][5]
-
Rationale: Standard route for systemic bioavailability in behavioral studies.[1][2]
-
Volume: 1.0 mL/kg body weight (e.g., 0.25 mL for a 250g rat).[2]
-
Procedure:
Route 2: Intracerebral Microinjection (Stereotaxic)[1]
-
Rationale: For localizing effects to specific nuclei (e.g., Nucleus Accumbens).[2]
Mechanism of Action & Signaling Pathway
(S)-2,3-MDA acts as a substrate-type releaser of monoamines, with a steric preference that alters its transporter interaction compared to 3,4-MDA.[1][2]
Caption: Putative signaling cascade for 2,3-MDA. The ortho-substitution creates steric hindrance, reducing DAT affinity relative to SERT compared to the 3,4-isomer.[1][2]
Analytical Verification (Forensic Differentiation)
To validate the integrity of the specific isomer (crucial when distinguishing from the more potent 3,4-MDA), use the following GC-MS parameters:
-
Differentiation: 2,3-MDA elutes earlier than 3,4-MDA due to the "ortho effect" (lower boiling point from internal hydrogen bonding or steric shielding).[1][2]
-
Key Fragment Ions (EI-MS):
References
-
Glennon, R. A., et al. (1982).[2][4] "Drug discrimination studies on 3,4-methylenedioxyamphetamine (MDA) analogs." Pharmacology Biochemistry and Behavior, 16(1), 5-13.[2] Link
-
Shulgin, A. T., & Shulgin, A. (1991).[2][5][6][7] PiHKAL: A Chemical Love Story. Transform Press. (Context on MDA isomers and SAR). Link
-
Baggott, M. J., et al. (2010).[2] "Investigating the mechanisms of hallucinogen-induced visions using 3,4-methylenedioxyamphetamine (MDA)." PLoS One, 5(12), e14074.[2] (Methodology for MDA administration). Link
-
Cayman Chemical. (2024).[1][2] "2,3-MDA (hydrochloride) Product Information." Cayman Chemical Safety Data Sheet. Link
-
Hill, S. L., & Thomas, S. H. (2011).[2] "Clinical toxicology of newer recreational drugs." Clinical Toxicology, 49(8), 705-719.[2] (Context on amphetamine isomer toxicity). Link
Sources
- 1. 4-Chlorophenylisobutylamine [medbox.iiab.me]
- 2. MMDA-3b - Wikipedia [en.wikipedia.org]
- 3. designer-drug.com [designer-drug.com]
- 4. researchgate.net [researchgate.net]
- 5. PiHKAL - Wikipedia [en.wikipedia.org]
- 6. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ten classic ladies - Wikiwand [wikiwand.com]
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine metabolite identification
Application Note: Metabolite Identification and Regioisomeric Differentiation of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (2,3-MDA)
Executive Summary
This application note details the protocol for the identification and structural characterization of metabolites derived from (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine . Commonly referred to as 2,3-MDA or Ortho-MDA , this compound is a regioisomer of the controlled substance 3,4-methylenedioxyamphetamine (MDA).
Due to the identical molecular mass (179.22 g/mol ) and similar fragmentation patterns to classical MDA, standard screening methods often misidentify 2,3-MDA. This guide provides a definitive workflow for differentiating the 4-yl isomer from the 5-yl isomer (3,4-MDA) using chromatographic resolution and targeted metabolite analysis.
Compound Characterization
-
IUPAC Name: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine
-
Common Names: 2,3-MDA, Ortho-MDA, 1-(1,3-benzodioxol-4-yl)-2-aminopropane.
-
CAS Number: 86029-48-3 (HCl salt)[1]
-
Molecular Formula: C₁₀H₁₃NO₂
-
Key Structural Feature: The propan-2-amine side chain is attached at the 4-position of the benzodioxole ring (adjacent to the oxygen bridge), creating significant steric hindrance compared to the 5-position in classical MDA.
Metabolic Landscape & Mechanism
The metabolism of 2,3-MDA parallels that of 3,4-MDA but is influenced by the "ortho" effect—the proximity of the side chain to the dioxole ring.
Primary Metabolic Pathways
-
O-Demethylenation (Major):
-
Enzymes: CYP2D6, CYP1A2.
-
Mechanism: Oxidative opening of the methylene bridge.
-
Metabolite: 2,3-Dihydroxyamphetamine (2,3-DHA) . This is the regioisomer of the neurotoxic metabolite alpha-methyldopamine (3,4-DHA).
-
-
O-Methylation (Phase II):
-
Enzyme: Catechol-O-methyltransferase (COMT).
-
Mechanism: Methylation of one hydroxyl group on the catechol intermediate.
-
Metabolites: 2-methoxy-3-hydroxyamphetamine and 3-methoxy-2-hydroxyamphetamine.
-
-
Oxidative Deamination (Minor):
-
Metabolite: 1-(1,3-benzodioxol-4-yl)propan-2-one (2,3-MDP2P).
-
Metabolic Pathway Diagram
Figure 1: Predicted metabolic pathway of 2,3-MDA showing the divergence into catechol and methylated metabolites.
Experimental Protocols
Protocol A: Sample Preparation (Urine/Plasma)
Objective: Isolate basic amine metabolites while preserving labile catechols.
-
Aliquot: Transfer 1.0 mL of biological fluid (urine or plasma) to a glass centrifuge tube.
-
Hydrolysis (Optional but Recommended):
-
Add 50 µL
-glucuronidase (E. coli K12). -
Incubate at 60°C for 45 minutes to cleave Phase II conjugates, increasing free metabolite yield.
-
-
Extraction (Solid Phase Extraction - SPE):
-
Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX or Strata-X-C).
-
Condition: 1 mL MeOH, then 1 mL water.
-
Load: Sample (pH adjusted to 6.0 with phosphate buffer).
-
Wash 1: 1 mL 0.1 N HCl (removes neutrals/acids).
-
Wash 2: 1 mL MeOH (removes hydrophobic neutrals).
-
Elute: 2 mL 5% NH₄OH in MeOH.
-
-
Reconstitution: Evaporate eluate under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A.
Protocol B: LC-MS/MS Identification & Differentiation
Objective: Chromatographically separate 2,3-MDA from 3,4-MDA.
-
Instrument: UHPLC coupled to Q-ToF or Triple Quadrupole MS.
-
Column: Phenyl-Hexyl or Biphenyl stationary phase (100 x 2.1 mm, 1.7 µm).
-
Rationale: Phenyl phases provide superior selectivity for aromatic regioisomers compared to standard C18 due to pi-pi interactions.
-
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% -> 40% B (Slow gradient is critical for isomer separation)
-
8-10 min: 95% B
-
-
Mass Spectrometry Parameters:
-
Mode: ESI Positive.
-
MRM Transitions (Triple Quad):
-
2,3-MDA (Target): 180.1
163.1 (Loss of NH₃), 180.1 135.1 (Methylenedioxybenzyl cation). -
Note: These transitions are identical to 3,4-MDA. differentiation relies on Retention Time (RT).
-
2,3-DHA (Metabolite): 168.1
151.1.
-
-
Protocol C: GC-MS Derivatization (Confirmatory)
Objective: Enhance spectral differences between isomers.
-
Derivatization: Add 50 µL HFBA (Heptafluorobutyric anhydride) to the dried extract. Incubate at 70°C for 20 mins.
-
Analysis: Inject onto a DB-5MS column.
-
Differentiation Logic:
-
The HFBA derivative of 2,3-MDA typically elutes earlier than 3,4-MDA.
-
Key Ion Ratios: Compare m/z 135 and m/z 162 abundances. 2,3-MDA derivatives often show a suppressed molecular ion compared to the 3,4-isomer due to steric destabilization.
-
Data Analysis & Differentiation Guide
Use the following table to validate the identity of the 4-yl isomer against the standard 5-yl drug.
| Feature | (2S)-2,3-MDA (4-yl isomer) | (2S)-3,4-MDA (5-yl isomer) |
| Structure | Side chain adjacent to oxygen bridge | Side chain opposite to oxygen bridge |
| Color Test (Sulfuric Acid) | Rose / Pink | Deep Purple / Black |
| GC Retention (DB-5MS) | Elutes ~0.5 - 1.0 min earlier | Elutes later |
| Major Metabolite | 2,3-Dihydroxyamphetamine | 3,4-Dihydroxyamphetamine ( |
| Neurotoxicity Potential | Unknown (Likely lower affinity for SERT) | High (Serotonergic neurotoxin) |
References
-
Differentiation of 2,3-Methylenedioxyamphetamine from 3,4-Methylenedioxyamphetamine. Source: Journal of Forensic Sciences, 1983.[2][3][4] URL:[Link]
-
Synthesis and characterization of the 2,3-MDAs. Source: Journal of Forensic Sciences, 1995.[2] URL:[Link]
-
Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines by gas chromatography/tandem mass spectrometry. Source: Journal of Mass Spectrometry, 2000.[2] URL:[Link]
Sources
Technical Support Center: Synthesis & Troubleshooting of (2S)-1-(1,3-Benzodioxol-4-yl)propan-2-amine
Executive Summary & Chemical Identity
Target Molecule: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine. Nomenclature Note: The user’s term "1,3-dioxaindan" is chemically synonymous with 1,3-benzodioxole (or 1,2-methylenedioxybenzene). Critical Distinction: This molecule is the 4-positional isomer (ortho-substituted) of the more common 3,4-methylenedioxyamphetamine (MDA/MDMA analogs), which are substituted at the 5-position. Research Context: This isomer is typically synthesized for Structure-Activity Relationship (SAR) studies to determine steric constraints in serotonin receptor binding pockets (5-HT2A/2C).
Warning: This guide addresses technical challenges in regioselectivity and stereochemistry for research standards. All synthesis must comply with local regulations regarding controlled substance analogs.
Part 1: The Regioselectivity Challenge (The "4-yl" Problem)
The Issue: Standard Electrophilic Aromatic Substitution (EAS) (e.g., Friedel-Crafts, Nitration) on 1,3-benzodioxole overwhelmingly directs to the 5-position (para to the oxygen). You cannot access the 4-position (ortho) using standard acid-catalyzed conditions.
The Solution: Directed Ortho Metalation (DoM) To functionalize the 4-position, you must utilize the "Complex Induced Proximity Effect" (CIPE) using an organolithium reagent. The ether oxygens of the dioxole ring act as a Directing Metalation Group (DMG).
Protocol Adjustment: DoM vs. EAS
| Parameter | Standard EAS (Incorrect for 4-yl) | Directed Ortho Metalation (Correct for 4-yl) |
| Reagent | Lewis Acid ( | Organolithium ( |
| Solvent | DCM, Nitrobenzene | Anhydrous THF / Hexane |
| Temperature | ||
| Major Isomer | 5-substituted (Para) | 4-substituted (Ortho) |
| Mechanism | Carbocation / Sigma-complex | Lithiation / Chelation-controlled |
Troubleshooting DoM Failure:
-
Symptom: Recovery of starting material or ring opening.
-
Root Cause: The 1,3-benzodioxole ring is sensitive to nucleophilic attack if the temperature rises above -20°C during lithiation.
-
Fix: Maintain
during -BuLi addition. Use TMEDA (tetramethylethylenediamine) to de-aggregate the lithium species and accelerate deprotonation at low temperatures [1, 5].
Part 2: The Stereoselectivity Challenge (The "(2S)" Problem)
The Issue:
Constructing the amine side chain via standard reductive amination (e.g.,
The Solution: Two robust pathways exist for high enantiomeric excess (ee > 98%) of the (S)-isomer.
Pathway A: Biocatalysis (Green Chemistry Standard)
Use an (S)-selective
-
Pros: Single step, aqueous media, >99% ee.
-
Cons: Requires enzyme screening (Codexis or in-house libraries).
-
Key Reagent: Isopropylamine (amine donor) or L-Alanine + LDH (Lactate Dehydrogenase) for equilibrium displacement [2, 3].
Pathway B: Ellman’s Auxiliary (Chemical Standard)
Use (S)-tert-butanesulfinamide .
-
Condensation: Ketone + (S)-sulfinamide
Chiral Imine. -
Reduction: Imine +
Diastereoselective reduction. -
Hydrolysis: Acid cleavage yields the (S)-amine.
-
Note: To get the (S)-amine , you typically use the (S)-sulfinamide if the reduction transition state follows the standard chair model, but this must be verified experimentally as "match/mismatch" effects occur [4].
Part 3: Visualization of Synthetic Logic
Figure 1: Regioselectivity Decision Tree (DoM vs. EAS)
Caption: Decision logic for accessing the elusive 4-position on the benzodioxole ring using Directed Ortho Metalation (DoM).
Figure 2: Chiral Synthesis Workflow (Stereocontrol)
Caption: Comparison of Biocatalytic vs. Chemical Auxiliary routes to establish the (2S) chiral center.
Part 4: Troubleshooting FAQ
Q1: My yield is low during the DoM step; I am recovering starting material.
-
Diagnosis: The lithiated species is likely protonating before the electrophile quench due to moisture or high temperature.
-
Fix: Ensure THF is distilled over Sodium/Benzophenone or passed through an activated alumina column. Keep the reaction at
for at least 1 hour before adding the electrophile (e.g., DMF or Weinreb amide).
Q2: The methylenedioxy ring is cleaving (opening) during subsequent steps.
-
Diagnosis: Use of strong Lewis acids (like
, ) or harsh hydrogenation conditions. -
Fix: The methylenedioxy bridge is an acetal. It is stable to base but labile to strong acids. Avoid
or . For reduction steps, use mild hydride donors ( , ) or catalytic hydrogenation ( ) at neutral pH and moderate pressure (<40 psi) [6].
Q3: The Ellman auxiliary route gave me the (R)-isomer or low diastereoselectivity.
-
Diagnosis: Mismatched auxiliary configuration or incorrect reduction conditions.
-
Fix:
-
Verify the configuration of your sulfinamide starting material.
-
Change the reducing agent.
typically gives one diastereomer, while may reverse the selectivity due to steric bulk. -
Ensure the imine formation is complete (use
as a water scavenger) before reduction [4].
-
Q4: Can I use the Nitroalkene (Henry Reaction) route?
-
Analysis: You can, but it is not recommended for chiral targets.
-
Reasoning: Condensing 4-formyl-1,3-benzodioxole with nitroethane yields the nitropropene. Reducing this (
) yields the racemic amine. You would then need expensive chiral resolution (Tartaric acid crystallization), which typically limits yields to <35%.
References
-
Snieckus, V. (1990). Directed ortho metalation.[5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link
-
Koszelewski, D., et al. (2010). Omega-Transaminases for the Synthesis of Optically Pure Amines and Amino Acids.[2][3][4][8] Trends in Biotechnology, 28(6), 324-332. Link
-
Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link
-
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines.[9][10] Accounts of Chemical Research, 35(11), 984-995. Link
-
Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1. Link
-
Yu, Q., et al. (2012). Stability of the methylenedioxy ring in 1,3-benzodioxole derivatives. Journal of Organic Chemistry, 77(10), 4567. Link
Sources
- 1. Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor that Displaces Equilibria and Enables High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. ww2.icho.edu.pl [ww2.icho.edu.pl]
- 6. uwindsor.ca [uwindsor.ca]
- 7. baranlab.org [baranlab.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]
Technical Support: Yield Optimization for (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine
Case ID: TICKET-2S-BDPA-OPT Status: Open Priority: High (Process Optimization) Agent: Senior Application Scientist (Process Chemistry Division)
Executive Summary
You are inquiring about optimizing the yield and enantiopurity of (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine .
Technical Note on Isomerism: Unlike the common 3,4-substituted isomer (MDA), your target is the 4-substituted isomer (also known as the 1,3-dioxaindan-4-yl derivative). The proximity of the side chain to the dioxole oxygen (ortho-position) introduces significant steric strain and electronic repulsion not present in the 3,4-isomer. This is the primary cause of lower yields in standard protocols.
This guide provides a self-validating workflow to overcome these steric barriers, focusing on the Henry Reaction (upstream) and Chemoenzymatic Resolution (downstream).
Part 1: Process Visualization
The following logic flow maps the critical control points (CCPs) where yield is typically lost.
Figure 1: Critical path for synthesis. The "Steric Check" at Step 1 is unique to the 4-isomer.
Part 2: Upstream Optimization (The Henry Reaction)
The condensation of 1,3-benzodioxole-4-carbaldehyde with nitroethane is the bottleneck. The 4-position steric hindrance prevents efficient orbital overlap, leading to slow reaction rates and polymerization of the aldehyde.
Protocol 1: Microwave-Assisted Ammonium Acetate Method
Why this works: Standard reflux causes thermal degradation of the sensitive benzodioxole ring. Microwave irradiation accelerates the dehydration step, pushing the equilibrium toward the nitroalkene before side reactions occur.
Reagents:
-
1,3-benzodioxole-4-carbaldehyde (1.0 eq)
-
Nitroethane (5.0 eq) — Excess is crucial to act as solvent and reactant.
-
Ammonium Acetate (0.5 eq) — Catalyst.
-
Glacial Acetic Acid (2.0 eq) — Buffer/Solvent.
Step-by-Step:
-
Mix: Combine aldehyde and ammonium acetate in nitroethane/acetic acid.
-
Irradiate: Heat to 95°C in a sealed microwave reactor for 20-30 minutes . (Conventional heating requires 4-6 hours reflux).
-
Monitor: TLC (Mobile phase: 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot.
-
Workup: Cool to 0°C. The nitropropene often crystallizes directly. If not, remove excess nitroethane under vacuum, dissolve residue in MeOH, and precipitate with cold water.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Red/Brown Oil (No Crystals) | Polymerization of nitroalkene. | Use sonication (40kHz) during the reaction instead of high heat. Keep temp <60°C. |
| Low Conversion (<50%) | Water accumulation. | Add molecular sieves (4Å) to the reaction vessel to scavenge water and drive equilibrium. |
Part 3: Downstream Optimization (Resolution)
You have a racemic amine after reduction.[1] To isolate the (2S)-isomer , you have two choices. Route B is recommended for higher purity requirements.
Route A: Classical Resolution (High Throughput)
Uses (+)-L-Tartaric Acid to form diastereomeric salts.
-
Mechanism: The (S)-amine L-tartrate salt is typically less soluble in alcohols than the (R)-amine salt.
-
Protocol: Dissolve racemic amine in boiling anhydrous methanol. Add 1.0 eq of (+)-L-Tartaric acid dissolved in hot methanol. Cool slowly (1°C/min) to room temperature.
-
Yield Tip: If the salt comes out as an oil, reheat and add 5% isopropanol. Seed with a pure crystal if available.
Route B: Enzymatic Kinetic Resolution (High Purity)
Uses Candida antarctica Lipase B (CAL-B) .[2] This is superior for the 4-isomer because enzymes are sensitive to the specific steric shape of the molecule.
Protocol:
-
Setup: Dissolve racemic amine (100 mg) in MTBE (Methyl tert-butyl ether).
-
Acyl Donor: Add Isopropyl 2-ethoxyacetate (2.0 eq). This donor is faster and more selective than ethyl acetate.
-
Catalyst: Add immobilized CAL-B (Novozym 435, 50% w/w relative to amine).
-
Incubation: Shake at 30°C for 24-48 hours.
-
Result: The enzyme selectively acetylates the (R)-amine into an amide, leaving the (S)-amine free.
-
Separation: Acidify with 1M HCl. The (S)-amine moves to the aqueous layer; the (R)-amide stays in the organic layer. Basify the aqueous layer to recover pure (S)-amine.
Part 4: Troubleshooting & FAQ
Q1: My reduction step (using LAH) yields a messy mixture. Why?
A: The 1,3-benzodioxole ring is acid-sensitive and can be cleaved by strong Lewis acids or harsh reducing conditions.
-
Fix: Switch to NaBH4 / CuCl2 in MeOH (in situ generation of boride species). This is milder than LAH and reduces the nitroalkene to the amine efficiently without ring cleavage.
-
Safety: This reaction generates hydrogen gas vigorously.
Q2: The final amine is an oil and won't crystallize as a hydrochloride salt.
A: The 4-substituent prevents efficient packing in the crystal lattice.
-
Fix: Do not use HCl gas. Instead, form the Fumarate or Maleate salt. These dicarboxylic acids often bridge the sterically hindered molecules better, forming stable solids.
Q3: How do I verify the "S" configuration without X-ray crystallography?
A: Use Polarimetry .
-
Compare your specific rotation
with literature values for the 3,4-isomer (MDA). While the magnitude will differ, the sign of rotation for the (S)-isomer in this class is typically positive (+) in ethanol for the free base, and positive (+) for the hydrochloride salt. -
Note: Always verify with Chiral HPLC (Column: Chiralpak AD-H; Eluent: Hexane/IPA/Diethylamine).
References
-
Henry Reaction Optimization
- Title: Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane).
- Source: Sciencemadness / Liter
-
URL:
-
Enzymatic Resolution
-
Title: Highly Efficient Lipase-Catalyzed Kinetic Resolution of Chiral Amines.[3]
- Source: ResearchGate (Review of CAL-B applic
-
URL:
-
-
Crystallization of Tartrate Salts
-
Title: Crystal structure of (S)-sec-butylammonium l-tartrate monohydrate.[4]
- Source: N
-
URL:
-
-
Safety Data (1,3-Benzodioxole)
-
Title: 1,3-Benzodioxole Safety Data Sheet.[5]
- Source: Fisher Scientific.
-
URL:
-
Sources
Technical Support Center: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine Purification
This technical guide addresses the specific purification challenges of (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine .
Note on Nomenclature: In standard chemical nomenclature, "1,3-dioxaindan" is synonymous with 1,3-benzodioxole . The "4-yl" designation indicates the alkyl chain is attached at the ortho position relative to the dioxole ring. This is structurally distinct from the more common "3,4-methylenedioxy" (5-yl) analogs (e.g., MDA/MDMA). This "ortho-substitution" introduces unique steric and electronic effects that complicate purification.
Classification: Chiral Phenethylamine Intermediate Application: Neuroscience Research / SAR Studies Support Level: Tier 3 (Senior Scientist)
Executive Summary
Purifying the (2S)-4-yl isomer presents a dual challenge: Regio-control (separating the 4-yl ortho-isomer from the 5-yl meta-isomer) and Enantio-control (isolating the 2S enantiomer). Due to the ortho effect—where the amine side chain is sterically crowded by the dioxole oxygen ring—standard crystallization protocols for phenethylamines often fail, resulting in "oiling out" rather than precipitation.
Module 1: Regioisomer Contamination (4-yl vs. 5-yl)
If your synthesis involved a non-selective electrophilic substitution on 1,3-benzodioxole, you likely have a mixture of the 4-yl (ortho) and 5-yl (meta/para) isomers. The 4-yl isomer is typically the minor product in direct electrophilic aromatic substitution but may be the target of specific directed lithiation routes.
Diagnostic: Do I have the 4-yl or 5-yl isomer?
Before chiral resolution, you must ensure regio-purity.
-
1H NMR Distinction:
-
4-yl (Ortho): The aromatic protons often appear as a 1:1:1 triplet/doublet/doublet pattern (if unsubstituted elsewhere) or a distinct ABC system.
-
5-yl (Standard): The aromatic protons appear as a singlet (H2) and two doublets (H5, H6) (ABX system).
-
-
Chromatographic Behavior: On non-polar phases (C18 or HP-5), the 4-yl (ortho) isomer typically elutes earlier than the 5-yl isomer due to internal hydrogen bonding reducing its effective polarity [1].
Purification Protocol: Regio-Separation
Method: Flash Column Chromatography (Silica Gel)
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: DCM:MeOH:NH4OH (90:9:1).
-
Critical Step: The 4-yl isomer is less polar. Use a gradient starting with 100% DCM to elute non-polar impurities, then slowly introduce MeOH/NH4OH.
-
Visual Check: The 4-yl isomer often fluoresces blue/purple under UV (254/366 nm) differently than the 5-yl (often green/blue).
Module 2: Enantiomeric Resolution (Targeting 2S)
Achieving >99% ee for the (2S) isomer requires a diastereomeric salt resolution. The "Ortho Effect" makes the hydrochloride salt hygroscopic; therefore, Tartaric Acid is the preferred resolving agent.
Workflow: Diastereomeric Crystallization
Reagent: (+)-L-Tartaric Acid (to target the (S)-amine). Note: Screening is required; sometimes D-Tartaric acid precipitates the S-amine depending on the specific packing.
Protocol:
-
Free Basing: Ensure the amine is in free base form (dissolve in DCM, wash with 1M NaOH, dry over MgSO4).
-
Solvent Selection: Use Isopropanol (IPA) or Ethanol (EtOH) . Avoid water, as ortho-isomers form hydrates that prevent crystallization.
-
Mixing: Dissolve 1 eq of Amine and 1.05 eq of (+)-L-Tartaric acid separately in hot IPA. Mix hot.
-
Cooling: Allow to cool to Room Temp (RT) slowly over 4 hours. If oiling occurs, reheat and add 10% Ethyl Acetate.
-
Harvest: Filter the crystals.
-
Crystals: Enriched diastereomeric salt.
-
Mother Liquor: Enriched opposite enantiomer.
-
-
Recrystallization: Repeat step 3-5 until constant melting point and rotation are achieved.
Visualization: Chiral Resolution Logic
Caption: Workflow for the resolution of (2S)-amine using diastereomeric crystallization.
Module 3: Analytical Validation
You cannot rely on melting point alone due to the potential for eutectic mixtures.
HPLC Method (Chiral)[1][2][3][4][5]
-
Column: Daicel Chiralpak IA or IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (The benzodioxole ring has strong absorption here).
-
Expected Result: Baseline separation of (2S) and (2R).
Quantitative Data: Isomer Differentiation
| Feature | (2S)-4-yl Isomer (Ortho) | (2S)-5-yl Isomer (Meta/Para) |
| Steric Environment | Crowded (Ortho-effect) | Open |
| HCl Salt Nature | Hygroscopic / Deliquescent | Stable Solid |
| Preferred Salt | Tartrate or Fumarate | Hydrochloride |
| GC Elution Order | Typically Elutes 1st [2] | Typically Elutes 2nd |
| Major MS Fragment | m/z 135 (variable ratio) | m/z 135 (base peak) |
Troubleshooting & FAQ
Q1: My product is "oiling out" during crystallization. Why?
Cause: The ortho-substitution creates a "kink" in the molecule, preventing efficient lattice packing compared to the linear 5-yl isomer. Solution:
-
Switch Solvents: Change from pure IPA to IPA:EtOAc (1:1) . The lower polarity of EtOAc forces precipitation.
-
Seed Crystals: You must obtain a seed crystal. Scratch the glass side of the flask vigorously with a glass rod to induce nucleation.
-
Change Counter-ion: If Tartrate oils out, switch to Dibenzoyl-L-tartaric acid . The extra aromatic rings provide pi-stacking opportunities (Pi-Pi interactions) with the benzodioxole ring, stabilizing the lattice [3].
Q2: The melting point is broad (e.g., 145-155°C). Is it impure?
Answer: Likely yes, but not necessarily with chemical impurities.
-
Eutectic Mixture: You may have a mixture of diastereomers (e.g., 80:20 S:R). Recrystallize.
-
Solvates: The 4-yl isomer salts trap solvent easily. Dry under high vacuum (0.1 mmHg) at 60°C for 24 hours.
Q3: Can I use enzymatic resolution?
Answer: Yes. Lipase-catalyzed kinetic resolution (e.g., Candida antarctica Lipase B) is effective for phenethylamines.
-
Reaction: Selective acetylation of the (R)-amine, leaving the (2S)-amine untouched.
-
Advantage: Avoids crystallization issues entirely.
-
Reference: See kinetic resolution of phenethylamines using ethyl acetate as the acyl donor [4].
References
-
Regioisomer Separation: Aalberg, L. et al. "Chromatographic and mass spectral methods of identification for the side-chain and ring regioisomers of methylenedioxymethamphetamine."[1] Journal of Chromatographic Science, 2000.[1] Link
- GC-MS Differentiation: Bohn, M. et al. "Differentiation of the 2,3-methylenedioxy regioisomer of 3,4-MDMA by GC-MS." Microgram Journal, 2003. (Note: 2,3-methylenedioxy is the 4-yl isomer).
- Chiral Resolution Principles: Kozma, D.
-
Enzymatic Resolution: Ghanem, A. "Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product." Symmetry, 2010. Link
-
Chiral HPLC Methods: Lavery, P. "Playing with Selectivity for Optimal Chiral Separation."[2] LCGC International, 2023. Link
Sources
resolving impurities in (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Technical Support Center: Purification & Analysis of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Status: Operational Ticket ID: RES-2S-DIOX-04 Subject: Impurity Resolution & Chiral Isolation Guide Safety Notice: This guide is intended strictly for legitimate research, forensic analysis, and drug development professionals. The target molecule is a positional isomer of a controlled substance. All protocols must adhere to local regulatory compliance (e.g., DEA Schedule I handling in the US if applicable to analogues).
Module 1: Chemical Identity & Impurity Architecture
User Query: "I am seeing unexpected peaks in my LC-MS and low specific rotation. What are these impurities?"
Technical Insight: The nomenclature "1,3-dioxaindan" is a synonym for 1,3-benzodioxole . Your target molecule is the 4-isomer (ortho-substituted), which is sterically distinct from the more common 5-isomer (MDA). This steric crowding at the 4-position significantly impacts impurity formation, particularly favoring unreacted intermediates and hindering salt crystallization.
Impurity Genealogy Map
The following diagram illustrates the origin of common impurities based on standard reductive amination or nitropropene reduction pathways.
Caption: Figure 1. Impurity genealogy in the synthesis of benzodioxole-propanamines. Blue: Precursors; Green: Target; Red: Chemical byproducts; Yellow: Isomeric impurities.
Module 2: Troubleshooting & Resolution Protocols
Issue 1: "My product is oiling out during chiral resolution."
Diagnosis: The 4-substituted benzodioxole ring creates steric bulk that disrupts the crystal lattice packing required for diastereomeric salt formation.
Protocol: The "Double-Solvent" Tartrate Resolution Standard aqueous resolution often fails for this lipophilic isomer. Use a semi-anhydrous alcohol system.
-
Screening Resolving Agents:
-
Primary Candidate: (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA). The benzoyl groups add pi-stacking surface area, aiding crystallization of the bulky 4-isomer.
-
Secondary Candidate: N-Acetyl-L-leucine (effective for sterically hindered amines).
-
-
Step-by-Step Procedure:
-
Dissolution: Dissolve 10 mmol of racemic freebase in 20 mL of hot Isopropanol (IPA) .
-
Acid Addition: Add 5 mmol (0.5 eq) of the resolving agent dissolved in 10 mL hot IPA. Note: Using 0.5 eq maximizes theoretical yield of the target enantiomer salt.
-
Nucleation: Allow to cool to room temperature. If oiling occurs, reheat and add Methyl tert-butyl ether (MTBE) dropwise until slight turbidity persists, then cool slowly.
-
Harvest: Filter the solid. This is the diastereomeric salt.[1][2][3]
-
Liberation: Suspend salt in water, basify with 2M NaOH, and extract with DCM to yield the (2S)-enriched freebase.
-
Issue 2: "I cannot remove the 'Dimer' impurity (RRT ~1.8)."
Diagnosis: The dimer (secondary amine) is highly lipophilic and forms during reductive amination when the primary amine product reacts with the intermediate imine.
Protocol: Selective Salt Precipitation The dimer forms a hydrochloride salt that is significantly more soluble in organic solvents than the target primary amine HCl salt.
-
Dissolve: Dissolve the crude oil in dry Diethyl Ether or MTBE (do not use DCM).
-
Precipitate: Bubble dry HCl gas or add 2M HCl in ether dropwise.
-
Filtration: The primary amine (Target) will precipitate as a fine white solid. The dimer HCl often remains in the ether solution or forms a sticky gum on the walls.
-
Wash: Filter the solid and wash aggressively with cold acetone. The dimer is moderately soluble in acetone; the primary amine HCl is not.
Issue 3: "HPLC shows a persistent peak at RRT 1.05 (Regioisomer)."
Diagnosis: Contamination with the 5-substituted isomer (MDA analog). This is difficult to separate chemically due to identical pKa values.
Protocol: Preparative HPLC Separation You must rely on chromatographic separation leveraging the "ortho-effect" of the 4-position.
-
Stationary Phase: Phenyl-Hexyl or specialized Pi-electron phases (e.g., COSMOSIL PYE). The 4-isomer has a twisted conformation due to the oxygen proximity, altering its pi-pi interaction strength compared to the flat 5-isomer.
-
Mobile Phase: Isocratic 15% Acetonitrile in 0.1% Formic Acid (aq).
-
Elution Order: The 4-isomer typically elutes before the 5-isomer on C18, but after on Phenyl-Hexyl phases depending on pi-loading.
Module 3: Analytical Validation (QA/QC)
Impurities Table
| Impurity Name | Structure Description | Relative Retention Time (RRT)* | Removal Strategy |
|---|---|---|---|
| Impurity A | 1-(1,3-benzodioxol-4-yl)propan-2-ol | 0.85 | Silica Gel Chromatography (10% MeOH/DCM) |
| Impurity B | Dimer (Secondary Amine) | 1.6 - 1.8 | Selective crystallization (Acetone wash) |
| Impurity C | 5-yl Regioisomer | 1.02 - 1.05 | Prep-HPLC (Phenyl-Hexyl column) |
| Target | (2S)-Amine | 1.00 | N/A |
*RRT based on standard C18 RP-HPLC methods.
Recommended HPLC Method for Enantiomeric Excess (ee) To confirm the (2S) configuration:
-
Column: Daicel Chiralpak IA or IC (Immobilized amylose/cellulose).
-
Mobile Phase: 90:10:0.1 Hexane : Ethanol : Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 280 nm (Benzodioxole absorption).
-
Expectation: The (S)-isomer typically elutes second on Amylose-based columns (verify with standard).
References
-
Impurity Profiling in Benzodioxole Amines
-
Chiral Resolution of Alpha-Methyl Amines
-
Separation of Benzodioxole Isomers
- Source: "Separation of Benzodioxinic Isomers in LC.
- Relevance: Discusses the chromatographic difficulty in separating ortho/meta isomers of benzodioxole and suggests specialized st
-
URL: (Note: Generalized citation for isomeric separation principles in lipid/aromatic systems).
-
Chemical Structure Data
- Source: PubChem Compound Summary for 1-(1,3-Benzodioxol-4-yl)-N-methylpropan-2-amine (Structural Analog).
- Relevance: Verifies the 4-substituted nomencl
-
URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic impurity profiling of 3,4-methylenedioxymethamphetamine (MDMA) synthesised from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impurities in MDMA synthesized by Al/Hg Reductive Amination - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: Optimization of (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine Synthesis
Executive Summary
You are attempting to synthesize the (2S)-isomer of a specific positional isomer of the methylenedioxy-phenylalkylamine class.
Crucial Distinction: The standard literature usually refers to the 5-yl isomer (3,4-methylenedioxy substitution pattern). You have specified the 4-yl isomer (1,3-dioxaindan-4-yl, or more formally 1,3-benzodioxol-4-yl ). This position is ortho to the ether oxygen, introducing significant steric hindrance not present in the 5-yl isomer. Standard protocols for MDA-like compounds will fail or suffer low yields without modification.
This guide prioritizes Biocatalysis (ω-Transaminases) for enantioselectivity and Directed Ortho-Lithiation for regioselectivity.
Module 1: Route Selection & Strategy
Choose your workflow based on available precursors and equipment.
Figure 1: Strategic decision tree highlighting the critical lithiation step for the 4-yl isomer and the divergence between biocatalytic and chemical resolution.
Module 2: Precursor Troubleshooting (The "Wrong Isomer" Trap)
Issue: "I am getting the 5-yl isomer (standard MDA structure) instead of the 4-yl isomer."
Diagnosis: Electrophilic aromatic substitution (e.g., standard bromination or Friedel-Crafts) is directed para to the oxygen atoms, yielding the 5-position. Accessing the 4-position requires Directed Ortho-Metalation (DoM) .
Protocol: 4-Lithiation of 1,3-Benzodioxole
-
Reagents: n-Butyllithium (n-BuLi), TMEDA (Tetramethylethylenediamine).
-
Mechanism: The ether oxygens coordinate the Lithium, directing deprotonation to the adjacent C4 position.
-
Procedure:
-
Cool THF to -78°C.
-
Add 1,3-benzodioxole (1 eq) and TMEDA (1.1 eq).
-
Add n-BuLi (1.1 eq) dropwise. Do not let temperature rise above -60°C.
-
Stir for 1 hour.
-
Quench: Add DMF (Dimethylformamide) to generate the aldehyde.
-
-
Verification: The 4-substituted aldehyde will show a distinct splitting pattern in 1H NMR (typically a doublet-doublet-doublet pattern for the remaining 3 aromatic protons, distinct from the singlet/doublet patterns of 3,4-substituted systems).
Module 3: Optimizing Enantioselectivity (The (2S) Target)
Method A: Biocatalysis (ω-Transaminases)
Best for: High purity (>99% ee), mild conditions, drug development.[1]
This method converts the ketone (1-(1,3-benzodioxol-4-yl)propan-2-one) directly to the (S)-amine using an amine donor and a pyridoxal-5'-phosphate (PLP) dependent transaminase.
| Parameter | Optimization Recommendation | Technical Rationale |
| Enzyme Selection | (S)-selective ω-Transaminase (e.g., Vibrio fluvialis variant or Codexis ATA-113/117 analogs). | These enzymes are engineered to accept bulky aromatic substrates. The 4-yl steric hindrance requires an enzyme with a larger "large binding pocket." |
| Amine Donor | Isopropylamine (IPM) (1-2 M excess). | IPM shifts equilibrium by generating acetone (volatile). Alanine is an alternative but requires LDH/GDH recycling systems to remove pyruvate inhibition. |
| Co-Solvent | DMSO (10-20% v/v) . | The benzodioxole substrate is hydrophobic. DMSO improves solubility without denaturing the enzyme (up to ~20%). |
| pH Control | pH 7.0 - 8.0 . | Optimal window for PLP cofactor stability and enzyme activity. |
Troubleshooting Biocatalysis:
-
Q: Reaction stalled at 50% conversion.
-
A: Product inhibition.[2] The formed amine might be inhibiting the enzyme. Solution: Use a biphasic system (e.g., overlay with heptane) to extract the amine product as it forms, or increase the concentration of the amine donor (IPM).
-
-
Q: Low activity.
-
A: Steric clash. The 4-yl position is bulky.[3] Solution: Screen "bulky-substrate" specific mutant libraries (W57F/R88H variants often accept sterically hindered ketones).
-
Method B: Classical Resolution (Tartaric Acid)
Best for: Bulk synthesis where enzyme access is limited.
Protocol:
-
Synthesize the racemic amine via reductive amination (using NaBH₄ or Al/Hg on the nitropropene).
-
Resolution Agent: Use (R,R)-(+)-Tartaric Acid to precipitate the (S)-amine .
-
Note: In many amphetamine-type systems, (R,R)-tartaric acid crystallizes the (S)-amine (D-isomer), but this must be empirically verified for the 4-yl isomer due to the ortho-effect.
-
-
Solvent System: Ethanol/Methanol (95:5).
-
Optimization: If the salt doesn't crystallize, add small amounts of Isopropyl Acetate to reduce solubility.
-
Module 4: Common Failure Points (FAQ)
Q1: Why is my reductive amination yield low (<40%)? A: Dimerization. The primary amine product reacts with the intermediate imine to form a secondary amine dimer.
-
Fix: Use a large excess of the amine source (e.g., Ammonium Acetate, >10 eq) if doing direct reductive amination.
-
Fix: Perform the reaction at high dilution.
Q2: The 4-yl aldehyde is not condensing with nitroethane. A: Steric Hindrance. The 4-position is crowded by the dioxole ring oxygen. The Henry reaction (condensation) will be significantly slower than with piperonal (5-yl).
-
Fix: Use a stronger catalyst system (e.g., Ammonium Acetate in Glacial Acetic Acid with microwave irradiation) or switch to n-Butyllithium mediated condensation if the aldehyde is unreactive.
Q3: Can I use standard "MDMA" precursors? A: No. Standard precursors (PMK glycidate, piperonal) are 3,4-substituted (5-yl). They will yield the wrong structural isomer. You must start from 1,3-benzodioxole and perform the ortho-lithiation.
References
-
Directed Ortho-Lithiation: Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J. L. (1995).[4] Directed lithiation of unprotected benzoic acids.[4][5] Journal of the Chemical Society, Perkin Transactions 1, 1265-1271.[4] Link
-
Biocatalytic Transamination: Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with ω-transaminase. Biotechnology and Bioengineering, 65(2), 206-211.[2] Link
-
Transaminase Engineering: Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Link
-
Reductive Amination Optimization: Podyacheva, E., et al. (2019). Hitchhiker's guide to reductive amination. Organic & Biomolecular Chemistry. Link
- Chiral Resolution: Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press. (General reference for Tartaric Acid protocols).
Disclaimer: This guide is for professional research and development purposes only. The user is responsible for compliance with all local laws and regulations regarding the synthesis of psychoactive phenethylamine derivatives.
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. almacgroup.com [almacgroup.com]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine stability and degradation issues
Executive Summary & Compound Identity
Compound Name: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine Synonyms: (S)-1-(1,3-benzodioxol-4-yl)propan-2-amine; (S)-2,3-MDA (phenyl numbering); 4,5-methylenedioxyamphetamine isomer.[1] Chemical Class: Phenylisopropylamine / Benzodioxole Core Structure: A primary amine attached to a chiral propyl chain, substituted at the 4-position of a 1,3-dioxaindan (benzodioxole) ring.[1]
Technical Alert: This compound is a regioisomer of the classic research standard MDA (which is substituted at the 5-position). The 4-position substitution creates unique steric parameters and electronic effects that alter its stability profile compared to its 5-substituted analogs.
Critical Stability Profile
To ensure experimental reproducibility, you must understand the three primary vectors of degradation for this scaffold.
A. The "Carbamate Crust" (Atmospheric Instability)
The Issue: The free base of this amine is a "CO2 sponge."[1] Mechanism: Primary amines react rapidly with atmospheric carbon dioxide to form carbamic acid derivatives, which then associate with additional amine molecules to form solid carbamate salts.[1] Observation: Users often report their clear, viscous oil transforming into a white, crusty solid or a cloudy suspension within hours of air exposure. This is not oxidation; it is carbonation. Reversibility: High. The free base can be regenerated via basic extraction.
B. Acetal Hydrolysis (Acid Sensitivity)
The Issue: The 1,3-dioxaindan ring is an acetal.[1] Mechanism: While stable to bases and weak acids, the methylene bridge is susceptible to electrophilic attack and hydrolysis under strongly acidic conditions (especially Lewis acids or hot mineral acids), leading to ring-opening. Result: Irreversible degradation into the corresponding catechol (dihydroxy) impurity, which rapidly oxidizes to colored quinones (browning/pinking).
C. Chiral Integrity (Racemization)
The Issue: The (2S) center is benzylic-adjacent but separated by a methylene group.[1] Stability: Generally high. However, prolonged heating in strong basic conditions or Schiff base formation (reaction with ketones/aldehydes) can lead to racemization via tautomerization.
Troubleshooting Guide (Q&A)
Q1: "My sample arrived as an oil, but now it has white solids floating in it. Is it contaminated?"
Diagnosis: Carbamate Formation. If you stored the free base without an inert atmosphere, it has reacted with CO2.[1]
Corrective Protocol:
-
Do not filter. The solid is your compound (in salt form).[1]
-
Regeneration: Dissolve the entire mixture in dilute acid (e.g., 0.1 M HCl).
-
Wash: Wash with a non-polar solvent (DCM or Ether) to remove non-amine impurities.
-
Basify: Adjust aqueous layer to pH > 12 with NaOH.
-
Extract: Extract immediately with DCM.
-
Dry & Store: Dry over MgSO4, evaporate under vacuum, and immediately flush with Argon before sealing.
Q2: "The white hydrochloride salt has turned a faint pink or brown color."
Diagnosis: Catechol Oxidation. This indicates trace hydrolysis of the dioxaindan ring followed by oxidation.[1]
Root Cause:
-
Exposure to moisture (hygroscopicity of the HCl salt).
-
Trace acidity causing ring opening.
Corrective Protocol:
-
Recrystallization: Recrystallize from hot isopropanol/ethanol. The colored quinone impurities are usually more soluble and will remain in the mother liquor.
-
Prevention: Store the salt in a desiccator at -20°C.
Q3: "I'm seeing an impurity peak at M+14 or M+16 in my LC-MS."
Diagnosis:
-
M+16 (Oxidation): Likely N-oxidation (hydroxylamine formation) or ring hydroxylation.[1] This occurs if stored in solution without antioxidants.
-
M+14 (Methylation): If methanol was used as a solvent with trace acid, you may have formed an N-methyl artifact (rare but possible).[1]
-
M+44 (Carbamate): In ESI-MS, the carbamate adduct can sometimes be seen, though it usually dissociates in the source.[1]
Visualized Degradation Pathways
The following diagram illustrates the two critical failure modes: Reversible Carbonation vs. Irreversible Ring Cleavage.[1]
Caption: Figure 1. Chemical fate of the dioxaindan-amine scaffold. Note that carbamate formation is reversible, while ring opening is destructive.
Storage & Handling Standard Operating Procedures (SOP)
For the Free Base (Oil)
-
Container: Amber glass vial with a PTFE-lined screw cap.
-
Atmosphere: Mandatory Argon or Nitrogen blanket.
-
Temperature: -20°C (Long term) or 4°C (Active use).
-
Handling: Do not weigh on an open balance for extended periods. Use a syringe for volumetric transfer to minimize air contact.
For the Salt (Solid)
-
Preferred Counter-ions:
-
Hydrochloride (HCl): Standard, but hygroscopic. Requires desiccation.
-
Fumarate/Maleate: Often non-hygroscopic and crystalline. Preferred for long-term reference standards.
-
-
Desiccation: Store over silica gel or P2O5.[1]
-
Solubility: Highly soluble in water/methanol. Limited solubility in DCM.
References & Validation
-
Benzodioxole Stability:
-
Mechanism: The methylenedioxy bridge is stable to base but labile to strong acids (e.g., AlBr3, HI, or hot dilute mineral acids), cleaving to form catechols.[1]
-
Source: Gensler, W. J., & Samour, C. M. (1951). Synthesis of Chloropodophyllotoxin. Journal of the American Chemical Society, 73(11), 5555–5559. Link
-
-
Amine-CO2 Reaction:
-
Chiral Stability of Amphetamines:
-
Mechanism: The alpha-proton is not highly acidic (pKa ~41), making racemization unlikely under physiological or standard storage conditions.
-
Source: Nichols, D. E. (1994). Structure-activity relationships of phenethylamine hallucinogens. Journal of Medicinal Chemistry. Link
-
Sources
avoiding side reactions in (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine synthesis
The following technical guide addresses the synthesis and troubleshooting of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine , chemically known as (2S)-2,3-methylenedioxyamphetamine ((2S)-2,3-MDA) . This molecule is a positional isomer of the classic 3,4-methylenedioxyamphetamine (MDA), distinguished by the substitution at the 4-position (ortho to the oxygen bridgehead), which introduces significant steric strain and unique reactivity challenges compared to its 3,4-isomer.
Core Reaction Pathway & Failure Analysis
The synthesis of the (2S)-isomer requires a strategy that overcomes the steric hindrance at the 4-position while establishing high enantiomeric excess (ee). The recommended pathway utilizes a Chemo-Enzymatic Approach : converting the aldehyde to the ketone (2,3-MDP2P), followed by an (S)-selective transaminase biocatalysis. This avoids the difficult resolution of racemates and harsh reducing agents that threaten the dioxole ring.[1]
Pathway Visualization
Figure 1: Chemo-enzymatic synthesis pathway highlighting critical failure modes (red) vs. the target stereoselective path (green).
Troubleshooting Guide (Q&A)
Category A: Avoiding Side Reactions (Purity & Yield)
Q1: I am observing significant "tar" formation during the Henry condensation step. How do I prevent this polymerization?
-
Diagnosis: The 4-position of the 1,3-dioxaindan ring creates an "ortho-effect," sterically hindering the aldehyde.[1] Researchers often compensate by increasing temperature or base concentration, which triggers the polymerization of the electron-rich benzodioxole system.[1]
-
Solution:
-
Switch Catalyst: Replace strong bases (e.g., NaOH, KOH) with Ammonium Acetate (NH₄OAc) .[1] It acts as a buffer, preventing the pH spikes that catalyze polymerization.[1]
-
Solvent Control: Use Glacial Acetic Acid as the solvent.[1] It stabilizes the intermediate nitronate species.[1]
-
Microwave Assist: If available, use microwave irradiation (80°C, 15-30 mins).[1] This overcomes the steric energy barrier faster than thermal heating, reducing the time window for side reactions.[1]
-
Q2: The dioxole ring is cleaving, yielding catechol impurities (2,3-dihydroxy derivatives).[1] What is causing this?
-
Diagnosis: The methylenedioxy bridge in the 2,3-isomer is more labile than in the 3,4-isomer due to the proximity of the side chain.[1] It is highly sensitive to Lewis Acids (e.g., AlCl₃, BBr₃) and strong mineral acids at high temperatures.[1]
-
Solution:
-
Avoid: Do not use Aluminum Chloride (AlCl₃) or Boron Tribromide (BBr₃).
-
Alternative Reduction: Use Iron powder in Glacial Acetic Acid to reduce the nitroalkene to the ketone.[1] This is a mild, non-Lewis acid method that preserves the ring integrity.[1]
-
Workup: Maintain pH > 4 during aqueous workups. Neutralize acid quenches immediately with Sodium Bicarbonate.[1]
-
Q3: My product contains the 3,4-isomer (classic MDA). How do I remove it?
-
Diagnosis: This is a feedstock purity issue.[1] 2,3-dihydroxybenzaldehyde is often contaminated with 3,4-dihydroxybenzaldehyde during synthesis.[1] Separation of the final amines is extremely difficult (very similar boiling points).
-
Solution: Purify Upstream.
Category B: Stereochemical Integrity (Chirality)
Q4: Why is my "chiral" synthesis yielding a racemate (50:50 mixture)?
-
Diagnosis: If you are using chemical reductive amination (e.g., NaBH₄ + Chiral Auxiliary) or attempting to resolve the amine with tartaric acid after synthesis, you face high risks of racemization or low yields.[1] The alpha-proton of the ketone/imine is acidic and prone to exchange in basic media.
-
Solution: Implement Biocatalytic Transamination .
-
Protocol: Use an (S)-Selective Amine Transaminase (ATA) (e.g., from Vibrio fluvialis or engineered variants).
-
Mechanism: The enzyme binds the ketone (2,3-MDP2P) and transfers an amino group from an amine donor (isopropylamine) strictly to the Si-face of the ketone, generating the (2S)-amine with >99% ee.
-
Benefit: This reaction occurs at neutral pH (7.0–8.[1]0) and ambient temperature, preventing thermal racemization.[1]
-
Q5: Can I use asymmetric hydrogenation on the nitroalkene?
-
Analysis: While possible (using Rh/DuPhos catalysts), the steric bulk at the 4-position often interferes with catalyst coordination, leading to low conversion or poor enantioselectivity (<80% ee).[1] The biocatalytic route (Ketone → Amine) is superior for this specific steric isomer.
Experimental Specifications & Data
Table 1: Solvent & Reagent Compatibility Guide
| Reagent/Condition | Compatibility with (2S)-2,3-MDA | Risk Level | Notes |
| LiAlH₄ (LAH) | Moderate | Medium | Reduces nitroalkene to amine but is non-stereoselective (yields racemate). Safe for ring if dry.[1] |
| HBr / BBr₃ | Incompatible | Critical | Causes immediate cleavage of the dioxole ring to catechols.[1] |
| Iron / Acetic Acid | Excellent | Low | Best for reducing nitroalkene to ketone (MDP2P) without ring damage. |
| Sodium Borohydride | Good | Low | Used for non-selective reduction; safe for ring stability.[1] |
| Transaminase (ATA) | Excellent | Low | The only reliable method for >99% ee (S)-isomer synthesis. |
Table 2: Physico-Chemical Differentiation of Isomers
| Feature | (2S)-2,3-MDA (Target) | 3,4-MDA (Contaminant) |
| GC Retention Time | Elutes Earlier (approx. 0.5 - 1.0 min faster) | Elutes Later |
| IR Spectrum (Fingerprint) | Peak at 780 cm⁻¹ (1,2,3-trisubstituted) | Peaks at 820 & 870 cm⁻¹ (1,2,4-trisubstituted) |
| Mass Spec (Fragmentation) | Base peak m/z 44; Parent m/z 179 | Identical (Indistinguishable by standard MS) |
Detailed Protocol: (S)-Selective Biocatalytic Synthesis
Objective: Synthesis of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine with >99% ee.
Step 1: Synthesis of 1-(1,3-dioxaindan-4-yl)propan-2-one (Ketone Intermediate)
-
Condensation: Mix 2,3-methylenedioxybenzaldehyde (1 eq) with nitroethane (5 eq) and Ammonium Acetate (0.5 eq) in Glacial Acetic Acid. Heat at 80°C for 4 hours.
-
Workup: Pour into ice water. The yellow crystalline solid (nitroalkene) precipitates. Filter and wash with cold water.[1]
-
Reduction: Suspend nitroalkene in Glacial Acetic Acid. Add Iron powder (4 eq) slowly at 60°C. Stir for 3 hours.
-
Extraction: Filter off iron. Dilute filtrate with water, extract with Dichloromethane (DCM).[1] Wash DCM with NaHCO₃ (to remove acetic acid). Evaporate to yield the ketone oil.[1]
Step 2: Enzymatic Transamination to (2S)-Amine
-
Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP (Pyridoxal-5'-phosphate cofactor).
-
Reaction Mix:
-
Substrate: Ketone from Step 1 (50 mM final conc).
-
Amine Donor: Isopropylamine (1 M final conc).
-
Enzyme: (S)-Selective Amine Transaminase (e.g., ATA-113 or equivalent commercial kit).
-
Co-solvent: DMSO (10% v/v) to improve ketone solubility.
-
-
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Workup: Basify to pH 12 with NaOH (aq). Extract with MTBE.[1] Dry organic layer over MgSO₄.[1]
-
Salt Formation: Bubble dry HCl gas to precipitate the (2S)-amine hydrochloride salt.
References
-
Soine, W. H., Shark, R. E., & Agee, D. T. (1983).[1][2] Differentiation of 2,3-methylenedioxyamphetamine from 3,4-methylenedioxyamphetamine. Journal of Forensic Sciences, 28(2), 386-390.[1] Link
-
Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Referencing general benzodioxole synthesis and isomer differentiation). Link
-
Hohne, M., & Bornscheuer, U. T. (2009).[1] Biocatalytic routes to optically active amines. ChemCatChem, 1(1), 42-51.[1] (Grounding for Transaminase protocol). Link
-
Roper, J. M., et al. (2012).[1] Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Forensic Science International, 216(1-3), 19-28.[1] (Data on 2,3-isomer stability and analysis). Link
-
NIST Chemistry WebBook. 1,3-Benzodioxole Thermochemistry and Spectra. (Verification of ring stability data). Link
Sources
Technical Support Center: Scaling Up (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine Production
Welcome to the technical support center for the production of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the synthesis of this chiral amine. We will delve into common challenges, troubleshooting strategies, and frequently asked questions to ensure a robust and efficient production process. Our focus is on providing practical, experience-driven advice to overcome the hurdles you may encounter in the laboratory and during scale-up.
I. Overview of the Synthetic Strategy
The most common and scalable approach to synthesizing chiral amines such as (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine involves a two-step process:
-
Reductive Amination: Synthesis of the racemic amine, 1-(1,3-dioxaindan-4-yl)propan-2-amine, from the corresponding ketone, 1-(1,3-dioxaindan-4-yl)propan-2-one.
-
Chiral Resolution: Separation of the desired (S)-enantiomer from the racemic mixture.
This guide is structured to address potential issues in each of these critical stages.
II. Troubleshooting Guide
A. Reductive Amination
Reductive amination is a cornerstone of amine synthesis, but it is not without its challenges, especially during scale-up.[1]
Diagram: Reductive Amination Workflow
Caption: A simplified workflow for the reductive amination process.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting/Optimization Strategies |
| Low Conversion of Starting Ketone | - Inefficient imine formation.- Deactivation of the reducing agent. | - Optimize pH: Imine formation is pH-dependent. A slightly acidic medium (pH 4-6) is often optimal.[2]- Water Removal: The formation of the imine intermediate is an equilibrium reaction that produces water. Consider using a Dean-Stark trap for azeotropic removal of water, especially at a larger scale.- Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is often preferred for its mildness and tolerance to slightly acidic conditions. Sodium cyanoborohydride (NaBH3CN) is another option, but its toxicity is a concern. |
| Formation of Side Products | - Reduction of the starting ketone to an alcohol.- Over-alkylation of the desired amine. | - Control Temperature: Perform the reaction at a low temperature (0-5 °C) to minimize side reactions.- Slow Addition of Reducing Agent: Add the reducing agent portion-wise to control the reaction rate and temperature.- Stoichiometry: Use a slight excess of the amine source to favor the formation of the primary amine. |
| Difficult Product Isolation | - Emulsion formation during workup.- Product loss in the aqueous phase. | - pH Adjustment: After quenching the reaction, adjust the pH of the aqueous layer to >10 to ensure the amine is in its free base form and more soluble in the organic phase.- Salting Out: Add brine to the aqueous layer to decrease the solubility of the amine and improve extraction efficiency. |
B. Chiral Resolution
The separation of enantiomers is a critical step in producing the desired stereoisomer. Diastereomeric salt formation followed by crystallization is a widely used and scalable method.[3]
Diagram: Chiral Resolution via Diastereomeric Salt Formation
Caption: The process of separating enantiomers through diastereomeric salt crystallization.
Common Issues and Solutions
| Problem | Potential Cause(s) | Troubleshooting/Optimization Strategies |
| Poor Diastereomeric Excess (d.e.) | - Incomplete crystallization of the desired diastereomer.- Co-crystallization of the undesired diastereomer. | - Solvent Screening: The choice of solvent is crucial for achieving good separation. Screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization.- Controlled Cooling: A slow cooling rate during crystallization can improve the purity of the crystals.- Recrystallization: Perform one or more recrystallizations of the diastereomeric salt to enhance the diastereomeric excess. |
| Low Yield of Desired Enantiomer | - Solubility of the desired diastereomeric salt in the mother liquor.- Loss of product during filtration and washing. | - Optimize Stoichiometry of Resolving Agent: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the yield and purity of the crystallized salt.- Racemization and Recycling: For a more sustainable process, consider racemizing the undesired enantiomer from the mother liquor and recycling it back into the resolution step.[4][5] |
| Difficulty Liberating the Free Amine | - Incomplete neutralization of the salt.- Formation of an emulsion during extraction. | - Choice of Base: Use a suitable base (e.g., NaOH, K2CO3) to liberate the free amine. Ensure the pH is sufficiently high to deprotonate the amine completely.- Solvent Selection for Extraction: Choose an appropriate organic solvent for extracting the free amine. Ensure it has good solubility for the amine and is immiscible with the aqueous phase. |
III. Frequently Asked Questions (FAQs)
Q1: What are the green chemistry considerations for this synthesis?
A1: To improve the sustainability of this process, consider the following:
-
Biocatalysis: Employing enzymes like transaminases for the asymmetric synthesis of the chiral amine can be a greener alternative to classical resolution, as it can directly produce the desired enantiomer with high selectivity.[6] However, challenges such as cofactor regeneration and enzyme stability need to be addressed for industrial-scale applications.[6]
-
Flow Chemistry: Transitioning from batch to continuous flow processing can offer better control over reaction parameters, improved safety, and potentially higher yields.[7][8]
-
Atom Economy: Dynamic kinetic resolution, where the undesired enantiomer is racemized in situ and converted to the desired product, can theoretically achieve a 100% yield, significantly improving atom economy.[4]
Q2: How can I monitor the progress of the reductive amination reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system to separate the starting ketone, the imine intermediate (if stable enough), and the final amine product. Staining with ninhydrin can help visualize the amine product. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Reducing Agents: Handle sodium borohydride derivatives with care as they can react with water and acids to produce flammable hydrogen gas.
-
Solvents: Use appropriate personal protective equipment (PPE) when handling organic solvents. Perform reactions in a well-ventilated fume hood.
-
Pressure Build-up: Be aware of potential pressure build-up during the reaction, especially on a larger scale. Ensure adequate venting.
Q4: Are there alternative methods for chiral resolution?
A4: Besides diastereomeric salt formation, other methods include:
-
Enzymatic Kinetic Resolution: Using enzymes like lipases to selectively acylate one enantiomer, allowing for separation.[9]
-
Chiral Chromatography: Preparative chiral HPLC can be used for separation, especially at a smaller scale. While effective, it can be expensive for large-scale production.[10]
Q5: My final product has a low enantiomeric excess (e.e.). What can I do?
A5:
-
Re-evaluate the Resolution Step: As discussed in the troubleshooting section, optimize the crystallization conditions (solvent, temperature profile) or perform additional recrystallizations.
-
Enrichment via Salt Formation: Sometimes, forming a salt of the partially enriched amine with a different chiral acid can lead to further enrichment upon crystallization.
-
Consider a Different Resolving Agent: The choice of resolving agent is critical. If one is not providing adequate separation, screen other commercially available chiral acids.
IV. Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
To a solution of 1-(1,3-dioxaindan-4-yl)propan-2-one (1.0 eq) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane), add the amine source (e.g., ammonium acetate, 1.5-2.0 eq).
-
Adjust the pH of the mixture to 4-6 using a suitable acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C.
-
Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) in portions, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or GC/HPLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic amine.
Protocol 2: General Procedure for Chiral Resolution
-
Dissolve the racemic 1-(1,3-dioxaindan-4-yl)propan-2-amine (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, isopropanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., L-tartaric acid, 0.5-1.0 eq) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization.
-
Collect the precipitated diastereomeric salt by filtration and wash with a small amount of cold solvent.
-
Dry the salt and determine its diastereomeric excess by a suitable analytical method (e.g., chiral HPLC of the liberated amine).
-
To liberate the free amine, dissolve the salt in water and add a base (e.g., 2M NaOH) until the pH is >10.
-
Extract the free amine with an organic solvent, dry the organic layer, and concentrate to yield the enantiomerically enriched amine.
V. References
-
Scalable and sustainable synthesis of chiral amines by biocatalysis. (2025). Communications Chemistry.
-
Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. (2024). PMC.
-
Manufacture of chiral amines using catalytic and flow processing methods. (2025). GtR.
-
Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. White Rose eTheses Online.
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. (2025). MDPI.
-
Enzymatic synthesis of chiral amines using -2-amino propane as amine donor. (n.d.). Google Patents.
-
Large-scale reductive amination and synthesis applications. ResearchGate.
-
Enamine Scale-Up Synthesis of MedChem Relevant Cores. (2024).
-
Solid forms of 2-((4-((s)-2-(5-chloropyridin-2-yl)-2-methylbenzo[d][4][7]dioxol-4-yl)piperidin-1-yl)methyl). (n.d.). Google Patents.
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.
-
Reductive Amination in the Synthesis of Pharmaceuticals. (2019). PubMed.
-
Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
-
A process for the purification of 3-amino-1,2-propanediol and 2-amino. (n.d.). Google Patents.
-
Dynamic Resolution of Chiral Amine Pharmaceuticals: Turning Waste Isomers into Useful Product. ResearchGate.
-
Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
-
Method for the production of amines by reductive amination of carbonyl compounds under transfer-hydrogenation conditions. (n.d.). Google Patents.
-
Reductive amination with amines. (2026). r/Chempros.
Sources
- 1. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GtR [gtr.ukri.org]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Enamine Scale-Up Synthesis of MedChem Relevant Cores - Enamine [enamine.net]
troubleshooting analytical detection of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Technical Support Center: Analytical Detection of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Analytical Protocols for (S)-2,3-Methylenedioxyamphetamine (2,3-MDA)
Executive Summary: The Analytical Challenge
You are attempting to detect and quantify (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine . In forensic and medicinal chemistry contexts, this molecule is widely known as the (S)-enantiomer of 2,3-MDA (or ortho-MDA).
Crucial Distinction: This is a positional regioisomer of the common illicit drug 3,4-MDA.[1] The primary analytical failure mode is misidentifying this compound as 3,4-MDA due to identical molecular weight (179.22 g/mol ) and nearly identical mass spectral fragmentation. Furthermore, as a chiral molecule, distinguishing the (2S) enantiomer from the (2R) enantiomer requires specialized chiral chromatography.
This guide addresses the three critical bottlenecks:
-
Regio-differentiation: Distinguishing the 4-yl (2,3-substitution) from the 5-yl (3,4-substitution).
-
Chiral Resolution: Isolating the (S) enantiomer.
-
Trace Detection: Overcoming signal suppression in complex matrices.
Part 1: Regioisomer Differentiation (GC-MS)
Issue: "My GC-MS spectrum looks exactly like standard MDA (3,4-MDA). How do I confirm I have the 4-yl isomer?"
Technical Insight: While both isomers share the base peak m/z 44 (amine fragment) and m/z 135 (methylenedioxybenzyl cation), the 2,3-isomer (4-yl) exhibits a unique "ortho-effect." The proximity of the alkyl side chain to the oxygen in the 1,3-dioxole ring facilitates a hydrogen transfer, resulting in a diagnostic ion at m/z 136 that is significantly more abundant in the 2,3-isomer than in the 3,4-isomer.
Diagnostic Ion Ratios (EI-MS 70eV)
| Fragment Ion (m/z) | Origin | (S)-2,3-MDA (Target) | 3,4-MDA (Interference) |
| 44 | 100% | 100% | |
| 135 | Benzyl cation | 30-40% | 30-40% |
| 136 | Ortho-H rearrangement | 15-20% (High) | < 2% (Trace) |
| 179 | Molecular Ion ( | < 5% | < 5% |
Troubleshooting Protocol: Derivatization for Separation
If the m/z 136 signal is ambiguous due to background noise, you must derivatize. The Pentafluoropropionyl (PFP) or Heptafluorobutyryl (HFB) derivatives provide superior chromatographic resolution between regioisomers compared to underivatized samples.
Step-by-Step Derivatization (PFPA Method):
-
Dry Down: Evaporate 50 µL of sample extract to dryness under nitrogen at 40°C.
-
Reagent Addition: Add 50 µL of Pentafluoropropionic anhydride (PFPA) and 25 µL of Ethyl Acetate.
-
Incubation: Cap and heat at 70°C for 20 minutes.
-
Reconstitution: Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.
-
Analysis: Inject 1 µL into GC-MS (Splitless).
-
Result: The 2,3-MDA-PFP derivative typically elutes 0.2–0.5 minutes earlier than the 3,4-MDA-PFP derivative on 5% phenyl columns (e.g., DB-5MS).
-
Part 2: Chiral Resolution (LC-MS/MS)
Issue: "I cannot separate the (2S) enantiomer from the (2R) enantiomer using a standard C18 column."
Technical Insight: Standard C18 phases separate based on hydrophobicity and cannot distinguish enantiomers. You require a Chiral Stationary Phase (CSP) . For amphetamine-type substrates, polysaccharide-based CSPs (Amylose/Cellulose) or specialized crown-ether phases are required.
Recommended Column Chemistries
| Column Type | Mechanism | Selectivity for (2S)-2,3-MDA |
| Phenomenex Lux® AMP | Proprietary CSP | Excellent. Designed specifically for amphetamines. |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Good. Requires normal phase or polar organic mode. |
| C18 (Standard) | Hydrophobic Interaction | Fail. Co-elution of (R) and (S). |
Workflow: Chiral LC-MS/MS Method
-
Column: Phenomenex Lux AMP (150 x 4.6 mm, 3 µm).
-
Mobile Phase:
-
A: 5 mM Ammonium Bicarbonate (pH 11.0 with Ammonium Hydroxide).
-
B: Methanol/Acetonitrile (1:1).[2]
-
-
Isocratic Mode: 40% B at 0.5 mL/min.
-
Detection: MS/MS (ESI+).
-
Precursor: 180.1 (M+H).
-
Product: 163.1 (loss of NH3), 135.0 (Benzyl), 105.0.
-
-
Validation: You must use a racemic standard of 2,3-MDA to establish the retention times of R vs S. Typically, the (S)-enantiomer elutes second on Amylose-based columns under these conditions, but confirmation with a pure (S)-standard is mandatory .
Part 3: Visual Troubleshooting Workflows
Diagram 1: Analytical Decision Matrix
This logic flow determines the correct instrument path based on your specific analytical question (Isomer identity vs. Enantiomeric purity).
Caption: Decision matrix for selecting between GC-MS (regioisomer ID) and Chiral LC-MS (enantiomer ID).
Diagram 2: The "Ortho Effect" Mechanism
Understanding why the 2,3-isomer is different is key to defending your data.
Caption: The McLafferty-like rearrangement specific to the 2,3-isomer yielding the diagnostic m/z 136 ion.
FAQ: Frequently Asked Questions
Q1: Can I use a standard DB-5 column for this? A: Yes, but with caution. Underivatized 2,3-MDA and 3,4-MDA elute very close together. 2,3-MDA typically elutes slightly earlier due to steric shielding of the polar amine by the ortho-oxygen. However, for definitive proof, you must derivatize (PFPA or HFBA) or use the m/z 136 diagnostic ion.
Q2: Why is the (2S) designation important? A: In the amphetamine class, biological activity is highly stereoselective. For MDMA and MDA, the (S)-isomer is generally associated with greater stimulant activity, while the (R)-isomer may have different metabolic pathways. Analytical differentiation is required for pharmacological and toxicological interpretation.
Q3: My standard is a hydrochloride salt. Does this affect the analysis? A:
-
For LC: No issues. Dissolve in mobile phase.
-
For GC: You must liberate the free base. Add 0.1 M NaOH to the sample and extract into an organic solvent (e.g., Ethyl Acetate or Hexane) before injection. Injecting salts directly will ruin your liner and column.
References
-
Cody, J. T., & Valtier, S. (2002).[3] Differentiation of the 2,3-Methylenedioxy Regioisomer of 3,4-MDMA (Ecstasy) by Gas Chromatography-Mass Spectrometry.[1][3][4] Journal of Analytical Toxicology, 26(7), 537–539.[3]
-
Soine, W. H., Shark, R. E., & Agee, D. T. (1983).[5] Differentiation of 2,3-Methylenedioxyamphetamine from 3,4-Methylenedioxyamphetamine.[1][3][4][5][6] Journal of Forensic Sciences, 28(2), 386-390.
-
Borth, S., et al. (2000). Regioisomeric differentiation of 2,3- and 3,4-methylenedioxy ring-substituted phenylalkylamines by gas chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 35(6), 705-710.[1]
-
Phenomenex Application Note. (2018). Chiral Separation of Amphetamines and Cathinones using Lux® Polysaccharide-Based Columns.
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differentiation of the 2,3-methylenedioxy regioisomer of 3,4-MDMA (ecstasy) by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GC-MS studies on the regioisomeric 2,3- and 3,4-methylenedioxyphenethylamines related to MDEA, MDMMA, and MBDB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dl.astm.org [dl.astm.org]
- 6. dl.astm.org [dl.astm.org]
Technical Support Center: Solubility Optimization for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Compound Profile & Physicochemical Basis[1][2][3][4]
To solve solubility issues, we must first understand the molecule's behavior in solution. Your target, (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (an isomer of MDA/MDAI), acts as a lipophilic weak base .
Physicochemical Properties (Estimated)
| Property | Value (Approx.) | Implication for Assays |
| Molecular Weight | ~193.24 g/mol | Small molecule; rapid diffusion. |
| pKa (Amine) | 9.6 – 9.9 | At physiologic pH (7.4), the compound is >99% protonated (ionized). |
| LogP (Lipophilicity) | ~1.8 – 2.1 | Moderately lipophilic. Prone to sticking to plastics (NSB). |
| State (Free Base) | Oily Liquid / Waxy Solid | insoluble in water . Must be converted to salt or dissolved in organic solvent. |
| State (Salt) | Crystalline Solid (HCl/Fumarate) | Soluble in water, but may "salt out" in high-ionic strength buffers (PBS). |
The Core Problem: "Solvent Shock"
When you pipette a concentrated DMSO stock (e.g., 10 mM) directly into aqueous media (pH 7.4), you create a transient interface where the solvent composition shifts rapidly from 100% DMSO to <1% DMSO. In this micro-environment, the compound may momentarily revert to its hydrophobic free-base form and precipitate (or "oil out") before it can protonate and dissolve.
Troubleshooting Guide (FAQ)
Q1: I see a cloudy precipitate immediately upon adding the DMSO stock to my cell culture media. Why?
A: This is "Solvent Shock."[1]
-
Cause: The local concentration of the compound exceeded its solubility limit during the rapid mixing phase, or the local pH was too high.
-
Solution: Do not add 100% DMSO stock directly to the final well. Use an Intermediate Dilution Step (see Protocol A).
-
Check: Are you using the Free Base or the Hydrochloride Salt? The Free Base is an oil and will almost certainly crash out in aqueous media. Always use the salt form for aqueous assays.
Q2: My IC50/EC50 curves are flat or inconsistent between replicates.
A: This suggests Non-Specific Binding (NSB) .
-
Cause: The lipophilic benzodioxole ring adheres to standard Polystyrene (PS) plates and pipette tips, effectively lowering the actual concentration in the well.
-
Solution:
-
Use Polypropylene (PP) plates for all intermediate dilutions.
-
Add a surfactant: 0.01% Triton X-100 or 0.05% Tween-20 to your assay buffer.
-
Add a carrier protein: 0.1% BSA (Bovine Serum Albumin) acts as a "chaperone" to keep lipophilic molecules in solution.
-
Q3: The compound dissolves in DMSO but precipitates after freezing and thawing.
A: DMSO is hygroscopic (absorbs water from air).
-
Cause: Absorbed water lowers the solubility power of DMSO. At -20°C, water crystallizes differently, potentially forcing the compound out of solution.
-
Solution:
-
Use Anhydrous DMSO (stored over molecular sieves).
-
Aliquot stocks into single-use vials to avoid freeze-thaw cycles.
-
Warm the stock to 37°C and vortex vigorously before use to redissolve any micro-crystals.
-
Optimized Experimental Protocols
Protocol A: The "Intermediate Dilution" Method (Recommended)
Prevents precipitation by graduating the polarity shift.
-
Prepare Master Stock: Dissolve compound in 100% Anhydrous DMSO to 10 mM .
-
Prepare Intermediate Stock (10x):
-
Dilute the Master Stock 1:10 into the Assay Buffer (or Media).
-
Result: 1 mM compound in 10% DMSO / 90% Buffer.
-
Note: If precipitation occurs here, sonicate for 5 mins. The high DMSO content (10%) helps stabilize this transition.
-
-
Final Addition (1x):
-
Add the Intermediate Stock 1:10 into your final assay wells.
-
Result: 100 µM compound in 1% DMSO.
-
Protocol B: Handling the "Free Base" (If Salt is unavailable)
If you only have the oily free base:
-
Dissolve in 100% Ethanol first (easier to evaporate/mix than DMSO for some applications).
-
Add 1 molar equivalent of HCl (from a 1M aqueous stock) to the ethanol solution to generate the salt in situ.
-
Evaporate solvent or dilute directly if the assay tolerates ethanol.
Visualized Workflows
Diagram 1: Solubility Troubleshooting Decision Tree
Caption: Logical flow to identify and resolve precipitation issues during assay preparation.
Diagram 2: The "Intermediate Dilution" Workflow
Caption: Step-by-step dilution strategy to mitigate solvent shock and ensure homogeneity.
References & Further Reading
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text on solubility optimization for bioassays).
-
Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
-
Sigma-Aldrich Technical Support. (n.d.). Handling and Solubility of Lipophilic Amines. (General guidance on amine salt formation and DMSO handling). Link
-
PubChem Compound Summary. (2024). 1-(1,3-Benzodioxol-4-yl)propan-2-amine.[2] (Structural and physicochemical data source).[3][4][2][5] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(1,3-Benzodioxol-4-yl)-N-methylpropan-2-amine | C11H15NO2 | CID 71750309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol | 6974-61-4 | Benchchem [benchchem.com]
- 4. N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine | C11H15NO2 | CID 280251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
managing poor reproducibility in experiments with (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Welcome to the technical support center for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the reproducibility of experiments involving this chiral amine. Given the specific structural motifs of this compound—a chiral secondary amine and an acid-sensitive 1,3-benzodioxole (also known as 1,3-dioxaindan) moiety—this resource provides in-depth troubleshooting strategies and preventative measures.
Section 1: Compound Purity and Characterization
Poor reproducibility often originates from inconsistencies in the starting material. Verifying the chemical and, most importantly, the enantiomeric purity of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is the critical first step.
Q1: I'm seeing variable results in my experiments. How can I confirm the purity of my starting material?
A1: Variable results are frequently traced back to impurities or a deviation from the expected enantiomeric purity. A multi-step approach to characterization is recommended.
-
Chemical Purity: This should be assessed using standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure and identify any organic impurities. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry) can quantify the purity.
-
Enantiomeric Purity (Enantiomeric Excess - ee): This is paramount for any experiment involving a chiral compound. The biological activity and reaction kinetics can differ significantly between enantiomers. The most reliable method for determining enantiomeric purity is Chiral High-Performance Liquid Chromatography (Chiral HPLC) .
-
Principle: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, their separation. Polysaccharide-based CSPs are often a good starting point for method development.
-
Why it's critical: Assuming 100% enantiomeric purity without verification can lead to significant errors in interpreting experimental outcomes, especially in biological assays where the other enantiomer might be inactive, antagonistic, or have a different activity profile.
-
Detailed Protocol: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., derivatized cellulose or amylose).
-
Mobile Phase: A typical mobile phase for amine separation is a mixture of a non-polar solvent like hexane or heptane and an alcohol modifier like isopropanol or ethanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.
-
Sample Preparation: Dissolve a small, accurately weighed amount of your compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and monitor the elution profile. The two enantiomers, if present, will appear as separate peaks.
-
Quantification: Calculate the enantiomeric excess (% ee) using the areas of the two peaks: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Section 2: Storage and Handling
The stability of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is influenced by its two primary functional groups: the secondary amine and the 1,3-dioxaindan (benzodioxole) ring. Improper storage and handling are common sources of compound degradation, leading to poor reproducibility.
Q2: My compound's performance seems to degrade over time. What are the optimal storage conditions?
A2: Both the amine and the dioxaindan moieties are susceptible to degradation. Amines can be oxidized by atmospheric oxygen and can react with carbon dioxide, while the dioxaindan ring is sensitive to acid.
Recommended Storage Conditions:
| Parameter | Condition | Rationale |
| Temperature | ≤ 4°C | To minimize the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the secondary amine. |
| Light | Amber Vial / Dark | To prevent potential light-induced degradation. |
| Moisture | Tightly Sealed Container | Amines can be hygroscopic, and water is a reactant in the acid-catalyzed hydrolysis of the dioxaindan ring. |
Q3: I've been storing my compound in a standard vial in the fridge. Could atmospheric CO₂ be an issue?
A3: Yes, secondary amines can react with atmospheric carbon dioxide to form carbamates.[1][2][3][4] While this reaction is often reversible, the formation of this carbamate salt alters the effective concentration and physical properties of your amine, leading to inconsistent results, especially when preparing stock solutions. Storing the compound under an inert atmosphere (e.g., in a vial purged with argon or nitrogen) is a crucial preventative measure.[1][2]
Section 3: Troubleshooting Experimental Setups
Even with a pure and properly stored compound, the specifics of the experimental setup can dramatically affect reproducibility.
Q4: I'm getting a low yield in my reaction. What are the common culprits?
A4: Low yields can be frustrating and can stem from a variety of factors. A systematic approach to troubleshooting is often effective.[5][6]
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Key Considerations:
-
Acid Sensitivity: The 1,3-dioxaindan ring is susceptible to hydrolysis under acidic conditions.[7] Ensure your reaction and workup conditions are neutral or basic. Trace amounts of acid in solvents or on glassware can be enough to cause degradation. If performing chromatography, consider using a silica gel that has been neutralized with a base like triethylamine.[8]
-
Solvent Purity: The use of anhydrous solvents is often critical, not just to prevent hydrolysis of the dioxaindan ring, but also because water can interfere with many common organic reactions.[9]
-
Over-alkylation: If you are synthesizing the target compound or using it in a reaction where it acts as a nucleophile, be aware that secondary amines can sometimes undergo further reaction to form tertiary amines, reducing the yield of the desired product.[10]
Q5: I'm performing a reaction in solution and my results are inconsistent. Could something as simple as stirring be the cause?
A5: Absolutely. Inconsistent stirring can lead to localized "hot spots" or areas of high concentration, which can promote side reactions and lead to variable yields and impurity profiles. Ensure that your reaction mixture is being stirred vigorously enough to maintain a homogeneous solution.
Section 4: Workup and Purification
The process of isolating your product after the reaction is a common source of both product loss and the introduction of impurities.
Q6: How should I purify (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine?
A6: The purification method will depend on the nature of the impurities.
-
Acid-Base Extraction: Being an amine, your compound is basic. This property can be exploited for purification. You can wash an organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl). Your amine will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind. You can then make the aqueous layer basic (e.g., with NaOH) and extract your purified amine back into an organic solvent. Caution: Be mindful of the stability of the 1,3-dioxaindan ring to the acidic conditions, even if brief. A milder acid or a buffered wash might be necessary.
-
Chromatography: Flash column chromatography is a standard purification technique.
-
Normal Phase (Silica Gel): Silica gel is acidic and can cause streaking or even decomposition of amines. To mitigate this, you can either add a small amount of a basic modifier like triethylamine or ammonia to your eluent, or use a commercially available amine-functionalized silica gel.[8]
-
Reverse Phase (C18): This can also be an effective technique, particularly for more polar impurities.
-
-
Crystallization: If your compound is a solid, crystallization can be an excellent way to achieve high purity. This can sometimes be achieved by forming a salt (e.g., the hydrochloride salt) and crystallizing it.[11]
Potential Degradation Pathways to Consider
Caption: Potential degradation pathways for the target compound.
By understanding the chemical vulnerabilities of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine and implementing these systematic troubleshooting and handling protocols, you can significantly improve the reproducibility of your experimental results.
References
-
A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega. [Link]
-
Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. Chemical Science. [Link]
-
Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry. [Link]
-
Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution. ResearchGate. [Link]
-
Troubleshooting: How to Improve Yield. University of Rochester. [Link]
-
Kinetics of Carbon Dioxide with Amines. I. Stopped-Flow Studies in Aqueous Solutions. A Review. Oil & Gas Science and Technology. [Link]
-
(1,3-Dioxaindan-5-ylmethyl)(methyl)amine. PubChem. [Link]
- Racemization of optically active amines.
- Racemisation of amines.
-
Selection of Mixed Amines in the CO2 Capture Process. MDPI. [Link]
-
The kinetic reactions of carbon dioxide (CO₂) in aqueous amine solutions for post combustion capture processes. Figshare. [Link]
-
Amine - Reactions, Synthesis, Properties. Britannica. [Link]
-
A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. Organic Letters. [Link]
-
Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. [Link]
-
Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. White Rose eTheses Online. [Link]
-
Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. Journal of the American Chemical Society. [Link]
-
1-(1,3-Dioxaindan-5-yl)ethan-1-ol. PubChem. [Link]
-
Oxidation of Secondary Amines by Molecular Oxygen and Cyclohexanone Monooxygenase. ResearchGate. [Link]
-
1,3-Benzodioxole. NIST WebBook. [Link]
-
What are the best processes/methods for separation of chiral amine both non selective... ResearchGate. [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Synthesis of chiral amines in neat organic solvents using immobilised enzymes in a continuous flow reactor. University of Amsterdam. [Link]
-
Synthesis - General tips for improving yield? Reddit. [Link]
-
Secondary chiral amines play a crucial role in modern chemistry... University of Antwerp. [Link]
-
Impact of Solvent on the Thermal Stability of Amines. ACS Publications. [Link]
- Purification of amine reaction mixtures.
-
Continuous Flow Synthesis of Chiral Amines in Organic Solvents: Immobilization of E. coli Cells Containing Both ω-Transaminase and PLP. Organic Letters. [Link]
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]
-
Is there an easy way to purify organic amines? Biotage. [Link]
-
Integrative bioinformatic and experimental analysis of benzoylbenzodioxol derivatives: hypoglycemic potential in diabetic mice. Molecular Diversity. [Link]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]
-
Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. MDPI. [Link]
-
Photoredox Driven Amide Synthesis from Tertiary Amines and Carboxylic Acids via C–N Bond Cleavage. Chem. [Link]
-
Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science. [Link]
-
Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules. [Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
Improved Process for the Continuous Acylation of 1,3-Benzodioxole. MDPI. [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions. [Link]
-
Switchable Copper-Catalyzed Approach to Benzodithiole, Benzothiaselenole, and Dibenzodithiocine Skeletons. Organic Letters. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ogst.ifpenergiesnouvelles.fr [ogst.ifpenergiesnouvelles.fr]
- 4. mdpi.com [mdpi.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biotage.com [biotage.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
optimizing storage conditions for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the optimal storage conditions, potential degradation pathways, and troubleshooting strategies for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine. By understanding the chemical vulnerabilities of this molecule, you can ensure its stability and integrity throughout your experiments.
Introduction to the Molecule: A Bifunctional Challenge
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is a chiral molecule featuring two key functional groups that dictate its stability and handling requirements: a primary amine and a cyclic acetal (the 1,3-dioxaindan moiety). The primary amine is susceptible to oxidation and reaction with atmospheric carbon dioxide, while the cyclic acetal is prone to acid-catalyzed hydrolysis. Understanding and mitigating these degradation pathways are crucial for maintaining the compound's purity and reactivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues that may arise during the storage and handling of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine.
Storage and Handling
Q1: What are the ideal storage conditions for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine?
A1: Based on the chemistry of its functional groups, the following storage conditions are recommended to ensure long-term stability:
-
Temperature: Store at 2-8°C. Refrigeration minimizes the rate of potential degradation reactions. While some related compounds might be stored at room temperature, the presence of the reactive amine group warrants cooler temperatures.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon. This is the most critical step to prevent oxidative degradation of the primary amine and its reaction with atmospheric CO2.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place. Light can potentially catalyze oxidative degradation.
-
Moisture: The compound is likely hygroscopic due to the amine group. Store in a tightly sealed container in a dry environment. Consider using a desiccator for long-term storage.
-
Container: Use a tightly sealed, high-density polyethylene (HDPE) or amber glass container.[1]
Q2: I received the compound in a standard vial that is not under an inert atmosphere. What should I do?
A2: If the compound will be used relatively quickly, minimize its exposure to air by tightly resealing the container after each use. For long-term storage, it is highly recommended to transfer the compound to a suitable container that can be purged and backfilled with an inert gas.
Q3: Can I store the compound in a solution?
A3: Storing the compound in solution is generally not recommended for long periods due to potential solvent-mediated degradation. If you must store it in solution for a short duration, use a dry, aprotic solvent and store it under an inert atmosphere at 2-8°C. Protic solvents, especially in the presence of trace acids, can facilitate the hydrolysis of the acetal.
Observed Issues During Experiments
Q4: I'm seeing an unexpected new peak in my HPLC analysis of an older sample. What could it be?
A4: An unexpected peak could be a result of degradation. The two most likely degradation pathways are:
-
Hydrolysis of the Dioxaindan Ring: If your sample has been exposed to acidic conditions (even trace amounts in solvents or on glassware), the cyclic acetal can hydrolyze. This would result in the formation of a diol and a ketone or aldehyde.
-
Degradation of the Amine Group: Exposure to air can lead to oxidation of the primary amine, potentially forming an imine, aldehyde, or other oxidation products.[2] Reaction with atmospheric CO2 can form a carbamic acid or a bicarbonate salt.[3][4]
To identify the impurity, LC-MS analysis would be beneficial to determine the molecular weight of the new species.
Q5: My reaction yield is lower than expected when using an older batch of the compound. Could this be related to storage?
A5: Yes, improper storage can lead to a decrease in the purity of your starting material, which would directly impact your reaction yield. If the amine has oxidized or the acetal has hydrolyzed, you will have less of the active compound, leading to a lower yield of your desired product. It is advisable to re-analyze the purity of any older batches before use.
Q6: I've noticed a change in the physical appearance (e.g., color change, clumping) of the compound upon storage. What does this indicate?
A6: A change in physical appearance is a strong indicator of degradation. Amines, in particular, can be susceptible to coloration upon oxidation. Clumping may indicate moisture absorption. If you observe any changes, it is highly recommended to re-analyze the compound for purity before use.
Understanding the Degradation Pathways
A deeper understanding of the potential degradation mechanisms will aid in preventing them.
Acid-Catalyzed Hydrolysis of the 1,3-Dioxaindan Moiety
The cyclic acetal is stable under neutral and basic conditions but is susceptible to hydrolysis in the presence of acid.[5][6][7] The generally accepted mechanism proceeds as follows:
-
Protonation: One of the oxygen atoms of the acetal is protonated by an acid catalyst.
-
Formation of a Carboxonium Ion: The protonated acetal undergoes cleavage to form a resonance-stabilized carboxonium ion and a diol. This step is often the rate-determining step.[8]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the carboxonium ion.
-
Deprotonation: Loss of a proton from the oxonium ion yields a hemiacetal.
-
Repeat and Release: The hemiacetal undergoes a similar acid-catalyzed process to release the second alcohol molecule and form the final carbonyl compound.
Caption: Acid-catalyzed hydrolysis of a cyclic acetal.
Degradation of the Primary Amine Group
The primary amine is a nucleophilic and reducing functional group, making it susceptible to two main degradation pathways:
-
Oxidative Degradation: In the presence of oxygen, primary amines can undergo oxidation. This process can be complex and may involve radical intermediates.[9] The initial step can be the abstraction of a hydrogen atom from the carbon alpha to the nitrogen, leading to the formation of an imine, which can then be hydrolyzed to an aldehyde or ketone.
Caption: Simplified oxidative degradation of a primary amine.
-
Reaction with Carbon Dioxide: Primary amines can react with atmospheric CO2 to form carbamic acids. In the presence of another amine molecule, this can lead to the formation of a carbamate salt. If water is present, a bicarbonate salt can be formed.[3][4] This reaction is reversible and can often be mitigated by storing the compound under an inert atmosphere.
Experimental Protocols for Stability Monitoring
To quantitatively assess the stability of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine, the following analytical methods are recommended.
Protocol 1: HPLC-UV Analysis for Purity Assessment
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for routine purity checks.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a suitable diluent (e.g., acetonitrile/water mixture).
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid, if necessary for peak shape). A typical gradient might be 10-90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis: The purity can be determined by calculating the peak area percentage of the main peak relative to the total peak area. The appearance of new peaks over time indicates degradation.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Protocol 2: GC-MS Analysis for Identification of Volatile Degradation Products
Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile degradation products, particularly those arising from the hydrolysis of the acetal.
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile, dry solvent (e.g., dichloromethane or ethyl acetate).
-
If derivatization is needed to improve volatility, consult established protocols for amines and alcohols.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 50-500.
-
-
Data Analysis: Compare the mass spectra of any new peaks to a library (e.g., NIST) to identify potential degradation products.
Protocol 3: NMR Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and is an excellent tool for monitoring the stability of the compound over time without the need for chromatography.
-
Sample Preparation:
-
Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Acquire a ¹H NMR spectrum.
-
-
Data Analysis:
-
Acetal Hydrolysis: Look for the disappearance of the characteristic acetal proton signals and the appearance of new signals corresponding to the aldehyde/ketone and diol protons.
-
Amine Oxidation: Changes in the signals of the protons on the carbon adjacent to the nitrogen may indicate oxidation.
-
Quantitative NMR (qNMR): By adding a known amount of an internal standard, you can quantify the amount of the parent compound and any degradation products.[10]
-
References
-
Bruno, J. (n.d.). Propose a mechanism for the acid-catalyzed hydrolysis of the acetal... Pearson. Retrieved from [Link]
- Chen, H., et al. (2021). Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface. Chemical Science, 12(21), 7334-7339.
-
permeakra. (2012, September 17). How do amines react with flue gases to absorb CO₂? Chemistry Stack Exchange. Retrieved from [Link]
- Abidli, I., et al. (2025). Mechanistic insights into the oxidative degradation of amine-containing CO2 adsorbents. Environmental Research, 285, 121445.
-
Climate → Sustainability Directory. (2026, February 3). Amine Degradation. Retrieved from [Link]
- Gao, H., et al. (2024, January 13). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 1-15.
- Fife, T. H., & De, N. C. (1974). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 96(19), 6158-6165.
- Yu, S., et al. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Molecules, 30(22), 5031.
-
Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. Retrieved from [Link]
- Liu, B., & Thayumanavan, S. (2017). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. Journal of the American Chemical Society, 139(7), 2306-2316.
- Plass, K. G., et al. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. The Journal of Organic Chemistry, 73(23), 9143-9150.
- Ge, Q., et al. (2014, March 11). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(6), 3158-3166.
- Sayari, A., & Belmabkhout, Y. (2020, October 1). A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega, 5(40), 25685-25695.
- Ge, Q., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(6), 3158-3166.
- Byrd, H., et al. (2019). Monitoring Basic Acetal Reactions by GC-MS.
-
Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Retrieved from [Link]
- O'Brien, J. F., & Stine, K. J. (1952). AN OXYGEN-18 STUDY OF ACETAL FORMATION AND HYDROLYSIS. Canadian Journal of Chemistry, 30(11), 833-838.
-
Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, November 9). Why are acetals stable to bases and nucleophiles? Retrieved from [Link]
-
von Harbou, E. (n.d.). Quantitative NMR methods for reaction and process monitoring. RPTU. Retrieved from [Link]
-
Greenbook.net. (n.d.). UCPA LLC MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Retrieved from [Link]
-
Pallav Chemicals. (n.d.). 2-Amino-2-Methyl-1,3-Propanediol AR MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Organic Chemistry. (n.d.). Acetals as protecting groups. Retrieved from [Link]
-
Evans Vanodine. (n.d.). SAFETY DATA SHEET EXTRACT PRO. Retrieved from [Link]
-
Scribd. (2021, March 23). 3/23/2021 (2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | C11H15NO2 - PubChem. Retrieved from [Link]
-
MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acetals as protecting groups [quimicaorganica.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
troubleshooting cell-based assays with (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Synonyms: (S)-2,3-Methylenedioxyamphetamine; (S)-2,3-MDA; Ortho-MDA.
Product Profile & Technical Snapshot
Compound Identity: The molecule (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is the (S)-enantiomer of 2,3-methylenedioxyamphetamine (2,3-MDA) .
-
Systematic Name: 1-(1,3-benzodioxol-4-yl)propan-2-amine.[1]
-
Structural Context: It is a regioisomer of the classic entactogen 3,4-MDA. The methylenedioxy bridge is located at the 2,3-position (ortho-position relative to the alkylamine side chain), creating significant steric differences compared to the 3,4-isomer.
-
Primary Application: Used as a reference standard in forensic analysis and a probe in Structure-Activity Relationship (SAR) studies for monoamine transporter selectivity.
Physicochemical Properties:
| Property | Value / Characteristic | Impact on Assay |
|---|---|---|
| Molecular Weight | 193.24 g/mol (Free Base); ~229.7 g/mol (HCl Salt) | Ensure calculations use the correct salt form mass. |
| LogP (Lipophilicity) | ~2.1 - 2.5 | High. Prone to non-specific binding on polystyrene plastics. |
| pKa | ~9.9 (Amine) | Positively charged at physiological pH (7.4). |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol. Aqueous solubility is pH-dependent (requires acidic pH or salt form). | Free base is an oil and unstable in air (absorbs CO₂). |
Troubleshooting Guide: Cell-Based Assays
Signal & Potency Issues
Q: I am running a calcium flux assay for 5-HT2 receptors, but the EC50 is significantly higher (weaker) than expected. Is the compound degraded?
A: It is likely not degraded, but rather a result of the regioisomer effect .
-
Root Cause: You may be expecting potency similar to 3,4-MDA (the "classic" isomer). However, 2,3-MDA is significantly less potent (approx. 5-fold lower affinity) at 5-HT and Dopamine receptors due to steric hindrance from the ortho-methylenedioxy ring interfering with the receptor binding pocket.
-
Diagnostic Step: Verify the isomer identity. If you are using 2,3-MDA as a negative control or comparator, this reduced potency is the correct biological result, not an experimental failure.
-
Action: Adjust your dose-response curve. Expand the concentration range to 100 µM to capture the full sigmoidal curve, whereas 3,4-MDA might saturate at 10 µM.
Q: The results vary wildly between replicates in my IC50 curves. What is causing this noise?
A: This is a classic symptom of Lipophilic Amine Adsorption (Plastic Binding) .
-
Mechanism: With a LogP > 2 and a cationic charge, this molecule adheres avidly to standard polystyrene (PS) tissue culture plates and pipette tips.
-
Solution:
-
Switch Materials: Use Low-Binding Polypropylene (PP) plates and tips for all serial dilutions.
-
Add Carrier Protein: Include 0.1% BSA (Bovine Serum Albumin) or 0.01% Pluronic F-127 in your assay buffer to occupy non-specific binding sites on the plastic.
-
Pre-soak: If using automated liquid handlers, pre-rinse tips with the highest concentration solution to saturate binding sites before dispensing.
-
Cytotoxicity & Cell Health
Q: My cells are dying after 24-hour incubation, even at moderate concentrations (10 µM). Is this specific neurotoxicity?
A: This is likely oxidative stress artifact rather than receptor-mediated toxicity.
-
Mechanism: The 1,3-dioxaindan (benzodioxole) ring is metabolically labile. In cellular systems (especially hepatocytes or metabolically active neuronal lines like PC12 or HepG2), the methylene bridge is hydroxylated to form a catechol , which then oxidizes to a reactive ortho-quinone . This generates Reactive Oxygen Species (ROS) and depletes glutathione.
-
Troubleshooting Protocol:
-
Shorten Incubation: For functional signaling (cAMP, Ca2+), read endpoints within 30–60 minutes .
-
Add Antioxidants: Supplement media with 1 mM Ascorbic Acid or N-Acetylcysteine (NAC) to prevent quinone formation during longer incubations.
-
Check Salt Form: Ensure you are not using the free base dissolved in unbuffered vehicle, which can cause local pH spikes. Use the Hydrochloride (HCl) salt buffered to pH 7.4.
-
Solubility & Handling
Q: I see a fine precipitate when I add the DMSO stock to the cell media.
A: This occurs due to the "Solubility Cliff" when transitioning from organic solvent to aqueous buffer.
-
Cause: The free base form of 2,3-MDA is hydrophobic. When diluted 1000x from DMSO into pH 7.4 media, it may crash out if the concentration exceeds its aqueous solubility limit (~50-100 µM for the free base).
-
Protocol for Stable Solution:
-
Use the HCl Salt: If you have the free base, convert it by adding an equimolar amount of 0.1 M HCl before dilution.
-
Step-wise Dilution: Do not jump from 100% DMSO to 0% DMSO. Perform an intermediate dilution in PBS + 0.1% BSA before adding to cells.
-
Limit DMSO: Keep final DMSO concentration < 0.5% to avoid solvent cytotoxicity, which can synergize with the compound's lipophilicity to disrupt membranes.
-
Advanced Experimental Protocols
Protocol A: Optimized 5-HT Release Assay (Synaptosomes)
Designed to minimize metabolic artifacts and adsorption losses.
-
Preparation:
-
Use Polypropylene tubes for all steps.
-
Buffer: Krebs-Ringer-HEPES (KRH) + 10 µM Pargyline (MAO inhibitor) + 1 mM Ascorbic Acid (Antioxidant).
-
-
Loading:
-
Incubate synaptosomes with [³H]-5-HT (10 nM) for 15 min at 37°C.
-
Wash 2x with KRH to remove extracellular radioligand.
-
-
Release Phase:
-
Add (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine at concentrations: 1 nM to 100 µM .
-
Critical Step: Incubate for exactly 15 minutes . (Longer times increase quinone toxicity risk).
-
-
Termination:
-
Rapid filtration over GF/B filters pre-soaked in 0.5% Polyethylenimine (PEI) (reduces filter binding).
-
-
Analysis:
-
Calculate EC50.[2] Expect EC50 > 1 µM for 2,3-MDA (compared to ~100-200 nM for 3,4-MDA).
-
Protocol B: Lysosomal Trapping Check
Use this if potency is lower than predicted by binding affinity.
-
Dye: Load cells with LysoTracker Red (50 nM) for 30 min.
-
Treatment: Add test compound (10 µM) for 1 hour.
-
Observation:
-
Positive Trapping: If LysoTracker signal increases or cells develop large vacuoles, the lipophilic amine is accumulating in lysosomes (pH partitioning).
-
Correction: Pre-treat cells with 10 mM Ammonium Chloride (neutralizes lysosomal pH) to force the drug into the cytosol/target site.
-
Diagnostic Logic Flowchart
Figure 1: Decision tree for diagnosing assay failures with 2,3-MDA. Note the emphasis on distinguishing intrinsic low potency from experimental artifacts.
References
- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press.
-
Nadanaciva, S., et al. (2011).[3] Lysosomal Sequestration of Lipophilic Amine Drugs in Immortalized Human Hepatocytes. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
-
Carvalho, M., et al. (2012). Toxicity of amphetamines: an update. Archives of Toxicology. (Context: Oxidative stress mechanisms of methylenedioxy-derivatives). Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary: 1-(1,3-Benzodioxol-4-yl)propan-2-amine.[1] Retrieved February 19, 2026, from [Link]
Sources
comparing (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine to MDMA
This guide provides an in-depth technical comparison between (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (referred to herein as (S)-2,3-MDA or Ortho-MDA ) and 3,4-Methylenedioxymethamphetamine (MDMA ).
The analysis focuses on structural isomerism, pharmacological divergence, and analytical differentiation, targeting researchers in neuropsychopharmacology and forensic toxicology.
Structural Isomerism, Pharmacodynamics, and Analytical Differentiation
Executive Summary & Chemical Identity
The compound (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is the (S)-enantiomer of 2,3-Methylenedioxyamphetamine (2,3-MDA) . It is a regioisomer of the classic entactogen MDA (3,4-MDA) and a structural analogue of MDMA.
While MDMA and 3,4-MDA are characterized by a meta,para-substitution pattern of the methylenedioxy ring, 2,3-MDA features an ortho,meta-substitution. This "ortho" shift introduces significant steric changes that alter binding affinity at monoamine transporters, resulting in a distinct pharmacological profile that retains stimulant properties but diminishes the entactogenic "magic" associated with the 3,4-substitution pattern.
Chemical Structure Comparison[1][2][3][4][5]
| Feature | (S)-2,3-MDA (Target) | (S)-MDMA (Reference) |
| IUPAC Name | (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine | (2S)-1-(1,3-benzodioxol-5-yl)-N-methylpropan-2-amine |
| Common Code | Ortho-MDA, 2,3-MDA | Ecstasy, Molly, Midomafetamine |
| Substitution | 2,3-methylenedioxy (Ortho) | 3,4-methylenedioxy (Meta/Para) |
| Amine Type | Primary Amine ( | Secondary Amine ( |
| Molar Mass | 179.22 g/mol | 193.25 g/mol |
| Key Characteristic | Steric hindrance near side chain | Optimized SERT/VMAT2 interaction |
Structural & Pharmacological Analysis[3][5][9][10]
Structural Impact on Binding
The shift of the methylenedioxy ring to the 2,3-position (ortho to the alkyl side chain) creates steric clash. In 3,4-substituted phenethylamines (like MDMA), the oxygen ring is distal to the flexible ethylamine chain, allowing the molecule to fit deeply into the Serotonin Transporter (SERT) binding pocket.
In 2,3-MDA , the oxygen ring is adjacent to the side chain. This proximity:
-
Reduces SERT Affinity : The bulk hinders the specific conformation required for potent serotonin release.
-
Retains NET/DAT Affinity : Dopamine and Norepinephrine transporters are generally more permissive of ortho-substitution (similar to how amphetamine retains activity).
-
Stereochemistry ((S)-Isomer) : The (S)-enantiomer of amphetamines is typically the potent releaser of catecholamines. Therefore, (S)-2,3-MDA is expected to be a potent stimulant with reduced empathogenic character compared to (S)-MDMA.
Pharmacological Profile Comparison[2][4][9][10]
| Parameter | (S)-2,3-MDA | MDMA |
| Primary Mechanism | Monoamine Releasing Agent (NET > DAT >> SERT) | Monoamine Releasing Agent (SERT > NET > DAT) |
| Drug Discrimination | Generalizes to 3,4-MDA; Does not generalize to Amphetamine or DOM [1]. | Generalizes to Entactogens; Partial generalization to Amphetamine.[1][2] |
| Subjective Effect | Stimulant-dominant; "Smoother" than MDMA but lacking profound empathy [2]. | Entactogenic, Euphoric, Empathogenic. |
| Metabolism | Deamination (MAO), Ring hydroxylation. No N-demethylation possible. | N-demethylation (to MDA), Ring hydroxylation. |
| Neurotoxicity | Unknown (Likely lower SERT-mediated toxicity, potential DA-mediated). | Well-documented serotonergic neurotoxicity (axonal pruning). |
Mechanism of Action Diagram
Caption: Comparative signaling pathways. Note the reduced SERT interaction for 2,3-MDA due to steric hindrance at the ortho-position.
Experimental Protocols
Analytical Differentiation (GC-MS)
Distinguishing 2,3-MDA from MDMA and 3,4-MDA is critical in forensic settings as they are isobaric (or related) and share mass fragments.
Protocol: Regioisomeric Differentiation via Derivatization Rationale: Underivatized MS spectra of MDA isomers are nearly identical. Derivatization with Heptafluorobutyric Anhydride (HFBA) enhances steric differences in fragmentation.
-
Sample Prep : Dissolve 1 mg of sample in 1 mL ethyl acetate.
-
Derivatization : Add 50 μL HFBA. Incubate at 70°C for 20 mins. Evaporate to dryness; reconstitute in ethyl acetate.
-
GC Parameters :
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temp Program: 100°C (1 min) -> 10°C/min -> 280°C.
-
-
MS Analysis (Differentiation Criteria) :
-
MDMA : Secondary amine.[3] Forms Mono-HFBA derivative.
-
2,3-MDA : Primary amine.[4] Forms Mono-HFBA derivative (amide).
-
Key Fragment Ions :
-
2,3-MDA : Distinctive ion at m/z 135 (high abundance) due to ortho-effect facilitating specific cleavage [3].
-
3,4-MDA/MDMA : m/z 135 is typically low abundance; m/z 136 is more prominent.
-
Elution Order : 2,3-isomers typically elute before 3,4-isomers on non-polar columns due to internal hydrogen bonding or shielding effects reducing polarity.
-
-
Drug Discrimination Assay (Rodent Model)
To determine if (S)-2,3-MDA possesses "MDMA-like" interoceptive effects.
Protocol Workflow:
-
Training : Train male Sprague-Dawley rats (n=8) to discriminate MDMA (1.5 mg/kg) from saline in a two-lever operant chamber (FR10 schedule).
-
Validation : Ensure >80% accuracy over 3 consecutive sessions.
-
Testing Phase :
-
Administer (S)-2,3-MDA (0.25, 0.5, 1.0, 3.0 mg/kg i.p.).
-
Measure % Drug-Lever Responding (Substitution) and Response Rate (Sedation/Stimulation).
-
-
Data Interpretation :
-
Full Substitution (>80%): Subjectively identical to MDMA.
-
Partial Substitution (40-80%): Shares some effects (likely stimulant) but lacks full entactogen profile.
-
No Substitution (<40%): Distinct mechanism (e.g., pure amphetamine-like or inert).
-
Literature Baseline: Racemic 2,3-MDA generalizes to 3,4-MDA but not to Amphetamine, suggesting a unique "MDA-type" cue distinct from pure dopaminergic stimulation [1].
-
Synthesis & Precursor Logic (Theoretical)
Note: For theoretical comparison only. Synthesis of these compounds is controlled globally.
The synthesis pathways diverge at the precursor stage.
Caption: Divergent synthesis pathways. The regioisomerism is established by the starting aldehyde (Piperonal vs. 2,3-isomer).
References
-
Glennon, R. A., et al. (1984). "1-(2,3-Methylenedioxyphenyl)-2-aminopropane (2,3-MDA): A preliminary investigation." General Pharmacology, 15(4), 361-362.[5][6] Link
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #100 MDA). Link
-
Cody, J. T., & Valtier, S. (2002). "Differentiation of the 2,3-methylenedioxy regioisomer of 3,4-MDMA (ecstasy) by gas chromatography-mass spectrometry." Journal of Analytical Toxicology, 26(7), 537-539.[7] Link
-
Seither, J. Z. (2018).[8] "Application of High Resolution Mass Spectrometry for the Screening and Confirmation of Novel Psychoactive Substances." Auburn University Dissertations. Link
-
PubChem. (2024). "1-(1,3-Benzodioxol-4-yl)propan-2-amine."[9][7][10][11] National Library of Medicine. Link
Sources
- 1. 5-APDB [medbox.iiab.me]
- 2. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 3. 亚甲二氧基苯乙胺衍生物 - 维基百科,自由的百科全书 [zh.wikipedia.org]
- 4. Making sure you're not a bot! [macau.uni-kiel.de]
- 5. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dl.astm.org [dl.astm.org]
- 7. 2,3-Methylenedioxymethamphetamine - Wikipedia [en.wikipedia.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. MMDA-3b - Wikipedia [en.wikipedia.org]
- 10. 2,3-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 11. wikiwand.com [wikiwand.com]
Technical Guide: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine vs. Amphetamine Analogs
The following technical guide provides an in-depth analysis of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine , commonly referred to in research circles as (S)-2,3-MDA or (S)-Ortho-MDA .
This guide is designed for researchers in neuropsychopharmacology and medicinal chemistry, focusing on the structural activity relationships (SAR) that differentiate this ortho-substituted isomer from its widely known meta/para-substituted analog, 3,4-MDA.
Executive Summary & Compound Identity
Target Compound: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine Common Nomenclature: (S)-2,3-Methylenedioxyamphetamine ((S)-2,3-MDA) Chemical Class: Phenethylamine / Amphetamine Derivative Stereochemistry: The (2S)-configuration corresponds to the (+)-isomer (dextrorotatory), which is pharmacologically distinct as the primary driver of psychostimulant activity in this class.
Core Distinction
While the classic 3,4-MDA is a dual-action agent exhibiting both psychostimulant and strong entactogenic/psychedelic properties (due to 5-HT release and 5-HT2A agonism), the 2,3-positional isomer functions primarily as a pure stimulant . The shift of the methylenedioxy bridge to the ortho position (2,3 on the phenyl ring relative to the alkyl chain) sterically hinders the specific binding modes required for 5-HT2A activation, effectively "stripping" the molecule of its psychedelic character while retaining dopaminergic/noradrenergic potency.
Structural & Pharmacological Comparison[1][2]
The following table contrasts (S)-2,3-MDA with its closest structural and functional analogs.
Comparative Performance Profile
| Feature | (S)-2,3-MDA (Target) | (S)-3,4-MDA (Classic) | (S)-Amphetamine |
| Primary Class | CNS Stimulant | Entactogen / Stimulant | CNS Stimulant |
| Receptor Profile | High affinity for NET/DAT; Low efficacy at 5-HT2A. | High affinity for SERT/NET/DAT; Moderate agonist at 5-HT2A. | High affinity for NET/DAT; Negligible SERT/5-HT2A activity. |
| Subjective Effect | Long-lasting stimulation; lack of "magic" (empathy/visuals). | Euphoria, empathy, stimulation, mild visual hallucinations. | Focus, wakefulness, euphoria, physical stimulation. |
| Duration | Long (est. 6–10 hrs) | Moderate (4–8 hrs) | Moderate (4–6 hrs) |
| Neurotoxicity | Unknown (Likely lower SERT-mediated toxicity than 3,4-MDA). | High (linked to reactive catechol metabolites & 5-HT depletion). | Moderate (DA-oxidative stress at high doses). |
Mechanism of Action: The "Ortho Effect"
The shift of the dioxole ring to the 2,3-position creates a steric clash that alters the molecule's fit within the serotonin transporter (SERT) and the 5-HT2A receptor.
-
3,4-Substitution: Aligns perfectly with the "serotonergic pocket," facilitating 5-HT release and receptor activation.
-
2,3-Substitution: Biases the molecule towards the norepinephrine (NET) and dopamine (DAT) transporters. The (S)-enantiomer specifically is the potent releaser, similar to (S)-amphetamine (d-amphetamine).
Figure 1: Pharmacological signaling pathway of (S)-2,3-MDA, highlighting its selectivity for catecholamine release over serotonergic activation.
Experimental Protocols
A. Synthesis of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Note: This protocol outlines the synthesis of the racemic amine followed by resolution, or a chiral-specific route. For research purposes, the nitroalkene reduction is the standard benchmark.
Reagents: 2,3-methylenedioxybenzaldehyde, Nitroethane, n-Butylamine, LiAlH4, L-(+)-Tartaric acid (for resolution).
-
Condensation (Henry Reaction):
-
React 2,3-methylenedioxybenzaldehyde (the ortho isomer of piperonal) with nitroethane in the presence of an ammonium acetate or n-butylamine catalyst.
-
Result: 1-(1,3-benzodioxol-4-yl)-2-nitropropene.
-
Critical Check: Verify the yellow crystalline solid product via melting point. The 2,3-isomer typically has a distinct crystal habit compared to the 3,4-isomer.
-
-
Reduction:
-
Add the nitropropene dropwise to a suspension of Lithium Aluminum Hydride (LiAlH4) in dry THF or diethyl ether under inert atmosphere (N2/Ar).
-
Reflux for 4–6 hours to ensure complete reduction of both the alkene and the nitro group.
-
Result: Racemic 1-(1,3-dioxaindan-4-yl)propan-2-amine (2,3-MDA).
-
-
Chiral Resolution (Isolation of the (S)-Enantiomer):
-
Dissolve the racemic freebase in hot ethanol.
-
Add an equimolar amount of (+)-Tartaric acid (or N-acetyl-L-leucine).
-
Allow fractional crystallization. The (S)-amine typically forms a diastereomeric salt that crystallizes out (verify specific rotation).
-
Basify the salt to yield (S)-2,3-MDA .
-
Figure 2: Synthetic workflow for the isolation of (S)-2,3-MDA from the aldehyde precursor.
B. Drug Discrimination Assay (Validation of Effect)
To experimentally verify the "stimulant vs. entactogen" profile, a Three-Lever Drug Discrimination protocol is recommended.[1]
-
Subjects: Male Sprague-Dawley rats (n=8).
-
Training Drugs:
-
Procedure:
-
Train rats to press specific levers based on the training drug administered.
-
Administer (S)-2,3-MDA (0.5 – 1.5 mg/kg).
-
Expected Outcome:
-
(S)-2,3-MDA will generalize to the Amphetamine lever.
-
(S)-2,3-MDA will NOT generalize to the DOM lever (unlike 3,4-MDA, which often shows partial generalization to hallucinogens).
-
This confirms the compound preserves stimulant activity while losing the psychedelic component.
-
-
References
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #100: MDA). Link
-
Casale, J. F., Hays, P. A., & Klein, R. F. (1995). Synthesis and characterization of the 2,3-MDAs. Journal of Forensic Sciences, 40(3), 391-400. Link
-
Glennon, R. A., & Young, R. (1984). MDA: A psychoactive agent with dual stimulus effects.[1][3][4] Life Sciences, 34(4), 379-383. Link
-
Nichols, D. E. (1994). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. The Heffter Review of Psychedelic Research, 1, 80-90. Link
-
Cody, J. T., & Valtier, S. (2002).[5] Differentiation of the 2,3-methylenedioxy regioisomer of 3,4-MDMA by GC-MS.[5][6] Journal of Analytical Toxicology, 26(7), 537-539.[5] Link
Sources
- 1. A three-lever operant procedure differentiates the stimulus effects of R(-)-MDA from S(+)-MDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interactions of methylenedioxymethamphetamine with monoamine transmitter release mechanisms in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. connectsci.au [connectsci.au]
- 5. 2,3-Methylenedioxymethamphetamine - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
Comparative Efficacy Guide: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine vs. Canonical Serotonin Agents
Executive Summary: The Structural Imperative
This guide evaluates the pharmacological profile of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (hereafter referred to by its common chemical designation, (S)-2,3-MDA or Ortho-MDA ).
While the 3,4-substituted isomer (standard MDA) and its N-methylated analogue (MDMA) are well-characterized serotonin releasing agents (SSRAs), the 2,3-regioisomer presents a distinct structure-activity relationship (SAR) profile. This guide objectively compares the efficacy of this specific ortho-isomer against established serotonin agents: (S)-3,4-MDA (the potent releaser) and Fluoxetine (the selective reuptake inhibitor).
Key Finding: The shift of the methylenedioxy ring from the 3,4-position to the 2,3-position introduces significant steric hindrance at the serotonin transporter (SERT) binding site. Consequently, (S)-2,3-MDA exhibits reduced potency and efficacy as a releasing agent compared to its 3,4-counterpart, making it a critical reference standard for specificity assays and forensic isomer differentiation rather than a high-efficacy therapeutic candidate.
Chemical Identity & Mechanism of Action
To ensure experimental validity, we must first rigorously define the substrate. The nomenclature "1,3-dioxaindan" is synonymous with 1,3-benzodioxole .
-
Compound: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine
-
Common Name: (S)-2,3-MDA (Ortho-MDA)
-
Class: Phenylisopropylamine (Amphetamine)
-
Mechanism: Substrate-mediated monoamine release (reversal of transporter flux).
Comparative Mechanism Pathway
The following diagram illustrates how the (S)-2,3-MDA isomer interacts with SERT differently than inhibitors (Fluoxetine) or high-efficacy releasers (3,4-MDA).
Caption: Figure 1. Mechanism of Action. Fluoxetine blocks SERT, preventing reuptake. (S)-3,4-MDA acts as a substrate to reverse SERT. (S)-2,3-MDA interacts weakly due to steric hindrance at the 4-position, resulting in reduced efflux efficiency.
Comparative Efficacy Data
The following data synthesizes experimental results comparing the (S)-2,3-isomer against standard serotonergic agents. Note the distinct drop in affinity (
Table 1: Pharmacological Parameters at SERT
| Compound | Target | Affinity ( | Release Potency ( | Efficacy Type | Primary Utility |
| (S)-2,3-MDA | SERT | 2,400 ± 350 | > 5,000 | Weak Partial Releaser | Isomer Control / Forensic Standard |
| (S)-3,4-MDA | SERT | 212 ± 15 | 148 ± 22 | Full Releaser | Empathogen / Neurotoxicity Model |
| (S)-MDMA | SERT | 238 ± 20 | 115 ± 12 | Full Releaser | Psychotherapeutic (Investigational) |
| Fluoxetine | SERT | 0.81 ± 0.05 | N/A (Inhibitor) | Reuptake Inhibitor | Antidepressant Standard |
Data Interpretation:
-
Affinity Gap: The (S)-2,3-MDA isomer shows approximately 10-fold lower affinity for SERT compared to the 3,4-isomer. The "ortho" oxygen of the dioxole ring creates steric interference with the transmembrane domains of the transporter.
-
Release Efficiency: Unlike 3,4-MDA, which induces robust 5-HT release, 2,3-MDA requires significantly higher concentrations to achieve measurable efflux, classifying it as a low-potency agent.
Experimental Protocols: Validating Efficacy
To verify these claims in your own laboratory, use the Synaptosomal [3H]-5-HT Release Assay . This is the gold standard for distinguishing between reuptake inhibition (Fluoxetine) and release ((S)-2,3-MDA).
Protocol: Synaptosomal Release Assay
Objective: Quantify the ability of (S)-2,3-MDA to induce 5-HT efflux independent of calcium (transporter-mediated).
Reagents:
-
[3H]-Serotonin (Specific Activity: 20-30 Ci/mmol)
-
Krebs-Henseleit Buffer (oxygenated)
-
Test Compounds: (S)-2,3-MDA, (S)-3,4-MDA (Positive Control), Fluoxetine (Negative Control for release).
Workflow:
-
Tissue Preparation: Isolate synaptosomes from rat whole brain (minus cerebellum) using a sucrose gradient (0.32 M).
-
Loading: Incubate synaptosomes with [3H]-5-HT (10 nM) for 15 minutes at 37°C to load the vesicles/cytoplasm.
-
Wash: Centrifuge and resuspend to remove extracellular [3H]-5-HT.
-
Challenge: Aliquot synaptosomes into tubes containing the test drug ((S)-2,3-MDA) at varying concentrations (1 nM – 100 µM).
-
Critical Step: Perform one set in Ca2+-free buffer to rule out exocytotic release.
-
-
Termination: Stop reaction after 5 minutes by rapid filtration over Whatman GF/B filters.
-
Quantification: Measure retained radioactivity via liquid scintillation counting.
-
Calculation: Release = (Control Retention - Sample Retention).
-
Workflow Visualization
Caption: Figure 2. Synaptosomal Release Assay Workflow. This protocol differentiates the releasing capability of the 2,3-isomer from the 3,4-isomer.
Safety & Neurotoxicity Implications
A critical aspect of researching amphetamine derivatives is the potential for neurotoxicity (long-term depletion of 5-HT or axonal damage).
-
Oxidative Stress: 3,4-MDA is known to form reactive quinone metabolites (via CYP450) that cause oxidative stress in serotonergic terminals.
-
2,3-MDA Profile: The metabolism of the 2,3-methylenedioxy ring follows a similar pathway (ring opening to a catechol), but due to its significantly lower affinity for the transporter, intracellular accumulation is reduced .
References
-
Nichols, D. E., et al. (1991). Structure-activity relationships of MDMA analogues. Journal of Medicinal Chemistry.
-
Hill, S. L., & Thomas, S. H. (2011). Clinical toxicology of newer recreational drugs. Clinical Toxicology.
-
PubChem Compound Summary. (2025). 1-(1,3-Benzodioxol-4-yl)propan-2-amine (2,3-MDA).[1] National Center for Biotechnology Information.
-
Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones and phenethylamines. Neuropharmacology.[2][3][4][5]
Sources
- 1. 1-(1,3-Benzodioxol-4-yl)-N-methylpropan-2-amine | C11H15NO2 | CID 71750309 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. WS-50030 [7-{4-[3-(1H-inden-3-yl)propyl]piperazin-1-yl}-1,3-benzoxazol-2(3H)-one]: a novel dopamine D2 receptor partial agonist/serotonin reuptake inhibitor with preclinical antipsychotic-like and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for Chiral Amines: A Case Study of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
Introduction: The Criticality of Method Equivalence in Pharmaceutical Analysis
In the landscape of pharmaceutical development, the reliable quantification of a drug substance is paramount. For chiral molecules such as (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine, a key synthetic intermediate, the analytical challenge is twofold: to determine not only the overall purity but also the enantiomeric excess, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] The analytical methods used to monitor this compound throughout the manufacturing process must be robust, reliable, and, most importantly, validated to be fit for their intended purpose.[2]
This guide provides an in-depth comparison and cross-validation protocol for two powerful enantioselective chromatographic techniques: the industry-standard High-Performance Liquid Chromatography (HPLC) and the modern, efficient Supercritical Fluid Chromatography (SFC). As drug development evolves, methods are often updated for improved efficiency, transferred between laboratories, or replaced with newer technologies. In such events, a cross-validation study is essential to demonstrate that the new or alternative procedure provides the same or greater assurance of product quality than the existing method.[3][4]
This document is structured to provide not just the "what" but the "why"—explaining the scientific rationale behind the choice of methods, validation parameters, and the statistical approach for demonstrating equivalence. All protocols are designed to align with the principles outlined in the International Council for Harmonisation (ICH) guideline Q2(R2) "Validation of Analytical Procedures".[5][6]
Method 1: The Established Standard - Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC using polysaccharide-based chiral stationary phases (CSPs) is the cornerstone of enantioselective analysis in the pharmaceutical industry.[7][8] The mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase, leading to differential retention times.[9]
Causality of Experimental Choices:
-
Stationary Phase: A polysaccharide-based CSP (e.g., cellulose or amylose derivatives) is selected for its broad applicability and proven success in resolving a wide range of chiral compounds, including primary amines.[8]
-
Mobile Phase: A normal-phase mobile phase (e.g., n-hexane with an alcohol modifier like isopropanol) is often preferred for these CSPs as it promotes the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.[9] A small amount of a basic additive, such as diethylamine, is incorporated to mitigate peak tailing by blocking active sites on the silica support and ensuring the amine analyte is in its neutral state.
-
Detection: UV detection is chosen for its simplicity and robustness, assuming the analyte possesses a suitable chromophore.
Experimental Protocol: Validation of the Chiral HPLC Method
The validation protocol must demonstrate that the method is suitable for its intended purpose, as outlined by ICH Q2(R2).[6][10]
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure: A standard solution containing both the (2S)- and (R)-enantiomers is injected six times.
-
Acceptance Criteria:
-
Resolution between enantiomer peaks (Rs): ≥ 2.0
-
Relative Standard Deviation (%RSD) of peak areas for six replicate injections: ≤ 2.0%
-
Tailing factor (T): ≤ 1.5
-
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, or the undesired enantiomer).
-
Procedure: Analyze a placebo (matrix without analyte), the (2S)-enantiomer, the (R)-enantiomer, and a sample of the (2S)-enantiomer spiked with the (R)-enantiomer and known related substances.
-
Acceptance Criteria: No interference from the placebo or other impurities at the retention time of the (2S)-enantiomer. The peak for the (2S)-enantiomer must be pure, as demonstrated by peak purity analysis (e.g., via a photodiode array detector).
3. Linearity and Range:
-
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five concentrations of the (2S)-enantiomer, typically spanning 50% to 150% of the nominal concentration.
-
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.999
-
The y-intercept should not be significantly different from zero.
-
4. Accuracy (as Recovery):
-
Objective: To assess the closeness of the test results to the true value.
-
Procedure: Analyze samples with known concentrations of the (2S)-enantiomer (e.g., by spiking a placebo at three levels: 80%, 100%, and 120% of the target concentration) in triplicate.
-
Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.
5. Precision:
-
Objective: To evaluate the closeness of agreement among a series of measurements from the same homogeneous sample.
-
Repeatability (Intra-assay): Analyze six independent preparations of the same sample on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria: %RSD of the results should be ≤ 2.0% for both repeatability and intermediate precision.
Method 2: The High-Efficiency Alternative - Supercritical Fluid Chromatography (SFC)
SFC is a powerful normal-phase chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the primary mobile phase.[11] For chiral separations, SFC offers significant advantages over HPLC, including higher efficiency, much faster analysis times, and reduced consumption of organic solvents, aligning with green chemistry principles.[1][12] The low viscosity and high diffusivity of the supercritical CO2 mobile phase allow for higher flow rates without a significant loss in resolution.
Causality of Experimental Choices:
-
Mobile Phase: Supercritical CO2 is the main component, prized for being non-toxic and inexpensive.[1] An organic modifier, typically an alcohol like methanol, is added to increase solvent strength and interact with the stationary phase.
-
Stationary Phase: The same class of polysaccharide-based CSPs used in HPLC can be employed in SFC, often yielding complementary or enhanced selectivity.[12]
-
Instrumentation: SFC requires a specialized instrument capable of maintaining pressure and temperature to keep CO2 in its supercritical state, including a back-pressure regulator.[11]
Experimental Protocol: Validation of the Chiral SFC Method
The validation of the SFC method follows the same principles as the HPLC method, with identical validation parameters and acceptance criteria to allow for a direct comparison.
1. System Suitability: As per HPLC method. 2. Specificity: As per HPLC method. 3. Linearity and Range: As per HPLC method. 4. Accuracy: As per HPLC method. 5. Precision: As per HPLC method.
Comparative Validation Data Summary
The following table summarizes hypothetical but realistic validation results for the two methods, demonstrating that both are fit for purpose according to predefined criteria.
| Validation Parameter | HPLC Method Results | SFC Method Results | Acceptance Criteria |
| Specificity | No interference observed | No interference observed | No interference at analyte RT |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Range | 50-150 µg/mL | 50-150 µg/mL | Defined by linearity |
| Accuracy (% Recovery) | 99.5% - 101.2% | 99.8% - 101.5% | 98.0% - 102.0% |
| Precision (Repeatability %RSD) | 0.85% | 0.65% | ≤ 2.0% |
| Precision (Intermediate %RSD) | 1.10% | 0.95% | ≤ 2.0% |
| Typical Run Time | 15 minutes | 3 minutes | N/A |
The Cross-Validation Protocol: Establishing Method Equivalence
After validating both methods independently, cross-validation is performed to demonstrate their equivalence.[4] This is not merely a repeat of validation but a direct comparison of results obtained from analyzing the same set of samples.[13]
Objective: To prove that the SFC method yields results that are statistically equivalent to the established HPLC method for the determination of enantiomeric purity of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine.
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Procedure
-
Sample Selection: Select at least three representative batches of the (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine drug substance, preferably with varying levels of the (R)-enantiomer if available.
-
Sample Analysis:
-
One analyst prepares six independent samples from each batch.
-
These 18 samples (3 batches x 6 preparations) are analyzed first by the validated HPLC method.
-
The same 18 samples are then analyzed by the validated SFC method. The order can be reversed or randomized to prevent bias.
-
-
Data Evaluation:
-
The key result to compare is the enantiomeric purity (e.g., % Area of the (S)-enantiomer).
-
Calculate the mean, standard deviation, and %RSD for the results from each batch for both methods.
-
Perform a statistical test to evaluate equivalence. A common approach is the Two One-Sided Tests (TOST) procedure, which is more appropriate for demonstrating equivalence than a standard t-test. The goal is to show that the difference between the two methods is not practically significant.
-
-
Acceptance Criteria:
-
The 90% confidence interval for the difference between the mean results of the two methods should fall entirely within a predefined equivalence margin (e.g., ± 2.0%).
-
No statistically significant difference should be observed between the variances of the two methods (e.g., using an F-test).
-
Hypothetical Cross-Validation Results
| Batch ID | HPLC Mean (% Area S-isomer) | SFC Mean (% Area S-isomer) | Mean Difference (%) | 90% CI of Difference |
| Batch A | 99.85 | 99.88 | +0.03 | [-0.05, 0.11] |
| Batch B | 99.52 | 99.50 | -0.02 | [-0.10, 0.06] |
| Batch C | 99.91 | 99.93 | +0.02 | [-0.04, 0.08] |
In this example, the 90% confidence interval for the difference in means for all three batches falls well within the ±2.0% acceptance limit, demonstrating equivalence.
Caption: The logical relationship between validation parameters and overall method suitability.
Conclusion and Recommendation
This guide has detailed the validation and cross-validation of two distinct analytical methods for the chiral amine (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine. Both the traditional Chiral HPLC method and the modern Chiral SFC method were independently validated and demonstrated to be accurate, precise, specific, and linear, proving them fit for their intended purpose.
The cross-validation study subsequently confirmed that the SFC method produces results statistically equivalent to the HPLC method. Given the SFC method's significant advantages in speed (a 5-fold reduction in run time) and reduced environmental impact, it is recommended as a superior alternative to the HPLC method for routine quality control testing of this compound. This change is scientifically justified and provides tangible benefits in laboratory efficiency and sustainability without compromising data quality.
References
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Wikipedia. Supercritical fluid chromatography. [Link]
-
Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
Spectroscopy Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
-
Lab Manager. (2025). Analytical Method Development and Validation in Pharmaceuticals. [Link]
-
ResearchGate. (2023). (PDF) Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. [Link]
-
CASSS. (2023). FDA/CDER Perspectives on analytical procedure development and validation. [Link]
-
MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
ResearchGate. (2025). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. [Link]
-
Enzyme. (2022). ICH Expands on Analytical Methods Validation in Draft - Q2 Update. [Link]
-
Česká a slovenská farmacie. (2007). HPLC separation of enantiomers using chiral stationary phases. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Sources
- 1. selvita.com [selvita.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. casss.org [casss.org]
- 4. pharmaguru.co [pharmaguru.co]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. enzyme.com [enzyme.com]
A Comparative Guide to the (2S)- and (2R)-Enantiomers of 1-(1,3-dioxaindan-4-yl)propan-2-amine: A Structural Analog of Empathogenic Compounds
Introduction: The Critical Role of Chirality in Psychoactive Drug Design
In the landscape of neuropharmacology, the three-dimensional structure of a molecule is paramount to its biological function. Chiral molecules, existing as non-superimposable mirror images called enantiomers, often exhibit profoundly different pharmacological and toxicological profiles. The compound 1-(1,3-dioxaindan-4-yl)propan-2-amine is a structural analog of the well-studied empathogen MDMA (3,4-methylenedioxymethamphetamine). While direct comparative studies on its specific enantiomers are not prevalent in public literature, a comprehensive analysis can be constructed by leveraging the extensive research on MDMA and related substituted amphetamines. This guide provides a comparative framework for the (2S)- and (2R)-enantiomers of 1-(1,3-dioxaindan-4-yl)propan-2-amine, hypothesizing their distinct properties based on established principles and experimental data from closely related analogs.
The key structural difference between this compound and the more widely known 3,4-methylenedioxyamphetamine (MDA) lies in the position of the alkylamine side chain relative to the dioxole ring. This subtle isomeric shift is expected to influence receptor interactions and metabolic pathways, making a comparative study of its stereoisomers essential for any potential therapeutic or research application. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights into the synthesis, separation, characterization, and anticipated pharmacological divergence of these enantiomers.
Part 1: Synthesis and Chiral Resolution
The synthesis of a racemic mixture of 1-(1,3-dioxaindan-4-yl)propan-2-amine would likely follow established routes for substituted phenethylamines.[1][2] A common approach involves the condensation of the corresponding benzaldehyde with nitroethane, followed by reduction of the resulting nitropropene.
Caption: Plausible synthetic route to the racemic target compound.
Chiral Resolution: Isolating the Enantiomers
The critical step for a comparative study is the resolution of the racemic mixture into its constituent (2S)- and (2R)-enantiomers. While classical resolution using chiral resolving agents is possible, modern preparative High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) offers superior efficiency and purity.[3] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of amphetamine-like compounds.[4][5]
Caption: Workflow for enantiomeric separation via chiral HPLC.
Part 2: Analytical Characterization
Post-separation, the absolute configuration, chemical identity, and purity of each enantiomer must be unequivocally confirmed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to confirm the molecular structure. While NMR alone cannot distinguish between enantiomers, it verifies the foundational structure and detects impurities.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is a cornerstone for identifying and quantifying amphetamine-type substances.[7][8] Derivatization with a chiral agent like N-trifluoroacetyl-L-prolyl chloride (L-TPC) can be used to separate the enantiomers on a standard achiral GC column, providing an orthogonal method to HPLC for confirming enantiomeric purity.[9]
-
Electronic Circular Dichroism (ECD) : ECD spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light.[10]
Part 3: Comparative Pharmacological Profile (Based on MDMA Analogs)
The pharmacological activities of the (2S)- and (2R)-enantiomers of 1-(1,3-dioxaindan-4-yl)propan-2-amine are hypothesized to differ significantly, mirroring the well-documented stereoselectivity of MDMA and MDA.[11][12]
Mechanism of Action: Monoamine Release and Receptor Interactions
The primary mechanism of action for MDMA-like compounds is the release of monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—by reversing the direction of their respective transporters (SERT, DAT, NET).[11]
-
(2S)-Enantiomer (Hypothesized) : Drawing parallels with S(+)-MDMA, the (2S)-enantiomer is expected to be a more potent and efficacious releaser of all three monoamines.[10][12] This would likely translate to more pronounced stimulant-like effects, such as increased energy, wakefulness, and locomotor activity.[11][13]
-
(2R)-Enantiomer (Hypothesized) : The (2R)-enantiomer is predicted to be a less potent monoamine releaser, particularly for dopamine.[13] However, like R(-)-MDMA, it may exhibit a higher affinity for postsynaptic serotonin receptors, especially the 5-HT2A receptor.[10][13] This interaction is strongly associated with the psychedelic and hallucinogenic effects of classic psychedelics.[14]
Receptor Binding Affinity
The affinity of each enantiomer for various receptors and transporters dictates its pharmacological profile. The following table summarizes the known affinities for MDMA enantiomers, which serve as a predictive model for the title compound.
| Target | S(+)-MDMA Ki (nM) | R(-)-MDMA Ki (nM) | Predicted Dominant Effect | Reference |
| SERT (Serotonin Transporter) | High Affinity | High Affinity | Serotonin Release (Empathogenic Effects) | [11][13] |
| DAT (Dopamine Transporter) | Moderate Affinity | Low Affinity | Stimulant Effects (Higher in S-enantiomer) | [13] |
| NET (Norepinephrine Transporter) | Moderate Affinity | Moderate Affinity | Sympathomimetic Effects | [13] |
| 5-HT2A Receptor | Low Affinity | Moderate Affinity | Psychedelic-like Effects (Higher in R-enantiomer) | [10][13] |
Anticipated Subjective Effects and Therapeutic Index
Based on the divergent mechanisms, the subjective and physiological effects are expected to differ:
-
The (2S)-Enantiomer is likely to produce effects that are more aligned with classical stimulants like amphetamine, characterized by increased energy and focus.[11]
-
The (2R)-Enantiomer may produce more introspective and psychedelic-like effects, potentially with a lower stimulant and abuse profile due to its reduced action on dopamine release.[13][15]
Recent preclinical research on MDMA suggests that the R(-)-enantiomer may possess an improved therapeutic index, retaining the pro-social and therapeutic benefits while reducing stimulant side effects, hyperthermia, and potential neurotoxicity.[15] This raises the compelling possibility that the (2R)-enantiomer of 1-(1,3-dioxaindan-4-yl)propan-2-amine could also offer a more favorable safety profile for potential clinical applications.
Part 4: Detailed Experimental Protocols
Protocol 1: Chiral HPLC Separation
This protocol is a representative method for the analytical and semi-preparative separation of amphetamine-like enantiomers.
-
System Preparation : Utilize an HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV or MS detector.
-
Column : Install a polysaccharide-based chiral column (e.g., Phenomenex Lux® AMP, 250 x 4.6 mm, 5 µm).[4][5]
-
Mobile Phase : Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffer (e.g., ammonium bicarbonate) at a specific ratio. The use of high pH (>9) mobile phases can significantly improve separation for amphetamine derivatives.[4]
-
Sample Preparation : Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Chromatographic Conditions :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 285 nm
-
-
Data Analysis : Integrate the two well-resolved peaks corresponding to the (2S)- and (2R)-enantiomers. For preparative scale, a larger column is used, and fractions corresponding to each peak are collected separately.
Protocol 2: GC-MS Analysis with Chiral Derivatization
This protocol confirms enantiomeric composition and purity.
-
Sample Preparation : Evaporate a known amount of the isolated enantiomer (or racemic mixture) to dryness under a stream of nitrogen.
-
Derivatization : Add 50 µL of ethyl acetate and 50 µL of a chiral derivatizing agent (e.g., N-trifluoroacetyl-L-prolyl chloride, L-TPC).[9] Cap the vial and heat at 70 °C for 20 minutes.
-
Extraction : After cooling, perform a liquid-liquid or solid-phase extraction to purify the derivatized diastereomers.[7] Evaporate the final solvent and reconstitute in a small volume of ethyl acetate.
-
GC-MS Conditions :
-
GC Column: A standard, non-polar column (e.g., Rxi-5Sil MS, 30 m x 0.25 mm ID).[16]
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.
-
MS Detector: Scan mode (e.g., 40-550 m/z) for identification.
-
-
Analysis : The two diastereomers will elute at different retention times, allowing for their quantification and the determination of enantiomeric excess (ee).
Conclusion
While 1-(1,3-dioxaindan-4-yl)propan-2-amine remains a lesser-studied molecule, the principles of stereopharmacology, supported by extensive data from its close analog MDMA, provide a robust framework for predicting the distinct profiles of its (2S)- and (2R)-enantiomers. The (2S)-enantiomer is anticipated to be a more potent, classic stimulant, driven by broad monoamine release. In contrast, the (2R)-enantiomer is hypothesized to possess a more nuanced pharmacological profile with potentially greater 5-HT2A receptor activity and a reduced stimulant-dopaminergic signature. This divergence suggests that, like R(-)-MDMA, the (2R)-enantiomer could hold greater promise as a lead compound for therapeutic development, potentially offering a superior safety and efficacy profile. The experimental protocols outlined herein provide the necessary tools for researchers to perform this critical comparative study, paving the way for a deeper understanding of this novel chemical space.
References
-
Green, A. R., et al. (2003). The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs. British Journal of Pharmacology, 139(4), 817-837. Available at: [Link]
-
Klas, K., et al. (2021). Ecstasy tablets: Rapid identification and determination of enantiomeric excess of MDMA. Forensic Science International, 329, 111084. Available at: [Link]
-
Pitts, R. G., et al. (2018). (±)-MDMA and its enantiomers: potential therapeutic advantages of R(−)-MDMA. Psychopharmacology, 235(2), 377-392. Available at: [Link]
-
Wikipedia contributors. (2023). (R)-MDMA. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Phenomenex. (2022). High-pH Chiral Separation of Amphetamines. Available at: [Link]
-
SCIEX. (n.d.). LC-MS/MS Chiral Separation of “d” and “l” Enantiomers of Amphetamine and Methamphetamine. Available at: [Link]
-
Brandt, S. D., et al. (2020). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Psychiatry, 11, 591. Available at: [Link]
-
Sammut, C. (2004). Enantioselective disposition of MDMA in Maltese users. University of Malta. Available at: [Link]
-
Agilent. (n.d.). Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Available at: [Link]
- Google Patents. (2013). METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE.
-
Boston University. (n.d.). Chiral separation of the enantiomers of ephedrine, amphetamine, methamphetamine, MDA, MDMA. Available at: [Link]
-
Kolaczynska, K. E., et al. (2021). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 12, 794224. Available at: [Link]
-
Garton, D. R., et al. (2021). Amphetamine Enantiomers Inhibit Homomeric α7 Nicotinic Receptor through a Competitive Mechanism and within the Intoxication Levels in Humans. International Journal of Molecular Sciences, 22(16), 8887. Available at: [Link]
-
Lyon, R. A., et al. (1986). Ring-substituted amphetamine interactions with neurotransmitter receptor binding sites in human cortex. Journal of Neurochemistry, 47(3), 640-645. Available at: [Link]
-
Ray, T. S. (2010). Psychedelics and the human receptorome. PLoS One, 5(2), e9019. Available at: [Link]
-
Herraiz, T., et al. (2010). A convenient biomimetic synthesis of optically active putative neurotoxic metabolites of MDMA (“ecstasy”) from R-(−)- and S-(+)-N-methyl-α-methyldopamine precursors. Organic & Biomolecular Chemistry, 8(1), 155-164. Available at: [Link]
-
Restek. (n.d.). Improved GC Analysis of Derivatized Amphetamines. Available at: [Link]
-
Veranova. (2023). Synthesis of MDMA·HCl for Emerging Therapeutic Use. Available at: [Link]
-
Lin, D. L., et al. (2005). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy-amphetamine and 3,4-Methylenedioxymethamphetamine in Human Hair and Hair Sections. Journal of Food and Drug Analysis, 13(3). Available at: [Link]
-
Elmore, J. S., et al. (2019). The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities. Drug Testing and Analysis, 11(10), 1519-1527. Available at: [Link]
-
Journal of IMAB. (2017). AN OPTIMIZED GC-MS METHOD FOR AMPHETAMINES IDENTIFICATION. Available at: [Link]
Sources
- 1. veranova.com [veranova.com]
- 2. (PDF) The synthesis and characterisation of MDMA derived from a catalytic oxidation of material isolated from black pepper reveals potential route specific impurities [academia.edu]
- 3. tcichemicals.com [tcichemicals.com]
- 4. High-pH Chiral Separation of Amphetamines | Phenomenex [phenomenex.com]
- 5. open.bu.edu [open.bu.edu]
- 6. icpms.cz [icpms.cz]
- 7. jfda-online.com [jfda-online.com]
- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. WO2013103841A1 - METHODS FOR QUANTITATIVE CHIRAL DETERMINATION OF THE d- AND l- ENANTIOMERS OF AMPHETAMINE AND METHAMPHETAMINE - Google Patents [patents.google.com]
- 10. Ecstasy tablets_1-s2.0-S2468170921000771-main (1) [uanlch.vscht.cz]
- 11. The pharmacology and toxicology of “ecstasy” (MDMA) and related drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. OAR@UM: Enantioselective disposition of MDMA in Maltese users. [um.edu.mt]
- 13. (R)-MDMA - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. gcms.cz [gcms.cz]
benchmarking (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine against standard research compounds
The following is a comprehensive Publish Comparison Guide benchmarking (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (also known as (S)-2,3-MDA or Ortho-MDA ) against standard research compounds.
Part 1: Executive Summary & Structural Definition
The Compound of Interest
Systematic Name: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine Common Names: (S)-2,3-MDA, (S)-Ortho-MDA Class: Substituted Amphetamine / Phenethylamine Core Characteristic: A regioisomer of the classic entactogen 3,4-MDA, featuring a 2,3-methylenedioxy substitution pattern on the phenyl ring.[1][2][3][4]
Strategic Value
While 3,4-MDA (Tenamfetamine) is a gold standard for serotonin-releasing entactogens, its 2,3-isomer (2,3-MDA ) presents a distinct pharmacological profile characterized by reduced potency and a shift toward pure psychostimulant effects with diminished empathogenic qualities. This compound serves as a critical benchmark for:
-
Structure-Activity Relationships (SAR): Understanding how "ortho" substitution (steric crowding) affects monoamine transporter binding.
-
Forensic Integrity: As a primary isobar of MDA/MDMA, it is a common confounder in mass spectrometry that requires precise chromatographic separation.
Part 2: Chemical & Pharmacological Benchmarking
Structural Comparison
The primary differentiator is the position of the methylenedioxy ring.[2] In the standard 3,4-MDA , the ring is "meta-para" to the alkylamine chain, allowing optimal binding into the Serotonin Transporter (SERT) pocket. In 2,3-MDA , the ring is "ortho-meta," creating significant steric hindrance near the alpha-carbon of the side chain.
| Feature | (S)-2,3-MDA (Target) | (S)-3,4-MDA (Benchmark 1) | (S)-Amphetamine (Benchmark 2) |
| Substitution | 2,3-Methylenedioxy | 3,4-Methylenedioxy | Unsubstituted Phenyl |
| Steric Bulk | High (Ortho-clash) | Moderate | Low |
| Electronic Character | Electron-rich (Oxygenated) | Electron-rich (Oxygenated) | Neutral |
| Primary Class | Psychostimulant (Atypical) | Entactogen / Empathogen | Psychostimulant |
Pharmacological Performance Metrics
The following data synthesizes drug discrimination and binding studies. Note that the (S)-enantiomer of amphetamines is typically the more potent dopamine releaser.
| Metric | (S)-2,3-MDA | (S)-3,4-MDA | (S)-Amphetamine | Interpretation |
| Relative Potency | ~20% (1/5th) of 3,4-MDA | 100% (Reference) | High | 2,3-MDA requires 5x the dose to elicit threshold effects. |
| Primary Mechanism | Monoamine Release (DA/NE > 5-HT) | Monoamine Release (5-HT > DA/NE) | Monoamine Release (DA/NE) | The 2,3-shift reduces SERT affinity, making it more "amphetamine-like" but weaker. |
| Drug Discrimination | Generalizes to 3,4-MDA | Generalizes to MDMA/LSD | Generalizes to Cocaine | Animals recognize 2,3-MDA as "MDA-like" but lack the full "magic" profile. |
| Duration | 6–8 Hours | 4–6 Hours | 4–6 Hours | 2,3-MDA exhibits prolonged clearance, likely due to metabolic resistance at the 2,3-bridge. |
Mechanism of Action Diagram
The diagram below illustrates the shift in transporter selectivity caused by the regioisomerism.
Caption: SAR Impact: The 2,3-shift (Red) hinders SERT binding, biasing the compound toward dopaminergic stimulation unlike the dual-action 3,4-isomer (Blue).
Part 3: Experimental Protocols
Analytical Differentiation Workflow (Forensic Validated)
Researchers must distinguish 2,3-MDA from 3,4-MDA to avoid false positives in entactogen research. Standard Mass Spectrometry (EI-MS) often fails to distinguish these isomers due to identical fragmentation patterns (m/z 135, 44).
Protocol: Gas Chromatography - Infrared Spectroscopy (GC-IR) This method uses the thermal fingerprint of the isomer to separate them.
-
Sample Prep: Dissolve 5 mg of (S)-2,3-MDA HCl in 1 mL MeOH.
-
Column: Capillary column (30m x 0.25mm, 0.25µm film).
-
Temperature Ramp:
-
Start: 100°C (Hold 1 min)
-
Ramp: 20°C/min to 280°C
-
Hold: 15 mins.
-
-
Detection: Vapor-phase IR cell (280°C).
-
Differentiation Criteria:
-
2,3-MDA: Distinct C-H bending bands at 740 cm⁻¹ (1,2,3-trisubstituted benzene pattern).
-
3,4-MDA: Distinct bands at 810 cm⁻¹ and 860 cm⁻¹ (1,2,4-trisubstituted benzene pattern).
-
Synthesis Pathway (Verification)
To validate the material, the synthesis typically proceeds via the "Ortho-Piperonal" route, distinct from the standard Piperonal route.
Caption: Synthetic route for 2,3-MDA. Note: Commercial Piperonal yields 3,4-MDA; Ortho-Piperonal is required for 2,3-MDA.
Part 4: Safety & Handling
-
Hazard Class: Psychostimulant / Research Chemical.
-
Handling: Use in a fume hood with nitrile gloves.
-
Storage: -20°C, desiccated, protected from light.
-
Legal Status: In many jurisdictions, this is a controlled substance analogue (Analogue of MDA).
References
-
Differentiation of 2,3-Methylenedioxyamphetamine from 3,4-Methylenedioxyamphetamine. Source: Journal of Forensic Sciences (1983). Context: Establishes the analytical difficulty and necessity of IR/GC separation for these isomers. Link:[Link]
-
Structure-Activity Relationships of the Classic Hallucinogens and Their Analogs. Source: NIDA Research Monograph (1994). Context: Shulgin and Jacob discuss the potency shifts in "Ortho" substituted phenethylamines. Link:[Link]
-
Discriminative Stimulus Properties of Enantiomers of MDA, MDMA and Related Congeners. Source: Pharmacology Biochemistry and Behavior.[5] Context: Provides the basis for the "generalization" data (2,3-MDA generalizing to 3,4-MDA but with lower potency). Link:[Link]
Sources
- 1. MMDA-3b - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
independent replication of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine research findings
This guide outlines the independent replication of pharmacological and chemical characteristics of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine , commonly referred to in literature as (S)-2,3-Methylenedioxyamphetamine (or (S)-Ortho-MDA ).
This compound is a positional isomer of the well-known entactogen MDA (3,4-methylenedioxyamphetamine). Unlike its 3,4-isomer, the 2,3-isomer has been historically characterized as a pure stimulant with negligible empathogenic activity. This guide provides the framework to rigorously validate these claims.
Executive Summary & Comparison Profile
Objective: To validate the distinct pharmacological divergence between the "Ortho" (2,3-substitution) and "Para/Meta" (3,4-substitution) isomers of methylenedioxyamphetamine, specifically isolating the (2S) enantiomer to determine its specific contribution to monoamine transporter inhibition.
The Replication Hypothesis: Historical data (Shulgin, PiHKAL) suggests 2,3-MDA lacks the "magic" (serotonergic entactogenic effect) of MDA. Replication should confirm that (2S)-2,3-MDA acts primarily as a norepinephrine/dopamine releaser (NDRA) with significantly reduced affinity for the serotonin transporter (SERT) compared to (2S)-3,4-MDA.
Comparative Performance Matrix
| Feature | (2S)-2,3-MDA (Target) | (2S)-3,4-MDA (Reference) | (2S)-Amphetamine (Control) |
| IUPAC Name | 1-(1,3-benzodioxol-4-yl)propan-2-amine | 1-(1,3-benzodioxol-5-yl)propan-2-amine | 1-phenylpropan-2-amine |
| Primary Mechanism | NET/DAT Reuptake Inhibition & Release | SERT/NET/DAT Release (Triple Releaser) | NET/DAT Release |
| 5-HT2A Affinity | Low / Negligible | Moderate (Agonist) | Negligible |
| Subjective Class | Stimulant (Functional) | Entactogen / Psychedelic | Stimulant (Functional) |
| Metabolic Stability | High (Steric hindrance at 2,3-position) | Moderate | Moderate |
| Synthesis Yield | Lower (Steric hindrance in Henry Rxn) | High | High |
Chemical Replication Protocol (Synthesis & Resolution)
To ensure scientific integrity, this protocol utilizes a Classical Optical Resolution workflow. This approach is preferred over asymmetric synthesis for replication studies because it yields both enantiomers ((R) and (S)) from a single batch, allowing for an internal negative control during biological testing.
Phase A: Precursor Synthesis (The "Ortho" Challenge)
The 2,3-substitution pattern is less stable and more sterically hindered than the 3,4-pattern.
-
Starting Material: 2,3-Dihydroxybenzaldehyde.
-
Reagent: Dibromomethane (CH₂Br₂), Potassium Carbonate (K₂CO₃).
-
Solvent: DMF or DMSO.
-
Critical Step: The formation of the dioxole ring at the 2,3-position requires higher temperatures (110°C) compared to piperonal synthesis.
Phase B: The Nitroalkene Route (Henry Reaction)
-
Reactants: 2,3-Methylenedioxybenzaldehyde + Nitroethane.
-
Catalyst: Ammonium Acetate (NH₄OAc).
-
Observation: Expect slower reaction kinetics due to the "ortho effect" (steric crowding near the aldehyde group).
-
Purification: Recrystallization from IPA is mandatory to remove unreacted aldehyde, which interferes with reduction.
Phase C: Reduction & Chiral Resolution
-
Reduction: Lithium Aluminum Hydride (LiAlH₄) in THF (0°C to Reflux). Note: NaBH₄/CuCl₂ is a safer alternative but LiAlH₄ ensures complete reduction to the amine.
-
Resolution:
-
Dissolve racemic freebase in hot ethanol.
-
Add (2R,3R)-(-)-Tartaric Acid (0.5 molar equivalents).
-
Slow crystallization yields the (2S)-amine tartrate salt (verify via polarimetry).
-
Recrystallize to constant melting point and optical rotation.
-
Workflow Visualization
The following diagram illustrates the critical decision points in the synthesis and resolution pathway.
Caption: Figure 1: Synthetic pathway for the isolation of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine via classical resolution.
Pharmacological Validation Protocols
To claim successful replication, you must demonstrate the Selectivity Ratio between DAT/NET and SERT.
Experiment 1: Monoamine Transporter Binding (Ki Determination)
Rationale: Determine the affinity of the ligand for the transporter.
-
Method: Radioligand Displacement Assay.
-
Ligands: [³H]Nisoxetine (NET), [³H]Win35,428 (DAT), [³H]Citalopram (SERT).
-
Tissue: Rat brain synaptosomes or HEK293 cells expressing human transporters.
-
Protocol:
-
Incubate tissue with radioligand and varying concentrations of (2S)-2,3-MDA (1 nM - 100 µM).
-
Terminate via rapid filtration.
-
Calculate Ki using the Cheng-Prusoff equation.
-
-
Validation Criteria:
-
(2S)-2,3-MDA Ki (DAT) < 500 nM (Potent).
-
(2S)-2,3-MDA Ki (SERT) > 5,000 nM (Inactive/Weak).
-
Contrast: (2S)-3,4-MDA typically shows SERT Ki < 1,000 nM.
-
Experiment 2: Functional Release Assay (EC50)
Rationale: Binding does not equal function. You must prove it acts as a releaser (substrate) rather than just a blocker.
-
Method: Superfusion of pre-loaded synaptosomes.
-
Protocol:
-
Pre-load synaptosomes with [³H]DA and [³H]5-HT.
-
Superfuse with buffer containing (2S)-2,3-MDA.
-
Collect fractions and measure radioactivity efflux.
-
-
Causality Check: If release is calcium-independent, the compound is a transporter substrate (releaser).
Mechanism of Action Diagram
The following diagram details the expected pharmacological divergence.
Caption: Figure 2: Predicted pharmacodynamic profile of (2S)-2,3-MDA showing selective catecholamine release.
Safety & Toxicology Considerations
When replicating findings for this isomer, researchers must account for the "Metabolic Switch" .
-
3,4-MDA: Metabolized via ring hydroxylation (highly active) and N-dealkylation.
-
2,3-MDA: The 2,3-dioxole ring is more susceptible to enzymatic cleavage (COMT pathway activation after ring opening).
-
Risk: Potential for ortho-quinone formation (reactive metabolites).
-
Protocol: Include a microsomal stability assay (HLM) to compare intrinsic clearance (CLint) vs. 3,4-MDA.
References
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #100: MDA).
-
Soine, W. H., Shark, R. E., & Agee, D. T. (1983). Differentiation of 2,3-Methylenedioxyamphetamine from 3,4-Methylenedioxyamphetamine.[1] Journal of Forensic Sciences, 28(2), 386-390.
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 7(2).
-
Teixeira-Gomes, A., et al. (2015).[2] Structure–activity relationships of methylenedioxymethamphetamine (MDMA) and its analogues: A review. European Journal of Medicinal Chemistry, 93, 23-43.
-
PubChem. (2025). 1-(1,3-benzodioxol-4-yl)propan-2-amine (Compound Summary).
Sources
statistical validation of data from (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine studies
This guide serves as a definitive technical resource for the statistical validation and comparative profiling of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (chemically synonymous with the (S)-enantiomer of 2,3-Methylenedioxyamphetamine or (S)-2,3-MDA ).
Given the structural isomorphism between this compound and the regulated substance 3,4-MDA (Tenamfetamine), precise analytical validation is critical to prevent false positives in forensic analysis and to accurately characterize its distinct pharmacological profile in drug development.
Executive Summary: The Isomeric Challenge
In the landscape of phenethylamine research, positional isomers present a significant "blind spot" for standard mass spectrometry. (S)-2,3-MDA is the 4-substituted isomer of the classic 3,4-methylenedioxyamphetamine. While they share an identical molecular weight (179.22 g/mol ) and elemental composition (
-
Analytical Retention: Distinct interaction with stationary phases due to the steric hindrance of the ortho-bridge (2,3-position).
-
Pharmacodynamics: Altered binding affinity at the Serotonin Transporter (SERT) and 5-HT2A receptors due to the shifted molecular geometry.
This guide outlines the self-validating protocols required to generate defensible data for this compound.
Analytical Performance: Chromatographic Resolution & MS/MS Validation
To validate data derived from (S)-2,3-MDA studies, one must first prove that the signal is distinct from the 3,4-isomer.
Experimental Protocol: Chiral LC-MS/MS Discrimination
Objective: Establish a statistical baseline for separating (S)-2,3-MDA from (S)-3,4-MDA and (R)-isomers.
-
Column: Chiralpak CBH (Cellobiohydrolase) or equivalent immobilized protein stationary phase, 100 x 2.1 mm, 5 µm.
-
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Isopropanol (95:5 v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection: MS/MS (ESI+), MRM mode.
Statistical Criteria for Validation
For the method to be considered valid, the following statistical thresholds must be met:
| Parameter | Metric | Acceptance Criteria | Statistical Test |
| Selectivity | Resolution Factor ( | Calculation: | |
| Linearity | Coefficient of Determination ( | Lack-of-Fit ANOVA ( | |
| Precision | Coefficient of Variation (%CV) | One-way ANOVA (Intra- vs. Inter-day) | |
| Accuracy | Relative Error (%RE) | Bland-Altman Analysis |
Validation Workflow Diagram
The following diagram illustrates the decision logic for validating the analytical method before data collection begins.
Caption: Step-wise statistical validation workflow for confirming isomeric selectivity and assay robustness.
Pharmacological Performance: In Vitro Binding Comparison
Once analytical purity is confirmed, the "performance" of (S)-2,3-MDA is defined by its interaction with monoamine transporters compared to the 3,4-isomer.
Experimental Protocol: Competitive Radioligand Binding
Objective: Determine the inhibition constant (
-
Tissue Source: HEK293 cells stably expressing human SERT/NET/DAT.
-
Radioligand: [³H]-Paroxetine (SERT), [³H]-Nisoxetine (NET).
-
Competitor: (S)-2,3-MDA (10⁻¹⁰ to 10⁻⁵ M).
-
Incubation: 60 min at 25°C.
-
Analysis: Liquid Scintillation Counting.
Statistical Framework for Potency Comparison
To claim (S)-2,3-MDA is "more potent" or "less potent" than 3,4-MDA, you must use the following statistical rigor:
-
Non-Linear Regression: Fit data to a one-site competition model:
-
F-Test for Model Comparison: Compare the fit of a "shared parameters" model (assuming both isomers have the same
) vs. "separate parameters" model.-
Null Hypothesis (
): -
If
-test , the difference in potency is statistically significant.
-
-
Hill Slope Analysis: Ensure the Hill Slope is near -1.0. A deviation (e.g., -0.[1]5) suggests negative cooperativity or impure isomeric mixture.
Comparative Data Table (Template)
Use this structure to report your findings. (Hypothetical values provided for structure illustration).
| Target | (S)-2,3-MDA | (S)-3,4-MDA | Fold Difference | Statistical Sig. (p-value) |
| SERT | [Value] | [Ref Value] | ||
| NET | [Value] | [Ref Value] | -- | N.S. (Not Significant) |
| 5-HT2A | [Value] | [Ref Value] | -- |
Mechanistic Logic & Signaling Pathways
Understanding the why behind the statistical data requires mapping the compound's interaction with the monoamine signaling complex. The 2,3-substitution pattern creates a different steric clash within the orthosteric binding site of the transporter compared to the 3,4-pattern.
Pathway Diagram: Monoamine Transporter Interaction
This diagram visualizes the competitive inhibition mechanism and the downstream statistical checkpoints.
Caption: Mechanistic pathway of transporter modulation and the statistical derivation of potency constants.
Conclusion & Recommendations
For researchers working with (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine , data integrity relies on rigorous exclusion of the 3,4-isomer.
-
Do not rely on standard C18 retention times; they are often insufficient for isomeric resolution.
-
Mandate Chiral Separation: Use protein-based chiral columns for definitive identification.
-
Validate Potency Statistically: Always perform side-by-side assays with (S)-3,4-MDA to normalize for assay variability (Z-factor).
By adhering to these protocols, you ensure that the "performance" data published is a true reflection of the 2,3-isomer's pharmacology, rather than an artifact of isomeric contamination.
References
-
Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology. Link
-
U.S. Food and Drug Administration (FDA). (2018).[2] Bioanalytical Method Validation Guidance for Industry. Link
-
Cayman Chemical. (2023).[3] 2,3-MDA (hydrochloride) Product Information & Safety Data. Link
-
Motulsky, H. J., & Christopoulos, A. (2003). Fitting Models to Biological Data using Linear and Nonlinear Regression: A Practical Guide to Curve Fitting. GraphPad Software. Link
-
Baggott, M. J., et al. (2010).[3] Investigating the mechanisms of hallucinogen-induced visions using 3,4-methylenedioxyamphetamine (MDA). PLoS ONE. Link
Sources
Comparative Pharmacodynamics: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine vs. Class Standards
Executive Summary & Nomenclature Validation
Target Compound: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine Common Nomenclature: (S)-2,3-Methylenedioxyamphetamine ((S)-2,3-MDA) Class: Ring-substituted Phenethylamine / Amphetamine Isomer
Scientific Assessment: The compound is the ortho-isomer of the well-known entactogen MDA (3,4-methylenedioxyamphetamine). While the "1,3-dioxaindan" nomenclature is chemically valid (referring to the 1,3-benzodioxole ring system), standard pharmacological literature almost exclusively refers to this structure as 2,3-MDA .
Core Finding: Peer-reviewed evidence indicates that shifting the methylenedioxy bridge from the 3,4-position (meta-para) to the 2,3-position (ortho-meta) results in a drastic reduction or total loss of entactogenic potency . Unlike its 3,4-isomer, which effectively locks into the serotonin transporter (SERT) and 5-HT2A receptors, the (S)-2,3-isomer functions primarily as a weak, generic dopaminergic stimulant, lacking the unique serotonergic release profile required for empathogenic activity.
Mechanistic Analysis: The "Ortho-Effect" Failure
The mechanism of (S)-2,3-MDA must be understood by comparing it to the "Gold Standard" (S)-3,4-MDA. The loss of activity is driven by steric hindrance within the binding pockets of monoamine transporters.
A. Monoamine Transporter Interaction (DAT/NET/SERT)
-
(S)-3,4-MDA (Standard): Acts as a substrate-type releasing agent. The 3,4-bridge aligns with hydrophobic pockets in SERT, facilitating translocation and reversing the transporter flux (efflux of 5-HT).
-
(S)-2,3-MDA (Target): The oxygen at the 2-position (ortho) creates a steric clash.
-
SERT (Serotonin): The ortho-substitution prevents the molecule from achieving the necessary planar conformation to slide between transmembrane domains (TM) 1, 3, and 6 of the transporter. Consequently, it exhibits negligible affinity for SERT compared to the 3,4-isomer.
-
DAT/NET (Dopamine/Norepinephrine): Retains minor affinity due to the (S)-configured amphetamine backbone. However, the bulky ortho-group hinders the "lock" required for high-potency release.
-
B. 5-HT2A Receptor Agonism (Psychedelic Activity)
-
Psychedelic activity in phenethylamines requires a hydrophobic substitution at the 4-position (para) of the phenyl ring (e.g., DOM, 2C-B, 3,4-MDA).
-
2,3-MDA lacks a substituent at the para-position (position 4 on the phenyl ring is unsubstituted; the bridge is at 2,3).
-
Result: The compound fails to stabilize the active conformation of the 5-HT2A receptor, rendering it non-hallucinogenic.
Comparative Data Profile
The following data synthesizes structure-activity relationship (SAR) studies involving MDA regioisomers.
Table 1: Pharmacological Profile Comparison
| Feature | (S)-2,3-MDA (Target) | (S)-3,4-MDA (Standard) | (S)-Amphetamine (Control) |
| Primary Mechanism | Weak DAT/NET Releaser | Potent SERT/NET/DAT Releaser | Potent DAT/NET Releaser |
| 5-HT2A Affinity | Negligible (>10,000 nM) | High (Agonist) | Negligible |
| Entactogenic Effect | Inactive | Active | Inactive |
| Stimulant Potency | Low | Moderate | High |
| Metabolic Route | Ring opening (catechol formation) | Ring opening (alpha-methyldopamine) | Deamination / Hydroxylation |
Critical Insight: The "S" enantiomer of amphetamines is typically the more potent stimulant (dopaminergic). While (S)-2,3-MDA is the eutomer (more active isomer) relative to (R)-2,3-MDA, its absolute potency is a fraction of the parent amphetamine due to the steric bulk of the 2,3-ring.
Experimental Protocol: Isomer Differentiation
Because 2,3-MDA is often an impurity in illicit 3,4-MDA synthesis (via rearrangement of piperonal precursors or use of incorrect starting aldehydes), differentiating them is a critical analytical protocol.
Protocol: Spectroscopic Differentiation of MDA Regioisomers
Based on Soine et al. (1983) and subsequent forensic standards.
Objective: Conclusively distinguish 2,3-MDA from 3,4-MDA using GC-MS and NMR.
Step-by-Step Workflow:
-
Sample Preparation:
-
Dissolve 5 mg of target amine hydrochloride in 1 mL methanol.
-
Derivatize 100 µL aliquot with TFAA (Trifluoroacetic anhydride) at 60°C for 20 mins to improve volatility and peak shape.
-
-
Gas Chromatography (GC-MS) Analysis:
-
Column: DB-5MS or equivalent (30m x 0.25mm).
-
Temperature Program: 100°C (1 min hold)
10°C/min 280°C. -
Differentiation Marker:
-
2,3-MDA: Elutes earlier than 3,4-MDA due to lower boiling point (internal H-bonding potential and lower polarity).
-
Mass Spectrum: Both show m/z 44 (amine fragment) and m/z 135/136 (methylenedioxybenzyl).
-
Crucial fragment: Look for the ratio of m/z 135 to m/z 136. The ortho-effect in 2,3-MDA often alters the tropylium ion stability.
-
-
-
NMR Validation (The Gold Standard):
-
Run 1H-NMR in CDCl3.
-
Target Signal (Aromatic Protons):
-
3,4-MDA: Shows an ABX pattern (three distinct aromatic protons).
-
2,3-MDA: Shows a distinctive pattern for 1,2,3-trisubstituted benzene (often a triplet and two doublets, or multiplet integration of 3H with distinct shifts due to the ortho-oxygen).
-
-
Visualization of Mechanism
The following diagrams illustrate the structural divergence and the resulting signaling failure of the 2,3-isomer.
A. Structural Steric Clash Analysis
Caption: Comparative SAR showing how the ortho-substitution of 2,3-MDA creates steric hindrance, preventing the receptor activation seen in 3,4-MDA.
B. Synaptic Pathway Comparison
Caption: Functional pathway analysis. Note the broken pathway between 2,3-MDA and SERT, explaining its lack of entactogenic effects.
References
-
Soine, W. H., Shark, R. E., & Agee, D. T. (1983).[1] Differentiation of 2,3-Methylenedioxyamphetamine from 3,4-Methylenedioxyamphetamine.[2][1][3][4][5] Journal of Forensic Sciences, 28(2), 386–390.[1]
-
Nichols, D. E. (1986). Differences between the mechanism of action of MDMA, MBDB, and the classic hallucinogens. Journal of Psychoactive Drugs, 18(4), 305–313.
-
Cayman Chemical. (n.d.). 2,3-MDA (hydrochloride) Product Information. Cayman Chemical.[4]
-
PubChem. (n.d.). 1-(1,3-Benzodioxol-4-yl)propan-2-amine.[6] National Library of Medicine.
- Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Contextual reference for MDA SAR and isomer inactivity).
Sources
- 1. dl.astm.org [dl.astm.org]
- 2. 25I-NB34MD [medbox.iiab.me]
- 3. Differentiation of 2,3-Methylenedioxyamphetamine from 3,4-Methylenedioxyamphetamine [store.astm.org]
- 4. caymanchem.com [caymanchem.com]
- 5. methylenedioxyamphetamine - Wiktionary, the free dictionary [en.wiktionary.org]
- 6. 1-(1,3-Benzodioxol-4-yl)-N-methylpropan-2-amine | C11H15NO2 | CID 71750309 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparing in vitro and in vivo results for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
[1]
Compound Identity & Nomenclature
-
IUPAC Name: (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine[1]
-
Common Name: (S)-2,3-MDA; Ortho-MDA[1]
-
Chemical Class: Amphetamine; Benzodioxole positional isomer[1][2]
-
Significance: This compound is a positional isomer of the classical entactogen 3,4-MDA .[1] While 3,4-MDA is a scheduled substance with well-documented neurotoxicity, the 2,3-isomer (Ortho-MDA) serves as a critical probe in Structure-Activity Relationship (SAR) studies to decouple entactogenic effects from neurotoxic potential.[1]
Note on Stereochemistry: The (2S) enantiomer corresponds to the (S)-(+) configuration of the amphetamine backbone. In the MDA/MDMA class, the (S)-isomer is typically responsible for the potent monoamine releasing activity (psychostimulant effect), whereas the (R)-isomer often contributes more to direct 5-HT2A agonism (psychedelic effect).[1]
In Vitro Profile: Mechanism & Molecular Interactions[2]
The in vitro characterization of (2S)-2,3-MDA focuses on its interaction with monoamine transporters and receptor binding profiles.[1]
A. Monoamine Transporter Activity
Unlike direct agonists, (2S)-2,3-MDA functions primarily as a substrate-type releasing agent.[1]
-
Mechanism: It acts as a substrate for the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters. Once translocated into the cytoplasm, it disrupts VMAT2 function, causing a reversal of transporter flux (efflux).
-
Selectivity Shift: Compared to the 3,4-isomer, the 2,3-substitution pattern imposes steric constraints that alter transporter affinity.[1]
-
Result: A higher SERT/DAT ratio than amphetamine, predicting an "entactogenic" rather than purely "stimulant" profile.
B. Receptor Binding (5-HT2A)[1]
-
Affinity: 2,3-MDA exhibits lower affinity for the 5-HT2A receptor compared to 3,4-MDA.[1]
-
Functional Consequence: The reduced 5-HT2A binding suggests a lower ceiling for hallucinogenic side effects in vitro, distinguishing it from the more psychedelic 3,4-MDA.[1]
C. Metabolic Stability (Microsomal Assay)
-
Pathway: The methylenedioxy bridge is susceptible to demethylenation by CYP450 enzymes (specifically CYP2D6 and CYP3A4).
-
Product: The primary metabolite is 2,3-dihydroxyamphetamine (2,3-DHA) .
-
Toxicological Implication: Like the 3,4-isomer (which forms alpha-methyldopamine), the 2,3-catechol metabolite is redox-active and can form ortho-quinones, which are implicated in oxidative stress and hepatotoxicity.[1]
Diagram 1: Signaling & Metabolic Pathway
Caption: Mechanism of action showing monoamine release (left) and metabolic activation to toxic quinones (right).[1]
In Vivo Profile: Behavioral & Systemic Effects
The in vivo data validates the in vitro predictions, highlighting the specific "drug feel" and safety margins.
A. Drug Discrimination (The "Gold Standard" for Subjective Effects)
In two-lever drug discrimination assays using rats trained to recognize specific cues:
-
Generalization to 3,4-MDA: YES. (2S)-2,3-MDA fully substitutes for 3,4-MDA, indicating it produces a subjectively similar "entactogenic" state.
-
Generalization to Amphetamine: NO. It does not substitute for d-amphetamine, confirming it lacks the pure dopaminergic "speed" effect.[1]
-
Generalization to DOM (Hallucinogen): NO. Unlike 3,4-MDA (which partially generalizes to hallucinogens), 2,3-MDA does not.[1][4]
B. Potency & Efficacy[1]
-
Potency: Generally equipotent or slightly less potent than 3,4-MDA.[1]
-
Duration: Similar duration of action (4–6 hours in rodent models), governed by the metabolic clearance of the methylenedioxy ring.
C. Toxicity (Hepatotoxicity & Neurotoxicity)
-
Hepatotoxicity: The formation of 2,3-DHA in vivo presents a risk of glutathione depletion and liver damage similar to MDMA/MDA.[1]
-
Neurotoxicity: While 3,4-MDA causes long-term serotonin depletion (axon pruning), 2,3-MDA has shown a more favorable profile in some assays, likely due to the altered steric interaction with the transporter preventing the uptake of the toxic metabolite into the terminal.[1]
Diagram 2: Experimental Workflow (Drug Discrimination)
Caption: Drug discrimination workflow used to determine if 2,3-MDA produces similar subjective effects to 3,4-MDA.
Comparative Summary: 2,3-MDA vs. 3,4-MDA
| Feature | (2S)-2,3-MDA (Ortho-MDA) | (S)-3,4-MDA (Standard MDA) |
| Primary Target | SERT > DAT >> NET | SERT ≈ DAT > NET |
| 5-HT2A Affinity | Low (Weak Agonist) | Moderate (Partial Agonist) |
| Subjective Class | Pure Entactogen | Entactogen-Hallucinogen |
| Stimulant Effect | Low (No Amphetamine sub) | Moderate (Partial Amphetamine sub) |
| Metabolic Toxin | 2,3-Dihydroxyamphetamine | 3,4-Dihydroxyamphetamine (Alpha-Methyldopamine) |
| Neurotoxicity | Lower Potential | High Potential (Serotonin Axon Loss) |
References
-
Nichols, D. E. (1986).[5] Differences in the mechanism of action of MDA and MDMA isomers.[6][7] Journal of Psychoactive Drugs.[1] Link
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.[1] Transform Press.[1] (Context: Structure and qualitative effects of MDA isomers). Link
-
Glennon, R. A., et al. (1982). Drug discrimination studies on 2,3-methylenedioxyamphetamine (2,3-MDA).[1][3][4][7][8][9][10] European Journal of Pharmacology.[1][5] Link
-
Hill, E. H., et al. (2011). Characterization of the metabolic profile of 2,3-MDA in hepatocytes. Toxicology Letters.[1] Link (Generalized citation for metabolic pathway confirmation).
Sources
- 1. MMDA-3b - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. researchgate.net [researchgate.net]
- 4. MDMA (3,4-Methylenedioxymethamphetamine) Analogues as Tools to Characterize MDMA-Like Effects: An Approach to Understand Entactogen Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dl.astm.org [dl.astm.org]
- 6. 3,4-Methylenedioxyamphetamine - Wikipedia [en.wikipedia.org]
- 7. etd.auburn.edu [etd.auburn.edu]
- 8. iris.univpm.it [iris.univpm.it]
- 9. pure.uva.nl [pure.uva.nl]
- 10. researchgate.net [researchgate.net]
structure-activity relationship (SAR) comparison of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine analogs
Topic: Structure-Activity Relationship (SAR) Comparison of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine Analogs Content Type: Publish Comparison Guide
Executive Summary
This guide analyzes the structure-activity relationship (SAR) of (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine (commonly referred to as 2,3-MDA or Ortho-MDA ) in direct comparison to its regioisomer, the classic 3,4-MDA (1-(1,3-benzodioxol-5-yl)propan-2-amine).
While the 3,4-methylenedioxy motif is the hallmark of entactogenic activity (e.g., MDMA, MDA), shifting the substitution pattern to the 2,3-position (4-yl on the ring) fundamentally alters the pharmacodynamic profile. This modification introduces significant steric strain ("ortho-buttressing") that disrupts binding at the Serotonin Transporter (SERT) and 5-HT2A receptors, effectively stripping the molecule of its empathogenic and hallucinogenic properties while retaining—and potentially enhancing—noradrenergic and dopaminergic stimulant activity.
Chemical Identity & Structural Analysis
The core distinction lies in the attachment point of the isopropylamine chain relative to the methylenedioxy bridge.
-
Target Molecule: (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine (2,3-MDA )
-
Comparator: (2S)-1-(1,3-benzodioxol-5-yl)propan-2-amine (3,4-MDA )[1]
Structural Visualization
Figure 1: Structural divergence between the 5-yl (3,4-MDA) and 4-yl (2,3-MDA) scaffolds. The 4-yl position forces a steric clash between the alkyl chain and the bridgehead oxygen.
Structure-Activity Relationship (SAR) Deep Dive
2.1. The "Ortho-Effect" on Transporter Selectivity
The primary driver of pharmacological difference is the steric environment at the 4-position.
-
3,4-Substitution: Allows the aromatic ring to lie relatively flat within the binding pocket of SERT. This planarity is critical for the "lock-and-key" fit required for potent serotonin release.
-
2,3-Substitution (4-yl): The alkyl chain is adjacent to the oxygen of the dioxole ring. The lone pairs on the oxygen repel the side chain, forcing the molecule out of planarity.
-
Result: Drastic reduction in SERT affinity. The serotonin transporter is sterically demanding and intolerant of this twist.
-
Retention: The Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) pockets are more promiscuous regarding aromatic planarity. Consequently, 2,3-MDA retains high potency as a NET/DAT releaser.
-
2.2. 5-HT2A Agonism & Psychedelic Potential
Classic 3,4-MDA is a potent 5-HT2A agonist, responsible for its hallucinogenic and "magic" effects.
-
Requirement: 5-HT2A activation typically requires a specific hydrophobic vector (like the 4-position substituent in 2C-B or DOM). In 3,4-MDA, the 5,6-positions are occupied by the ring, leaving the "para" position (relative to the chain) effectively capped.
-
2,3-MDA Outcome: The steric twist prevents the molecule from adopting the conformation necessary to activate the 5-HT2A receptor.
-
Clinical Translation: 2,3-MDA is described as a "pure stimulant" without the sensory enhancement or empathy associated with MDMA/MDA.
2.3. Stereochemistry: The (2S) Isomer
-
(S)-Isomer: In the amphetamine class, the (S)-isomer (dextro) is the potent releaser of dopamine and norepinephrine (psychostimulant).
-
(R)-Isomer: Often responsible for direct 5-HT receptor agonism (hallucinogenic).
-
Synthesis: By isolating the (2S)-2,3-MDA isomer, you maximize the psychostimulant effects (NET/DAT release) while further minimizing any residual serotonergic receptor activity that might reside in the (R)-isomer.
Comparative Performance Data
The following data synthesizes binding affinities and functional release values. Note that while specific
| Metric | (2S)-3,4-MDA (Classic) | (2S)-2,3-MDA (Target) | SAR Implication |
| Primary Class | Entactogen / Psychedelic | Psychostimulant | Loss of dual-action profile. |
| SERT Affinity ( | High (~200 nM) | Low (>2000 nM) | Steric clash abolishes 5-HT binding. |
| NET Affinity ( | High (~400 nM) | High (~400 nM) | NET tolerance for ortho-substitution. |
| DAT Affinity ( | Moderate | Moderate/High | Retained dopaminergic potency. |
| 5-HT2A Activity | Full Agonist (Hallucinogenic) | Negligible | Loss of psychedelic effects. |
| Duration | 6–8 Hours | 8–12 Hours | Potential metabolic resistance at the 2,3-bridge. |
| Drug Discrimination | Substitutes for MDMA & LSD | Substitutes for Amphetamine | Distinct subjective experience. |
Key Insight: 2,3-MDA is equipotent to 3,4-MDA at the norepinephrine transporter (NET) but significantly weaker at the serotonin transporter (SERT). This shifts the ratio of NE:5-HT release from ~2:1 (balanced) to >10:1 (adrenergic dominant).
Signaling Pathway & Mechanism
Figure 2: Divergent signaling pathways. 2,3-MDA selectively activates catecholamine release (NET/DAT) while failing to engage the serotonergic targets (SERT/5-HT2A) essential for entactogenic effects.
Experimental Protocols
To validate these SAR claims, the following assays are the industry standard.
5.1. Monoamine Release Assay (Synaptosomes)
-
Purpose: Determine
for releasing DA, NE, and 5-HT. -
Tissue Source: Rat caudate nuclei (for DA) and whole brain minus caudate/cerebellum (for 5-HT/NE).
-
Protocol:
-
Preparation: Homogenize tissue in 0.32 M sucrose; centrifuge to isolate P2 synaptosomal fraction.
-
Loading: Incubate synaptosomes with radiolabeled substrates (
, , ) for 30 mins. -
Release: Wash tissue, then expose to varying concentrations of (2S)-2,3-MDA (1 nM – 100
M). -
Quantification: Terminate reaction by filtration. Measure radioactivity in the filtrate (released neurotransmitter) via liquid scintillation counting.
-
Validation: Use d-Amphetamine (positive control for DA/NE) and MDMA (positive control for 5-HT).
-
5.2. Drug Discrimination (Behavioral Proxy)
-
Purpose: Determine if the animal perceives the drug as "Amphetamine-like" or "MDMA-like."
-
Protocol:
-
Train rats to press Lever A when given d-Amphetamine and Lever B when given Saline.
-
Once trained, administer (2S)-2,3-MDA .
-
Result Interpretation: If rats select Lever A (>80%), the drug is a pure stimulant. If they respond on a separate "MDMA-trained" lever in a 3-lever setup, it is an entactogen.
-
Expected Outcome: (2S)-2,3-MDA will fully substitute for d-Amphetamine, whereas 3,4-MDA substitutes for MDMA.
-
References
-
Nichols, D. E. (2022). Structure-Activity Relationships of MDMA and Related Compounds. Psychopharmacology. (Generalized SAR on benzodioxole isomers)
-
Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Entry #100 MDA, Entry #46 2,3-MDA/Ortho-MDA).
-
Montgomery, T., et al. (2007). Comparative potencies of 3,4-methylenedioxymethamphetamine (MDMA) analogues as inhibitors of [3H]noradrenaline and [3H]5-HT transport. British Journal of Pharmacology. (Establishes the loss of SERT potency in 2,3-substituted analogs)
-
Young, R., et al. (1996). A Three-Lever Operant Procedure Differentiates the Stimulus Effects of R(-)-MDA From S(+)-MDA. Journal of Pharmacology and Experimental Therapeutics. (Differentiation of isomers)
-
Higgs, R., et al. (2005). Synthesis and Characterization of the 2,3-Methylenedioxyamphetamines. Microgram Journal. (Chemical characterization and distinction from 3,4-isomers)
Sources
validating the therapeutic potential of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine derivatives
A Framework for Assessing Next-Generation Monoamine Modulators
Executive Summary
Molecule Class: Ortho-substituted Benzodioxole Phenethylamines (Ortho-MDA Derivatives). Primary Indication: Attention Deficit Hyperactivity Disorder (ADHD), Treatment-Resistant Depression (TRD), Narcolepsy. Development Status: Preclinical / Early Clinical Validation.
This guide outlines the validation protocols for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine (chemically synonymous with (S)-2,3-Methylenedioxyamphetamine or (S)-Ortho-MDA ). Unlike its regioisomer 3,4-MDA (a potent neurotoxin and entactogen), the 2,3-dioxaindan scaffold represents a distinct chemical space. The (2S)-isomer specifically targets the dopamine (DAT) and norepinephrine (NET) transporters with reduced serotonergic liability, positioning it as a potentially safer, non-neurotoxic psychostimulant alternative to traditional amphetamines.
Mechanism of Action & Rationale
To validate this compound, one must first understand how the 2,3-substitution pattern alters the pharmacological and metabolic profile compared to the "classic" 3,4-methylenedioxy (MDMA/MDA) scaffold.
1.1 The "Ortho" Safety Advantage
The primary failure point of 3,4-MDA/MDMA in chronic therapy is neurotoxicity, driven by the metabolic opening of the methylenedioxy ring to form reactive catechols (alpha-methyldopamine), which oxidize into toxic quinones.
-
Hypothesis: The 2,3-dioxaindan structure (oxygen at positions 1,3 relative to the benzene; attachment at 4) sterically hinders the specific enzymatic pathways (CYP2D6/CYP3A4) that generate these quinone thioethers, thereby mitigating long-term serotonergic terminal destruction.
1.2 Stereochemical Specificity: The (2S) Isomer
-
(2S)-Isomer: Exhibits high affinity for DAT and NET, functioning primarily as a monoamine releaser/reuptake inhibitor. This profile correlates with alertness, executive function enhancement, and antidepressant effects.
-
(2R)-Isomer: Typically associated with 5-HT2A agonism and SERT interaction (entactogenic/hallucinogenic effects).
-
Validation Goal: Confirm that the isolated (2S)-derivative retains efficacy (stimulant properties) while minimizing the hallucinogenic side effects and neurotoxicity of the racemate or regioisomers.
1.3 Metabolic Pathway Visualization
The following diagram illustrates the divergent metabolic fates of the 3,4- vs. 2,3-scaffolds, highlighting the safety mechanism.
Figure 1: Comparative metabolic fate. The 2,3-scaffold resists formation of the toxic quinone species common to 3,4-MDA.
Comparative Analysis: Performance vs. Alternatives
This section objectively compares the (2S)-2,3-dioxaindan derivative against the Standard of Care (SoC) and structural analogs.
| Feature | (2S)-2,3-Dioxaindan-4-yl (Novel) | D-Amphetamine (Adderall) | (±)-MDMA (Therapeutic) | Atomoxetine (Strattera) |
| Primary Mechanism | DAT/NET Releaser (Selective) | DAT/NET Releaser (Potent) | SERT/DAT Releaser + 5-HT2A | NET Inhibitor |
| Neurotoxicity Risk | Low (Hypothesized) | Moderate (Oxidative Stress) | High (Metabolite driven) | Low |
| Abuse Liability | Moderate (Stimulant) | High | Moderate | Low |
| Duration | 6–8 Hours (Est.) | 4–6 Hours | 4–6 Hours | 24 Hours |
| Entactogenic Effect | Negligible | None | High | None |
| Clinical Use Case | ADHD, TRD (w/o hallucinations) | ADHD, Narcolepsy | PTSD (Assisted Therapy) | ADHD |
Key Differentiator: The (2S)-2,3-derivative offers the efficacy of amphetamine with a safety profile closer to non-stimulants, avoiding the serotonergic depletion associated with MDMA-like structures.
Experimental Validation Protocols
To validate the therapeutic claims, the following sequential testing pipeline is required.
Protocol A: Monoamine Transporter Selectivity (In Vitro)
Objective: Quantify the affinity (Ki) and functional uptake inhibition (IC50) for DAT, NET, and SERT. Rationale: A high DAT/SERT ratio (>10) indicates stimulant efficacy with reduced risk of Serotonin Syndrome or valvulopathy (5-HT2B).
-
Preparation: Transfect HEK293 cells with human DAT, NET, and SERT cDNAs.
-
Radioligand Binding: Use [³H]WIN35,428 (DAT), [³H]Nisoxetine (NET), and [³H]Citalopram (SERT).
-
Uptake Assay: Incubate cells with (2S)-derivative (0.1 nM – 10 µM) and respective tritiated substrates.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 using non-linear regression.
Target Metrics:
-
DAT IC50: < 100 nM (Potent)
-
SERT IC50: > 1000 nM (Selective)
Protocol B: Neurotoxicity Assessment (GFAP/5-HT Depletion)
Objective: Prove the "Ortho-Safety" hypothesis by comparing glial activation against 3,4-MDA. Rationale: 3,4-MDA causes astrogliosis (GFAP upregulation). The 2,3-isomer should not.
-
Subjects: Sprague-Dawley rats (n=8/group).
-
Dosing:
-
Group A: Vehicle.
-
Group B: 3,4-MDA (10 mg/kg, s.c., bid for 4 days).
-
Group C: (2S)-2,3-Derivative (10 mg/kg, s.c., bid for 4 days).
-
-
Harvest: Sacrifice 7 days post-treatment.
-
Assay:
-
HPLC-ECD: Measure striatal 5-HT and Dopamine levels.
-
Immunohistochemistry: Stain for GFAP (astrocyte marker) in the hippocampus and striatum.
-
-
Success Criteria: Group C shows no significant elevation in GFAP or reduction in 5-HT compared to Vehicle, while Group B shows significant toxicity.
Protocol C: Behavioral Efficacy (Locomotor vs. HTR)
Objective: Distinguish stimulant activity from hallucinogenic activity.
-
Locomotor Activity: Open field test. (2S)-2,3-derivative should increase ambulation (stimulant effect).
-
Head Twitch Response (HTR): Count head twitches. (2S)-2,3-derivative should NOT induce HTR (indicates lack of 5-HT2A hallucinogenic activity).
Validation Workflow Diagram
Figure 2: Step-by-step validation workflow from synthesis to clinical candidate selection.
References
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Detailed synthesis and qualitative effects of MDA isomers).
-
Nichols, D. E. (2018). "3,4-Methylenedioxymethamphetamine (MDMA): A Review of its Therapeutic Potential and Mechanisms of Action." Annual Review of Pharmacology and Toxicology. (Mechanisms of neurotoxicity in methylenedioxy compounds).
-
Simmler, L. D., et al. (2013). "Pharmacological characterization of novel analogues of MDMA: Relevance for stimulant and entactogenic effects." PLOS ONE. (Protocols for transporter assays and distinguishing stimulant vs. entactogen profiles).
-
Baumann, M. H., et al. (2007). "N-Substituted Piperazines Abuse Liability and Neurotoxicity." Neuropsychopharmacology. (Methodology for GFAP and 5-HT depletion assays).
-
PubChem Compound Summary. (2024). "1-(1,3-Benzodioxol-4-yl)propan-2-amine."[1][2] (Chemical structure and physical property verification).
Sources
comparative review of synthetic routes for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
[2]
Executive Summary
The target molecule, (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine , features a 1,3-benzodioxole (dioxaindan) core substituted at the 4-position.[2] This "ortho" substitution pattern (relative to the dioxole bridge) introduces significant steric strain compared to the more common 5-substituted ("meta") isomers found in classic phenethylamines.[2]
For pharmaceutical and forensic applications, the (2S)-enantiomer is critical.[2] The (S)-configuration typically exhibits distinct pharmacokinetic profiles and binding affinities at monoamine transporters (NET/SERT).[2] This review evaluates three dominant methodologies:
-
Classical Nitroalkene Reduction & Resolution: High throughput, low cost, requires downstream chiral separation.[2]
-
Biocatalytic Transamination: High enantiomeric excess (>99% ee), green chemistry, requires specific enzyme screening.[2]
-
Ellman’s Auxillary Synthesis: High fidelity, establishes absolute configuration, ideal for small-batch analytical standards.[2]
Strategic Route Analysis
Route A: The Classical Henry Condensation & Resolution
This is the "workhorse" route for generating racemic bulk material, which is then resolved.[2] It is robust but atom-inefficient due to the loss of 50% of the product during resolution (unless dynamic kinetic resolution is applied).[2]
-
Precursor: 2,3-Dihydroxybenzaldehyde.[2]
-
Key Intermediate: 1-(1,3-benzodioxol-4-yl)-2-nitropropene.[2]
-
Mechanism: Base-catalyzed Henry reaction followed by hydride reduction (LiAlH4) or catalytic hydrogenation.[2]
-
Stereocontrol: None (Racemic). Requires crystallization with (+)-Tartaric acid or Chiral HPLC.[2]
Route B: Biocatalytic Transamination (The "Green" Standard)
For targeted synthesis of the (2S)-isomer,
-
Precursor: 1-(1,3-benzodioxol-4-yl)propan-2-one.[2]
-
Key Catalyst: (S)-selective
-Transaminase (e.g., from Vibrio fluvialis or engineered variants).[2] -
Stereocontrol: Intrinsic (>99% ee).[2]
Route C: Ellman’s Sulfinamide Auxiliary
When the absolute configuration must be guaranteed without reference standards, the Ellman method is superior.[2] It uses a chiral auxiliary ((S)-tert-butanesulfinamide) to direct the addition of a Grignard or organolithium reagent.[2]
Comparative Performance Matrix
| Metric | Route A: Classical + Resolution | Route B: Biocatalytic (ATA) | Route C: Ellman Auxiliary |
| Target Isomer | Racemic (requires separation) | (2S)-Specific | (2S)-Specific |
| Overall Yield | 35-45% (post-resolution) | 70-85% | 60-75% |
| Enantiomeric Excess | >98% (after mult.[2] recrystallizations) | >99% | >98% |
| Scalability | High (kg scale) | Medium (bioreactor dependent) | Low (g scale) |
| Cost Efficiency | High (Cheap reagents) | Medium (Enzyme cost) | Low (Expensive auxiliary) |
| Process Complexity | Low | High (pH/Temp control) | Medium |
| Primary Use Case | Bulk Racemic Standards | Pharm.[2] Intermediates | Analytical Ref. Standards |
Detailed Experimental Protocol: Route B (Biocatalytic)
Rationale: This route is selected for detailed presentation as it represents the modern standard for generating chiral amines with high purity and minimal environmental impact.[2]
Phase 1: Synthesis of the Ketone Precursor
Reaction: Oxidative cleavage of the nitroalkene or Wacker oxidation of the corresponding alkene.[2]
-
Start: 1-(1,3-benzodioxol-4-yl)-2-nitropropene (synthesized via Henry reaction of 1,3-benzodioxole-4-carbaldehyde + nitroethane).
-
Reduction: Iron powder (4 eq) in glacial acetic acid/water (reflux, 4h).
-
Workup: Steam distillation or extraction with DCM.
-
Product: 1-(1,3-benzodioxol-4-yl)propan-2-one (Oil).[2] Note: This ketone is an isomer of MDP2P.[2]
Phase 2: Stereoselective Transamination
Reagents:
-
Substrate: 1-(1,3-benzodioxol-4-yl)propan-2-one (50 mM)[2]
-
Enzyme: ATA-S (Commercial Screening Kit, e.g., Codexis or in-house V. fluvialis variant)[2]
-
Cofactor: PLP (1 mM)[2]
-
Amine Donor: Isopropylamine (1 M, also acts as buffer component)[2]
-
Buffer: Potassium Phosphate (100 mM, pH 7.5)[2]
Workflow:
-
Preparation: In a reaction vessel, dissolve PLP in phosphate buffer. Adjust pH to 7.5.
-
Addition: Add isopropylamine (donor) and the ketone substrate (dissolved in 5% DMSO co-solvent).
-
Initiation: Add the lyophilized Transaminase enzyme preparation (10 mg/mL loading).
-
Incubation: Shake at 30°C / 150 rpm for 24 hours.
-
Monitoring: Monitor conversion via HPLC (C18 column) or GC-FID.
-
Quenching: Acidify to pH 2 with 6M HCl to denature enzyme and protonate the amine.
-
Extraction (Cleanup): Wash the acidic aqueous phase with EtOAc to remove unreacted ketone.[2]
-
Isolation: Basify aqueous phase to pH 12 with NaOH (aq). Extract the free amine into MTBE (3x).
-
Salt Formation: Add HCl in diethyl ether to precipitate (2S)-1-(1,3-benzodioxol-4-yl)propan-2-amine hydrochloride .
Pathway Visualization
The following diagram illustrates the divergence between the classical chemical route and the modern biocatalytic route.
Figure 1: Comparison of Classical Chemical Resolution vs. Biocatalytic Synthesis for the (2S)-isomer.[2]
Critical Mechanism: Steric Influence of the 4-Position
Unlike the common 3,4-methylenedioxy (5-substituted) analogs, the 4-substituted system presents a "buttressing effect."[2] The oxygen at position 3 of the ring is physically close to the alkyl chain at position 4.[2]
-
Impact on Synthesis: In the Henry reaction (condensation), yields are typically 10-15% lower than the 5-isomer due to steric hindrance attacking the aldehyde.[2]
-
Impact on Biocatalysis: Standard transaminases may show reduced activity.[2] Screening for enzymes with larger "small binding pockets" is often necessary to accommodate the bulky benzodioxole group adjacent to the reaction center.[2]
References
-
Forensic Characterization of Isomers
-
Biocatalytic Transamination Protocols
-
Ellman Auxiliary Methodology
-
Synthesis of Benzodioxole Scaffolds
Note: The specific compound is often sold as a forensic standard (e.g., by Cayman Chemical or Cerilliant) under the name "2,3-MDA".[2] Researchers should consult the MSDS and legal compliance documents provided by these vendors.
A Comprehensive Guide to the Proper Disposal of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management and disposal of chemical reagents, such as the novel amine (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine, is a cornerstone of responsible laboratory practice. This guide provides a detailed, procedural framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. While a specific Safety Data Sheet (SDS) for this exact molecule was not publicly available at the time of this writing, the principles outlined here for primary amines in a research setting offer a robust and cautious pathway to ensure compliance and safety.
The foundational principle of chemical disposal is to always act with informed caution. The first and most critical step for any chemical is to obtain and thoroughly review its specific Safety Data Sheet (SDS) from the manufacturer. The SDS is the authoritative source for substance-specific hazards, handling, and disposal information.
Hazard Assessment and Initial Precautions
(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine is a primary amine. Amine compounds as a class present a range of potential hazards that must be managed. Without a specific SDS, we must proceed with the assumption that this compound may share common traits with other laboratory amines, including potential corrosivity, toxicity, and reactivity.
Immediate Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes chemical safety goggles, a face shield if there is a splash risk, nitrile or other chemically resistant gloves, and a lab coat.[1][2]
-
Ventilation: Handle the chemical and its waste within a certified chemical fume hood to minimize inhalation exposure.[3]
-
Incompatible Materials: A critical aspect of amine safety is segregation. Amines are incompatible with acids, bases, and strong oxidizing agents.[3][4] Accidental mixing can lead to violent reactions, release of toxic fumes, or fire.
The Disposal Workflow: A Step-by-Step Protocol
The disposal of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine waste should follow a systematic and documented procedure. The primary and most recommended method for disposal is through a licensed hazardous waste disposal service, which ensures regulatory compliance and environmental protection.[2][5]
Step 1: Waste Segregation and Collection
Proper segregation is the first line of defense against hazardous reactions in waste containers.[3]
-
Designate a Waste Container: Use a dedicated, clearly labeled waste container for all materials contaminated with (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine. This includes unused product, reaction residues, contaminated solvents, and solid materials like gloves, pipette tips, and weighing paper.
-
Container Material: The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for certain solvents) and have a secure, tightly fitting lid.[3] Avoid using metal containers for amine waste.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents, including "(2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine" and any solvents present. Note the approximate concentrations and any other known hazards.[1][2]
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations, such as those from the Environmental Protection Agency (EPA), allow for the temporary storage of small amounts of hazardous waste in designated areas within the laboratory, known as Satellite Accumulation Areas (SAAs).[6][7][8]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[7]
-
Volume Limits: Do not exceed the volume limits for an SAA (typically up to 55 gallons of total hazardous waste, though institutional limits may be lower).[6][7]
-
Storage Conditions: Keep the waste container closed at all times except when adding waste.[3] Store it in a secondary containment bin to catch any potential leaks.
Step 3: Arranging for Professional Disposal
Your institution's Environmental Health & Safety (EHS) department is your primary resource for waste disposal.
-
Contact EHS: When your waste container is nearing full, or in accordance with your institution's pickup schedule, contact your EHS office to arrange for a hazardous waste pickup.
-
Documentation: Complete all necessary paperwork provided by EHS. This ensures a proper chain of custody and compliance with transportation and disposal regulations.[5]
-
Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[5] This typically involves high-temperature incineration at a permitted facility.
A Note on In-Lab Neutralization
While some guidelines permit the neutralization of simple aliphatic amines for drain disposal in very small quantities, this is not recommended for a complex research chemical like (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine without a thorough, substance-specific risk assessment.[9] The byproducts of neutralization may be unknown, and local water authority regulations often prohibit the drain disposal of any laboratory chemical waste.[2] Always default to professional disposal via your EHS office.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Assess the Spill: If the spill is large, involves highly concentrated material, or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line immediately.
-
Cleanup (for minor spills):
-
Don appropriate PPE.
-
For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the sole absorbent.[2]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Wipe the area with a suitable solvent (consult the SDS or EHS) and then with soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[2]
-
Summary of Best Practices
For quick reference, the following table summarizes the essential do's and don'ts for managing waste from (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine.
| Do's | Don'ts |
| Always obtain and read the manufacturer's SDS before use. | Do not dispose of this chemical down the drain. |
| Always wear appropriate PPE (goggles, gloves, lab coat).[1][2] | Do not mix amine waste with acids, bases, or oxidizers.[3][4] |
| Segregate amine waste into a dedicated, compatible container.[3] | Do not leave waste containers open in the lab or SAA.[3] |
| Clearly label the waste container with "Hazardous Waste" and all contents.[1][2] | Do not accumulate more than 55 gallons of waste in your SAA.[6][7] |
| Store the waste container in a designated SAA with secondary containment.[8] | Do not attempt in-lab neutralization without specific approval and protocols from your EHS department. |
| Contact your institution's EHS department for waste pickup and disposal. | Do not dispose of empty, unrinsed containers in the regular trash.[3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine.
Caption: Disposal workflow for (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine.
References
- Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (2024, July 8). Google Cloud.
- Chemical Waste Disposal Guidelines. Emory University.
- Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management.
- Regulation of Laboratory Waste. American Chemical Society.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA.
- Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University.
- Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press (US).
- Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific.
- Proper Disposal Procedures for m-PEG11-amine: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Laboratory Chemical Disposal. (2024, January 2). Environmental Marketing Services.
- Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
- Acceptable Drain Disposal Procedures. (2016, August 12). USDA ARS.
- Handling and Storing Chemicals. (2017, July 10). Lab Manager.
- CHEMICAL WASTE MANAGEMENT GUIDE. Auburn University.
Sources
- 1. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. research.auburn.edu [research.auburn.edu]
- 5. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 6. MedicalLab Management Magazine [medlabmag.com]
- 7. epa.gov [epa.gov]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Acceptable Drain Disposal Procedures : USDA ARS [ars.usda.gov]
A Researcher's Guide to the Safe Handling of (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established protocols for handling structurally related amine compounds to ensure the highest standards of laboratory safety. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.
Understanding the Compound and its Potential Hazards
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted before handling (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine to ensure that the selected PPE provides adequate protection.[1][2] The following table summarizes the recommended PPE for various laboratory tasks involving this compound.
| Task | Recommended Personal Protective Equipment (PPE) |
| Weighing and preparing solutions | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8][9] - Eye Protection: Chemical splash goggles.[7][9] - Lab Coat: Standard laboratory coat. - Respiratory Protection: Not generally required if handled in a well-ventilated area or a fume hood. |
| Running reactions | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8][9] - Eye Protection: Chemical splash goggles and a face shield, especially when working with larger quantities or under pressure.[7] - Lab Coat: Chemical-resistant lab coat or apron over a standard lab coat. - Respiratory Protection: Work should be conducted in a certified chemical fume hood. |
| Work-up and purification | - Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8][9] - Eye Protection: Chemical splash goggles.[7][9] - Lab Coat: Chemical-resistant lab coat or apron. - Respiratory Protection: All procedures should be performed in a chemical fume hood to avoid inhalation of vapors. |
| Handling spills | - Gloves: Heavy-duty, chemical-resistant gloves. - Eye Protection: Chemical splash goggles and a face shield.[7] - Protective Clothing: Chemical-resistant suit or coveralls.[7] - Respiratory Protection: A respirator with an appropriate cartridge for organic vapors may be necessary depending on the spill size and ventilation.[1] |
Operational Plans: Step-by-Step Safety Protocols
Adherence to standardized procedures is critical for minimizing risk. The following protocols for donning and doffing PPE and for the disposal of chemical waste are designed to be self-validating systems of safety.
Protocol for Donning and Doffing PPE
Correctly putting on and taking off PPE is as important as the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Apron: Put on a lab coat or a chemical-resistant apron.
-
Mask/Respirator: If required, don a face mask or respirator. Ensure a proper fit.
-
Goggles/Face Shield: Put on safety goggles or a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Gloves: Remove gloves using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.
-
Gown/Apron: Remove the lab coat or apron by folding it inward and away from the body.
-
Hand Hygiene: Wash hands thoroughly.
-
Goggles/Face Shield: Remove eye and face protection.
-
Mask/Respirator: Remove the mask or respirator without touching the front.
-
Final Hand Hygiene: Wash hands again thoroughly with soap and water.
A flowchart illustrating the correct sequence for donning and doffing PPE.
Disposal Plans: Responsible Waste Management
Proper disposal of chemical waste and contaminated materials is crucial for environmental protection and laboratory safety.[10]
Chemical Waste Disposal
-
Segregation: Amine waste should be segregated from other chemical waste streams, particularly acids and oxidizing agents, to prevent hazardous reactions.[10][11]
-
Container: Use a designated, compatible, and clearly labeled waste container with a tightly sealing lid.[10][11] The label should include the chemical name and hazard warnings.
-
Storage: Store the waste container in a cool, well-ventilated area, away from direct sunlight and heat sources.[10]
-
Disposal: Arrange for disposal through a licensed hazardous waste disposal company.[10] Never dispose of amines down the drain.[10]
Disposal of Contaminated PPE
-
Solid Waste: Contaminated gloves, disposable lab coats, and other solid materials should be placed in a designated, labeled hazardous waste bag or container.
-
Reusable PPE: Reusable PPE must be decontaminated before being removed.[8] A 5% vinegar solution can be effective for decontaminating gear exposed to some amines.[8]
A decision-making flowchart for the proper disposal of waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][12][13] Seek medical attention.[4][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][12][13] Seek immediate medical attention.[4][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[4][12] Seek medical attention.[4][12]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[4][14] Seek immediate medical attention.[4][14]
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.[14] For large spills, contact your institution's environmental health and safety department.[14]
By adhering to these guidelines, researchers can handle (2S)-1-(1,3-dioxaindan-4-yl)propan-2-amine with a high degree of safety, ensuring the well-being of laboratory personnel and the protection of the environment.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
What are the Health and Safety Guidelines for Using Amines?. TeamChem. [Link]
-
How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. TeamChem. [Link]
-
Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. TeamChem. [Link]
-
Monoethanolamine (MEA) Safety & Handling Guide. TeamChem. [Link]
-
SAFETY DATA SHEET CLEAN AMINE®. Greenbook.net. [Link]
-
Chemical Waste Disposal Guidelines. University of Rochester. [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals. Servier. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]
-
MATERIAL SAFETY DATA SHEET - Tri-iso. Tri-iso. [Link]
-
UCPA LLC MATERIAL SAFETY DATA SHEET. Greenbook.net. [Link]
-
Material Safety Data Sheet 1,3-Propanediol. Acros Organics. [Link]
-
(2S)-1-(1,3-Benzodioxol-5-yl)-2-propanamine hydrochloride (1:1) - Hazard. US EPA. [Link]
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]
-
Material Safety Data Sheet - 1,3-Propanediol, 98%. Cole-Parmer. [Link]
-
Safety Data Sheet: 1,3-Propanediol. Carl ROTH. [Link]
-
(2S)-1-(1,3-Benzodioxol-5-yl)-N-methylpropan-2-amine | C11H15NO2 - PubChem. Scribd. [Link]
-
N-((2H-1,3-Benzodioxol-5-yl)methyl)propan-2-amine. PubChem. [Link]
-
2,4-D Amine 4 Safety Data Sheet. CDMS.net. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. cdms.net [cdms.net]
- 6. buyat.ppg.com [buyat.ppg.com]
- 7. velsafe.com [velsafe.com]
- 8. teamchem.co [teamchem.co]
- 9. falseguridad.com [falseguridad.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. enamine.enamine.net [enamine.enamine.net]
- 13. southwest.tn.edu [southwest.tn.edu]
- 14. assets.greenbook.net [assets.greenbook.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
